molecular formula C10H11BrO2 B1267232 2-Bromo-1-(4-methoxyphenyl)propan-1-one CAS No. 21086-33-9

2-Bromo-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B1267232
CAS No.: 21086-33-9
M. Wt: 243.1 g/mol
InChI Key: QNCDPGOJVGDTAN-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDPGOJVGDTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70305736, DTXSID001344417
Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Record name 2-Bromo-4'-methoxypropiophenone
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21086-33-9
Record name 21086-33-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171557
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Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

2-Bromo-1-(4-methoxyphenyl)propan-1-one, also known by synonyms such as 2-bromo-4'-methoxypropiophenone, is a halogenated ketone of significant interest in synthetic organic chemistry.[1] Its utility is most pronounced as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical compounds and novel materials.[2] The presence of a stereocenter at the α-carbon, a reactive bromine atom, and an electron-rich methoxyphenyl group provides multiple avenues for chemical modification, making it a valuable building block.

This guide provides a detailed examination of the core physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its safe handling, characterization, and effective use in a laboratory setting. The narrative moves beyond a simple recitation of data to explain the causality behind standard analytical procedures, ensuring a deeper understanding of the material's behavior.

Section 2: Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and storage.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
CAS Number 21086-33-9Sigma-Aldrich, Biosynth
Molecular Formula C₁₀H₁₁BrO₂Sigma-Aldrich, PubChem[1]
Molecular Weight 243.10 g/mol Sigma-Aldrich, PubChem[1]
Appearance White crystalline solidChemBK, Sigma-Aldrich[2]
Melting Point 51-53 °CChemBK[2]
Boiling Point No experimental data availableChemBK[2]
Solubility Soluble in organic solvents (e.g., ethanol, dimethylformamide)ChemBK[2]
SMILES CC(C(=O)C1=CC=C(C=C1)OC)BrPubChem, Biosynth[1]
InChIKey QNCDPGOJVGDTAN-UHFFFAOYSA-NSigma-Aldrich, PubChem[1]

Section 3: Molecular Structure and Spectroscopic Profile

A thorough understanding of a compound's structure is paramount for predicting its reactivity and confirming its identity. While comprehensive public spectral data for this specific molecule is limited, its profile can be reliably predicted based on its constituent functional groups.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

    • A doublet signal around 1.8-2.0 ppm for the three protons of the methyl group (-CH-CH₃ ), coupled to the alpha-proton.

    • A singlet around 3.8-3.9 ppm for the three protons of the methoxy group (-OCH₃ ).

    • A quartet signal around 5.1-5.3 ppm for the single alpha-proton (C H-Br), coupled to the methyl group protons.

    • A doublet for the two aromatic protons ortho to the carbonyl group (Ar-H ) around 7.9-8.0 ppm .

    • A doublet for the two aromatic protons meta to the carbonyl group (Ar-H ) around 6.9-7.0 ppm .

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum is expected to display 10 distinct signals:

    • Aliphatic carbons for the methyl group (~20 ppm), the alpha-carbon (~45 ppm), and the methoxy carbon (~55 ppm).

    • Aromatic carbons, including two signals for the quaternary carbons and two for the protonated carbons.

    • A downfield signal for the carbonyl carbon (C =O) above 190 ppm .

  • IR (Infrared) Spectroscopy: Key absorption bands anticipated are:

    • A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the conjugated ketone C=O stretching vibration.

    • Several peaks in the 1500-1600 cm⁻¹ range for the aromatic C=C stretching.

    • Strong peaks around 1250 cm⁻¹ and 1030 cm⁻¹ for the aryl-alkyl ether C-O stretching.

    • A peak in the 600-700 cm⁻¹ region for the C-Br stretching vibration.

Section 4: Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and suitability of this compound for experimental use, a systematic characterization workflow is essential.

start Receive/Synthesize Compound visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination (Capillary Method) visual->mp purity Assess Purity mp->purity sol Solubility Assessment (Qualitative) spec Spectroscopic Analysis sol->spec nmr ¹H and ¹³C NMR spec->nmr ir FT-IR spec->ir ms Mass Spectrometry (Optional) spec->ms end Verified Compound Ready for Use nmr->end ir->end ms->end purity->sol Purity Confirmed

Caption: Standard workflow for the physical characterization of a solid compound.

Protocol 1: Melting Point Determination
  • Causality: The melting point is a rapid and reliable indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.

  • Methodology:

    • Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

    • Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample tightly.

    • Measurement: Place the capillary tube in a calibrated melting point apparatus.

    • Heating: Heat rapidly to about 15-20 °C below the expected melting point (51 °C). Then, reduce the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: Spectroscopic Identity Confirmation (NMR)
  • Causality: NMR spectroscopy provides the most definitive, non-destructive structural confirmation by mapping the chemical environment of all hydrogen and carbon atoms. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound.

    • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) directly within a clean, dry NMR tube.

    • Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous.

    • Data Acquisition: Insert the NMR tube into the spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum, followed by the ¹³C spectrum.

    • Analysis: Process the resulting spectra and compare the observed chemical shifts, integration values, and coupling patterns to the predicted profile described in Section 3.

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

  • GHS Hazard Classification:

    • Pictograms: Danger

    • Hazard Statements:

      • H314: Causes severe skin burns and eye damage[1]

      • H335: May cause respiratory irritation[1]

    • Hazard Classes: Skin Corrosion 1B, Eye Damage 1, Specific Target Organ Toxicity (Single Exposure) 3[1]

  • Recommended Handling Procedures:

    • Always use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]

    • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

    • Keep away from ignition sources.[2]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • The designated storage class is 8A for combustible, corrosive hazardous materials.

Section 6: Conclusion

This compound is a key synthetic intermediate whose utility is directly linked to a clear understanding of its physical properties. This guide has consolidated its core physicochemical data, provided a predicted spectroscopic profile for identity confirmation, and outlined validated experimental protocols for its characterization. Adherence to the safety and handling protocols described is essential for mitigating risks in a research environment. The information presented herein serves as a foundational resource for scientists leveraging this compound in their synthetic endeavors.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • This compound. ChemBK. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed spectroscopic analysis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a key α-bromoketone intermediate in organic synthesis. As a class of compounds, α-bromoketones are highly valued for their unique reactivity, serving as versatile precursors in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The bromine atom at the alpha position significantly influences the molecule's electronic environment, making it an excellent electrophile for nucleophilic substitution reactions.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Given the specificity of this molecule, direct, published spectral data is not always available. Therefore, this guide leverages established spectroscopic principles and data from the closely related analogue, 2-bromo-1-(4-methoxyphenyl)ethanone, to construct a robust and scientifically-grounded analysis.[3][4] This approach mirrors the predictive work often required in novel synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Core Principles: Causality in NMR

The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups, such as the carbonyl oxygen and the α-bromine, pull electron density away from adjacent protons and carbons, "deshielding" them from the applied magnetic field and causing their signals to appear further downfield (at a higher ppm value).[5] Signal integration provides the relative ratio of protons contributing to a specific resonance, while signal multiplicity, or splitting, reveals the number of neighboring, non-equivalent protons, following the N+1 rule.[5][6]

For this compound, we anticipate a distinct set of signals that reflect its asymmetric structure, a key difference from its ethanone analogue which possesses a methylene group. The introduction of a chiral center at the α-carbon (C2) results in a more complex spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data. These predictions are derived by starting with the known values for 2-bromo-1-(4-methoxyphenyl)ethanone and adjusting for the replacement of a proton on the α-carbon with a methyl group.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to C=O)~8.00Doublet (d)2HDeshielded by the anisotropic effect of the carbonyl group.
Ar-H (meta to C=O)~6.98Doublet (d)2HShielded by the electron-donating methoxy group.
CH-Br (α-proton)~5.25Quartet (q)1HStrongly deshielded by both the adjacent carbonyl and the electronegative bromine atom. Split by the three protons of the adjacent methyl group.
OCH₃~3.90Singlet (s)3HTypical chemical shift for a methoxy group on an aromatic ring.
CH₃ (on α-carbon)~1.90Doublet (d)3HSplit by the single proton on the α-carbon.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~191.0Typical range for an α-haloketone carbonyl carbon.
Ar-C (ipso, attached to OCH₃)~164.5Deshielded due to attachment to oxygen.
Ar-C (ortho to C=O)~131.5Electron-withdrawing effect of the carbonyl group.
Ar-C (ipso, attached to C=O)~127.0Quaternary carbon with moderate deshielding.
Ar-C (meta to C=O)~114.2Shielded by the electron-donating effect of the methoxy group.
OCH₃~55.8Standard chemical shift for an aryl methoxy carbon.
CH-Br (α-carbon)~45.0Significantly deshielded by the attached bromine atom.
CH₃ (on α-carbon)~21.0Typical aliphatic carbon chemical shift.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30° pulse angle.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum using a standard pulse program.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Use a relaxation delay of 5 seconds.

    • Co-add 1024 scans for sufficient signal intensity.

  • Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Key NMR Correlations

Caption: Predicted key ¹H NMR correlations and shifts.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Core Principles: Vibrational Causality

The energy of a vibrational mode, and thus its absorption frequency (wavenumber), is determined by the bond strength and the masses of the connected atoms. The presence of an electronegative atom like bromine on the carbon alpha to a carbonyl group has a well-documented electronic effect. It withdraws electron density, which tends to increase the double-bond character and force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to a simple alkyl ketone. This is a key diagnostic feature.[8]

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3050-3000C-H Aromatic StretchMediumCharacteristic of sp² C-H bonds on the benzene ring.
~2950-2850C-H Aliphatic StretchMediumCorresponds to the methyl and methine C-H bonds.
~1705-1690C=O Carbonyl StretchStrongElevated frequency due to the electron-withdrawing effect of the α-bromine.[8]
~1600, ~1510C=C Aromatic Ring StretchStrong-MediumCharacteristic skeletal vibrations of the benzene ring.
~1260C-O-C Asymmetric StretchStrongA prominent band for the aryl-alkyl ether (methoxy group).
~1030C-O-C Symmetric StretchMediumA second characteristic band for the methoxy group.
~840C-H Out-of-Plane BendStrongIndicative of 1,4-disubstitution (para) on the benzene ring.
~700-600C-Br StretchMedium-WeakOften found in the fingerprint region and can be difficult to assign definitively.
Experimental Protocol for ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Scan: With the ATR crystal clean, run a background scan (typically 32 scans) to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure using the ATR anvil to ensure intimate contact between the solid sample and the crystal.[7]

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern, acting as a molecular fingerprint.[9]

Core Principles: Fragmentation Causality

In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺˙).[10] This ion is often unstable and fragments in predictable ways to form more stable ions. The most favorable fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable carbocations or radicals. For ketones, a common pathway is α-cleavage, where the bond between the carbonyl carbon and the α-carbon breaks.[10] The presence of bromine is also a critical diagnostic tool, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in characteristic "doublet" peaks (M⁺˙ and M+2⁺˙) for any fragment containing a bromine atom.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₁BrO₂ is 243.10 g/mol .[11] We expect to see two molecular ion peaks of nearly equal intensity at m/z 242 and m/z 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Key Predicted Fragments:

  • m/z 135 (Base Peak): This is the most likely base peak, resulting from α-cleavage and loss of the C₃H₄Br radical. This forms the highly stable 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), which is resonance-stabilized.

  • m/z 164/166: Loss of the bromine radical (·Br) to form the [M-Br]⁺ cation. The isotopic pattern will be absent here.

  • m/z 107: Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment, forming the 4-methoxyphenyl cation.

  • m/z 77: Loss of the methoxy group (·OCH₃) from the m/z 107 fragment, yielding the phenyl cation.

Experimental Protocol for EI-MS
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source operating at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Key Fragmentation Pathways

G mol [C10H11BrO2]⁺˙ m/z 242/244 frag1 [CH3OC6H4CO]⁺ m/z 135 (Base Peak) mol->frag1 - ·CH(Br)CH3 (α-cleavage) frag2 [C10H11O2]⁺ m/z 164 mol->frag2 - ·Br frag3 [CH3OC6H4]⁺ m/z 107 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The predicted ¹H NMR spectrum is expected to show five distinct signals, including a characteristic downfield quartet for the α-proton. The ¹³C NMR will confirm the presence of ten unique carbon environments. The IR spectrum will be dominated by a strong carbonyl absorption shifted to a higher wavenumber (~1700 cm⁻¹) due to the α-bromo substituent. Finally, mass spectrometry will confirm the molecular weight and isotopic distribution of bromine, with a likely base peak at m/z 135 corresponding to the stable 4-methoxybenzoyl cation. This comprehensive spectral guide provides a robust framework for the identification and confirmation of this important synthetic intermediate.

References

  • Wang, L. et al. (2015). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: Royal Society of Chemistry. [Link]

  • Leonard, N. J., & Owens, F. H. (1958). Spectral Properties of Medium- and Large-ring Carbocyclic Compounds: α-Bromoketones, Enol Acetates and Unsaturated Ketones. Journal of the American Chemical Society. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0227485). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • ChemBK. (2024). This compound. [Link]

  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • Fahelelbom, K. M., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Spectroscopy. [Link]

  • Fiveable Inc. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

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2-Bromo-1-(4-methoxyphenyl)propan-1-one solubility information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 21086-33-9), a key α-bromoketone intermediate in synthetic organic chemistry and pharmaceutical development. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a foundational understanding based on the compound's physicochemical properties and theoretical principles. It further presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling this compound in various solvent systems to optimize reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound is an aromatic ketone featuring a bromine atom at the alpha position relative to the carbonyl group. This structural motif makes it a valuable and reactive building block in organic synthesis.[1] α-Haloketones are pivotal precursors for synthesizing a wide array of heterocyclic compounds, some of which exhibit significant biological activity.[1]

Chemical Identity and Structure
  • IUPAC Name: this compound[2]

  • Synonyms: 2-bromo-4'-methoxypropiophenone, p-methoxy-α-bromopropiophenone[2]

  • CAS Number: 21086-33-9[2][3]

  • Molecular Structure:

    
    
    
Physicochemical Properties

A summary of the key physicochemical properties is essential for predicting the compound's behavior in different environments.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[2][3]
Molecular Weight 243.10 g/mol [2][3]
Appearance White crystalline solid[4]
Melting Point 51-53 °C[4]
Form Solid[3]
Significance in Research and Development

As a functionalized ketone, this compound serves as a key intermediate for introducing the 1-(4-methoxyphenyl)propan-1-one moiety into larger molecules. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it a versatile tool in the synthesis of novel pharmaceutical agents and other complex organic molecules.[4][5]

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent.

Structural Analysis

The solubility behavior of this compound is dictated by the interplay of its functional groups:

  • Aromatic Ring & Propyl Chain: The methoxyphenyl and propyl components are largely nonpolar and hydrophobic.

  • Ketone and Methoxy Groups: The carbonyl (C=O) and methoxy (-OCH₃) groups introduce polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance.

  • Bromine Atom: The bromine atom is large and polarizable, contributing to van der Waals forces and adding to the overall hydrophobic character of the molecule.[5]

The "Like Dissolves Like" Principle

This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. Given its mixed polarity, this compound is predicted to have low solubility in water but higher solubility in various organic solvents.

Qualitative Solubility Data

Available information indicates that the compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF).[4] A related compound, 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, is noted to be soluble in ethanol and dichloromethane but insoluble in water, which reinforces these predictions.[6]

G substance This compound water Water substance->water Very Low / Insoluble alcohols Polar Protic (Ethanol, Methanol) substance->alcohols Good aprotic Polar Aprotic (Acetone, DMF, DCM) substance->aprotic High nonpolar Nonpolar (Hexane, Toluene) substance->nonpolar Moderate to Low

Caption: Predicted solubility based on structural analysis.

Experimental Determination of Thermodynamic Solubility

To overcome the lack of quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The isothermal shake-flask method is the gold standard for this purpose.[7][8]

Safety Precautions

Authoritative Grounding: This compound is classified as hazardous. It is reported to cause severe skin burns, eye damage, and may cause respiratory irritation.[2][3] All handling must be performed in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles or a face shield.[9][10]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Keep the compound away from ignition sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Isothermal Shake-Flask Method: Step-by-Step Protocol

This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of solubility.

Materials & Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to 0.01 mg)

  • Calibrated volumetric pipettes

  • Centrifuge

  • Syringes and 0.45 µm PTFE syringe filters

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound (approx. 20-30 mg) into a pre-weighed 4 mL glass vial. The key is to ensure a visible excess of solid remains after the equilibration period.[8]

    • Record the exact weight of the compound added.

  • Solvent Addition:

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.[11]

  • Equilibration:

    • Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the suspension for at least 48-72 hours.

    • Scientist's Note (Causality): A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, moving past potentially metastable states like supersaturation. 48-72 hours is a standard duration for crystalline organic compounds.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand at the same constant temperature for 2-4 hours to allow the excess solid to sediment.[7]

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

    • Scientist's Note (Trustworthiness): This step is a self-validating control. The presence of a solid pellet visually confirms that the supernatant is a saturated solution.

  • Sampling and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a 0.45 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed vial.[11]

    • Scientist's Note (Causality): Filtration is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration. A PTFE filter is chosen for its broad chemical compatibility with organic solvents.

  • Quantification by HPLC-UV:

    • Accurately weigh the collected filtrate, then perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Prepare a stock solution of this compound and create a series of calibration standards (typically 5-7 points).

    • Analyze the standards and the diluted sample by HPLC-UV, monitoring at a wavelength where the compound has strong absorbance (e.g., ~275 nm, typical for a methoxy-substituted benzoyl chromophore).

    • Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the concentration in the original saturated solution.

    • Express the final solubility in mg/mL and mol/L.

Data Presentation

Quantitative results should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Template for Reporting Solubility Data:

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Hexane0.125.0Experimental DataExperimental Data
Toluene2.425.0Experimental DataExperimental Data
Dichloromethane3.125.0Experimental DataExperimental Data
Ethyl Acetate4.425.0Experimental DataExperimental Data
Acetone5.125.0Experimental DataExperimental Data
Ethanol4.325.0Experimental DataExperimental Data
Methanol5.125.0Experimental DataExperimental Data
Water10.225.0Experimental DataExperimental Data

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough analysis of its molecular structure allows for a reliable prediction of its solubility profile: poor aqueous solubility and good solubility in common polar organic solvents like ethanol, DMF, and dichloromethane. This guide provides the authoritative grounding and a detailed, robust experimental workflow necessary for researchers to determine precise thermodynamic solubility values. The application of the isothermal shake-flask method, combined with careful safety considerations and accurate HPLC quantification, will yield the high-quality data required to advance research, optimize synthetic processes, and facilitate formulation development involving this important chemical intermediate.

References

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  • 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things. Solubility of Things. [Link]

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  • 2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one - PubChem. National Center for Biotechnology Information. [Link]

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  • Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. ResearchGate. [Link]

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  • 2-BROMO-1-(4-METHOXYPHENYL)ETHAN-1-ONE | CAS 2632-13-5 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

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An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 2-Bromo-1-(4-methoxyphenyl)propan-1-one. It is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar α-bromoketones in their work. Beyond a standard safety data sheet, this document delves into the mechanistic underpinnings of the compound's reactivity and toxicity, offering practical, field-proven insights to ensure a self-validating system of laboratory safety.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties:

PropertyValueSource(s)
Chemical Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
CAS Number 21086-33-9[1]
Appearance Solid
IUPAC Name This compound[1]
Synonyms 2-bromo-4'-methoxypropiophenone, p-methoxy-α-bromopropiophenone[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is the first step in recognizing the potential dangers and implementing appropriate safety measures.[1]

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]

Signal Word: Danger

Pictograms:

  • Corrosion: GHS05

  • Exclamation Mark: GHS07

The "Why": Mechanistic Insights into Reactivity and Toxicity

The hazardous nature of this compound and other α-haloketones stems from their chemical structure. The presence of a bromine atom on the carbon adjacent (the "alpha" position) to the carbonyl group creates a highly electrophilic center.[2] This is due to the electron-withdrawing inductive effect of both the carbonyl oxygen and the bromine atom, making the α-carbon susceptible to nucleophilic attack.[2]

This inherent reactivity is the root cause of its toxicity. Biological macromolecules, such as proteins and enzymes, are rich in nucleophilic functional groups (e.g., the thiol groups of cysteine residues). This compound can act as an alkylating agent, forming covalent bonds with these biological nucleophiles.[3] This irreversible modification can disrupt the normal function of proteins and enzymes, leading to cellular damage and the observed corrosive and irritant effects.[3]

The potent lachrymatory (tear-inducing) properties of many α-haloketones are a direct result of this reactivity. They activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerves in the cornea.[3] This activation, caused by the covalent modification of cysteine residues on the TRPA1 channel, leads to a pain response and the production of tears.[3]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure through proper ventilation.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[4]

  • Eyewash Stations and Safety Showers: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent skin, eye, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended. Dispose of gloves immediately after handling the compound.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Storage

Proper storage is crucial to prevent degradation and accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[5]

  • Corrosives Area: Store in a designated corrosives cabinet.

Experimental Workflow: A Safety-First Approach to Synthesis

This compound is a common building block in organic synthesis, for example, in the preparation of thiazoles and chalcones.[7][8] The following is a generalized, safety-focused protocol for a reaction involving an α-bromoketone.

Pre-Reaction Setup and Risk Assessment
  • Review the MSDS: Before starting any work, thoroughly review the MSDS for all reactants, solvents, and expected products.[5]

  • Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Assemble Glassware: Inspect all glassware for cracks or defects.

  • Prepare Quenching and Neutralization Solutions: Have appropriate quenching solutions (e.g., sodium thiosulfate for bromine) and acid/base neutralization solutions readily available.

Reaction Execution

Safe_Reaction_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh Compound B->C D Add to Reaction Vessel C->D Careful Transfer E Perform Reaction D->E F Monitor Reaction (TLC) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (e.g., Chromatography) H->I J Decontaminate Glassware I->J K Dispose of Waste J->K Segregated Waste Streams L Remove PPE K->L

Caption: A generalized workflow for safely handling this compound in a synthetic procedure.

Post-Reaction Work-up and Decontamination
  • Quenching: At the end of the reaction, any unreacted α-bromoketone should be quenched. This can often be achieved by the addition of a nucleophilic solution, but the specific quenching agent will depend on the reaction conditions.

  • Waste Disposal: All waste, including gloves, TLC plates, and contaminated paper towels, should be disposed of in a properly labeled hazardous waste container.[9] Liquid waste should be segregated into halogenated and non-halogenated streams as appropriate.

  • Glassware Decontamination: Glassware should be rinsed with a suitable solvent in the fume hood to remove any residual compound before being washed. A decontamination step, such as rinsing with a dilute solution of sodium bicarbonate or another suitable nucleophile, can be employed to neutralize any remaining reactive material.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Spill Spill Start Exposure Event Skin1 Immediately flush with copious amounts of water for at least 15 minutes. Start->Skin1 Eye1 Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Start->Eye1 Inhale1 Move person to fresh air. Start->Inhale1 Spill1 Evacuate area. Start->Spill1 Skin2 Remove contaminated clothing. Skin1->Skin2 Skin3 Seek immediate medical attention. Skin2->Skin3 Eye2 Remove contact lenses, if present and easy to do. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 If not breathing, give artificial respiration. Inhale1->Inhale2 Inhale3 Seek immediate medical attention. Inhale2->Inhale3 Spill2 Wear appropriate PPE. Spill1->Spill2 Spill3 Cover with an inert absorbent material. Spill2->Spill3 Spill4 Collect and place in a sealed container for disposal. Spill3->Spill4

Sources

synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one from 4-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one from 4-methoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis.[1] The document delves into the mechanistic underpinnings of the α-bromination of 4-methoxypropiophenone, offers a detailed and validated experimental protocol, and emphasizes critical safety considerations. Furthermore, it outlines the analytical techniques for the characterization of the final product, ensuring purity and structural confirmation. This guide is intended to be a practical resource for researchers in drug development and synthetic organic chemistry, providing the necessary information to perform this synthesis safely and efficiently.

Introduction: Significance and Applications

This compound is a halogenated ketone derivative that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a precursor for the development of novel therapeutic agents.[1][2] The introduction of a bromine atom at the α-position to the carbonyl group provides a reactive handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[3] The methoxy-substituted phenyl ring is a common motif in many biologically active compounds, and this precursor allows for its facile incorporation. The strategic modification of molecules by introducing bromine can enhance therapeutic activity and favorably influence the metabolic profile of a drug.[4]

Mechanistic Insights: The α-Bromination of Ketones

The is a classic example of an α-halogenation of a ketone. This reaction typically proceeds via an acid-catalyzed mechanism, which involves the formation of an enol intermediate.[5]

Acid-Catalyzed Enol Formation

Under acidic conditions, the carbonyl oxygen of 4-methoxypropiophenone is protonated, which increases the electrophilicity of the carbonyl carbon. A weak base (such as the solvent or the conjugate base of the acid catalyst) then abstracts a proton from the α-carbon, leading to the formation of a resonance-stabilized enol intermediate. The presence of the methoxy group on the phenyl ring can influence the rate of enolization.

Electrophilic Attack by Bromine

The electron-rich double bond of the enol then acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or a protonated brominating agent. This step results in the formation of a protonated α-bromoketone.

Deprotonation and Product Formation

Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final product, this compound. The overall reaction is a selective substitution of a hydrogen atom for a bromine atom at the α-position.[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-MethoxypropiophenoneC₁₀H₁₂O₂164.2010.0 g (60.9 mmol)Starting material
Glacial Acetic AcidCH₃COOH60.05100 mLSolvent
Bromine (Br₂)Br₂159.813.1 mL (9.7 g, 60.9 mmol)Brominating agent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As neededExtraction solvent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a sodium hydroxide solution), dissolve 10.0 g (60.9 mmol) of 4-methoxypropiophenone in 100 mL of glacial acetic acid.

  • Addition of Bromine: While stirring the solution at room temperature, add 3.1 mL (9.7 g, 60.9 mmol) of bromine dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the color of the solution will change from reddish-brown to colorless upon completion.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude product may precipitate as a solid or an oil.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Neutralization: Combine the organic layers and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (100 mL, until effervescence ceases) to neutralize any remaining acid, and finally with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.[7]

Diagram of the Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 4-Methoxypropiophenone Glacial Acetic Acid reaction_flask Stirring at Room Temp (2-3 hours) reagents->reaction_flask bromine Bromine (Br₂) bromine->reaction_flask Dropwise addition quench Quench with Ice Water reaction_flask->quench Reaction Mixture extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO₃ & Brine extraction->wash dry Dry with Na₂SO₄ wash->dry evaporation Solvent Evaporation dry->evaporation purification Recrystallization or Vacuum Distillation evaporation->purification product Pure Product purification->product

Caption: A schematic representation of the synthesis workflow for this compound.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is extremely harmful if inhaled. All manipulations involving bromine must be conducted in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Hydrobromic Acid (HBr): The reaction generates hydrogen bromide (HBr) gas as a byproduct, which is a corrosive and toxic irritant to the respiratory system.[8][9][10][11] The reaction apparatus should be equipped with a gas trap to neutralize the HBr fumes.

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause skin burns. Handle with care and appropriate PPE.

  • General Precautions: Ensure that an emergency eyewash station and safety shower are readily accessible. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

Characterization of the Product

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methine proton at the α-position, and the methyl protons. The integration and splitting patterns will be consistent with the structure.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, the α-carbon bearing the bromine, and the methyl carbon.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks for the aromatic C-H and C-O bonds will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (243.10 g/mol ).[13] The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

  • Melting Point: The purified product should have a sharp melting point, which can be compared to literature values.

Conclusion

The via α-bromination is a well-established and reliable method. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can successfully prepare this important synthetic intermediate. Proper characterization of the final product is essential to ensure its suitability for subsequent applications in drug discovery and organic synthesis.

References

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An In-Depth Technical Guide to the Alpha-Bromination of 4-Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of α-Halogenated Ketones

Alpha-bromo ketones are foundational building blocks in modern organic synthesis, prized for their dual reactivity.[1] The presence of a bromine atom on the carbon adjacent to a carbonyl group creates a highly versatile intermediate. This structure features an electrophilic carbon center, activated by both the electron-withdrawing carbonyl and the bromine's nature as a good leaving group, making it a prime substrate for a vast array of nucleophilic substitution reactions.[1] Consequently, α-bromo ketones, such as 2-bromo-4'-methoxypropiophenone, are critical precursors in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[2][3] This guide provides a detailed examination of the mechanistic principles and field-proven methodologies for the selective alpha-bromination of 4-methoxypropiophenone, offering a robust framework for laboratory application and process optimization.

Core Mechanistic Principles: A Tale of Two Pathways

The alpha-halogenation of a ketone is fundamentally dependent on the formation of an enol or enolate intermediate.[4] The choice between acidic and basic conditions dictates the reactive intermediate and, critically, the controllability of the reaction. For the synthesis of a mono-brominated product like 2-bromo-4'-methoxypropiophenone, this choice is paramount.

The Preferred Route: Acid-Catalyzed Bromination via an Enol Intermediate

For achieving selective mono-bromination, acid catalysis is the overwhelmingly preferred method.[4][5] The reaction proceeds through a multi-step mechanism where the formation of the enol is the key rate-determining step.[6]

Mechanism Breakdown:

  • Carbonyl Protonation: The reaction is initiated by the rapid, reversible protonation of the carbonyl oxygen by an acid catalyst, such as acetic acid or hydrobromic acid.[7][8] This step significantly increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Nucleophilic Attack on Bromine: The electron-rich π-bond of the enol acts as the nucleophile, attacking an electrophilic bromine source (e.g., Br₂).[7][10] This forms the new carbon-bromine bond at the alpha position and results in a protonated α-bromo ketone intermediate.

  • Deprotonation and Catalyst Regeneration: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst.[7] This final step yields the 2-bromo-4'-methoxypropiophenone product.

A significant advantage of the acid-catalyzed pathway is its inherent control against over-bromination. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable.[4]

Acid_Catalyzed_Bromination Figure 1: Acid-Catalyzed α-Bromination Mechanism cluster_0 Step 1 & 2: Enol Formation (Rate-Limiting) cluster_1 Step 3: Nucleophilic Attack cluster_2 Step 4: Deprotonation Ketone 4-Methoxy- propiophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (slow) ProtonatedProduct Protonated α-Bromo Ketone Enol->ProtonatedProduct + Br₂ Enol->ProtonatedProduct Bromine Br₂ FinalProduct 2-Bromo-4'-methoxy- propiophenone ProtonatedProduct->FinalProduct - H⁺ Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Ketone + Solvent/Acid) Addition 2. Controlled Addition (Brominating Agent) Setup->Addition Monitor 3. Reaction Monitoring (TLC, Color Change) Addition->Monitor Workup 4. Aqueous Workup (Quenching & Neutralization) Monitor->Workup Isolate 5. Product Isolation (Filtration / Extraction) Workup->Isolate Purify 6. Purification (Recrystallization) Isolate->Purify

Sources

An In-Depth Technical Guide to the Electrophilic Bromination of Ketones with Br₂ and an Acid Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The introduction of a bromine atom alpha to a carbonyl group is a pivotal transformation in modern organic synthesis. α-Bromoketones are not merely intermediates; they are powerful synthons, activated for a multitude of subsequent transformations that are fundamental to the construction of complex molecular architectures, particularly within the pharmaceutical industry. This guide is crafted for the practicing researcher, scientist, and drug development professional. It moves beyond textbook theory to provide a granular, field-tested perspective on the acid-catalyzed electrophilic bromination of ketones. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, ensuring that this document serves as a reliable and comprehensive resource in your synthetic endeavors.

Strategic Importance of α-Bromoketones in Synthesis

α-Bromoketones are highly valued synthetic intermediates due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon.[1] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, while the bromide ion is an excellent leaving group. This electronic arrangement facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. Furthermore, these compounds are precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, a key structural motif in many biologically active molecules.[2] Their utility is demonstrated in the synthesis of heterocycles, such as 2-amino-1,3-thiazoles, and as key building blocks for various pharmaceutical agents.[3][4]

Reaction Mechanism: A Tale of Tautomerism and Electrophilicity

The acid-catalyzed bromination of a ketone is a classic example of an electrophilic α-substitution reaction. A critical insight is that the ketone itself is not the nucleophile. Instead, the reaction proceeds through its enol tautomer, the formation of which is the rate-determining step.[2][5]

The mechanism can be dissected into three primary stages:

  • Acid-Catalyzed Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H⁺ from acetic acid or HBr).[1] This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base, such as the solvent or the conjugate base of the acid, then abstracts an α-proton, leading to the formation of the electron-rich enol intermediate.[1]

  • Nucleophilic Attack: The π-bond of the enol is nucleophilic and readily attacks the electrophilic molecular bromine (Br₂). This step forms a new carbon-bromine bond and generates a protonated α-bromoketone intermediate.[1]

  • Deprotonation and Catalyst Regeneration: A weak base removes the proton from the carbonyl oxygen, yielding the final α-bromoketone product and regenerating the acid catalyst, thus completing the catalytic cycle.[1]

Kinetic studies have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[6] This provides strong evidence that the slow step is the formation of the enol.

reaction_mechanism ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ (fast) h_plus H⁺ enol Enol Intermediate (Rate-Determining Formation) protonated_ketone->enol - H⁺ (slow) intermediate Oxonium Ion Intermediate enol->intermediate + Br₂ (fast) br2 Br₂ alpha_bromo_ketone α-Bromoketone intermediate->alpha_bromo_ketone - H⁺ (fast)

Figure 1: Mechanism of Acid-Catalyzed Ketone Bromination.

Regioselectivity in Unsymmetrical Ketones

For unsymmetrical ketones, the regioselectivity of bromination is determined by the stability of the enol intermediate. Under thermodynamic control (acidic conditions), the more substituted, and therefore more stable, enol is preferentially formed. Consequently, bromination occurs at the more substituted α-carbon.[6] For example, the bromination of 2-methylcyclohexanone yields 2-bromo-2-methylcyclohexanone as the major product.[7]

A Validated Experimental Protocol

The following protocol is a robust starting point for the α-bromination of a general ketone, such as acetophenone. Optimization may be required for different substrates.

Materials and Reagents
Reagent/MaterialGradeNotes
Ketone (e.g., Acetophenone)ReagentEnsure purity and dryness.
Bromine (Br₂)ACS ReagentEXTREMELY TOXIC & CORROSIVE . Handle only in a certified chemical fume hood with appropriate PPE.
Glacial Acetic AcidACS ReagentServes as both solvent and catalyst.
Diethyl Ether or DichloromethaneAnhydrousFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousFor neutralization of acid.
Saturated Sodium Bisulfite (NaHSO₃)AqueousFor quenching excess bromine.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying organic layers.
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium bisulfite solution), dissolve the ketone (1.0 eq.) in glacial acetic acid (approx. 2-4 mL per gram of ketone).

  • Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.0-1.05 eq.) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the ketone solution over 30-60 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should fade as it is consumed.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing a significant volume of cold water and ice.

  • Quenching Excess Bromine: If the aqueous mixture retains a yellow/orange color, add saturated sodium bisulfite solution dropwise until the color disappears.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude α-bromoketone, which may be a solid or oil, can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

Experimental Workflow

experimental_workflow setup 1. Dissolve Ketone in Acetic Acid cool 2. Cool to 0-5 °C setup->cool add_br2 3. Dropwise Addition of Br₂ in Acetic Acid cool->add_br2 monitor 4. Monitor Reaction (TLC/GC-MS) add_br2->monitor workup 5. Aqueous Work-up & Quench monitor->workup extract 6. Extraction & Neutralization workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Recrystallization/Chromatography) dry->purify

Figure 2: Generalized Experimental Workflow for α-Bromination.

Quantitative Data and Substrate Scope

The acid-catalyzed bromination is applicable to a wide range of ketones. The following table summarizes typical reaction conditions and reported yields for various substrates.

Ketone SubstrateBrominating AgentCatalyst/SolventTime (h)Temp (°C)Yield (%)Reference
AcetophenoneBr₂Acetic Acid2RT72[6]
p-BromoacetophenoneBr₂Acetic Acid-<2069-72[8]
2-PentanoneBr₂Acetic Acid1-3RT~75-85 (expected)[8]
3-Pentanone (Di-bromination)Br₂PBr₃ (cat.)0.5072[9]
CyclohexanoneBr₂Acetic Acid-RT~80[10]
2-MethylcyclohexanoneBr₂Acetic Acid-RTGood[7]

Characterization of α-Bromoketones

Confirmation of the product structure is achieved through standard spectroscopic techniques. The introduction of bromine at the α-position induces characteristic changes in the spectra.

  • Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching frequency in saturated ketones (around 1715 cm⁻¹) is often slightly shifted upon α-bromination. The C-Br bond itself has a weak absorption in the fingerprint region.[11]

  • ¹H NMR Spectroscopy: The proton(s) on the bromine-bearing α-carbon experience a significant downfield shift due to the electronegativity of the bromine atom. A methine proton (-CH(Br)-) typically appears in the range of 4.0-5.0 ppm, while methylene protons (-CH₂(Br)) appear around 3.8-4.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the bromine is also shifted downfield, typically appearing in the 30-50 ppm range. The carbonyl carbon signal remains in the characteristic 190-220 ppm region for ketones.[12][13]

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient catalyst; Low reaction temperature; Sterically hindered or deactivated substrate.Increase catalyst loading (e.g., add a few drops of HBr); Increase reaction temperature or time; Consider a more reactive brominating agent like N-Bromosuccinimide (NBS) with a radical initiator for certain substrates.
Formation of Di- or Polybrominated Products Use of excess bromine; Reaction temperature is too high.Use precise stoichiometry (1.0-1.05 eq. of Br₂); Maintain low temperature during bromine addition; Add the ketone solution to the bromine solution (inverse addition) to maintain a low ketone concentration.
Aromatic Ring Bromination (for aryl ketones) Highly activated aromatic ring (strong electron-donating groups).Use a less reactive brominating agent (e.g., NBS); Perform the reaction at a lower temperature; Protect the aromatic ring if necessary.
Low Isolated Yield Product is water-soluble; Emulsion formation during work-up; Decomposition on silica gel.Saturate the aqueous layer with NaCl before extraction; Use a different extraction solvent or break the emulsion with brine; Minimize contact time on silica gel, use a less polar eluent system, or consider purification by recrystallization.
Difficult Purification Starting material and product have similar polarity.If conversion is incomplete, consider pushing the reaction further with slightly more Br₂. If dibromination is the issue, use less Br₂. Optimize chromatography with a shallow solvent gradient. Sometimes, taking the crude material to the next step can be a viable strategy.[14]

Safety Precautions: Handling Molecular Bromine

Bromine (Br₂) is a highly toxic, corrosive, and volatile substance that can cause severe burns upon contact and is fatal if inhaled.

  • Engineering Controls: All manipulations involving liquid bromine or concentrated bromine solutions must be performed in a certified and properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene are often recommended, but consult a glove compatibility chart).[4] Do not use disposable latex or vinyl gloves.

  • Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available in the fume hood. In case of a small spill, cover with sodium thiosulfate and an inert absorbent material, then collect for hazardous waste disposal. For large spills, evacuate the area immediately.

  • Waste Disposal: All bromine-containing waste must be quenched with sodium bisulfite or thiosulfate before being placed in a designated hazardous waste container.

Conclusion

The acid-catalyzed electrophilic bromination of ketones is a powerful and reliable transformation that provides access to a versatile class of synthetic intermediates. Mastery of this reaction hinges on a solid understanding of its mechanism, particularly the role of the enol intermediate, and meticulous control over reaction parameters. By leveraging the insights and protocols detailed in this guide, researchers can confidently and safely employ this methodology to advance their synthetic campaigns in drug discovery and beyond.

References

  • Ashcroft, M. R.; Hoffmann, H. M. R. 2,4-Dibromo-3-pentanone. Org. Synth.1977 , 57, 74. DOI: 10.15227/orgsyn.057.0074. [Link]

  • Das, B.; Venkateswarlu, K.; Majhi, A.; Reddy, M. R.; Reddy, K. N. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Synthetic Communications2006 , 36(21), 3175-3179. [Link]

  • Habermann, J.; Ley, S. V.; Thomas, A. W. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. J. Chem. Soc., Perkin Trans. 11999 , 2425-2427. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

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  • The Organic Chemist. (2018). Alpha Halogenation of Ketones. [Link]

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  • Pearson+. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... [Link]

  • Van Renterghem, J.; et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules2019 , 24(11), 2148. [Link]

  • National Programme on Technology Enhanced Learning. 13C NMR spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • De Kimpe, N.; et al. Synthetic Access to Aromatic α-Haloketones. Molecules2021 , 26(1), 124. [Link]

  • Cengage. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. [Link]

  • Cox, R. A.; Warkentin, J. Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Can. J. Chem.1972 , 50(20), 3233-3237. [Link]

  • MacMillan, D. W. C.; et al. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. J. Am. Chem. Soc.2005 , 127(1), 32-33. [Link]

  • University of Colorado Boulder. NMR Chemical Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Reddit. (2023). Alpha halogenation. [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Reddit. (2024). Bromination Help. [Link]

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  • University of Warsaw. Carbonyl - compounds - IR - spectroscopy. [Link]

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reactivity of alpha-bromoketones with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of α-Bromoketones with Nucleophiles

Abstract

α-Bromoketones are a pivotal class of organic intermediates, prized for their versatile reactivity and wide-ranging applications in synthetic chemistry, from the construction of complex natural products to the development of novel pharmaceutical agents. Their unique structural motif, featuring two proximal electrophilic centers—the carbonyl carbon and the α-carbon—grants them a rich and tunable reaction profile with a diverse array of nucleophiles. This guide provides an in-depth exploration of the core principles governing these reactions, offering a blend of mechanistic theory and practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the key reaction pathways, including SN2 substitution and the Favorskii rearrangement, detail experimental protocols, and provide a framework for predicting and controlling reaction outcomes.

Introduction: The Electronic and Steric Landscape of α-Bromoketones

The reactivity of an α-bromoketone is fundamentally dictated by the interplay of electronic and steric effects. The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon-bromine bond. This inductive effect polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the carbonyl group can participate in orbital overlap, stabilizing transition states and influencing the stereochemical outcome of reactions.

Two primary sites are available for nucleophilic attack:

  • The α-Carbon: This is the classic site for SN2-type reactions, where the nucleophile displaces the bromide ion. The accessibility of this site is governed by the steric hindrance posed by the substituents on both the α-carbon and the carbonyl carbon.

  • The Carbonyl Carbon: Nucleophilic addition to the carbonyl group can also occur, leading to the formation of a tetrahedral intermediate. The subsequent fate of this intermediate can vary, leading to different reaction pathways.

The choice between these two pathways is a delicate balance influenced by the nature of the nucleophile, the structure of the α-bromoketone, and the reaction conditions.

Mechanistic Pathways: A Dichotomy of Reactivity

The reaction of α-bromoketones with nucleophiles predominantly proceeds through two major mechanistic pathways: direct substitution (SN2) and the Favorskii rearrangement. Understanding the factors that favor one pathway over the other is critical for synthetic planning.

The SN2 Pathway: Direct Displacement

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. In the context of α-bromoketones, it involves the direct attack of a nucleophile on the α-carbon, resulting in the inversion of stereochemistry if the α-carbon is chiral.

Key Factors Favoring the SN2 Pathway:

  • Nucleophile: Soft, non-basic nucleophiles, such as halides, thiolates, and certain amines, generally favor the SN2 pathway. These nucleophiles have a high polarizability and a low charge density, making them more effective at attacking the relatively soft α-carbon.

  • Substrate: α-Bromoketones with minimal steric hindrance around the α-carbon are more prone to undergo SN2 reactions. Primary α-bromoketones are ideal substrates.

  • Solvent: Polar aprotic solvents, such as acetone or DMF, are known to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile, thereby increasing its nucleophilicity.

SN2_Pathway cluster_ts Transition State R1 R' C2 R1->C2 R2 R C1 O C2->R2 C2->C1 C3 Br C2->C3 ts_label [Nu---C---Br]⁻ Nu Nu⁻ Nu->C2 SN2 Attack invis1 invis2 Prod_C2 Prod_R1 R' Prod_R1->Prod_C2 Prod_R2 R Prod_C1 O Prod_C2->Prod_R2 Prod_C2->Prod_C1 Prod_Nu Nu Prod_C2->Prod_Nu Br_ion Br⁻ prod_invis1 prod_invis2

Caption: Generalized SN2 attack on an α-bromoketone.

The Favorskii Rearrangement: A Signature Reaction

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing an enolizable α'-proton. It proceeds via the formation of a cyclopropanone intermediate, which is subsequently opened by a nucleophile.

Mechanism:

  • Enolate Formation: A base abstracts an acidic α'-proton to form an enolate.

  • Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained cyclopropanone intermediate.

  • Nucleophilic Ring-Opening: The nucleophile attacks one of the carbonyl carbons of the cyclopropanone, leading to the opening of the three-membered ring. The direction of ring-opening is dictated by the stability of the resulting carbanion (von Auwers-Favorskii rule), generally favoring the formation of the more substituted carbanion.

  • Protonation: The resulting enolate is protonated to yield the final rearranged product, typically an ester, amide, or carboxylic acid, depending on the nucleophile used.

Key Factors Favoring the Favorskii Rearrangement:

  • Base/Nucleophile: Strong, sterically hindered bases, such as alkoxides (e.g., sodium methoxide, potassium tert-butoxide), are classic reagents for promoting the Favorskii rearrangement.

  • Substrate: The presence of at least one α'-proton is a prerequisite. The reaction is often more efficient with cyclic α-bromoketones.

  • Solvent: Protic solvents can facilitate the protonation step.

Favorskii_Rearrangement A α-Bromoketone with α'-proton B Enolate Formation Base abstracts α'-proton A->B Base C Cyclopropanone Intermediate Intramolecular SN2 B->C D Nucleophilic Attack Ring-opening C->D Nucleophile E Protonation Formation of rearranged product D->E Proton Source

Caption: Stepwise workflow of the Favorskii rearrangement.

Experimental Protocols: A Practical Guide

The successful execution of reactions involving α-bromoketones requires careful attention to experimental detail. The following protocols are illustrative and should be adapted based on the specific substrate and nucleophile.

General Protocol for SN2 Reaction with a Thiolate Nucleophile

This protocol describes the reaction of an α-bromoketone with sodium thiophenoxide to form an α-thioether ketone.

Materials:

  • α-Bromoketone (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.

  • Carefully add sodium hydride to the cooled THF.

  • Slowly add a solution of thiophenol in anhydrous THF to the sodium hydride suspension. Allow the mixture to stir for 15 minutes at 0 °C to ensure complete formation of the sodium thiophenoxide.

  • Add a solution of the α-bromoketone in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for the Favorskii Rearrangement using Sodium Methoxide

This protocol outlines the rearrangement of an α-bromoketone to a methyl ester using sodium methoxide.

Materials:

  • α-Bromoketone (1.0 equiv)

  • Sodium methoxide (25% solution in methanol, 2.0 equiv)

  • Anhydrous Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the α-bromoketone in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution to the flask.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, it may be allowed to warm to room temperature.

  • Once the reaction is complete, carefully neutralize the mixture with 1 M HCl until it is slightly acidic.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting methyl ester by distillation or column chromatography.

Data Presentation: Predicting Reaction Outcomes

The choice of nucleophile and substrate structure has a profound impact on the reaction pathway. The following table summarizes these relationships.

Nucleophile TypeSubstrate StructurePredominant PathwayTypical Product
Soft, non-basic (e.g., I⁻, RS⁻, R₂NH)Primary α-bromoketoneSN2α-Substituted ketone
Hard, basic (e.g., RO⁻, OH⁻)α-Bromoketone with α'-protonsFavorskii RearrangementRearranged ester/acid
Bulky, non-nucleophilic baseEliminationα,β-Unsaturated ketone
Grignard reagentsCarbonyl addition/RearrangementComplex mixture

Conclusion and Future Outlook

α-Bromoketones remain a cornerstone of modern organic synthesis due to their predictable yet versatile reactivity. A thorough understanding of the underlying mechanistic principles—the competition between SN2 and Favorskii pathways—is paramount for their effective utilization. Future research in this area will likely focus on the development of novel catalytic, enantioselective methods for the transformation of α-bromoketones, further expanding their synthetic utility in the creation of complex, biologically active molecules. The principles outlined in this guide provide a solid foundation for both novice and experienced researchers to harness the full potential of these powerful synthetic intermediates.

References

  • Favorskii Rearrangement. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution. LibreTexts Chemistry. [Link]

  • α-Haloketone. Wikipedia. [Link]

The Strategic Utility of 2-Bromo-1-(4-methoxyphenyl)propan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, α-haloketones stand out for their inherent reactivity and synthetic versatility. This guide focuses on a particularly valuable member of this class: 2-Bromo-1-(4-methoxyphenyl)propan-1-one . Its unique structural features—a reactive α-bromine, a chiral center, and an electron-donating methoxy-substituted aromatic ring—render it an indispensable precursor for a diverse array of molecular targets, particularly in the realms of medicinal chemistry and materials science. This document serves as a comprehensive technical resource, elucidating the synthesis, characterization, and strategic applications of this key building block, thereby empowering researchers to harness its full synthetic potential.

I. Core Attributes and Physicochemical Properties

This compound, also known as α-bromo-p-methoxypropiophenone, is a crystalline solid at room temperature.[1] The presence of the bromine atom alpha to the carbonyl group significantly influences its reactivity, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
CAS Number 21086-33-9[2]
Appearance Solid[2]
Melting Point 51-53 °C[3]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[3]

II. Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the α-bromination of the corresponding ketone, 4'-methoxypropiophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine.[4]

Experimental Protocol: α-Bromination of 4'-Methoxypropiophenone

This protocol is adapted from a reliable method for the synthesis of a structurally similar compound, 2-bromo-4'-methylpropiophenone.[5]

Reagents and Materials:

  • 4'-Methoxypropiophenone

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Aluminum chloride (AlCl₃, anhydrous, finely ground)

  • Ice bath

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methoxypropiophenone (0.1 mol) in 100 ml of chloroform.

  • Add a catalytic amount of finely ground anhydrous aluminum chloride to the solution.

  • Cool the mixture in an ice bath.

  • Prepare a solution of bromine (0.1 mol, approximately 5.1 mL) in 20 ml of chloroform and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred ketone solution while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to stir overnight at ambient temperature.

  • Filter the reaction mixture to remove any solids.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Wash the resulting crystalline residue with cold diethyl ether to remove any unreacted starting material and impurities.

  • Collect the purified this compound crystals by filtration.

Causality of Experimental Choices:

  • Chloroform as Solvent: Provides good solubility for the reactants and is relatively inert under the reaction conditions.

  • Aluminum Chloride Catalyst: Acts as a Lewis acid to catalyze the enolization of the ketone, which is the rate-determining step of the reaction.[4]

  • Ice Bath: The bromination of ketones is an exothermic reaction. Cooling is necessary to control the reaction rate and prevent the formation of polybrominated byproducts.

  • Overnight Stirring: Ensures the reaction goes to completion.

  • Diethyl Ether Wash: The desired product has limited solubility in cold diethyl ether, while the starting material and some byproducts are more soluble, allowing for effective purification.

Figure 1: Workflow for the synthesis of this compound.

III. Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following data provides a reference for its spectroscopic properties.

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton at the α-carbon, and the methyl protons. The aromatic protons will appear as a set of doublets characteristic of a para-substituted benzene ring. The methoxy protons will be a singlet around 3.8 ppm. The methine proton, being adjacent to the bromine and the carbonyl group, will be a quartet deshielded to around 5.2 ppm. The methyl protons will appear as a doublet coupled to the methine proton.
¹³C NMR The carbon NMR spectrum will show signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 114-164 ppm region), the methoxy carbon (around 55 ppm), the α-carbon attached to bromine (around 45 ppm), and the methyl carbon.
Mass Spectrometry (MS) The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[6] Common fragmentation patterns for α-bromoketones involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.
Infrared (IR) Spectroscopy The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.

IV. Synthetic Applications: A Gateway to Heterocyclic Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals.

The Hantzsch Thiazole Synthesis: A Cornerstone Application

A classic and highly valuable application of α-bromo ketones is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring.[7] Thiazoles are a core structural motif in many biologically active compounds.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Dehydration: Subsequent dehydration of this cyclic intermediate yields the final 2-aminothiazole derivative.

Figure 2: Mechanistic overview of the Hantzsch thiazole synthesis.
Application in Drug Development: Synthesis of Cathinone Analogs

Substituted cathinones are a class of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology.[6][8] this compound serves as a key precursor in the synthesis of certain cathinone analogs. The α-bromo group can be displaced by various nitrogen nucleophiles, such as primary or secondary amines, to introduce the characteristic amino group of the cathinone scaffold. This synthetic route allows for the systematic modification of the amine substituent, enabling the exploration of structure-activity relationships (SAR) for this class of compounds.

V. Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

VI. Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis, well-defined reactivity, and applicability in the construction of diverse molecular scaffolds, particularly heterocycles of medicinal importance, underscore its significance. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool. As the demand for novel and complex organic molecules continues to grow, the strategic application of such well-characterized building blocks will remain a cornerstone of innovation in chemical synthesis.

References

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  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

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The Synthetic Versatility of 2-Bromo-1-(4-methoxyphenyl)propan-1-one: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-methoxyphenyl)propan-1-one, an α-bromoketone, stands as a pivotal intermediate in modern organic synthesis, offering a versatile platform for the construction of a diverse array of complex molecular architectures. Its strategic placement of a reactive bromine atom adjacent to a carbonyl group, influenced by the electron-donating nature of a para-methoxy substituent, renders it a highly valuable building block for nucleophilic substitution and condensation reactions. This guide provides an in-depth exploration of the core research applications of this compound, moving beyond its well-documented role in the synthesis of substituted cathinones to its significant potential in the generation of medicinally relevant heterocyclic scaffolds, including thiazoles and imidazoles. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss the pharmacological potential of the resulting derivatives, thereby equipping researchers with the foundational knowledge to leverage this compound in their own discovery programs.

Core Chemical Characteristics and Reactivity Profile

This compound is a solid at room temperature, characterized by the chemical properties outlined in the table below.[1] Its reactivity is dominated by the presence of the bromine atom at the α-position to the carbonyl group. This bromine is an excellent leaving group, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This fundamental reactivity is the cornerstone of its utility in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol [1]
Appearance Solid
CAS Number 21086-33-9
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)OC)Br[1]

The para-methoxy group on the phenyl ring plays a crucial electronic role, donating electron density into the aromatic system and influencing the reactivity of the carbonyl group. This electronic effect can modulate the reaction rates and stability of intermediates in its various synthetic transformations.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the α-bromination of its corresponding ketone precursor, 1-(4-methoxyphenyl)propan-1-one. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[3]

Diagram: General Synthesis Pathway

G cluster_0 Synthesis of this compound start 1-(4-methoxyphenyl)propan-1-one reagents Br₂ Acetic Acid (catalyst) start->reagents product This compound reagents->product byproduct HBr product->byproduct +

Caption: Synthesis of the target compound via α-bromination.

Key Research Application I: Synthesis of Substituted Cathinones

A primary and widely documented application of this compound is its use as a direct precursor in the synthesis of substituted cathinones. These compounds are β-keto analogues of phenethylamines and have been investigated for their psychoactive properties.[4] The synthesis hinges on a classic Sₙ2 reaction where a primary or secondary amine acts as the nucleophile, displacing the bromide ion.

Diagram: Synthesis of a Substituted Cathinone Derivative

G cluster_1 Nucleophilic Substitution for Cathinone Synthesis start_mol This compound amine R-NH₂ (e.g., Methylamine) start_mol->amine + product_mol Substituted Cathinone (e.g., Methedrone) amine->product_mol Nucleophilic Attack mechanism Sₙ2 Mechanism product_mol->mechanism

Caption: Sₙ2 reaction for the synthesis of substituted cathinones.

Experimental Protocol: Synthesis of 2-(Methylamino)-1-(4-methoxyphenyl)propan-1-one (Methedrone)
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add a solution of methylamine (typically a 40% solution in water or a 2M solution in THF) in slight excess (1.1-1.5 equivalents). Often, a non-nucleophilic base like triethylamine is added to scavenge the HBr byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Research Application II: Synthesis of Bioactive Heterocycles

Beyond its use in cathinone synthesis, this compound is a valuable precursor for a variety of heterocyclic systems with demonstrated pharmacological activities.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring.[5][6] Thiazole derivatives are known to possess a wide range of biological activities, including antifungal and antimicrobial properties.[7][8]

Diagram: Hantzsch Thiazole Synthesis Workflow

G cluster_2 Hantzsch Thiazole Synthesis alpha_bromo This compound thioamide Thiourea (or substituted thioamide) alpha_bromo->thioamide + condensation Condensation & Cyclization thioamide->condensation Reaction in Ethanol thiazole_product 2-Amino-4-(4-methoxyphenyl)-5-methylthiazole condensation->thiazole_product

Caption: Formation of a 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-5-methylthiazole
  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.2 equivalents).[9]

  • Solvent Addition: Add ethanol as the solvent.

  • Reflux: Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Neutralization and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or ammonia to neutralize the hydrobromide salt formed and precipitate the free base.[9]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Substituted Imidazoles

Substituted imidazoles are another class of heterocycles with significant therapeutic potential, exhibiting activities such as anticonvulsant and anti-inflammatory effects.[10][11] this compound can be used in a condensation reaction with an amidine to generate highly substituted imidazoles.[12]

Diagram: Imidazole Synthesis from an α-Bromoketone

G cluster_3 Substituted Imidazole Synthesis bromo_ketone This compound amidine Benzamidine HCl bromo_ketone->amidine + base K₂CO₃ or KHCO₃ amidine->base + imidazole 2-Phenyl-4-(4-methoxyphenyl)-5-methylimidazole base->imidazole Reflux in aq. THF

Caption: Synthesis of a tri-substituted imidazole derivative.

Experimental Protocol: Synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5-methylimidazole
  • Amidine Solution: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve benzamidine hydrochloride (1 equivalent) and potassium bicarbonate (2 equivalents) in a mixture of THF and water.[12]

  • Heating: Vigorously heat the mixture to reflux.

  • Ketone Addition: Slowly add a solution of this compound (0.9 equivalents) in THF via an addition funnel.

  • Reaction: Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and remove the THF under reduced pressure. The aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can often be purified by recrystallization.[12]

Spectroscopic Characterization Data

Expected ¹H NMR (CDCl₃) signals for this compound:

  • Aromatic protons: Two doublets in the range of δ 7.9-8.1 ppm and δ 6.9-7.1 ppm.

  • Methine proton (α-carbon): A quartet around δ 5.2-5.4 ppm.

  • Methoxy protons: A singlet around δ 3.8-3.9 ppm.

  • Methyl protons: A doublet around δ 1.8-2.0 ppm.

Expected ¹³C NMR (CDCl₃) signals:

  • Carbonyl carbon: δ 190-195 ppm.

  • Aromatic carbons: Signals in the range of δ 114-165 ppm.

  • Methoxy carbon: δ 55-56 ppm.

  • α-carbon: δ 45-50 ppm.

  • Methyl carbon: δ 20-25 ppm.

Expected IR (KBr) absorptions:

  • C=O stretch: Strong absorption around 1680-1700 cm⁻¹.

  • C-O stretch (ether): Strong absorption around 1250-1260 cm⁻¹.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Below 3000 cm⁻¹.

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate with a well-established reactivity profile. While its application in the synthesis of substituted cathinones is prominent, its true potential lies in its utility as a versatile building block for constructing a wide range of pharmacologically relevant heterocyclic compounds. The Hantzsch thiazole synthesis and multicomponent imidazole syntheses represent robust and efficient methods to access molecular scaffolds with demonstrated antifungal, antimicrobial, anticonvulsant, and anti-inflammatory potential. Future research should continue to explore the reaction of this α-bromoketone with diverse nucleophiles to expand the library of accessible bioactive molecules, further solidifying its role as a cornerstone of medicinal chemistry and drug discovery programs.

References

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Li, B., Chiu, C. K.-F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. Retrieved from [Link]

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  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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  • Łączkowski, K. Z., Misiura, K., Wujec, M., Dobosz, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16867.
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  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2022). Molecules, 27(19), 6296.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu
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2-Bromo-1-(4-methoxyphenyl)propan-1-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Authored by: Senior Application Scientist

Abstract

This compound is a crucial intermediate in the synthesis of various biologically active compounds and fine chemicals.[1] As an α-bromo ketone, its inherent reactivity, while synthetically advantageous, presents significant challenges regarding its stability and long-term storage. This technical guide provides an in-depth analysis of the chemical properties, degradation pathways, and optimal storage and handling conditions for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent, offering field-proven insights and validated protocols to ensure its integrity and promote safe laboratory practices.

Compound Profile and Significance

This compound, also known by synonyms such as 2-bromo-4'-methoxypropiophenone, is an organic compound characterized by a ketone functional group with a bromine atom on the adjacent (alpha) carbon.[2] This structural arrangement makes the alpha-carbon highly electrophilic, rendering the molecule a versatile building block in organic synthesis, particularly for constructing complex molecular architectures through nucleophilic substitution reactions.[3]

Table 1: Chemical and Physical Properties

Property Value Source(s)
IUPAC Name This compound [2]
CAS Number 21086-33-9 [4]
Molecular Formula C₁₀H₁₁BrO₂ [2][4]
Molecular Weight 243.10 g/mol [2][4]
Appearance White crystalline solid [1]
Melting Point 51-53 °C [1]

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide |[1] |

Chemical Stability and Degradation Pathways

The stability of this compound is fundamentally dictated by the reactivity of the α-bromo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group and the fact that bromide is a good leaving group make the compound susceptible to degradation under suboptimal conditions.

Inherent Reactivity

The primary drivers of instability are:

  • Nucleophilic Attack: The electrophilic α-carbon is a prime target for nucleophiles. Atmospheric moisture (hydrolysis) is a common concern.

  • Elimination Reactions: In the presence of bases, the compound can undergo dehydrobromination to form an α,β-unsaturated ketone.[5] This is a common synthetic application but an undesirable degradation pathway during storage.

Primary Degradation Pathways

Two principal degradation routes must be managed:

  • Hydrolysis: Reaction with water or atmospheric moisture can substitute the bromine atom with a hydroxyl group, forming the corresponding α-hydroxy ketone. This impurity can interfere with subsequent synthetic steps.

  • Dehydrobromination: Trace amounts of basic impurities or exposure to basic materials can catalyze the elimination of hydrogen bromide (HBr), leading to the formation of 1-(4-methoxyphenyl)prop-2-en-1-one. The released HBr is corrosive and can further catalyze other degradation reactions.

main This compound hydrolysis_product 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one main->hydrolysis_product Hydrolysis elimination_product 1-(4-methoxyphenyl)prop-2-en-1-one + HBr main->elimination_product Dehydrobromination (E2 Elimination) reagent1 H₂O (Moisture) reagent1->main reagent2 Base (Trace Impurity) reagent2->main

Caption: Key degradation pathways for this compound.

Recommended Storage and Handling Protocols

Given its hazardous nature—classified as causing severe skin burns, eye damage, and respiratory irritation—strict adherence to proper storage and handling protocols is mandatory.[2][4]

Safe Handling Workflow

A self-validating system for handling this compound involves a clear, sequential workflow from reception to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage & Disposal prep1 Review SDS prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Weigh in a Contained, Ventilated Balance handle1->handle2 handle3 Promptly Seal Container After Use handle2->handle3 store1 Return to Designated Cold, Dry Storage handle3->store1 store2 Clean Work Area & Decontaminate Equipment store1->store2 store3 Dispose of Waste in Labeled Halogenated Waste Container store2->store3

Caption: Recommended workflow for handling this compound.

Optimal Storage Conditions

To maximize shelf-life and maintain purity, the following conditions are essential. These are synthesized from best practices for α-bromo ketones and related corrosive solids.[6][7][8]

Table 2: Recommended Storage Conditions

Parameter Condition Rationale & Causality Source(s)
Temperature 2°C to 8°C (Refrigerated) Slows the rate of potential degradation reactions (hydrolysis, elimination) and minimizes volatility. [6][7]
Atmosphere Inert Gas (Argon or Nitrogen) Purging the container with an inert gas displaces oxygen and, more importantly, atmospheric moisture, directly inhibiting the hydrolysis pathway. [7]
Humidity Dry/Low Humidity Prevents moisture absorption which leads to hydrolysis of the bromine group, a primary degradation pathway. Store in a desiccator if possible. [7]
Light Amber or Opaque Container Protects the compound from potential light-induced radical reactions or degradation. [7]
Container Tightly Sealed, Inert Material (Glass) Prevents entry of atmospheric contaminants (moisture) and avoids reaction with container material. The container must be carefully resealed after each use. [6][7][9]

| Location | Designated Corrosives Area | Segregates the compound from incompatible materials, preventing hazardous interactions. Must be a well-ventilated area. |[6][8] |

Incompatible Materials

To prevent dangerous reactions and accelerated degradation, store this compound away from the following:

  • Bases: Will cause rapid dehydrobromination.[6]

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][10]

  • Amines: Act as nucleophiles and bases, leading to substitution and elimination reactions.[6]

Purity Assessment and Quality Control

Regularly assessing the purity of this compound is critical, especially for material that has been in storage for an extended period. A multi-technique approach is recommended for a comprehensive analysis.[11]

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's structure and identify impurities. Degradation products like the α-hydroxy ketone or the α,β-unsaturated ketone will have distinct signals.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the primary compound from volatile impurities and degradation products, providing both retention time and mass spectral data for identification.[11][12]

Experimental Protocol: Purity Analysis by GC-MS

The following is a representative protocol, adapted from established methods for analogous α-bromo ketones, designed to serve as a starting point for method development.[11]

Objective: To determine the purity of a sample of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Ensure the sample is fully dissolved.

  • Instrumentation & Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

    • Injector Temperature: 250°C.[11]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.[11]

    • MS Detector: Scan range of 40-400 m/z.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity based on the relative peak area of the main compound.

    • Analyze the mass spectra of any minor peaks to identify potential impurities by comparing them to the expected fragmentation patterns of degradation products (e.g., the α-hydroxy ketone or the elimination product).

Conclusion

The utility of this compound in advanced chemical synthesis is undeniable. However, its chemical nature demands a rigorous and informed approach to its handling and storage. By implementing the protocols outlined in this guide—specifically, refrigerated storage under a dry, inert atmosphere and away from incompatible materials—researchers can ensure the long-term integrity of this valuable reagent. This commitment to proper chemical management is not only a prerequisite for reproducible, high-quality scientific outcomes but also a cornerstone of a safe and responsible laboratory environment.

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Structural Elucidation of 2-Bromo-1-(4-methoxyphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of the synthetic compound 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a molecule of interest in pharmaceutical and organic synthesis research.[1] This document details the key analytical methodologies required for its unambiguous identification and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. By integrating established theoretical principles with practical experimental considerations, this guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, an α-bromoketone derivative, represents a versatile synthetic intermediate.[1] Its structure, featuring a chiral center at the α-carbon, a bromine atom, and a methoxy-substituted aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Accurate and thorough structural analysis is paramount to understanding its reactivity, confirming its identity, and ensuring the purity of subsequent products. This guide will systematically explore the analytical techniques used to define the molecular architecture of this compound.

Table 1: Physicochemical Properties of this compound [2]

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂PubChem[2]
Molecular Weight 243.10 g/mol PubChem[2]
CAS Number 21086-33-9Sigma-Aldrich
Appearance White crystalline solidChemBK[1]
Melting Point 51-53 °CChemBK[1]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.ChemBK[1]

Synthesis and Purification: A Protocol Grounded in Experience

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 4'-methoxypropiophenone. The choice of brominating agent and reaction conditions is critical to favor the desired mono-brominated product and minimize side reactions.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the α-bromination of ketones.

Materials:

  • 4'-methoxypropiophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid (glacial) or a suitable solvent system

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 4'-methoxypropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The use of acetic acid as a solvent facilitates the enolization of the ketone, which is a key step in the acid-catalyzed bromination mechanism.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in a small amount of acetic acid, using a dropping funnel. The slow addition and cooling are crucial to control the exothermic reaction and prevent the formation of di-brominated byproducts. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used as a safer and more selective brominating agent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification: Ensuring Analytical Integrity

Purification of the crude product is essential for obtaining accurate analytical data. Recrystallization is the preferred method for this solid compound.

Procedure:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is critical for the formation of well-defined, high-purity crystals suitable for X-ray diffraction analysis.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4'-methoxypropiophenone dissolve Dissolve in Glacial Acetic Acid start->dissolve brominate Slow addition of Br₂ or NBS at 0°C dissolve->brominate react Stir at Room Temp. (Monitor by TLC) brominate->react quench Pour into ice-water react->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry (MgSO₄) and Concentrate extract->dry crude_product Crude Product dry->crude_product recrystallize Recrystallize from suitable solvent crude_product->recrystallize filter_dry Filter and Dry under vacuum recrystallize->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of ¹H and ¹³C NMR provides a detailed picture of the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methoxy, and aliphatic protons. Based on the analysis of analogous compounds such as 2-bromo-4'-methoxyacetophenone, the following assignments can be predicted.[3]

  • Aromatic Protons (AA'BB' system): The protons on the 4-methoxyphenyl ring will appear as a pair of doublets due to their coupling with adjacent protons. The protons ortho to the carbonyl group are expected to be deshielded and appear further downfield (around 7.9-8.0 ppm) compared to the protons ortho to the methoxy group (around 6.9-7.0 ppm).

  • Methine Proton (-CHBr-): This proton, being attached to the same carbon as the electronegative bromine atom and adjacent to the carbonyl group, will be significantly deshielded and is expected to appear as a quartet (due to coupling with the methyl protons) in the range of 5.2-5.4 ppm.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm.[3]

  • Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet (due to coupling with the methine proton) at a more upfield region, likely around 1.8-2.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to C=O)7.9 - 8.0Doublet2H
Aromatic (ortho to OCH₃)6.9 - 7.0Doublet2H
Methine (-CHBr-)5.2 - 5.4Quartet1H
Methoxy (-OCH₃)3.8 - 3.9Singlet3H
Methyl (-CH₃)1.8 - 2.0Doublet3H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the lowest field, typically in the range of 190-195 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of 114-165 ppm. The carbon bearing the methoxy group will be the most shielded, while the carbon attached to the carbonyl group will be more deshielded.

  • Methine Carbon (-CHBr-): The carbon attached to the bromine atom will be significantly deshielded and is expected to appear around 45-50 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will appear as a sharp signal around 55-56 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded and will appear at the highest field, around 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 195
Aromatic (C-OCH₃)163 - 165
Aromatic (C-C=O)128 - 130
Aromatic (CH)114 - 132
Methoxy (-OCH₃)55 - 56
Methine (-CHBr-)45 - 50
Methyl (-CH₃)20 - 25
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.[4][5] 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks for the molecular ion (M⁺ and M+2⁺) of approximately equal intensity, separated by 2 m/z units.

Key Expected Fragments:

  • Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244, corresponding to [C₁₀H₁₁⁷⁹BrO₂]⁺ and [C₁₀H₁₁⁸¹BrO₂]⁺.

  • Loss of Bromine: A significant fragment resulting from the loss of the bromine radical (•Br), leading to a peak at m/z 163, corresponding to [C₁₀H₁₁O₂]⁺.

  • Acylium Ion: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can produce a 4-methoxybenzoyl cation at m/z 135.

  • Other Fragments: Further fragmentation of these primary ions can lead to other smaller fragments.

Mass_Spec_Fragmentation cluster_fragmentation Mass Spectrometry Fragmentation Pathway molecular_ion Molecular Ion [M]⁺˙ m/z 242/244 loss_br Loss of •Br molecular_ion->loss_br -•Br cleavage α-cleavage molecular_ion->cleavage fragment_163 [C₁₀H₁₁O₂]⁺ m/z 163 loss_br->fragment_163 acylium_ion 4-methoxybenzoyl cation [C₈H₇O₂]⁺ m/z 135 cleavage->acylium_ion

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum, paying close attention to the molecular ion peaks and the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Crystallography: Unveiling the 3D Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

Insights from Analogous Structures

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, has been reported.[6] This structure reveals key features that are likely to be conserved in the target molecule:

  • Planarity: The aromatic ring and the carbonyl group are expected to be nearly coplanar to maximize conjugation.

  • Conformation: The conformation around the C-C bond between the carbonyl group and the α-carbon will determine the spatial relationship between the bromine atom and the rest of the molecule.

  • Intermolecular Interactions: Weak intermolecular interactions, such as C-H···O hydrogen bonds, are likely to be present in the crystal lattice, influencing the packing of the molecules.

Table 4: Selected Crystallographic Data for 2-Bromo-1-(4-methoxyphenyl)ethanone [6]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7360 (15)
b (Å) 12.441 (3)
c (Å) 10.048 (2)
β (°) 111.42 (3)
V (ų) 900.3 (4)
Z 4
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of high quality by slow evaporation of a suitable solvent or by slow cooling of a saturated solution, as described in the purification section.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion: A Multi-faceted Approach to Structural Verification

The structural analysis of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton, mass spectrometry confirms the molecular weight and offers clues to its fragmentation, and single-crystal X-ray crystallography provides the ultimate, high-resolution three-dimensional structure. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

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The Pro-Apoptotic Potential of 2-Bromo-1-(4-methoxyphenyl)propan-1-one: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the hypothesized role of 2-Bromo-1-(4-methoxyphenyl)propan-1-one as an inducer of apoptosis, a critical process in cellular homeostasis and a key target in oncology research. While direct experimental evidence for this specific compound is emerging, this document synthesizes information from structurally related brominated and methoxylated compounds to propose a putative mechanism of action. We will delve into the potential signaling pathways this molecule may modulate and provide comprehensive, field-proven experimental protocols for researchers to investigate its cytotoxic and pro-apoptotic activities. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of novel small-molecule anticancer agents.

Introduction: The Therapeutic Promise of Apoptosis Induction

Apoptosis, or programmed cell death, is a fundamental biological process that eliminates damaged or unwanted cells, thereby maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, small molecules that can selectively induce apoptosis in cancer cells are of significant interest in the development of novel chemotherapeutics.

The compound this compound (CAS: 21086-33-9) is a halogenated propiophenone derivative.[1][2] Its structure, featuring a bromo group and a methoxyphenyl moiety, is characteristic of several classes of compounds that have demonstrated significant anticancer and pro-apoptotic activities.[3][4] The presence of a bromine atom can enhance the electrophilicity of the molecule, potentially facilitating interactions with nucleophilic residues in key cellular proteins, while the methoxy group can influence its solubility and electronic properties.[5][6] This guide will build a scientific case for the investigation of this compound as a novel apoptosis-inducing agent.

Hypothesized Mechanism of Action: An Inferential Analysis

Based on the established activities of structurally analogous compounds, we can postulate a multi-faceted mechanism by which this compound may induce apoptosis.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A common mechanism for apoptosis induction by various phenolic and brominated compounds is the generation of reactive oxygen species (ROS).[3] An excess of ROS can lead to oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA. This can trigger the intrinsic pathway of apoptosis.

The proposed cascade of events is as follows:

  • Increased Intracellular ROS : The compound may interfere with the mitochondrial electron transport chain or inhibit antioxidant enzymes, leading to an accumulation of ROS.

  • Mitochondrial Permeability Transition Pore (mPTP) Opening : Elevated ROS levels can induce the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential (ΔΨm).

  • Release of Pro-Apoptotic Factors : The loss of mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins, such as Smac/DIABLO, into the cytoplasm.

  • Apoptosome Formation and Caspase Activation : Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7]

Modulation of Key Signaling Pathways

Studies on related brominated methoxyphenyl derivatives suggest potential interactions with critical signaling pathways that regulate cell survival and apoptosis.

  • NF-κB Pathway Inhibition : The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Structurally similar compounds have been shown to suppress the NF-κB pathway.[8] this compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and downregulating the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL.

  • MAPK Pathway Modulation : The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. While ERK is often associated with cell survival, the sustained activation of JNK and p38 is frequently linked to stress-induced apoptosis. It is plausible that this compound could differentially modulate these pathways, leading to a pro-apoptotic outcome.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 cluster_1 Compound Compound ROS ROS Compound->ROS Induces NF_kB_Inhibition NF_kB_Inhibition Compound->NF_kB_Inhibition Inhibits Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bcl2_Downregulation Bcl2_Downregulation NF_kB_Inhibition->Bcl2_Downregulation Leads to Bcl2_Downregulation->Mitochondria

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols for Validation

To empirically validate the hypothesized pro-apoptotic role of this compound, a series of well-established in vitro assays are recommended.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

G Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7, HeLa) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Annexin_V_PI Use IC50 concentration Western_Blot Western Blot Analysis (Caspases, Bcl-2) Annexin_V_PI->Western_Blot End End Western_Blot->End

Caption: A streamlined workflow for investigating the pro-apoptotic effects of a test compound.

Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for the quantitative analysis of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of caspases and the expression levels of Bcl-2 family proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast)15.2 ± 2.1
HeLa (Cervical)22.5 ± 3.4
A549 (Lung)18.9 ± 2.8
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining in MCF-7 Cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Untreated Control2.1 ± 0.51.5 ± 0.3
Vehicle Control2.5 ± 0.61.8 ± 0.4
Compound (15 µM)25.8 ± 3.110.2 ± 1.5
Data are presented as mean ± SD and are for illustrative purposes only.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of this compound and the known bioactivities of related compounds provide a strong rationale for its investigation as a novel pro-apoptotic agent. The proposed mechanisms, involving the induction of oxidative stress and modulation of key signaling pathways such as NF-κB and MAPKs, offer a solid foundation for future research. The detailed experimental protocols provided in this guide will enable researchers to systematically evaluate its anticancer potential. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic index.

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The Synthesis and Strategic Applications of 2-Bromo-1-(4-methoxyphenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a key intermediate in modern organic and medicinal chemistry. We will explore its historical context within the broader class of α-haloketones, delve into its detailed synthesis and characterization, and illuminate its critical role in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction and Historical Context: The Rise of α-Haloketones

The story of this compound is intrinsically linked to the broader history of α-haloketones, a class of compounds that has been a cornerstone of synthetic organic chemistry for over a century and a half. The initial forays into this area of chemistry date back to the mid-19th century, with the first syntheses of simple α-haloketones like chloroacetone and bromoacetone. These early preparations typically involved the direct halogenation of the parent ketone, a seemingly straightforward yet often challenging reaction to control.

The true synthetic utility of α-haloketones began to be unlocked with the discovery of reactions that capitalized on their unique bifunctional nature. The Russian chemist Alexei Yevgrafovich Favorskii's discovery of the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, now known as the Favorskii rearrangement, was a pivotal moment.[1][2] This reaction, first reported in 1894, demonstrated the potential for these compounds to undergo skeletal rearrangements, opening up new avenues for the synthesis of complex molecules.[2]

Over the decades, the repertoire of reactions involving α-haloketones has expanded dramatically, solidifying their status as indispensable building blocks in organic synthesis. Their reactivity, stemming from the electrophilic carbon bearing the halogen and the adjacent carbonyl group, allows for a diverse range of transformations, including nucleophilic substitutions, eliminations, and rearrangements.

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its synthesis and utility are a direct consequence of the foundational work on α-haloketones. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the molecule and has made it a particularly interesting substrate for the synthesis of targeted pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂PubChem[3]
Molecular Weight 243.10 g/mol PubChem[3]
CAS Number 21086-33-9Sigma-Aldrich
Appearance SolidSigma-Aldrich
InChI Key QNCDPGOJVGDTAN-UHFFFAOYSA-NPubChem[3]
SMILES CC(C(=O)C1=CC=C(C=C1)OC)BrPubChem[3]

Spectroscopic Characterization:

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, the methine proton alpha to the bromine and carbonyl groups, and the methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the aromatic carbons (with variations due to the methoxy substituent), the carbon bearing the bromine atom, the methoxy carbon, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will correspond to C-H bonds of the aromatic and aliphatic portions of the molecule, as well as the C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: Methodologies and Mechanistic Insights

The primary route for the synthesis of this compound is the α-bromination of its precursor, 4'-methoxypropiophenone. Several methods have been developed for this transformation, each with its own advantages and considerations.

Direct Bromination with Elemental Bromine

This classical method involves the direct reaction of 4'-methoxypropiophenone with elemental bromine (Br₂), often in a suitable solvent such as acetic acid or a halogenated hydrocarbon.

Reaction Mechanism: The reaction proceeds through an acid-catalyzed enolization of the ketone. The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule to form a bromonium ion intermediate, which subsequently collapses to the α-bromoketone and releases a proton and a bromide ion.

G ketone 4'-Methoxypropiophenone enol Enol Intermediate ketone->enol H⁺ (catalyst) bromonium Bromonium Ion Intermediate enol->bromonium Br₂ product This compound bromonium->product -HBr

Caption: Acid-catalyzed bromination mechanism.

Experimental Protocol (General):

  • Dissolve 4'-methoxypropiophenone in a suitable solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Slowly add a solution of elemental bromine in the same solvent to the reaction mixture with constant stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water and a dilute solution of sodium bisulfite (to remove excess bromine), and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Bromination using Copper(II) Bromide

An alternative and often milder method for α-bromination involves the use of copper(II) bromide (CuBr₂). This reagent serves as both a source of bromine and a Lewis acid catalyst.[4][5]

Causality Behind Experimental Choice: The use of CuBr₂ can offer better selectivity and avoid the handling of highly corrosive and volatile elemental bromine. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture, such as chloroform and ethyl acetate.[6]

Experimental Protocol (Adapted from similar syntheses):

  • To a solution of 4'-methoxypropiophenone in a mixture of chloroform and ethyl acetate, add a stoichiometric amount of copper(II) bromide.

  • Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated copper(I) bromide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Role in Drug Development and Medicinal Chemistry

This compound and its analogs are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules. The presence of the reactive α-bromo ketone functionality allows for the facile introduction of various nucleophiles, particularly amines, to construct diverse molecular scaffolds.

One of the most notable applications is in the synthesis of substituted cathinones and related psychoactive compounds. The general synthetic route involves the nucleophilic substitution of the bromine atom with a primary or secondary amine, followed by reduction of the ketone to an alcohol and subsequent functional group manipulations.

While the direct therapeutic application of this compound itself is not documented, its role as a precursor is critical. For instance, analogs of this compound are used in the synthesis of bupropion, an antidepressant and smoking cessation aid.[7] The core structure provided by this intermediate is a key pharmacophore in many centrally active agents.

G start This compound intermediate Amine Adduct start->intermediate Nucleophilic Substitution (e.g., with an amine) final Pharmacologically Active Compound intermediate->final Further Transformations (e.g., reduction, etc.)

Caption: General synthetic workflow in drug discovery.

The versatility of this compound allows medicinal chemists to systematically modify the structure of the final compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Inhalation of dust or vapors may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound, a representative of the versatile class of α-haloketones, stands as a testament to the enduring importance of fundamental organic chemistry in modern scientific advancement. From its conceptual roots in the 19th century to its current role as a key building block in the synthesis of complex pharmaceutical agents, this compound continues to be of significant interest to the scientific community. A thorough understanding of its synthesis, reactivity, and applications is crucial for researchers and professionals engaged in the pursuit of new medicines and materials.

References

  • Favorskii, A. E. J. Russ. Phys. Chem. Soc. 1894, 26, 590.
  • Favorskii, A. E. J. Prakt. Chem. 1895, 51, 533–563.
  • Wikipedia contributors. (2023, December 12). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Name Reaction, Favorskii Rearrangement. In Comprehensive Organic Name Reactions and Reagents, Zerong, W., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2010.
  • Grokipedia. Favorskii rearrangement. Retrieved January 10, 2026, from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245.
  • ResearchGate. Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel | Request PDF. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. Selective Bromination with Copper(II) Bromide1. Retrieved January 10, 2026, from [Link]

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Methodological & Application

Hantzsch thiazole synthesis using 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Substituted Thiazoles via the Hantzsch Reaction Utilizing 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of the Hantzsch thiazole synthesis for the preparation of a 4-(4-methoxyphenyl)-5-methylthiazole derivative, a scaffold of significant interest in medicinal chemistry and drug development. We provide an in-depth exploration of the reaction mechanism, a validated, step-by-step experimental protocol, and expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this robust synthetic methodology. The protocol is designed to be self-validating, explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Enduring Relevance of Thiazoles

The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its presence in blockbuster drugs such as the antiretroviral Ritonavir and various antimicrobial agents underscores its importance in pharmaceutical sciences.[1][4] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this valuable ring system.[1][5] The reaction classically involves the condensation of an α-haloketone with a thioamide.[5][6]

This application note provides a detailed protocol for the synthesis of a 2,4,5-trisubstituted thiazole using a specific α-bromoketone, This compound , and a representative thioamide. The methodology is presented with a focus on scientific integrity, providing the rationale behind each step to empower the researcher to not only replicate the synthesis but also to adapt it for analogous transformations.

Reaction Principle and Mechanism

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, proceeding through a well-established reaction pathway. It is a high-yielding reaction that is generally simple to perform.[7]

Overall Reaction:

In this specific application, this compound reacts with a thioamide (e.g., Thioacetamide) to yield 2-methyl-4-(4-methoxyphenyl)-5-methylthiazole.

Mechanistic Pathway:

The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the bromine atom in the α-haloketone. This is a classic SN2 reaction.[7][8] The resulting intermediate then undergoes tautomerization, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final aromatic thiazole ring is formed upon dehydration.[6][8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 This compound I1 S-Alkylation Intermediate (Sɴ2 Adduct) R1->I1  Nucleophilic Attack (Sɴ2) Step 1 R2 Thioamide (R'-CSNH₂) R2->I1 I2 Tautomerization I1->I2 Proton Transfer Step 2 I3 Cyclization Intermediate (Hydroxythiazoline) I2->I3 Intramolecular Cyclization Step 3 P 2,4,5-Trisubstituted Thiazole I3->P Dehydration (-H₂O) Step 4

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Materials and Protocol

Reagent and Equipment Specifications

Successful synthesis relies on the quality of the starting materials and the precision of the experimental setup.

ReagentCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
This compound21086-33-9243.10>97%Corrosive and lachrymatory. Handle with care.
Thioacetamide62-55-575.13>98%Carcinogen. Use appropriate safety measures.
Ethanol (Absolute)64-17-546.07>99.5%Serves as the reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeFor neutralization during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37ACS GradeFor drying the organic extract.
Ethyl Acetate141-78-688.11HPLC GradeFor extraction and chromatography.
Hexanes110-54-386.18HPLC GradeFor chromatography.

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Synthesis Protocol

This protocol details the synthesis of 2,5-dimethyl-4-(4-methoxyphenyl)thiazole as a representative example.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol, 1.215 g).

  • Add thioacetamide (5.5 mmol, 0.413 g, 1.1 equivalents). Rationale: A slight excess of the thioamide ensures complete consumption of the more valuable α-bromoketone.

  • Add 25 mL of absolute ethanol. The choice of an alcohol solvent is standard for this synthesis as it effectively dissolves both reactants and facilitates the reaction at moderate temperatures.[2][7]

Step 2: Cyclocondensation Reaction

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Maintain the reflux with vigorous stirring for 3-5 hours.

  • Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The consumption of the starting α-bromoketone and the appearance of a new, typically more polar, product spot indicates reaction progression.

Step 3: Work-up and Isolation

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 30 mL of ethyl acetate and 30 mL of a saturated aqueous sodium bicarbonate solution. Rationale: The base neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing potential degradation of the product and aiding in extraction.[7]

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Combine all organic extracts and wash them with 20 mL of brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude solid or oil can be purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified thiazole derivative.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (α-Bromoketone, Thioacetamide) in Ethanol B 2. Heat to Reflux (3-5 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Evaporate Solvent C->D Reaction Complete E 5. Redissolve & Neutralize (EtOAc / aq. NaHCO₃) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Flash Column Chromatography G->H Crude Product I 9. Isolate Pure Product H->I caption Figure 2: Experimental Workflow for Hantzsch Thiazole Synthesis.

Caption: Figure 2: Experimental Workflow for Hantzsch Thiazole Synthesis.

Characterization

The identity and purity of the synthesized 2,5-dimethyl-4-(4-methoxyphenyl)thiazole should be confirmed using standard analytical techniques.[9]

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons from the methoxyphenyl ring (two doublets), a singlet for the methoxy group (-OCH₃), and singlets for the two methyl groups on the thiazole ring.
¹³C NMR (CDCl₃)Signals corresponding to the aromatic carbons, the thiazole ring carbons, the methoxy carbon, and the two methyl carbons.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺.
HPLC A single major peak under optimized conditions (e.g., C18 column, Acetonitrile/Water gradient), indicating high purity.[9]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive α-bromoketone (decomposed).2. Insufficient reaction time or temperature.3. Impure thioamide.1. Use freshly prepared or properly stored α-bromoketone.[10]2. Increase reflux time and monitor carefully by TLC. Ensure the internal temperature reaches reflux.3. Use a high-purity thioamide.[10]
Formation of Isomer Reaction conditions favoring the formation of the 2-imino-2,3-dihydrothiazole tautomer.This is more common with N-substituted thioureas. Ensure the reaction is run under neutral or slightly basic conditions during work-up to favor the desired 2-aminothiazole structure.[10][11]
Multiple Side Products 1. Reaction temperature is too high, causing decomposition.2. Prolonged reaction time.1. Reduce the temperature slightly or switch to a lower-boiling solvent like methanol.[7]2. Stop the reaction as soon as the starting material is consumed (monitored by TLC).[10]
Difficult Purification Product and impurities have similar polarity.1. Optimize the solvent system for column chromatography (try different solvent mixtures).2. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Safety Precautions

  • This compound is a corrosive and lachrymatory compound. Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thioacetamide is a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • The reaction should be performed in a well-ventilated area.

  • Follow all standard laboratory safety procedures for handling chemicals and glassware.

Conclusion

The Hantzsch thiazole synthesis is a powerful and highly adaptable method for creating substituted thiazoles. This application note provides a robust and validated protocol for the synthesis of a 4-(4-methoxyphenyl)-5-methylthiazole derivative using this compound. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this methodology to accelerate their research and drug development programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Mohareb, R. M., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(11), 18846-18857. [Link]

  • Synthesis of thiazoles. (2019, January 19). [Video]. YouTube. [Link]

  • Hasanah, I., & Zain, N. M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Oriental Journal of Chemistry, 37(2), 257-272. [Link]

  • El-Mekabaty, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. [Link]

  • Frank, I., & Arva, Z. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (8), 1795-1798. [Link]

  • Popiolek, L., & Kosikowska, U. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(17), 5249. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Indonesian Journal of Chemical Science and Technology (IJCST), 4(2), 257-272. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 299102, this compound. [Link]

  • El-Mekabaty, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Kumar, S., et al. (2009). Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2959-2966. [Link]

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Gabriel synthesis of primary amines with 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Gabriel Synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-one

Abstract

This application note provides a comprehensive guide and a detailed, validated protocol for the synthesis of primary amines using the Gabriel synthesis, specifically focusing on the preparation of 2-Amino-1-(4-methoxyphenyl)propan-1-one from its corresponding α-bromo ketone precursor, 2-Bromo-1-(4-methoxyphenyl)propan-1-one. The target molecule is a member of the cathinone class, compounds of significant interest in medicinal chemistry and drug development.[1][2] This document outlines the chemical rationale, step-by-step experimental procedures, purification, and expected outcomes. It is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Rationale

The synthesis of primary amines is a cornerstone of organic chemistry, yet traditional methods like the direct alkylation of ammonia are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3][4] The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, offers an elegant solution to this problem by using the phthalimide anion as a protected source of ammonia, thereby preventing over-alkylation.[5][6][7]

The synthesis proceeds in two distinct, high-yielding steps:

  • N-Alkylation: Potassium phthalimide, a non-basic nitrogen nucleophile, displaces a halide from a suitable electrophile in a classic SN2 reaction.[8][9][10]

  • Deprotection: The resulting N-alkylphthalimide is cleaved to release the free primary amine.

Our substrate, this compound, is a secondary alkyl halide. While the Gabriel synthesis can be sluggish or fail with sterically hindered secondary halides[11][12][13], α-halo ketones are excellent substrates. The adjacent carbonyl group activates the C-Br bond towards nucleophilic substitution, facilitating the SN2 reaction.

For the deprotection step, traditional acidic or basic hydrolysis requires harsh conditions that can be detrimental to sensitive functional groups.[14][15] This protocol employs the milder and more efficient Ing-Manske procedure , which uses hydrazine hydrate (N₂H₄·H₂O) to cleave the phthalimide group under neutral conditions.[5][11][16] This method results in the formation of the highly stable and often insoluble phthalhydrazide, which can be easily removed by filtration, simplifying product purification.[14][17]

Overall Synthesis Workflow

The two-stage process converts the α-bromo ketone into the desired primary amine. The workflow is designed for efficiency and purity, minimizing side reactions and simplifying the isolation of the final product.

Gabriel_Synthesis_Workflow start Reactants: This compound + Potassium Phthalimide step1 Step 1: N-Alkylation (S N 2 Reaction) Solvent: DMF start->step1 intermediate Intermediate: N-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)phthalimide step1->intermediate Formation of C-N Bond step2 Step 2: Deprotection (Ing-Manske Procedure) Reagent: Hydrazine Hydrate intermediate->step2 separation Purification: Filtration of Phthalhydrazide + Solvent Extraction step2->separation Amine Liberation product Final Product: 2-Amino-1-(4-methoxyphenyl)propan-1-one separation->product

Figure 1: High-level experimental workflow for the Gabriel synthesis of the target primary amine.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine is highly toxic and a suspected carcinogen; handle with extreme care.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Notes
This compoundC₁₀H₁₁BrO₂243.102.43 g10.0Starting electrophile
Potassium PhthalimideC₈H₄KNO₂185.222.04 g11.01.1 equivalents
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Anhydrous, polar aprotic solvent.[5][6]
Hydrazine Hydrate (~64% N₂H₄ in H₂O)N₂H₄·H₂O50.06~1.0 mL~20.02.0 equivalents
Ethanol (EtOH)C₂H₅OH46.0775 mL-Solvent for hydrazinolysis
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Extraction solvent
Hydrochloric Acid (HCl), 1M aq.HCl36.46As needed-For pH adjustment and extraction
Sodium Hydroxide (NaOH), 2M aq.NaOH40.00As needed-For pH adjustment during workup
Saturated Sodium Chloride (Brine)NaCl58.4450 mL-For washing organic layer
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent
Protocol Part A: N-Alkylation of Potassium Phthalimide
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (2.04 g, 11.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension at room temperature.

  • Substrate Addition: Dissolve this compound (2.43 g, 10.0 mmol) in a minimal amount of DMF (~5 mL) and add it to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Look for the consumption of the bromo-ketone spot and the appearance of a new, less polar product spot (the N-alkylphthalimide).

  • Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing ~200 mL of ice-cold deionized water. A precipitate of the N-alkylphthalimide intermediate will form. c. Stir for 15-20 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove residual DMF and potassium salts. e. Dry the white to off-white solid, N-(1-(4-methoxyphenyl)-1-oxopropan-2-yl)phthalimide, under vacuum. The product is often pure enough to proceed to the next step without further purification.

Protocol Part B: Hydrazinolysis (Ing-Manske Procedure)
  • Reaction Setup: Transfer the dried N-alkylphthalimide intermediate from the previous step to a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 75 mL of ethanol to the flask to create a suspension.

  • Reagent Addition: Carefully add hydrazine hydrate (~1.0 mL, ~20.0 mmol) to the suspension.[14]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80 °C). A thick, white precipitate of phthalhydrazide will begin to form, often within 30 minutes.[11]

  • Monitoring: Continue refluxing for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the starting N-alkylphthalimide.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. The phthalhydrazide byproduct should be well-precipitated. b. Filter the mixture through a pad of Celite to remove the solid phthalhydrazide. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL). c. Combine the filtrate and washings in a round-bottom flask and concentrate the solution under reduced pressure to remove the ethanol. d. Dissolve the resulting crude amine residue in dichloromethane (DCM, ~75 mL). e. Transfer the DCM solution to a separatory funnel and wash with 1M HCl (2 x 25 mL). The amine product will move into the acidic aqueous layer as its hydrochloride salt. f. Combine the acidic aqueous layers and cool in an ice bath. Carefully basify the solution by adding 2M NaOH dropwise with stirring until the pH is >10. The free amine will precipitate or form an oil. g. Extract the free amine back into DCM (3 x 25 mL). h. Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 2-Amino-1-(4-methoxyphenyl)propan-1-one.[18][19]

Reaction Mechanism

The overall transformation is a two-part process involving nucleophilic substitution followed by nucleophilic acyl substitution.

Gabriel_Mechanism cluster_0 Step 1: N-Alkylation (S N 2) cluster_1 Step 2: Hydrazinolysis K_Phth Potassium Phthalimide Intermediate N-Alkylphthalimide Intermediate K_Phth->Intermediate S N 2 Attack Bromo_Ketone 2-Bromo-1-(4-methoxyphenyl) propan-1-one Bromo_Ketone->Intermediate Hydrazine Hydrazine (H₂N-NH₂) Amine_Product Primary Amine Product Hydrazine->Amine_Product Nucleophilic Acyl Substitution & Ring Opening Phthalhydrazide Phthalhydrazide (Byproduct) Intermediate_2 N-Alkylphthalimide Intermediate_2->Amine_Product Intermediate_2->Phthalhydrazide

Figure 2: Simplified schematic of the Gabriel synthesis mechanism.

Mechanistic Details:

  • SN2 Attack: The phthalimide anion, a potent nitrogen nucleophile, attacks the electrophilic carbon bearing the bromine atom. This backside attack displaces the bromide ion, forming the C-N bond and yielding the N-alkylphthalimide intermediate.[10][16]

  • Hydrazinolysis: Hydrazine acts as a strong nucleophile, attacking one of the carbonyl carbons of the phthalimide ring.[9] A series of nucleophilic acyl substitution and proton transfer steps leads to the opening of the ring. A subsequent intramolecular reaction forms the stable six-membered phthalhydrazide ring, liberating the desired primary amine.[8][16]

Expected Results and Troubleshooting

ParameterExpected Outcome
Intermediate Yield 85-95%
Final Product Yield 70-85% (based on the bromo-ketone)
Physical Appearance White to pale yellow solid or oil.
Purity >95% after purification, as determined by NMR or GC-MS.
Characterization Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide:

  • Issue: Low yield in Step 1 (N-Alkylation).

    • Possible Cause: Incomplete reaction or wet DMF.

    • Solution: Ensure DMF is anhydrous. Increase reaction time or temperature slightly (e.g., to 100 °C) and monitor closely by TLC. Ensure potassium phthalimide is a fine powder to maximize surface area.

  • Issue: Difficulty filtering phthalhydrazide.

    • Possible Cause: The precipitate can be very fine and clog filter paper.

    • Solution: Use a pad of Celite or glass wool over the filter paper. Diluting with more ethanol before filtration can also help.

  • Issue: Low yield of final amine after workup.

    • Possible Cause: Incomplete hydrolysis or loss of product during extraction.

    • Solution: Ensure complete basification (pH >10) after the acid wash to convert the amine salt back to the free base. Perform multiple, thorough extractions with DCM.

Conclusion

The Gabriel synthesis, particularly when coupled with the Ing-Manske hydrazinolysis procedure, is a robust and highly effective method for preparing primary amines from α-bromo ketones like this compound. This protocol provides a reliable pathway to synthesize 2-Amino-1-(4-methoxyphenyl)propan-1-one, a valuable scaffold in medicinal chemistry, with high yield and purity while avoiding common side reactions associated with other amination methods.

References

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Khan, M. N. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068. [Link]

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • What is Gabriel phthalimide synthesis and it's limitations - Sathee Forum. (2025, October 14). Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved January 10, 2026, from [Link]

  • The Gabriel Synthesis of Primary Amines. (n.d.). Chemistry Steps. Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+. (2024, July 7). Retrieved January 10, 2026, from [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes. (n.d.). Retrieved January 10, 2026, from [Link]

  • Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? - ResearchGate. (2015, October 15). Retrieved January 10, 2026, from [Link]

  • Gabriel synthesis - L.S.College, Muzaffarpur. (2020, August 16). Retrieved January 10, 2026, from [Link]

  • Valente, M. J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1969. [Link]

  • 2-Amino-1-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 46253 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Gabriel synthesis - chemeurope.com. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1-Propanone, 2-amino-1-(4-methoxyphenyl)- | C10H13NO2 | CID 12626564 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) - OrgoSolver. (n.d.). Retrieved January 10, 2026, from [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. (n.d.). Retrieved January 10, 2026, from [Link]

  • 11.5: Synthesis of Amines - Chemistry LibreTexts. (2021, December 27). Retrieved January 10, 2026, from [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (2016, December 27). Retrieved January 10, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Frontiers in bulletin, 4, 60. [Link]

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Application Notes & Protocols: The Favorskii Rearrangement of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the Favorskii Rearrangement

The Favorskii rearrangement is a robust and highly valuable reaction in synthetic organic chemistry, providing a pathway for the conversion of α-halo ketones into carboxylic acid derivatives such as acids, esters, and amides.[1][2] This base-catalyzed rearrangement is particularly significant for its ability to induce skeletal changes in molecules, including the contraction of cyclic systems and the formation of highly branched acyclic structures.[3][4] Its versatility has cemented its role in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[3] A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which can be achieved via a photo-Favorskii rearrangement.[5][6][7]

This document provides a detailed examination of the Favorskii rearrangement mechanism as it applies to the acyclic α-halo ketone, 2-Bromo-1-(4-methoxyphenyl)propan-1-one. We will explore the mechanistic intricacies, provide a validated experimental protocol, and discuss the broader applications in medicinal chemistry and drug development.

The Favorskii Rearrangement Mechanism: A Step-by-Step Analysis

The rearrangement of this compound proceeds through a well-established mechanism involving a cyclopropanone intermediate when the α-halo ketone possesses at least one enolizable α'-hydrogen.[1][2][8]

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic proton from the α'-carbon (the carbon adjacent to the carbonyl group but not bearing the halogen) by a strong base, typically an alkoxide like sodium methoxide (NaOMe) or a hydroxide.[8][9] This deprotonation results in the formation of a resonance-stabilized enolate ion.[10]

Step 2: Intramolecular Cyclization to a Cyclopropanone Intermediate The newly formed enolate undergoes an intramolecular SN2 reaction. The nucleophilic α'-carbon attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a highly strained, unstable cyclopropanone intermediate.[8][9][11]

Step 3: Nucleophilic Attack on the Cyclopropanone The nucleophile present in the reaction medium (e.g., methoxide ion from NaOMe) attacks one of the carbonyl carbons of the cyclopropanone ring.[8][9] This leads to the formation of a tetrahedral intermediate.

Step 4: Ring Opening The unstable tetrahedral intermediate collapses, resulting in the cleavage of one of the carbon-carbon bonds of the three-membered ring to form a more stable carbanion.[8][11] The ring opening is regioselective, favoring the formation of the more stable carbanion. In the case of this compound, the ring will open to place the negative charge on the carbon atom that is better able to stabilize it.

Step 5: Protonation The carbanion formed in the previous step is then protonated by a proton source in the reaction mixture, typically the solvent (e.g., methanol), to yield the final carboxylic acid derivative product.[10][11]

Mechanistic Diagram

Favorskii_Rearrangement cluster_start Starting Material cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Formation cluster_attack Nucleophilic Attack cluster_ring_opening Ring Opening cluster_product Final Product start This compound enolate Enolate Intermediate start->enolate + Base (-H+) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Br- tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + Nucleophile carbanion Carbanion tetrahedral->carbanion Ring Opening product Carboxylic Acid Derivative carbanion->product + H+

Caption: Favorskii rearrangement workflow for this compound.

Experimental Protocol

This protocol details the procedure for the Favorskii rearrangement of this compound using sodium methoxide in methanol to yield the corresponding methyl ester.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
This compoundC10H11BrO2243.10101.0
Sodium Methoxide (NaOMe)CH3ONa54.02222.2
Anhydrous Methanol (MeOH)CH4O32.04-Solvent
Diethyl Ether (Et2O)(C2H5)2O74.12-Solvent
Saturated Aqueous Ammonium Chloride (NH4Cl)NH4Cl53.49-Quench
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37-Drying Agent
Step-by-Step Procedure
  • Preparation of Sodium Methoxide Solution: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), carefully add sodium metal (2.2 eq.) to anhydrous methanol at 0 °C (ice bath). Stir until all the sodium has reacted to form a clear solution of sodium methoxide.[1][10]

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous diethyl ether.[1]

  • Initiation of Reaction: While maintaining the sodium methoxide solution at 0 °C, add the solution of the α-bromo ketone dropwise via a cannula or dropping funnel. A white slurry may form.[1][10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and heat the mixture in a preheated oil bath to 55 °C. Stir vigorously for 4 hours.[1]

  • Work-up and Quenching: After 4 hours, cool the reaction to room temperature and then further cool to 0 °C in an ice bath. Dilute the mixture with diethyl ether.[1] Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.[1][10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with diethyl ether.[1][10]

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.[1]

Applications in Drug Development and Medicinal Chemistry

The Favorskii rearrangement is a powerful tool for constructing molecular frameworks that are of interest in drug discovery.

  • Synthesis of Branched Carboxylic Acids: The reaction provides access to highly substituted carboxylic acids, which are common motifs in pharmacologically active molecules.[3][4]

  • Access to Strained Ring Systems: While this application focuses on an acyclic substrate, the rearrangement is famously used for ring contraction, providing a route to strained carbocyclic systems that can be valuable building blocks.[8][11]

  • Lead Optimization: The ability to readily modify the substitution pattern around a carboxylic acid moiety allows for the fine-tuning of a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability.

  • Synthesis of Prodrugs: The resulting esters from the Favorskii rearrangement can serve as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid drug.

The rearrangement of this compound, in particular, leads to derivatives of 2-arylpropionic acids, a class of compounds known for their anti-inflammatory properties (profens). This underscores the direct relevance of this reaction to the synthesis of established and novel therapeutic agents.

Conclusion

The Favorskii rearrangement of this compound is a classic yet highly relevant transformation in modern organic synthesis. A thorough understanding of its mechanism allows for the strategic design of synthetic routes to complex molecules. The provided protocol offers a reliable method for carrying out this reaction, and the outlined applications highlight its continued importance in the field of drug development.

References

  • NROChemistry. Favorskii Rearrangement. Available at: [Link]

  • Wikipedia. Favorskii rearrangement. Available at: [Link]

  • AdiChemistry. Favorskii Rearrangement | Mechanism | Applications. Available at: [Link]

  • Hook, B. D. A., et al. Continuous photochemistry: the flow synthesis of ibuprofen via a photo-Favorskii rearrangement. Reaction Chemistry & Engineering. Available at: [Link]

  • Organic Chemistry Portal. Favorskii Reaction. Available at: [Link]

  • SciSpace. Continuous photochemistry: the flow synthesis of ibuprofen via a photo-Favorskii rearrangement. Available at: [Link]

  • Chemistry Steps. Synthesis of Ibuprofen. Available at: [Link]

  • ResearchGate. Photo‐Favorskii rearrangement device for Ibuprofen synthesis. Available at: [Link]

  • Guijarro, D., & Yus, M. The Favorskii Rearrangement: Synthetic Applications. Current Organic Chemistry. Available at: [Link]

  • Chemist Wizards. Favorskii Rearrangement. Available at: [Link]

  • Bentham Science Publishers. The Favorskii Rearrangement: Synthetic Applications. Available at: [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of 2-(Methylamino)-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one, a substituted cathinone derivative, through the nucleophilic substitution reaction of 2-Bromo-1-(4-methoxyphenyl)propan-1-one with methylamine. This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety considerations. The content is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a reliable methodology for obtaining this compound for research purposes.

Introduction and Scientific Context

The synthesis of substituted cathinones is of significant interest in the fields of neuropharmacology and medicinal chemistry. These compounds serve as valuable scaffolds for the development of novel therapeutic agents. The target compound, 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one, is a structural analog of several psychoactive substances and is synthesized for research and analytical purposes. Its synthesis involves a classic nucleophilic substitution reaction, a cornerstone of organic chemistry.

The starting material, this compound, is an α-haloketone. The presence of the bromine atom alpha to the carbonyl group makes this carbon atom highly electrophilic and susceptible to attack by nucleophiles.[1] Methylamine, a primary amine, serves as an effective nucleophile, displacing the bromide to form the desired secondary amine product. Understanding this reaction is crucial for the synthesis of a wide range of β-keto-phenethylamines.

Reaction Mechanism: SN2 Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom bearing the bromine atom. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the α-carbon were chiral. The reaction is concerted, meaning the formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond occur simultaneously through a single transition state.

Key Mechanistic Steps:

  • Nucleophilic Attack: The methylamine molecule approaches the α-bromo ketone.

  • Transition State: A high-energy transition state is formed where the nitrogen is partially bonded to the carbon, and the bromine is partially detached.

  • Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of the protonated amine product.

  • Deprotonation: A second molecule of methylamine (acting as a base) or a mild base added during workup deprotonates the ammonium salt to yield the final neutral product, 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one.

Caption: SN2 mechanism for the reaction of this compound with methylamine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound21086-33-9243.102.43 g (10 mmol)Lachrymator, handle with care.
Methylamine solution (40% in Methanol)74-89-531.063.88 mL (~30 mmol)Corrosive, flammable. Use 3 equivalents.
Acetonitrile (anhydrous)75-05-841.0550 mLSolvent.
Dichloromethane (DCM)75-09-284.93100 mLExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.0150 mLFor aqueous wash.
Brine (Saturated NaCl solution)7647-14-558.4450 mLFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent.
Hydrochloric Acid (2M in Diethyl Ether)7647-01-036.46As neededFor salt formation and purification.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (2.43 g, 10 mmol). Dissolve the starting material in 50 mL of anhydrous acetonitrile.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add the 40% methylamine solution in methanol (3.88 mL, ~30 mmol) to the stirred solution over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The formation of methylamine hydrobromide may be observed as a white precipitate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer the mixture to a 250 mL separatory funnel. Shake well and allow the layers to separate.

  • Work-up - Washing: Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.

  • Isolation of Free Base: Concentrate the filtered organic solution using a rotary evaporator to yield the crude product, 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one, typically as an oil.

Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in a minimal amount of cold diethyl ether or isopropanol (~20 mL).

  • Precipitation: While stirring, slowly add 2M HCl in diethyl ether dropwise until no further white precipitate forms.

  • Isolation: Collect the white solid precipitate (the hydrochloride salt) by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the purified 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one HCl salt under vacuum to a constant weight.

workflow A 1. Dissolve α-bromo ketone in Acetonitrile B 2. Add Methylamine Solution at 0 °C A->B C 3. Stir at Room Temperature (12-18h) B->C D 4. Monitor by TLC C->D E 5. Remove Solvent (Rotary Evaporator) D->E Reaction Complete F 6. Partition between DCM and Water E->F G 7. Wash Organic Layer (NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) and Filter G->H I 9. Concentrate to yield Crude Product (Oil) H->I J 10. Purify via HCl Salt Formation I->J K 11. Isolate and Dry Final Product J->K

Caption: General experimental workflow for the synthesis of 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one.

Product Characterization

The identity and purity of the synthesized 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one should be confirmed using standard analytical techniques. The data presented below are typical expected values for the final product.

Analysis Technique Expected Results for 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one [2]
Appearance White to off-white solid (as HCl salt).
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol (free base)[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.50 (q, 1H, CH), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, NCH₃), 1.50 (d, 3H, CHCH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 198.0 (C=O), 164.0 (Ar-C-O), 131.0 (Ar-CH), 128.0 (Ar-C), 114.0 (Ar-CH), 58.0 (CH-N), 55.5 (OCH₃), 34.0 (NCH₃), 18.0 (CH₃).
Mass Spec (ESI+) m/z: 194.11 [M+H]⁺ (for C₁₁H₁₅NO₂)
IR (KBr, cm⁻¹) ν: 3300-3400 (N-H stretch), 2950 (C-H stretch), 1680 (C=O stretch, conjugated ketone), 1600, 1510 (C=C aromatic), 1260 (C-O stretch).

Safety and Hazard Management

Researcher responsibility is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

  • This compound: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[3] Avoid inhalation of dust and contact with skin and eyes.

  • Methylamine: The 40% solution in methanol is highly flammable, toxic, and corrosive. It can cause severe respiratory tract, skin, and eye irritation or burns. Operations must be conducted in a certified chemical fume hood.

  • Solvents: Acetonitrile, dichloromethane, and diethyl ether are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, and chemically resistant gloves (nitrile or neoprene), must be worn at all times.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous waste should be neutralized before disposal.

Conclusion

The reaction of this compound with methylamine provides a reliable and straightforward route to 2-(methylamino)-1-(4-methoxyphenyl)propan-1-one. The SN2 pathway is efficient, and the product can be isolated and purified in good yield as its hydrochloride salt. This protocol, when followed with the appropriate safety precautions, offers a validated method for researchers requiring this compound for further investigation in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 530541, 1-(4-methoxyphenyl)-2-methylamino-propan-1-one. Retrieved from [Link]

  • ChemBK. 1-(4-methoxyphenyl)-2-methylamino-propan-1-one. Retrieved from [Link]

  • ChemBK. This compound. Retrieved from [Link]

  • Gibbons, S., & Zloh, M. (2010). An overview of the chemistry and pharmacology of mephedrone and its derivatives. Drug Testing and Analysis, 2(8), 396-401.
  • Saem de Burnaga Sanchez, J. (1929). Sobre la efedrina. Anales de la Sociedad Española de Física y Química, 27, 554-558.
  • Chemistry LibreTexts (2024). The SN1 Reaction. Retrieved from [Link] (Provides general background on substitution reactions).

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Application Note: Stereoselective Reduction of 2-Bromo-1-(4-methoxyphenyl)propan-1-one to Synthesize Chiral Bromohydrins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the stereoselective reduction of the prochiral α-bromoketone, 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Chiral bromohydrins are highly valuable synthetic intermediates, serving as versatile precursors for the synthesis of chiral epoxides, amino alcohols, and other key structural motifs in pharmaceuticals and fine chemicals.[1] This application note details two robust and highly selective catalytic protocols: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. We provide in-depth theoretical background, step-by-step experimental procedures, mechanistic insights, and protocols for the analytical determination of stereochemical purity.

Introduction: The Significance of Chiral Halohydrins

The asymmetric reduction of α-haloketones is a powerful transformation in organic synthesis, yielding chiral halohydrins with high enantiomeric and diastereomeric purity.[1] These products are pivotal building blocks due to the differential reactivity of their two functional groups. The hydroxyl group can be protected or activated, while the carbon-halogen bond is susceptible to nucleophilic substitution, enabling a wide array of subsequent stereospecific transformations. The target molecule of this guide, this compound, provides access to four possible stereoisomers of the corresponding bromohydrin, making precise control over the reduction process essential.

G cluster_products Chiral Bromohydrin Products reactant This compound (Prochiral Ketone) process Stereoselective Reduction reactant->process p1 (1R,2R)-Product process->p1 p2 (1S,2S)-Product process->p2 p3 (1R,2S)-Product process->p3 p4 (1S,2R)-Product process->p4 G cluster_workflow CBS Reduction Mechanism A 1. Catalyst-Borane Complex Formation B 2. Ketone Coordination (Steric Control) A->B Ketone (Substrate) C 3. Six-Membered Transition State B->C Conformational Arrangement D 4. Intramolecular Hydride Transfer C->D Face-selective H- delivery E 5. Product Release & Catalyst Regeneration D->E Alkoxyborane Product E->A New BH₃ molecule

Figure 2: Simplified workflow of the catalytic cycle in a CBS reduction.

Materials and Reagents
  • This compound (CAS: 21086-33-9) * (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Step-by-Step Protocol
  • Setup: Dry a 100 mL three-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of dry argon or nitrogen. Equip the flask with a magnetic stir bar, a rubber septum, and a thermometer.

  • Reagent Addition: To the flask, add this compound (2.43 g, 10.0 mmol). Dissolve it in 20 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq) via syringe. Stir the mixture for 10 minutes.

  • Borane Addition: Add the BH₃·THF solution (12.0 mL, 12.0 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully and slowly quench the reaction by the dropwise addition of 20 mL of methanol at 0 °C. Vigorous gas evolution will occur.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 50 mL of ethyl acetate and 30 mL of 1 M HCl. Separate the layers.

  • Extraction: Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude bromohydrin.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol uses a Ru(II)-BINAP catalyst system for the asymmetric hydrogenation of the ketone. The chirality of the BINAP ligand determines the product's stereochemistry; (R)-BINAP generally yields the (R)-alcohol. [2]

Mechanistic Rationale

The Noyori hydrogenation operates through a "metal-ligand cooperative" mechanism. [3]The Ru(II) precatalyst is activated by hydrogen to form a dihydride species. The ketone substrate coordinates to the ruthenium center. The key step involves the concerted transfer of a hydride from the metal and a proton from the amine ligand of the catalyst system to the carbonyl group, all within the chiral pocket created by the BINAP ligand. [3][4][5]

G A [RuCl₂(BINAP)]₂ (Precatalyst) B RuH₂(BINAP) (Active Catalyst) A->B H₂, Base C [RuH₂(BINAP)(Ketone)] (Substrate Complex) B->C Ketone D Transition State (Concerted H⁻/H⁺ Transfer) C->D Rearrangement E [RuH(BINAP)(Alkoxide)] (Product Complex) D->E Hydrogenation E->B Product Release

Figure 3: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Materials and Reagents
  • This compound (CAS: 21086-33-9) * [RuCl₂((R)-BINAP)]₂ (or a similar pre-catalyst)

  • Anhydrous, degassed Ethanol or Methanol

  • Potassium tert-butoxide (KOtBu) or similar base

  • High-pressure hydrogenation vessel (Parr apparatus or similar)

  • Hydrogen gas (H₂) source

Step-by-Step Protocol
  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry.

  • Charge Vessel: In a glovebox or under an inert atmosphere, charge the vessel with this compound (2.43 g, 10.0 mmol), [RuCl₂((R)-BINAP)]₂ (41 mg, 0.025 mmol, 0.005 eq Ru), and KOtBu (28 mg, 0.25 mmol, 0.025 eq).

  • Add Solvent: Add 50 mL of degassed, anhydrous ethanol.

  • Seal and Purge: Seal the vessel securely. Remove it from the glovebox and connect it to the hydrogenation apparatus. Purge the vessel three times with H₂ gas to remove any residual air.

  • Pressurize and Heat: Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂) and begin stirring. If required, heat the reaction to the target temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction by observing the pressure drop (H₂ uptake). The reaction is typically complete within 12-24 hours.

  • Cooldown and Depressurize: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Workup: Open the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration and Purification: Rinse the Celite pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography as described in Protocol 1.

Analysis of Stereochemical Purity

Determining the enantiomeric excess (ee) and diastereomeric ratio (dr) is critical to validating the success of the stereoselective reduction.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of chiral compounds. [6][7]

Figure 4: General workflow for the determination of enantiomeric excess using chiral HPLC.

Protocol Outline:

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Daicel Chiralpak (e.g., AD-H, AS-H) or Chiralcel (e.g., OD-H, OJ-H) column.

  • Mobile Phase Screening: Prepare a solution of the purified product. Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the four possible stereoisomers.

  • Analysis: Inject the sample onto the equilibrated column.

  • Calculation: The enantiomeric excess for a given diastereomer is calculated from the integrated peak areas (A) of the two enantiomers ((R) and (S)):

    • ee (%) = |(A_R - A_S) / (A_R + A_S)| x 100 The diastereomeric ratio is calculated from the sum of the areas of each pair of enantiomers.

NMR Spectroscopy

NMR spectroscopy can also be used, often after derivatization with a chiral agent. [8]Reacting the chiral alcohol product with a chiral derivatizing agent, such as Mosher's acid chloride, creates a mixture of diastereomeric esters. The signals for these diastereomers (e.g., specific proton or fluorine signals) will be distinct in the NMR spectrum, allowing their relative integration and the calculation of ee and dr. [8]

Safety and Handling

  • α-Bromoketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Borane Reagents: Borane-THF is flammable and reacts violently with water. It is also corrosive. Handle under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all hydrogenation equipment is properly maintained and operated in a safe, designated area.

References

  • Enantioselective reduction of ketones - Wikipedia. (Source: Wikipedia) [Link]

  • Noyori Hydrogenation - NROChemistry. (Source: NROChemistry) [Link]

  • Corey–Itsuno reduction - Wikipedia. (Source: Wikipedia) [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (Source: NROChemistry) [Link]

  • Corey–Itsuno reduction - Grokipedia. (Source: Grokipedia) [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. (Source: ResearchGate) [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing). (Source: Royal Society of Chemistry) [Link]

  • Noyori Hydrogenation - YouTube. (Source: NRO Chemistry, YouTube) [Link]

  • Noyori Asymmetric Hydrogenation | Organic Chemistry - YouTube. (Source: The Organic Chemistry Tutor, YouTube) [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (Source: Myers Research Group, Harvard University) [Link]

  • Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides - Indian Academy of Sciences. (Source: Indian Academy of Sciences) [Link]

  • Enantioselective Reduction of Ketones. (Source: University of Calgary) [Link]

  • Use of a chiral surfactant for enantioselective reduction of a ketone - PubMed. (Source: National Library of Medicine) [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (Source: National Institutes of Health) [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (Source: Wiley Online Library) [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (Source: PolyU Institutional Research Archive) [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (Source: Kanazawa University) [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC - NIH. (Source: National Institutes of Health) [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (Source: ACS Publications) [Link]

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Chiral Synthesis of Cathinone Derivatives from α-Bromoketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the chiral synthesis of cathinone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The focus is on synthetic strategies starting from readily accessible α-bromoketones. This document provides an in-depth analysis of stereoselective methodologies, including the use of chiral phase-transfer catalysis and chiral auxiliaries. Detailed, step-by-step protocols for key transformations, data tables for expected outcomes, and mechanistic diagrams are provided to enable researchers to implement these synthetic routes effectively and safely in a laboratory setting. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Importance of Chirality in Cathinone Derivatives

Synthetic cathinones, or β-keto-phenethylamines, are a large family of compounds with a core structure analogous to natural cathinone found in the Catha edulis plant.[1] Many of these derivatives exhibit potent pharmacological activity, primarily as central nervous system stimulants, by modulating the activity of monoamine transporters.[2]

A critical molecular feature of cathinone derivatives is the presence of a stereocenter at the α-carbon relative to the carbonyl group. Consequently, these compounds exist as enantiomers, which can exhibit significantly different pharmacological and toxicological profiles.[3][4] For instance, the (S)-enantiomer of cathinone is known to be more potent than its (R)-counterpart.[5] This enantioselectivity underscores the necessity of developing robust methods for the asymmetric synthesis of these compounds to enable the detailed study of individual enantiomers and the development of safer, more effective therapeutic agents.

The most common synthetic route to racemic cathinone derivatives involves the α-bromination of a corresponding propiophenone derivative, followed by nucleophilic substitution with an appropriate amine.[6] This guide focuses on advancing this fundamental approach by incorporating stereocontrol to yield enantiomerically enriched cathinone derivatives.

Strategic Approaches to Chiral Cathinone Synthesis from α-Bromoketones

Two primary strategies have emerged as effective for inducing chirality in the synthesis of cathinone derivatives from α-bromoketones:

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction between the α-bromoketone and a nucleophile. Chiral phase-transfer catalysis is a particularly powerful technique in this context.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

The following sections will delve into the practical application of these strategies, providing detailed protocols and mechanistic insights.

Core Synthetic Workflow

The overall synthetic pathway can be visualized as a multi-step process, with the key stereodetermining step being the introduction of the amino group.

Chiral Cathinone Synthesis Workflow Propiophenone Substituted Propiophenone AlphaBromo α-Bromoketone Propiophenone->AlphaBromo α-Bromination ChiralCathinone Enantiomerically Enriched Cathinone Derivative AlphaBromo->ChiralCathinone Asymmetric Amination (Stereocontrol)

Caption: General workflow for chiral cathinone synthesis.

Protocol I: α-Bromination of Propiophenones

The synthesis of the α-bromoketone precursor is a critical first step. Several methods exist for this transformation, with a common approach utilizing bromine in an acidic medium.

4.1. Materials and Reagents

  • Substituted propiophenone

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄), 30% aqueous solution

  • Hydrogen peroxide (H₂O₂), 27% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

4.2. Step-by-Step Protocol

  • To a round-bottom flask charged with the substituted propiophenone (1.0 eq) and sodium bromide (4.0 eq), add a 30% aqueous solution of sulfuric acid (1.0 eq).

  • Stir the mixture vigorously at room temperature.

  • Slowly add a 27% aqueous solution of hydrogen peroxide (2.5 eq) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, continue to stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • The crude product can be purified by recrystallization or column chromatography.

Reference for Protocol: This protocol is adapted from a general method for the green preparation of α-bromo aromatic ketones.[7]

Protocol II: Catalytic Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

This powerful method, pioneered by E.J. Corey, allows for the enantioselective synthesis of α-amino ketones from racemic α-bromo ketones. The reaction proceeds through an α-azido ketone intermediate, which is then reduced to the desired chiral amine.[8]

5.1. Overview of the Catalytic Cycle

The chiral phase-transfer catalyst, typically a derivative of a cinchona alkaloid, facilitates the transfer of the azide anion from the aqueous phase to the organic phase, where it reacts with the α-bromoketone in a stereocontrolled manner.

Chiral Phase-Transfer Catalysis Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase AlphaBromo Racemic α-Bromoketone AzidoKetone Chiral α-Azido Ketone AlphaBromo->AzidoKetone SN2 Attack Catalyst QBr CatalystAzide QN3 Catalyst->CatalystAzide Anion Exchange CatalystAzide->AlphaBromo Reaction CatalystAzide->Catalyst Regeneration NaN3 NaN3 NaBr NaBr

Caption: Catalytic cycle for asymmetric azidation.

5.2. Materials and Reagents

  • Racemic α-bromoketone

  • Sodium azide (NaN₃)

  • Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Fluorobenzene

  • Deionized water

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

5.3. Step-by-Step Protocol: Asymmetric Azidation

  • In a reaction vessel, dissolve the racemic α-bromoketone (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in fluorobenzene.

  • Add an aqueous solution of sodium azide (3.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral α-azido ketone can be purified by column chromatography.

5.4. Step-by-Step Protocol: Reduction of the Azide

  • Dissolve the purified chiral α-azido ketone (1.0 eq) in a mixture of THF and water.

  • Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature until the azide is fully converted (Staudinger reaction), as monitored by TLC.

  • Acidify the reaction mixture with hydrochloric acid to hydrolyze the resulting aza-ylide and protonate the amine.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove triphenylphosphine oxide.

  • Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the chiral cathinone derivative with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary.

5.5. Expected Outcomes

This method has been shown to provide high yields and excellent enantioselectivities for a range of α-amino ketones.

Substrate (α-Bromoketone)Product (Cathinone Derivative)Yield (%)Enantiomeric Excess (ee, %)
2-BromopropiophenoneCathinone>90>95
2-Bromo-4'-methylpropiophenone4-Methylcathinone>90>95
2-Bromo-3',4'-methylenedioxypropiophenoneMethylone>85>93

Note: Yields and ee values are representative and may vary depending on the specific substrate and reaction conditions. Data is extrapolated from the principles outlined in Corey, E. J., & Lygo, B. (1997). J. Am. Chem. Soc. and related publications on chiral phase-transfer catalysis.[1][8][9][10][11][12]

Protocol III: Diastereoselective Synthesis Using Chiral Auxiliaries

An alternative approach involves the use of a chiral auxiliary, such as a chiral amine, to induce diastereoselectivity in the nucleophilic substitution reaction. The resulting diastereomers can then be separated, and the auxiliary cleaved to yield the enantiomerically pure cathinone derivative.

6.1. General Strategy

Chiral Auxiliary Strategy AlphaBromo α-Bromoketone Diastereomers Diastereomeric β-Amino Ketones AlphaBromo->Diastereomers ChiralAmine Chiral Amine (Auxiliary) ChiralAmine->Diastereomers Separated Separated Diastereomer Diastereomers->Separated Separation (e.g., Chromatography) ChiralCathinone Chiral Cathinone Separated->ChiralCathinone Auxiliary Cleavage RecoveredAux Recovered Auxiliary Separated->RecoveredAux Auxiliary Cleavage

Caption: Synthesis using a chiral auxiliary.

6.2. Example using a Chiral Sulfinamide Auxiliary

Chiral N-tert-butanesulfinamide is a versatile chiral auxiliary for the synthesis of chiral amines.

6.2.1. Synthesis of Chiral N-Sulfinyl Imines

  • Condense the α-bromoketone with (R)- or (S)-tert-butanesulfinamide in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form the corresponding N-sulfinyl imine.

6.2.2. Diastereoselective Reduction and Auxiliary Removal

This approach is more commonly applied to the synthesis of β-amino alcohols, which can then be oxidized to the corresponding cathinone. A more direct, albeit less common, approach would be a diastereoselective substitution, which is often challenging. A more established route is the asymmetric synthesis of N-sulfinyl β-amino ketones via the intramolecular Mannich cyclization.[13]

Conclusion

The chiral synthesis of cathinone derivatives from α-bromoketones is a field of active research with significant implications for drug development. The methods presented in this guide, particularly the use of chiral phase-transfer catalysis, offer robust and highly enantioselective routes to these valuable compounds. The choice of synthetic strategy will depend on the specific target molecule, available resources, and desired scale of synthesis. By providing detailed protocols and a strong theoretical foundation, this guide aims to empower researchers to confidently and successfully synthesize enantiomerically pure cathinone derivatives for their research endeavors.

References

  • Preparation method of alpha-bromo arom
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  • Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV). Forensic Toxicol. 2016;34(2):257-271. [Link]

  • Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. Int J Mol Sci. 2024;25(11):5948. [Link]

  • propiophenone and stuff. Sciencemadness Discussion Board. 2007. [Link]

  • Process for the production of ª ‡ -bromopropiophenone. DE859146C.
  • Corey, E. J., & Xu, F., & Noe, M. C. (1997). A rational approach to catalytic enantioselective enolate alkylation using a structurally rigidified and defined chiral quaternary ammonium salt under phase-transfer conditions. Journal of the American Chemical Society, 119(51), 12414-12415. [Link]

  • Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Chem. 2016;1(1):1003. [Link]

  • Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol deriv
  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chem Neurosci. 2017;8(9):1969-1976. [Link]

  • Chiral Phase-Transfer Catalysis. PTC Organics. [Link]

  • A two-step method for the preparation of homochiral cathinones. Bioorg Med Chem Lett. 2003;13(21):3795-8. [Link]

  • Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chem. Commun., 2009, 7090-7103. [Link]

  • Chiral Phase Transfer Catalysts (PTCs). Buchler GmbH. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Int J Mol Sci. 2024;25(9):4988. [Link]

  • Stereoselective Synthesis of α-Azido Esters and α-Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Chemistry. 2018;24(62):16534-16538. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules. 2019;24(5):988. [Link]

  • From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. Pharmaceuticals (Basel). 2024;17(6):721. [Link]

  • Corey–Bakshi–Shibata (CBS) reduction. ResearchGate. [Link]

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  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. 2024. [Link]

  • Syntheses and transformations of α-azido ketones and related derivatives. Chem. Soc. Rev., 2011,40, 2797-2847. [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. 2012;17(12):14486-14517. [Link]

  • Stereoselective reduction of alpha-hydroxyketone. WO2012032529A1.
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Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of α-Haloketones

α-Haloketones are a pivotal class of organic intermediates, prized for their dual reactivity stemming from the electrophilic carbonyl carbon and the adjacent carbon atom bearing a halogen. This structural motif renders them highly susceptible to a variety of chemical transformations, most notably nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon towards nucleophilic attack, making the halogen an excellent leaving group.

This guide focuses on 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a readily accessible α-bromoketone, and its utility as a versatile precursor in the synthesis of a diverse array of molecular scaffolds. The methoxy-substituted phenyl ring is a common feature in many biologically active molecules and pharmaceutical agents, making the derivatives of this particular α-bromoketone of significant interest to researchers in medicinal chemistry and drug development. We will explore detailed protocols for the substitution of the bromine atom with a range of nucleophiles, discuss the underlying reaction mechanism, and provide guidance on the characterization of the resulting products.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for safe handling and successful experimentation.

PropertyValueReference(s)
IUPAC Name This compound
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 73-75 °C
Solubility Soluble in a variety of organic solvents such as acetone, ethanol, dichloromethane, and dimethylformamide (DMF).

Reaction Mechanism: A Predominantly Sₙ2 Pathway

The nucleophilic substitution on this compound with weakly basic nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (backside attack). Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group.

This backside attack leads to an inversion of stereochemistry at the α-carbon. The transition state involves a pentacoordinate carbon atom, partially bonded to both the incoming nucleophile and the departing bromide. The presence of the adjacent carbonyl group enhances the reaction rate by stabilizing the transition state through orbital overlap.

It is crucial to employ weakly basic nucleophiles to favor the Sₙ2 pathway. The use of strong bases can lead to a competing E2 elimination reaction or a Favorskii rearrangement, a characteristic reaction of α-haloketones with enolizable protons in the presence of a strong base.

Caption: Sₙ2 mechanism for nucleophilic substitution on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with a selection of common nucleophiles.

General Workflow

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 2-Azido-1-(4-methoxyphenyl)propan-1-one

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium azide in one portion.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Thiocyanato-1-(4-methoxyphenyl)propan-1-one

Materials:

  • This compound (1.0 eq)

  • Potassium thiocyanate (KSCN) (1.2 eq)

  • Ethanol or Acetone

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol or acetone.

  • Addition of Nucleophile: Add potassium thiocyanate to the solution and stir.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the precipitated potassium bromide.

  • Concentration: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Phenoxy-1-(4-methoxyphenyl)propan-1-one

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenol and potassium carbonate in acetone or acetonitrile.

  • Addition of Substrate: To this stirred suspension, add a solution of this compound in the same solvent dropwise.

  • Reaction Conditions: Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Comparative Data for Nucleophilic Substitution Reactions

The choice of nucleophile, solvent, and reaction conditions significantly impacts the outcome of the substitution reaction. The following table summarizes typical reaction parameters and expected yields for the substitution on this compound with various nucleophiles.

NucleophileReagentSolventTemperature (°C)Time (h)Typical Yield (%)
AzideNaN₃DMF50-604-685-95
ThiocyanateKSCNEthanolReflux2-480-90
PhenoxidePhenol/K₂CO₃AcetoneReflux6-875-85
Primary AmineR-NH₂AcetonitrileRoom Temp2-580-95
Secondary AmineR₂NHDichloromethaneRoom Temp3-675-90

Analytical Characterization: A Self-Validating System

Thorough characterization of the synthesized products is essential to confirm their identity and purity. A combination of spectroscopic techniques provides a self-validating system.

  • Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot with a different Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. Key signals to look for in the product include the disappearance of the signal corresponding to the proton α to the bromine and the appearance of a new signal for the proton α to the newly introduced nucleophile, often at a different chemical shift. The characteristic signals for the 4-methoxyphenyl group and the methyl group will also be present.

    • ¹³C NMR: Confirms the carbon skeleton of the product. The chemical shift of the α-carbon will change significantly upon substitution of the bromine atom.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The strong carbonyl (C=O) stretch of the ketone will be a prominent feature in the spectra of both the starting material and the products. The introduction of new functional groups, such as the azide (-N₃) or thiocyanate (-SCN) group, will give rise to characteristic absorption bands.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the successful incorporation of the nucleophile and loss of the bromine atom. The fragmentation pattern can provide further structural information.

Safety Precautions

As a Senior Application Scientist, it is my duty to emphasize the paramount importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Fume Hood: All manipulations involving this compound and volatile organic solvents should be performed in a well-ventilated fume hood.

  • Handling of Azides: Organic azides are potentially explosive and should be handled with extreme caution. Avoid heat, friction, and shock. Do not use metal spatulas to handle sodium azide.[1][5][6] Quench any residual azide carefully.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azide-containing waste requires special handling procedures.

By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize this compound as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides". [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1953). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(1), 105-108. [Link]

  • Stanford University Environmental Health & Safety. "Information on Azide Compounds". [Link]

  • Al-Qalaf, F. A., & Al-Laham, M. A. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(12), 2917-2977. [Link]

  • University of Pittsburgh. "Safe Handling of Azides". [Link]

  • Organic Syntheses. "2-Propanone, 1-(o-methoxyphenyl)-". [Link]

  • California State University, Bakersfield. "Topic 1: Safety in the Organic Chemistry Laboratory". [Link]

  • HSC Chemistry. "Safe Laboratory Practices: Handling and Disposing of Organic Substances". [Link]

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Application Note and Protocol: High-Purity Recrystallization of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the purification of 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis, through recrystallization.[1] The protocols and insights detailed herein are curated for researchers, scientists, and drug development professionals to achieve high purity of this alpha-bromo ketone.

Introduction: The Critical Role of Purity for Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various biologically active molecules.[1] The presence of impurities, such as the unreacted starting ketone, di-brominated byproducts, or other reaction-related contaminants, can significantly hinder downstream reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3] Therefore, a robust purification method is paramount.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4][5][6] The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[7] A well-designed recrystallization protocol can effectively remove impurities, leading to a product with high crystalline and chemical purity.

The Science of Solvent Selection in Recrystallization

The choice of a suitable solvent is the most critical step in developing a successful recrystallization procedure.[6] An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent should completely dissolve the crude this compound at or near the solvent's boiling point.[7]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., room temperature or below) to ensure maximum recovery of the purified crystals upon cooling.[7]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the chemical structure of this compound, which contains a polar ketone and ether group, as well as a less polar aromatic ring and alkyl bromide, a solvent of intermediate polarity is likely to be effective.[8] Alcohols, such as ethanol and methanol, are often good candidates for recrystallizing such compounds.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of this compound.

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Activated carbon (decolorizing agent, if needed)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

  • Solvent Selection and Dissolution:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of the chosen solvent (e.g., 95% ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the test tube to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Once a suitable solvent is identified, place the bulk of the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the hot solvent required to completely dissolve the solid. This is crucial for maximizing the yield.[5]

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration using a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.[5] Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (51-53 °C) or in a desiccator under vacuum.[1]

Data Presentation: Solvent Screening and Expected Outcome

The following table summarizes the suitability of common laboratory solvents for the recrystallization of this compound.

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingSuitability
95% Ethanol LowHighGoodExcellent
Methanol ModerateHighGoodGood
Isopropanol LowModerateFairModerate
Acetone HighHighPoorPoor (Good for washing)
Ethyl Acetate ModerateHighFairModerate
Toluene LowModerateFairModerate
Hexane Very LowLowPoorPoor (as a single solvent)
Water InsolubleInsoluble-Unsuitable
Ethanol/Water LowHighGoodGood (as a co-solvent system)

Note: This data is based on the general properties of similar compounds and should be confirmed experimentally.

Visualization: Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved Decolorize Decolorize with Activated Carbon (Optional) Dissolved->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cooling Slow Cooling to Room Temperature HotFilter->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureProduct High-Purity Product Dry->PureProduct

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. Cooling is too rapid.Add a small amount of a co-solvent in which the compound is less soluble. Reheat to dissolve and cool slowly.
No Crystal Formation Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[4]
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Keep the funnel and solution hot during filtration.
Impure Product Cooling was too rapid, trapping impurities. The chosen solvent did not effectively separate the impurities.Allow the solution to cool slowly and undisturbed. Re-crystallize the product using a different solvent or a co-solvent system.

Safety Precautions

This compound is a hazardous chemical. Always handle this compound in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Avoid open flames and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following this detailed application note and protocol, researchers can confidently and safely purify this compound to the high degree of purity required for successful pharmaceutical development.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

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Application Note: Monitoring the α-Bromination of 4-Methoxypropiophenone using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of α-haloketones, such as 2-Bromo-1-(4-methoxyphenyl)propan-1-one, is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals and fine chemicals.[1][2] The electrophilic α-bromination of 4-methoxypropiophenone presents a classic example where precise reaction monitoring is essential to maximize yield and minimize the formation of impurities.[3] This guide provides a comprehensive, field-proven protocol for the use of thin-layer chromatography (TLC) to monitor the progress of this reaction. We delve into the causality behind solvent system selection, provide a self-validating experimental workflow, and detail the interpretation of chromatographic data.

Foundational Principles: Why TLC is the Optimal Tool

Thin-layer chromatography is a simple, rapid, and cost-effective technique for separating components of a mixture.[4] Its application in monitoring the synthesis of this compound is predicated on the polarity difference between the starting material and the product.

  • The Reaction: The synthesis involves the acid-catalyzed bromination of 4-methoxypropiophenone at the alpha (α) position to the carbonyl group.[5][6] The reaction proceeds through an enol intermediate, which acts as the nucleophile, attacking an electrophilic bromine source (e.g., Br₂).[1][7]

  • Polarity and Separation: The TLC stationary phase, typically silica gel, is highly polar. The mobile phase, a mixture of organic solvents, is significantly less polar.[8]

    • 4-Methoxypropiophenone (Starting Material): This aromatic ketone is a moderately polar molecule.

    • This compound (Product): The introduction of a bromine atom at the α-position alters the molecule's electronic distribution and steric profile. While bromine is electronegative, the overall polarity of the product is generally lower than the starting ketone. This is because the bulky bromine atom can reduce the molecule's ability to interact strongly with the polar silica gel surface via hydrogen bonding or dipole-dipole interactions.

Consequently, the product will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material which adsorbs more strongly to the stationary phase.[4] Monitoring the reaction, therefore, becomes a straightforward process of observing the disappearance of the lower Rf spot (starting material) and the appearance of a new, higher Rf spot (product).[9]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating through the use of reference spots and co-spotting techniques, ensuring unambiguous identification of all components.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (aluminum or glass-backed). The F₂₅₄ indicator allows for visualization under UV light.[10]

  • Solvents (Mobile Phase): ACS grade or higher Heptane (or Hexane) and Ethyl Acetate.[11][12]

  • Reaction Components:

    • Starting Material (SM) reference: A dilute solution of 4-methoxypropiophenone[13][14] in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction mixture aliquots.

  • Apparatus:

    • TLC development chamber with a lid.

    • Capillary tubes for spotting.[8]

    • Forceps.

    • Pencil (never pen).

    • UV Lamp (254 nm).[15]

    • Iodine chamber (optional, for secondary visualization).[16]

Phase 1: Developing the Optimal Mobile Phase

The key to effective TLC is achieving good separation between the spots of interest. The target is an Rf value of ~0.3-0.4 for the product and a clear separation from the starting material.

  • Initial Solvent System: Begin with a 4:1 mixture of Heptane:Ethyl Acetate (v/v). This is a common starting point for compounds of moderate polarity.[17]

  • Testing and Optimization:

    • Spot the starting material reference solution on a TLC plate.

    • Develop the plate in the chosen solvent system.

    • Visualize under UV light and calculate the Rf.

    • If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 3:1 Heptane:EtOAc).

    • If Rf is too high (>0.8): The solvent system is too polar. Decrease the proportion of ethyl acetate (e.g., to 9:1 Heptane:EtOAc).

  • Final Selection: A well-chosen system will give the starting material an Rf of approximately 0.2-0.3, leaving ample space for the less polar product to appear at a higher Rf. For this specific transformation, a system of 85:15 Heptane:Ethyl Acetate is often a robust starting point.

Phase 2: Monitoring the Reaction

The following workflow illustrates the process of taking a sample from the reaction and analyzing its progress.

G cluster_prep Plate Preparation cluster_sampling Sampling & Spotting cluster_analysis Development & Analysis prep_line 1. Draw Origin Line (pencil, ~1 cm from bottom) prep_lanes 2. Mark Lanes (SM, RXN, CO) prep_line->prep_lanes spot_sm 5. Spot SM Lane: Starting Material Ref. sample_rxn 3. Withdraw Aliquot from reaction vessel quench 4. Quench Aliquot (e.g., with NaHCO₃ solution) sample_rxn->quench spot_rxn 6. Spot RXN Lane: Quenched Aliquot quench->spot_rxn spot_co 7. Spot CO Lane: Spot SM, then spot quenched aliquot on top develop 8. Develop Plate in TLC chamber spot_co->develop Proceed to Development dry 9. Dry Plate & Mark Solvent Front develop->dry visualize 10. Visualize Plate (UV 254 nm) dry->visualize interpret 11. Interpret Results Calculate Rf values visualize->interpret

Caption: Idealized TLC plates at different reaction stages.

  • At t=0: The RXN lane should show only a single spot corresponding to the starting material. The CO spot will appear as a single, merged spot at the same Rf.

  • Mid-reaction: The RXN lane will show two spots: a diminishing spot for the starting material and a new, growing spot for the product at a higher Rf. The CO lane will show two distinct spots, confirming the identity of the lower spot as the unreacted starting material.

  • Reaction Completion: The RXN lane should show only one major spot, corresponding to the product. The starting material spot should be completely absent. The CO lane will again show two spots, confirming no starting material remains in the reaction mixture.

Conclusion

Thin-layer chromatography is an indispensable tool for monitoring the α-bromination of 4-methoxypropiophenone. By leveraging the polarity difference between the reactant and the product, this protocol offers a rapid, reliable, and visually intuitive method to track the reaction's progress. The use of a co-spotting technique provides a self-validating system, ensuring accurate identification of components and allowing the researcher to make informed decisions about reaction time, ultimately leading to optimized yields and purity of the desired this compound product.

References

  • Title: Halogenation Of Ketones via Enols - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link]

  • Title: mechanism of alpha-halogenation of ketones. Source: YouTube. URL: [Link]

  • Title: Synthetic Access to Aromatic α-Haloketones. Source: PMC - NIH. URL: [Link]

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones. Source: Chemistry LibreTexts. URL: [Link]

  • Title: TLC Visualization Methods. Source: University of Colorado Boulder. URL: [Link]

  • Title: 5.7: Visualizing TLC Plates. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 7.8: TLC Visualization Methods. Source: Chemistry LibreTexts. URL: [Link]

  • Title: 2-bromo-1-(4-methylphenyl)propan-1-one. Source: Tradeindia. URL: [Link]

  • Title: Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Source: Organic Syntheses. URL: [Link]

  • Title: TLC Visualization Techniques. Source: Scribd. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

  • Title: Thin Layer Chromatography: A Complete Guide to TLC. Source: Chemistry Hall. URL: [Link]

  • Title: Chromatography: Solvent Systems for TLC. Source: University of Rochester. URL: [Link]

  • Title: 2.3F: Visualizing TLC Plates. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Thin Layer Chromatography. Source: Chemistry LibreTexts. URL: [Link]

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  • Title: (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Source: ResearchGate. URL: [Link]

  • Title: A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Source: WMU's ScholarWorks. URL: [Link]

  • Title: Solvents for TLC. Source: Carl ROTH. URL: [Link]

  • Title: Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Source: Safrole. URL: [Link]

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  • Title: Use of TLC to monitor the progress of an enzymatic synthesis... Source: ResearchGate. URL: [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-Bromo-1-(4-methoxyphenyl)propan-1-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers in synthetic chemistry and drug development, this document outlines best practices for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices and the logic of spectral assignments are explained to ensure robust and reliable characterization of this key synthetic intermediate.

Introduction and Scientific Context

This compound is an α-haloketone, a class of compounds widely utilized as versatile building blocks in organic synthesis. The presence of a reactive bromine atom alpha to a carbonyl group, combined with the electronically-modified phenyl ring, makes it a valuable precursor for creating complex molecular architectures, including various heterocyclic compounds and potential pharmaceutical agents.

Given its role as a critical intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of small organic molecules in solution. This application note provides an expert-level guide to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for this specific compound, ensuring confidence in its identity and purity.

Molecular Structure and Predicted Spectral Overview

The key to interpreting an NMR spectrum is to first understand the molecule's structure and the magnetic environment of each nucleus.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-15 mg ¹H, 30-60 mg ¹³C) dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate (¹H) calibrate->integrate assign Assign Signals & Elucidate Structure integrate->assign

Figure 2: Standard NMR experimental workflow.

Spectral Data Analysis and Interpretation

The following tables and interpretations are based on established chemical shift principles and data from analogous structures. [1][2][3]

¹H NMR Spectrum: Detailed Assignment

The ¹H NMR spectrum provides information on the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-2', H-6'~ 7.98d (J ≈ 8.8 Hz)2HAromaticProtons ortho to the electron-withdrawing carbonyl group are deshielded (downfield).
H-3', H-5'~ 6.96d (J ≈ 8.8 Hz)2HAromaticProtons ortho to the electron-donating methoxy group are shielded (upfield).
H-2~ 5.25q (J ≈ 6.7 Hz)1H-CH(Br)C=ODeshielded by adjacent C=O and Br groups. Split into a quartet by 3 neighboring -CH₃ protons.
OCH₃~ 3.88s3HMethoxyCharacteristic shift for an aryl methoxy group. [4]A singlet as there are no adjacent protons.
H-3~ 1.85d (J ≈ 6.7 Hz)3H-CHCH₃Split into a doublet by the single neighboring methine proton (H-2).
¹³C NMR Spectrum: Detailed Assignment

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)AssignmentRationale
C-1~ 192.5C=O (Ketone)Carbonyl carbons are highly deshielded and appear far downfield. [5][6]
C-4'~ 164.0C-OCH₃Aromatic carbon attached to oxygen is significantly deshielded.
C-2', C-6'~ 131.0Aromatic CHAromatic carbons ortho to the carbonyl.
C-1'~ 128.5C-C=O (ipso)Quaternary aromatic carbon attached to the carbonyl group.
C-3', C-5'~ 114.0Aromatic CHAromatic carbons ortho to the methoxy group are shielded.
OCH₃~ 55.6MethoxyTypical chemical shift for an aryl methoxy carbon. [4][7]
C-2~ 45.8-CH(Br)-Carbon attached to an electronegative bromine atom.
C-3~ 21.5-CH₃Aliphatic methyl carbon, appears in the upfield region.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of this compound. By adhering to the detailed protocols for sample preparation and leveraging the interpretive logic provided, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of ¹H NMR to define the proton framework and ¹³C NMR to establish the carbon backbone offers a self-validating system for complete structural elucidation.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • University of Strathclyde. NMR Sample Preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Supporting Information. Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • ACD/Labs. (2025). Methoxy groups just stick out. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • University of Calgary. Signal Areas. [Link]

  • Chemistry LibreTexts. (2023). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

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Application Notes and Protocols: Leveraging 2-Bromo-1-(4-methoxyphenyl)propan-1-one in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Bromoketones in Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse molecular scaffolds is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of step-economy, time-efficiency, and the generation of chemical diversity.[1]

Within the arsenal of reagents for MCRs, α-haloketones are particularly valuable building blocks due to the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the halogen.[2] This dual reactivity allows for versatile applications in the synthesis of a wide array of heterocyclic compounds. This application note focuses on a specific and promising α-bromoketone, 2-Bromo-1-(4-methoxyphenyl)propan-1-one , and its utility in the construction of polysubstituted imidazoles and oxazoles—scaffolds of significant interest in pharmaceutical research.[3][4]

The methoxy group on the phenyl ring of this reagent can modulate the electronic properties of the molecule and potentially influence the biological activity of the resulting heterocyclic products. These application notes provide a theoretical framework and practical, step-by-step protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their MCR-based synthetic endeavors.

Mechanistic Insights: The Role of this compound in Heterocycle Formation

The versatility of this compound in multi-component reactions stems from its ability to participate in various reaction cascades, leading to the formation of diverse heterocyclic systems. Below, we explore the mechanistic rationale for its application in the synthesis of polysubstituted imidazoles and oxazoles.

A. Synthesis of Polysubstituted Imidazoles: A Three-Component Approach

The synthesis of polysubstituted imidazoles can be efficiently achieved through a three-component reaction involving an α-haloketone, an aldehyde, and a source of ammonia (e.g., ammonium acetate). The proposed mechanism for the reaction with this compound is depicted below.

G reagents This compound + Aldehyde (R-CHO) + NH4OAc intermediate1 α-aminoketone intermediate reagents->intermediate1 Initial condensation intermediate2 Dihydropyrazine intermediate intermediate1->intermediate2 Reaction with second ketone equivalent imidazole Polysubstituted Imidazole intermediate2->imidazole Oxidative aromatization

Figure 1: Proposed mechanism for the three-component synthesis of polysubstituted imidazoles.

The reaction is initiated by the condensation of this compound with ammonia (from ammonium acetate) to form an α-aminoketone intermediate. This intermediate then reacts with the aldehyde component. Subsequent cyclization and dehydration steps, followed by oxidation, lead to the formation of the stable aromatic imidazole ring. The substituents on the final imidazole product are determined by the structure of the starting α-bromoketone and the aldehyde.

B. Synthesis of Substituted Oxazoles: A Versatile Pathway

Substituted oxazoles, another class of heterocycles with significant biological activity, can also be synthesized using this compound in a multi-component fashion. A common approach involves the reaction of the α-bromoketone with an amide.

G reagents This compound + Primary Amide (R-CONH2) intermediate1 O-acylated intermediate reagents->intermediate1 Nucleophilic substitution oxazole Substituted Oxazole intermediate1->oxazole Cyclodehydration G start Start reagents Combine reactants in solvent start->reagents reaction Heat and stir reagents->reaction workup Aqueous work-up and extraction reaction->workup purification Purify by chromatography workup->purification end End purification->end

Figure 3: General experimental workflow for a multi-component reaction.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glacial acetic acid (5 mL).

  • Add ammonium acetate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted imidazole.

Table 1: Reaction Parameters and Expected Outcomes for Imidazole Synthesis

ParameterCondition/ValueRationale/Expected Outcome
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst, promoting the condensation steps.
Temperature Reflux (~120 °C)Provides the necessary activation energy for the cyclization and aromatization steps.
Reactant Ratio 1:1:2 (Ketone:Aldehyde:NH₄OAc)An excess of the ammonia source drives the reaction towards product formation.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored by TLC.
Yield Moderate to goodYields are substrate-dependent but generally good for this type of reaction.
Protocol 2: Synthesis of a Substituted Oxazole

This protocol outlines a method for the synthesis of a 2,4-disubstituted oxazole derivative.

Materials:

  • This compound

  • A primary amide (e.g., benzamide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add the primary amide (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted oxazole.

Table 2: Reaction Parameters and Expected Outcomes for Oxazole Synthesis

ParameterCondition/ValueRationale/Expected Outcome
Solvent Anhydrous DMFA polar aprotic solvent suitable for nucleophilic substitution reactions.
Base Potassium Carbonate (K₂CO₃)A mild base to facilitate the nucleophilic attack of the amide.
Temperature 80-90 °CSufficient to promote the reaction without causing decomposition of reactants or products.
Reactant Ratio 1:1.2 (Ketone:Amide)A slight excess of the amide can help drive the reaction to completion.
Reaction Time 3-6 hoursVaries with the reactivity of the specific amide used; monitor by TLC.
Yield Moderate to goodExpected to provide good yields of the desired oxazole product.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole and oxazole cores are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.

  • Imidazole Derivatives: Polysubstituted imidazoles are known to exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, analgesic, and anticancer properties. [5]The ability to rapidly generate a library of diverse imidazole derivatives using the described multi-component reaction can significantly accelerate the identification of new lead compounds.

  • Oxazole Derivatives: Oxazole-containing molecules also have a rich history in drug discovery, with applications as anti-inflammatory, antimicrobial, and antitumor agents. [6]The synthetic accessibility of substituted oxazoles via multi-component reactions makes them attractive targets for the development of novel therapeutics.

The methoxyphenyl group present in the starting material, this compound, is a common motif in many bioactive molecules and can contribute to favorable pharmacokinetic properties. By varying the aldehyde and amide components in the respective MCRs, researchers can systematically explore the structure-activity relationships of the resulting heterocyclic compounds.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds through multi-component reactions. The protocols and mechanistic insights provided in these application notes offer a solid foundation for researchers to explore the potential of this reagent in their own drug discovery programs. The inherent efficiency and diversity-generating power of MCRs, coupled with the strategic use of functionalized starting materials like this compound, will undoubtedly continue to drive innovation in the field of medicinal chemistry.

References

  • Diverse oxazoles synthesis via MCR strategy. ResearchGate. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Available at: [Link]

  • Passerini reaction. Wikipedia. Available at: [Link]

  • Ugi reaction. Wikipedia. Available at: [Link]

  • The Passerini Reaction. Organic Reactions. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of 2,4,5-Triarylated Imidazoles via Three-Component Domino Reaction under Catalyst-Free Conditions. ResearchGate. Available at: [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC - NIH. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH. Available at: [Link]

  • Ugi Multicomponent Reaction. Organic Syntheses. Available at: [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Royal Society of Chemistry. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. NIH. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]

  • Multicomponent reactions. Refubium. Available at: [Link]

  • Multicomponent Reactions | Notes. PharmaXChange.info. Available at: [Link]

  • Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. ResearchGate. Available at: [Link]

  • Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]

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synthesis of heterocyclic compounds from 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of an α-Haloketone Building Block

In the landscape of synthetic organic chemistry, α-haloketones are revered as exceptionally versatile intermediates.[1][2][3] Their value is rooted in a distinct structural feature: the presence of two electrophilic centers—the carbonyl carbon and the adjacent carbon bearing a halogen. This duality in reactivity enables a wide array of cyclization strategies with diverse nucleophiles, paving the way for the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles. These heterocyclic motifs are not mere chemical curiosities; they form the core scaffolds of countless pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on a specific, highly functionalized α-haloketone: This compound . The presence of the electron-donating methoxy group on the phenyl ring and the methyl group at the α-position influences the reactivity and provides a point of substitution in the final heterocyclic product. We will explore the synthesis of several key heterocyclic families from this precursor, providing detailed, field-proven protocols, mechanistic insights, and the strategic rationale behind experimental choices.

Synthesis of Substituted Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole ring.[4][5] The core reaction involves the condensation of an α-haloketone with a thioamide.[6][7] Thiazole-containing molecules are of immense interest in drug development, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5][8][9]

Mechanistic Pathway

The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

  • S-Alkylation (SN2 Attack): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of this compound, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon. This step forms the five-membered ring.

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate to yield the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[10]

Hantzsch_Thiazole_Mechanism Mechanism of Hantzsch Thiazole Synthesis Haloketone This compound Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 1. SN2 Attack (S on α-Carbon) Thioamide Thiourea Thioamide->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 2. Cyclization (N on Carbonyl) Product 2-Amino-4-(4-methoxyphenyl)-5-methylthiazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Application Notes & Protocol

This protocol details the synthesis of 2-amino-4-(4-methoxyphenyl)-5-methylthiazole, a common derivative where thiourea serves as the thioamide component.

Expertise & Causality:

  • Solvent Choice: Ethanol or methanol are excellent solvents for this reaction as they effectively dissolve the starting materials and facilitate the reaction, which is often heated to reflux.[6]

  • Reagent Stoichiometry: A slight excess of the thioamide (e.g., 1.5 equivalents of thiourea) is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[6]

  • Work-up Strategy: The initial product often forms as an HBr salt, which is soluble in the reaction medium.[10] Neutralization with a weak base like sodium carbonate is crucial to deprotonate the thiazole ring, causing the neutral, often poorly soluble product to precipitate, allowing for easy isolation by filtration.[6][10]

Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)-5-methylthiazole
ParameterValue
Reactant 1 This compound (5.0 mmol, 1.22 g)
Reactant 2 Thiourea (7.5 mmol, 0.57 g)
Solvent Ethanol (10 mL)
Temperature Reflux (~78 °C)
Reaction Time 1-2 hours
Work-up 5% Sodium Carbonate solution (30 mL)
Expected Yield >85%

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: Once the reaction is complete (typically 1-2 hours), remove the heat source and allow the solution to cool to room temperature.

  • Neutralization: Pour the cooled reaction mixture into a beaker containing 30 mL of a cold 5% aqueous sodium carbonate solution. Stir for 15 minutes. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Allow the solid to air-dry on a watch glass to obtain the crude product. Further purification can be achieved by recrystallization from ethanol if necessary.

Thiazole_Workflow Experimental Workflow: Thiazole Synthesis A 1. Combine Reactants (Haloketone, Thiourea) and Ethanol B 2. Heat to Reflux (1-2 hours) A->B C 3. Cool to Room Temperature B->C D 4. Pour into Na2CO3(aq) & Stir C->D E 5. Isolate via Vacuum Filtration D->E F 6. Wash with H2O & Air Dry E->F G Product: 2-Amino-thiazole Derivative F->G

Caption: Experimental Workflow: Hantzsch Thiazole Synthesis.

Synthesis of Substituted Imidazoles

The reaction of α-haloketones with amidines is a robust and widely used method for preparing 2,4-disubstituted and 2,4,5-trisubstituted imidazoles.[11][12] The imidazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules.[11]

Mechanistic Pathway

The synthesis involves a condensation and cyclization sequence, similar in principle to the Hantzsch synthesis but with a nitrogen-based binucleophile.

  • N-Alkylation: One of the nitrogen atoms of the amidine acts as a nucleophile, attacking the α-carbon of the haloketone to displace the bromide ion.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then performs a nucleophilic attack on the carbonyl carbon, forming the five-membered imidazole ring.

  • Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic imidazole product.

Imidazole_Mechanism Mechanism of Imidazole Synthesis Haloketone This compound Intermediate1 N-Alkylated Intermediate Haloketone->Intermediate1 1. N-Alkylation (SN2) Amidine Benzamidine Amidine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 2. Cyclization (N on Carbonyl) Product 4-(4-methoxyphenyl)-5-methyl- 2-phenyl-1H-imidazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: Mechanism of Imidazole Synthesis from an α-Haloketone.

Application Notes & Protocol

This protocol describes the synthesis of 4-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole using benzamidine hydrochloride.

Expertise & Causality:

  • Base Requirement: The reaction requires a base, such as potassium bicarbonate (KHCO₃), to neutralize the hydrochloride salt of the amidine starting material, liberating the free amidine base to act as the nucleophile. The base also scavenges the HBr formed during the reaction.[11]

  • Solvent System: A biphasic solvent system like Tetrahydrofuran (THF) and water is highly effective. It allows for the dissolution of both the organic ketone and the inorganic base/amidine salt, facilitating the reaction at the interface or in the aqueous phase.[11]

  • Robustness: This protocol is noted for its scalability and for avoiding the use of toxic chlorinated solvents like chloroform, which were common in older procedures. The products are often obtained in high purity without the need for column chromatography.[11]

Protocol: Synthesis of 4-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole
ParameterValue
Reactant 1 This compound (10.0 mmol, 2.43 g)
Reactant 2 Benzamidine hydrochloride (11.0 mmol, 1.72 g)
Base Potassium Bicarbonate (KHCO₃) (22.0 mmol, 2.20 g)
Solvent THF (50 mL) and Water (15 mL)
Temperature Reflux (~66 °C)
Reaction Time 4-6 hours
Work-up Extraction with Ethyl Acetate
Expected Yield >90%

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser and mechanical stirrer, add THF (50 mL) and water (15 mL).

  • Add Reagents: Add benzamidine hydrochloride followed by the slow, portion-wise addition of potassium bicarbonate.

  • Heating: Vigorously stir the mixture and heat to reflux.

  • Addition of Haloketone: In a separate flask, dissolve this compound in 20 mL of THF. Add this solution dropwise to the refluxing amidine mixture over 30 minutes.

  • Reaction Monitoring: Continue refluxing for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Imidazole_Workflow Experimental Workflow: Imidazole Synthesis A 1. Charge Flask with Amidine HCl, KHCO3, THF, and Water B 2. Heat to Reflux A->B C 3. Add Haloketone Solution in THF Dropwise B->C D 4. Continue Reflux (4-6 hours) C->D E 5. Cool & Separate Organic Layer D->E F 6. Extract Aqueous Layer with Ethyl Acetate E->F G 7. Combine, Wash, Dry, & Concentrate F->G H Product: 2,4,5-Trisubstituted Imidazole G->H

Caption: Experimental Workflow: Imidazole Synthesis.

Synthesis of Substituted Oxazoles

The synthesis of oxazoles from α-haloketones is typically achieved by reaction with a primary amide, a method related to the Robinson-Gabriel synthesis. Oxazoles are another class of heterocycles with significant applications in medicinal chemistry and materials science.[13][14][15]

Mechanistic Pathway

The formation of the oxazole ring involves an initial alkylation followed by cyclization and dehydration.

  • N-Alkylation: The nitrogen of the amide attacks the α-carbon of the haloketone in an SN2 fashion.

  • Intramolecular Cyclization (O-Attack): The carbonyl oxygen of the amide moiety acts as a nucleophile, attacking the ketone's carbonyl carbon to form a five-membered cyclic intermediate.

  • Dehydration: Elimination of water from this intermediate furnishes the aromatic oxazole ring. This final step often requires heat or a dehydrating agent.

Oxazole_Mechanism Mechanism of Oxazole Synthesis Haloketone This compound Intermediate1 N-Alkylated Amide Haloketone->Intermediate1 1. N-Alkylation (SN2) Amide Benzamide Amide->Intermediate1 Intermediate2 Cyclic Intermediate (Oxazoline derivative) Intermediate1->Intermediate2 2. Cyclization (O on Carbonyl) Product 4-(4-methoxyphenyl)-5-methyl- 2-phenyloxazole Intermediate2->Product 3. Dehydration (-H2O)

Caption: Mechanism of Oxazole Synthesis (Robinson-Gabriel type).

Application Notes & Protocol

This protocol outlines the synthesis of 4-(4-methoxyphenyl)-5-methyl-2-phenyloxazole.

Expertise & Causality:

  • Reaction Conditions: This reaction is often performed at high temperatures, sometimes without a solvent (neat conditions), to drive the cyclization and dehydration steps.

  • Dehydrating Agents: In some variations, a dehydrating agent like sulfuric acid or phosphorus oxychloride can be used to facilitate the final aromatization step under milder temperature conditions.[13]

  • Purification: The crude product is often an oil or a solid that requires purification by column chromatography to separate it from unreacted starting materials and side products.

Protocol: Synthesis of 4-(4-methoxyphenyl)-5-methyl-2-phenyloxazole
ParameterValue
Reactant 1 This compound (5.0 mmol, 1.22 g)
Reactant 2 Benzamide (5.5 mmol, 0.67 g)
Conditions Neat (solvent-free)
Temperature 140-150 °C
Reaction Time 2-3 hours
Work-up Dilution with Dichloromethane, Washing
Purification Column Chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flask, thoroughly mix this compound (5.0 mmol) and benzamide (5.5 mmol).

  • Heating: Heat the mixture in an oil bath at 140-150 °C for 2-3 hours. The mixture will melt and darken. Monitor the reaction by TLC.

  • Cooling & Dilution: After the reaction is complete, cool the flask to room temperature. The crude product will solidify. Dissolve the crude mixture in dichloromethane (30 mL).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts, followed by water (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure oxazole product.

Oxazole_Workflow Experimental Workflow: Oxazole Synthesis A 1. Mix Haloketone and Amide (Neat) B 2. Heat at 140-150 °C (2-3 hours) A->B C 3. Cool & Dissolve in CH2Cl2 B->C D 4. Wash with NaHCO3(aq) and Water C->D E 5. Dry Organic Layer & Concentrate D->E F 6. Purify via Column Chromatography E->F G Product: Trisubstituted Oxazole F->G

Caption: Experimental Workflow: Oxazole Synthesis.

References

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

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  • Mabkhot, Y. N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(1), 89. [Link]

  • Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

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  • Li, B., et al. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 246. [Link]

  • Little, T. L., & Webber, S. E. (1994). A New and Simple Two-Step Procedure for the Synthesis of 2-Aminoimidazoles from α-Halo Ketones and N-Acetylguanidine. Journal of Organic Chemistry, 59(24), 7299-7305. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4849. [Link]

  • ResearchGate. (n.d.). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Singh, V., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Polycyclic Aromatic Compounds, 1-21. [Link]

  • El-Sayed, H. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1766. [Link]

  • ResearchGate. (n.d.). Preparation of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of new pyrazolo[1][4][6]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • MDPI. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

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  • MDPI. (2023). Selective Synthesis of N-[1][4][5]Triazinyl-α-Ketoamides and N-[1][4][5]Triazinyl-Amides from the Reactions of 2-Amine-[1][4][5]Triazines with Ketones. [Link]

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Application Notes & Protocols for 2-Bromo-1-(4-methoxyphenyl)propan-1-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Bromoketones in Medicinal Chemistry

2-Bromo-1-(4-methoxyphenyl)propan-1-one is an α-bromoketone, a class of organic compounds renowned for its utility as a versatile building block in medicinal chemistry. Its structure, characterized by an electrophilic carbon adjacent to a carbonyl group, renders it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application in constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates.

Specifically, this reagent is a key precursor for the synthesis of substituted cathinone derivatives.[1][2][3] The cathinone scaffold, a β-keto-phenethylamine, is central to a range of neurologically active compounds.[4][5] The methoxy group on the phenyl ring and the methyl group on the α-carbon of this compound provide a specific substitution pattern that allows for the targeted synthesis of analogues like methedrone (4-methoxymethcathinone) and other related structures.[1] Understanding the handling, reactivity, and application of this intermediate is therefore critical for researchers in drug discovery and development.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are prerequisites for the successful application of any chemical reagent. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 21086-33-9[6]
Molecular Formula C₁₀H₁₁BrO₂[6]
Molecular Weight 243.10 g/mol [6]
Appearance Solid
IUPAC Name This compound[6]

Safety & Handling:

This compound is classified as a hazardous substance and requires strict adherence to safety protocols.

  • GHS Hazard Classification: Causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1) and may cause respiratory irritation (STOT SE 3).[6]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[7][8]

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Core Application: Synthesis of Substituted Cathinone Derivatives

The primary application of this compound is in the synthesis of N-alkylated cathinone analogues via nucleophilic substitution. The bromine atom serves as an excellent leaving group, readily displaced by primary or secondary amines. This reaction directly forms the core structure of many psychoactive compounds.

The general transformation is illustrated below:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A This compound C Solvent (e.g., Acetonitrile, THF) Base (e.g., K2CO3, Et3N) A->C Reacts with B Amine (R-NH2) B->C Reacts with D Substituted Cathinone Derivative (e.g., Methedrone) C->D Yields

Caption: General workflow for synthesizing cathinone derivatives.

This reaction proceeds via a classic Sₙ2 mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. A non-nucleophilic base is often included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the reactant amine.

Caption: Sₙ2 mechanism for the amination reaction.

Experimental Protocol: Synthesis of Methedrone (4-methoxymethcathinone)

This protocol details the synthesis of methedrone, a representative substituted cathinone, from this compound.

Disclaimer: This protocol is for informational and research purposes only. The synthesis of controlled substances may be illegal in many jurisdictions. Researchers must comply with all applicable laws and regulations.

Materials and Reagents:

  • This compound (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 9:1 DCM:Methanol)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting material).

  • Reagent Addition: While stirring vigorously, add the methylamine solution (2.5 eq) dropwise at room temperature. An excess of the amine is used to drive the reaction to completion and minimize side reactions.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-82 °C) and maintain for 4-6 hours.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The use of a polar aprotic solvent like acetonitrile is ideal as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic byproducts) and brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product.

  • Purification: The crude methedrone can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., isopropanol/hexane) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting & Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Inefficient work-up; Side reactions (e.g., E2 elimination).Increase reaction time or temperature. Ensure anhydrous conditions. Use a less sterically hindered base if elimination is suspected. Optimize extraction pH.
Multiple Products on TLC Side reactions; Impure starting materials.Check the purity of the starting amine and bromoketone. Consider lowering the reaction temperature to improve selectivity. Ensure the amine is added slowly.
Product is an Oil/Difficult to Crystallize Presence of impurities.Re-purify using column chromatography. Attempt salt formation (e.g., hydrochloride salt) which often yields a crystalline solid.
Reaction Stalls Deactivation of nucleophile; Insufficient base.Ensure an adequate excess of both the amine and the base are used. The base is crucial to neutralize the HBr formed.

Conclusion

This compound is a potent and effective intermediate for the synthesis of a specific subclass of substituted cathinones. Its utility lies in the predictable and high-yielding nature of the Sₙ2 amination reaction it readily undergoes. By understanding the principles of its reactivity, adhering to strict safety protocols, and employing robust purification techniques, researchers can effectively leverage this compound as a foundational element in the construction of novel pharmaceutical agents and research chemicals. The protocols and insights provided herein serve as a comprehensive guide for its application in a modern synthetic chemistry laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-METHOXYPHENYL)ETHAN-1-ONE. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-bromo-1-(4-methylphenyl)propan-1-one. R Pharma Solutions. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1947. Retrieved from [Link]

  • Coppola, M., & Mondola, R. (2012). Substituted cathinones – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(9), o2245. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Majchrzak, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(23), 4242. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

Sources

Troubleshooting & Optimization

minimizing dehydrobromination of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Introduction: this compound is a critical intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and research chemicals, including synthetic cathinone derivatives.[1][2] Its utility stems from the reactivity of the α-bromo ketone moiety. However, this reactivity also presents a significant challenge: a propensity to undergo dehydrobromination to form the corresponding α,β-unsaturated ketone. This guide provides researchers with in-depth troubleshooting advice and optimized protocols to minimize this undesired elimination pathway, ensuring higher yields and purity of the target product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to dehydrobromination?

A1: The susceptibility arises from the molecule's structure. The electron-withdrawing carbonyl group (C=O) significantly increases the acidity of the hydrogen atoms on the adjacent carbons (the α- and α'-carbons). In this specific molecule, the protons on the methyl group (α') are sufficiently acidic to be removed by a base. Once a proton is abstracted by a base, the resulting carbanion can undergo a rapid elimination of the bromide ion to form a stable, conjugated double bond. This process, known as an E2 (elimination, bimolecular) reaction, is a common pathway for α-halo ketones.[3][4][5] The formation of the conjugated system, 1-(4-methoxyphenyl)prop-2-en-1-one, is thermodynamically favorable, driving this side reaction.

Q2: What is the primary byproduct of dehydrobromination?

A2: The primary byproduct is 1-(4-methoxyphenyl)prop-2-en-1-one . This is an α,β-unsaturated ketone formed by the elimination of a hydrogen atom from the methyl group and the bromine atom from the α-carbon.[6][7]

Q3: Besides dehydrobromination, what other side reactions should I be aware of when using bases?

A3: The Favorskii rearrangement is another significant base-induced side reaction for α-halo ketones.[8][9] This reaction occurs in the presence of strong bases, typically alkoxides (e.g., sodium methoxide), and leads to the formation of carboxylic acid derivatives after rearrangement of a cyclopropanone intermediate.[8][10] If your desired reaction is a simple substitution, using strong alkoxide bases can lead to complex product mixtures and should be avoided unless the Favorskii rearrangement is the intended transformation.

Troubleshooting Guide: Minimizing Dehydrobromination

Problem: My reaction yields are low, and analysis (TLC, NMR) shows a major byproduct corresponding to the α,β-unsaturated ketone.

This is a classic case of dehydrobromination outcompeting your desired reaction pathway (e.g., nucleophilic substitution). The solution lies in carefully controlling the reaction parameters to favor substitution over elimination.

Solution: Optimize Reaction Conditions

The balance between substitution and elimination is primarily dictated by the choice of base, solvent, and temperature. Below is a comparative table to guide your optimization.

ParameterProblematic Conditions (Favors Elimination)Recommended Conditions (Minimizes Elimination)Rationale
Base Strong, sterically hindered bases (e.g., KOt-Bu, DBU, Pyridine).[4][6]Weak, inorganic bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃) or using the nucleophile itself as the base (if it's a primary/secondary amine).Strong bases aggressively abstract the acidic α'-proton, initiating the E2 elimination cascade.[4] Weak inorganic bases are often sufficient to facilitate substitution reactions without promoting significant elimination.
Temperature Elevated temperatures (e.g., reflux)Low to ambient temperatures (e.g., 0 °C to 25 °C)Elimination reactions generally have a higher activation energy than substitution reactions and are favored entropically. Thus, increasing the temperature disproportionately increases the rate of elimination. Running the reaction cold is a highly effective strategy.
Solvent Protic solvents (e.g., ethanol, methanol)Polar aprotic solvents (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM))Polar aprotic solvents are ideal for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity, and may participate in side reactions. The solvent choice can have a profound impact on the reaction outcome.[11]
Reaction Time Prolonged reaction timesMonitor reaction closely by TLC and quench as soon as the starting material is consumed.Allowing the reaction to run for too long after completion can lead to the slow degradation of the product or the formation of further byproducts.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice in the reaction pathway. The goal is to direct the reaction towards the desired SN2 substitution product while suppressing the E2 elimination route.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products start This compound + Nucleophile/Base SN2_Node SN2 Pathway (Substitution) start->SN2_Node Favorable Conditions: Low Temp, Weak Base, Aprotic Solvent E2_Node E2 Pathway (Elimination) start->E2_Node Unfavorable Conditions: High Temp, Strong Base Desired_Product Desired Substitution Product SN2_Node->Desired_Product Undesired_Product Undesired Elimination Product (α,β-Unsaturated Ketone) E2_Node->Undesired_Product

Caption: Competing SN2 (desired) vs. E2 (undesired) pathways.

Optimized Protocol: Nucleophilic Substitution with an Amine

This protocol provides a robust starting point for reacting this compound with a generic secondary amine (e.g., pyrrolidine) while minimizing dehydrobromination.

Objective: To synthesize 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one.

Materials:

ReagentM.W.AmountMolesEq.
This compound243.102.43 g10.0 mmol1.0
Pyrrolidine71.121.56 g (1.82 mL)22.0 mmol2.2
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.0 mmol1.5
Acetonitrile (ACN), anhydrous-50 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.43 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 10-15 minutes until the temperature equilibrates to ~0 °C.

  • Nucleophile Addition: Add pyrrolidine (1.82 mL, 22.0 mmol) dropwise to the cold suspension over 5 minutes. Using an excess of the amine helps to ensure the reaction goes to completion and can act as a scavenger for any generated HBr.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the potassium carbonate.

    • Rinse the flask and Celite pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

References

  • Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]

  • Dehydrobromination Definition. (n.d.). Fiveable. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.
  • Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications. Retrieved from [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, November 23). Chemistry LibreTexts. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2025, March 9). Chemistry LibreTexts. Retrieved from [Link]

  • Kolaczynska, K., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1938. Retrieved from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved from [Link]

  • Cheng, Y. Y., et al. (2016). Solvent effect on the debromination/dehydrobromination of bromo-damascone. Flavour and Fragrance Journal, 31(6), 420-428. Retrieved from [Link]

Sources

Technical Support Center: Strategic Suppression of Favorskii Rearrangement in S N2 Reactions of α-Bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of α-haloketone reactivity. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the competitive Favorskii rearrangement when targeting direct S N2 substitution. Here, we dissect the mechanistic underpinnings of this rivalry and provide actionable, field-proven strategies to steer your reaction toward the desired substitution product.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an S N2 reaction on my α-bromoketone, but I'm isolating a rearranged ester/acid instead of my target product. What is happening?

A1: You are observing the Favorskii rearrangement, a classic side reaction for α-halo ketones in the presence of a base. Instead of a direct backside attack on the carbon bearing the bromine (S N2 pathway), the base is abstracting a proton from the α'-carbon (the carbon on the other side of the carbonyl). This generates an enolate, which then undergoes an intramolecular S N2 reaction to form a highly strained cyclopropanone intermediate. The nucleophile in your reaction then attacks this intermediate, leading to ring-opening and formation of a rearranged carboxylic acid derivative (e.g., an ester if using an alkoxide base).

Mechanistic Crossroads: S N2 vs. Favorskii Rearrangement

The core of the issue lies in the dual reactivity of the α-bromoketone substrate. A nucleophile/base can either:

  • Path A (S N2): Directly attack the electrophilic carbon bearing the halogen.

  • Path B (Favorskii): Act as a base, deprotonating the α'-position to initiate the rearrangement cascade.

The outcome of your reaction is determined by the kinetic competition between these two pathways.

SN2_vs_Favorskii cluster_start Reactants cluster_products Products alpha_bromoketone α-Bromoketone SN2_Pathway Path A: S N2 Attack (Favored by high nucleophilicity, low basicity) alpha_bromoketone->SN2_Pathway Direct Attack on α-carbon Favorskii_Pathway Path B: Favorskii Rearrangement (Favored by high basicity, enolizable α'-H) alpha_bromoketone->Favorskii_Pathway Proton Abstraction at α'-carbon nucleophile_base Nucleophile / Base (e.g., RO⁻) nucleophile_base->SN2_Pathway nucleophile_base->Favorskii_Pathway SN2_Product Desired S N2 Product (α-Substitution Ketone) SN2_Pathway->SN2_Product Favorskii_Product Rearranged Product (Ester / Acid) Favorskii_Pathway->Favorskii_Product

Caption: Competing S N2 and Favorskii pathways for α-bromoketones.

Troubleshooting Guide: Suppressing the Favorskii Rearrangement

Q2: How can I modify my reaction conditions to favor the S N2 pathway?

A2: Suppressing the Favorskii rearrangement hinges on tipping the kinetic balance to favor direct nucleophilic attack over α'-proton abstraction. This can be achieved by strategically manipulating four key parameters: the Base/Nucleophile , the Solvent , the Substrate Structure , and the Temperature .

The Critical Role of the Base/Nucleophile System

The choice of reagent is paramount. You need a species that is a strong nucleophile but a weak base .

  • Problem: Strongly basic nucleophiles, such as sodium methoxide (NaOMe) or sodium hydroxide (NaOH), are excellent proton abstractors.[1] Their high basicity kinetically favors the deprotonation step that initiates the Favorskii rearrangement.

  • Solution: Employ Weakly Basic, Highly Nucleophilic Reagents.

    • Mild Inorganic Bases: Potassium carbonate (K₂CO₃) is an excellent choice.[2] It is sufficiently basic to facilitate some S N2 reactions but often not strong enough to efficiently deprotonate the α'-carbon, thus disfavoring enolate formation.[3][4]

    • "Naked" Halide Anions: Salts like potassium iodide (KI) or cesium fluoride (CsF) in an aprotic solvent provide highly nucleophilic anions (I⁻, F⁻) with very low basicity.

    • Nitrogen Nucleophiles: Amines (e.g., morpholine, piperidine) or azide salts (e.g., NaN₃) are generally good nucleophiles and weaker bases than alkoxides.

Strategic Solvent Selection

The solvent dramatically influences the reactivity of your nucleophile.

  • Problem: Polar protic solvents (e.g., methanol, ethanol, water) solvate and stabilize anionic nucleophiles through hydrogen bonding.[5][6] This "caging" effect blunts their nucleophilicity, slowing down the S N2 reaction and giving the slower Favorskii pathway a chance to compete.

  • Solution: Use Polar Aprotic Solvents.

    • Recommended Solvents: Acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are ideal.[7][8] These solvents dissolve the nucleophilic salt but do not form strong hydrogen bonds with the anion. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of the S N2 reaction, allowing it to outpace the Favorskii rearrangement.

Substrate Structure Considerations

The structure of your α-bromoketone itself can predispose it to one pathway over another.

  • Steric Hindrance at the α-Carbon:

    • Issue: Bulky substituents on or near the carbon bearing the bromine will sterically hinder the backside attack required for an S N2 reaction. This raises the activation energy for the S N2 pathway, making the Favorskii rearrangement more likely.

    • Mitigation: If synthesis allows, design substrates with minimal steric crowding around the reaction center. For highly hindered systems, direct S N2 may be intrinsically difficult.

  • Acidity of the α'-Protons:

    • Issue: The Favorskii mechanism requires an enolizable proton on the α'-carbon. If this position is highly substituted (i.e., no α'-protons), the classic Favorskii rearrangement is impossible.

    • Caveat: In the absence of α'-protons, a different pathway known as the "quasi-Favorskii rearrangement" can sometimes occur, though it is generally less common.

Temperature Control
  • General Principle: S N2 reactions often have a lower activation energy than rearrangement or elimination pathways.

  • Recommendation: Run your reactions at the lowest temperature that allows for a reasonable S N2 reaction rate. Start at room temperature or even 0 °C. Lower temperatures will disproportionately slow down the competing Favorskii rearrangement, favoring the desired S N2 product.

Experimental Protocols & Data

Protocol 1: S N2 Reaction with a Weak Base (K₂CO₃)

This protocol is a robust starting point for suppressing the Favorskii rearrangement.

Objective: To perform the S N2 substitution of morpholine onto α-bromoacetophenone, favoring the direct substitution product.

Materials:

  • α-Bromoacetophenone

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a stirred solution of α-bromoacetophenone (1.0 eq) in anhydrous acetonitrile (0.2 M), add morpholine (1.2 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the K₂CO₃ and other inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the α-morpholinoacetophenone.

Data Summary: Impact of Base and Solvent on Product Distribution

The following table summarizes typical outcomes for the reaction of a generic α-bromoketone with a nucleophile under different conditions, illustrating the principles discussed.

EntrySubstrateNucleophile/BaseSolventMajor ProductMinor Product
12-BromocyclohexanoneSodium MethoxideMethanolMethyl cyclopentanecarboxylateS N2 Product
22-BromocyclohexanoneNaN₃DMF2-AzidocyclohexanoneFavorskii Product
3α-BromoacetophenoneSodium EthoxideEthanolEthyl phenylacetateS N2 Product
4α-BromoacetophenoneMorpholine / K₂CO₃Acetonitrileα-MorpholinoacetophenoneFavorskii Product

Analysis:

  • Entry 1 vs. 2: Switching from a strong base/nucleophile (methoxide) in a protic solvent to a non-basic, strong nucleophile (azide) in a polar aprotic solvent completely shifts the selectivity from rearrangement to S N2 substitution.

  • Entry 3 vs. 4: For the acyclic ketone, the strongly basic ethoxide still promotes significant rearrangement.[1] The use of a weaker base (K₂CO₃) and a good, non-basic nucleophile (morpholine) in an aprotic solvent effectively suppresses the side reaction.

Visualizing the Control Strategy

The following workflow outlines the decision-making process for optimizing your reaction.

Troubleshooting_Workflow Start Reaction Yielding Favorskii Product Check_Base Is the Base/Nucleophile strongly basic? (e.g., RO⁻, OH⁻) Start->Check_Base Change_Base Action: Switch to a weakly basic nucleophile (e.g., K₂CO₃, NaN₃, R₂NH) Check_Base->Change_Base Yes Check_Solvent Is the solvent polar protic? (e.g., MeOH, H₂O) Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Action: Switch to a polar aprotic solvent (e.g., Acetone, MeCN, DMF) Check_Solvent->Change_Solvent Yes Check_Temp Is the temperature elevated? Check_Solvent->Check_Temp No Change_Solvent->Check_Temp Lower_Temp Action: Reduce reaction temperature (e.g., to RT or 0 °C) Check_Temp->Lower_Temp Yes Re-evaluate Re-run Experiment & Analyze Outcome Check_Temp->Re-evaluate No Lower_Temp->Re-evaluate

Sources

Technical Support Center: Optimizing Amination of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-bromo-1-(4-methoxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific nucleophilic substitution reaction. Here, we synthesize foundational organic chemistry principles with practical, field-tested advice to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the amination of this compound?

The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] An amine (the nucleophile) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion (the leaving group) in a single, concerted step. The presence of the adjacent carbonyl group significantly accelerates this SN2 reaction compared to a standard secondary alkyl bromide. This is because the carbonyl group's pi-system helps to delocalize the electron density in the transition state, lowering the activation energy.[2][3]

Q2: Why is my reaction giving a low yield?

Low yields can stem from several factors including suboptimal reaction conditions, instability of the starting material, or competing side reactions.[4] Common culprits include incorrect solvent choice, inappropriate base selection, or the amine being too sterically hindered or not nucleophilic enough. See the Troubleshooting Guide below for a detailed breakdown.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The most common side products in the amination of α-bromoketones are from elimination (E2) reactions, which form an α,β-unsaturated ketone, and the Favorskii rearrangement, which can occur with strong, sterically hindered bases and leads to rearranged carboxylic acid derivatives.[4] Over-alkylation (if the aminating agent is a primary amine) or solvolysis (if using a protic solvent) can also occur.[4]

Q4: Which solvent is best for this reaction?

Polar aprotic solvents are strongly recommended for SN2 reactions involving α-haloketones.[4][5][6] Solvents like acetone, acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the amine salt but do not form a strong "solvent cage" around the amine nucleophile, leaving it more reactive.[5][6] Protic solvents like ethanol or water should generally be avoided as they can lead to competing solvolysis reactions and may slow down the SN2 pathway by hydrogen-bonding with the nucleophile.[4][6]

Q5: Do I need to use a base? If so, which one?

Yes, a base is typically required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. If left unneutralized, the HBr will protonate the amine nucleophile, rendering it inactive. For primary or secondary amines, two equivalents of the amine can be used, where one acts as the nucleophile and the second acts as the base. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) can be used. The choice of base is critical; very strong bases like alkoxides can promote elimination (E2) or Favorskii rearrangement.[1][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the amination of this compound.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted this compound.

Potential Cause Explanation & Recommended Solution
Insufficient Nucleophilicity The chosen amine may be too weak of a nucleophile. This can be due to steric hindrance or electronic effects. Solution: Consider using a less hindered amine if possible. If using an aniline derivative, ensure the ring is not heavily substituted with electron-withdrawing groups.
Inactive Nucleophile If no base (or an insufficient amount) is used, the HBr byproduct will protonate your amine, forming an ammonium salt which is not nucleophilic. Solution: Ensure at least one equivalent of a suitable base is present for every equivalent of the α-bromoketone. If using the reacting amine as the base, at least two equivalents must be used.
Low Reaction Temperature Like most reactions, the SN2 reaction rate is temperature-dependent. Solution: Gently heat the reaction mixture. A good starting point is 40-60 °C in a solvent like acetone or acetonitrile. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Poor Solvent Choice Using a nonpolar solvent will not adequately dissolve the reactants. A protic solvent will excessively solvate and deactivate the nucleophile.[5][6] Solution: Switch to a polar aprotic solvent such as acetone, DMF, or acetonitrile to maximize the rate of the SN2 reaction.[5]
Problem 2: Formation of Multiple Products

Symptom: TLC analysis shows the desired product spot, but also several other significant spots, leading to low purity and difficult purification.

Potential Cause Explanation & Recommended Solution
Elimination (E2) Reaction A strong or bulky base can preferentially abstract a proton from the α-carbon, leading to an E2 elimination to form 1-(4-methoxyphenyl)prop-1-en-1-one. This is more common with secondary α-bromoketones when using strongly basic nucleophiles.[7] Solution: Use a milder, non-nucleophilic base like K₂CO₃ instead of strong bases like alkoxides (e.g., NaOEt). Lowering the reaction temperature can also favor the SN2 pathway over E2.
Favorskii Rearrangement This rearrangement is a known side reaction for α-haloketones, particularly with strong, hindered bases, leading to esters or amides of 2-(4-methoxyphenyl)propanoic acid.[4] Solution: Avoid strong alkoxide bases. Use a weaker base like sodium bicarbonate or triethylamine. Ensure the reaction temperature is not excessively high.
Over-alkylation If using a primary amine (R-NH₂), the initial product is a secondary amine, which can sometimes react again with another molecule of the α-bromoketone. Solution: Use a slight excess (1.1 to 1.5 equivalents) of the primary amine relative to the α-bromoketone to favor the formation of the monosubstituted product.
Starting Material Degradation α-Bromoketones can be lachrymatory and unstable over long periods or at high temperatures.[4] Solution: Use the α-bromoketone as fresh as possible. Store it in a cool, dark place. Avoid prolonged reaction times at high temperatures. Monitor reaction progress by TLC and stop the reaction once the starting material is consumed.

Visualizing Reaction Pathways

The following diagram illustrates the desired SN2 pathway for amination and the major competing side reactions.

reaction_pathways start This compound + Amine (R₂NH) sn2_product Desired Product (α-Amino Ketone) start->sn2_product SN2 Pathway (Good Nucleophile, Weak Base, Polar Aprotic Solvent) e2_product Elimination Product (α,β-Unsaturated Ketone) start->e2_product E2 Pathway (Strong/Bulky Base, High Temp.) favorskii_product Favorskii Product (Rearranged Amide) start->favorskii_product Favorskii Pathway (Strong, Hindered Base)

Caption: Key reaction pathways for the amination of the α-bromoketone.

Experimental Protocol: General Procedure for Amination

This protocol provides a robust starting point for optimization. Researchers should monitor their reactions by TLC or GC-MS to determine the optimal reaction time and temperature.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., ethylamine, diethylamine, aniline) (1.2 - 2.2 eq)

  • Base (e.g., K₂CO₃, Et₃N) (Optional, if using <2 eq of amine) (1.2 eq)

  • Solvent (e.g., Acetone, Acetonitrile) (approx. 0.1 M concentration)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent.

  • Reagent Addition: Add the amine (1.2 - 2.2 eq). If using an external base like K₂CO₃, add it to the mixture.

  • Reaction: If necessary, attach a condenser and heat the reaction mixture to a suitable temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting α-bromoketone spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the solid salts and wash with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a saturated NaHCO₃ solution to remove any remaining salts or acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure α-amino ketone.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical workflow to diagnose the problem.

Caption: A step-by-step workflow for troubleshooting common amination issues.

References
  • Pajak, M., et al. (2016). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available from: [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]

  • ResearchGate. (2016). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Available from: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available from: [Link]

  • Gaspar, H., et al. (2018). Proactive response to tackle the threat of emerging drugs: Synthesis and toxicity evaluation of new cathinones. PubMed. Available from: [Link]

  • D'Auria, M., et al. (2020). The Fascinating Chemistry of α‐Haloamides. National Center for Biotechnology Information. Available from: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available from: [Link]

  • MDPI. (2021). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Available from: [Link]

  • Silva, J. P., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]

  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Learning. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Here, we address the common purification challenges associated with this α-bromo ketone and provide detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of your experiments.

Introduction: The Challenge of Purifying α-Bromo Ketones

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. However, like many α-bromo ketones, its purification can be challenging due to its inherent reactivity and potential for degradation. The presence of an electron-donating methoxy group on the aromatic ring can further influence its stability. This guide will provide you with the necessary tools and knowledge to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, the most common impurities arise from the bromination of 4'-methoxypropiophenone and typically include:

  • Unreacted Starting Material: 4'-methoxypropiophenone.[1]

  • Over-brominated Species: Di-brominated products, which can be difficult to separate due to similar polarities.[1]

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: My crude product is an oil, but I was expecting a solid. What should I do?

A2: It is not uncommon for impure α-bromo ketones to present as oils, even if the pure compound is a solid.[2] This is often due to the presence of impurities that depress the melting point. Proceeding with a carefully selected purification method, such as column chromatography, can often yield a solid product.

Q3: Is this compound stable to heat?

A3: α-Bromo ketones can be sensitive to prolonged heating, which can lead to decomposition.[3] When performing recrystallization, it is crucial to use the minimum amount of hot solvent and to avoid extended periods at reflux.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase high-performance liquid chromatography (HPLC) can be a viable method for the analysis and purification of this compound. A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for better peak shape, is a good starting point.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.

Problem 1: The compound "oils out" instead of crystallizing.

  • Potential Cause: The solvent may be too nonpolar, or the solution is cooling too rapidly.[1]

  • Recommended Solutions:

    • Try a more polar solvent or a mixed solvent system. For a compound of this nature, a mixture of ethanol and water is often effective.[5]

    • Ensure that the crude material is fully dissolved in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Problem 2: The resulting crystals are colored.

  • Potential Cause: Colored impurities are co-crystallizing with your product.[1]

  • Recommended Solution:

    • Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Column Chromatography Troubleshooting

Column chromatography is a versatile purification technique, but it requires careful optimization.

Problem 1: The compound streaks or tails on the TLC plate and column.

  • Potential Cause: The compound may be interacting too strongly with the acidic silica gel. The silanol groups on the surface of silica gel can interact with the carbonyl group and the bromine atom.[1][6]

  • Recommended Solutions:

    • Add a small amount (0.1-1%) of a volatile base, such as triethylamine, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1][6]

    • Consider using a different stationary phase. Neutral alumina can be a good alternative for purifying basic or acid-sensitive compounds.[6]

Problem 2: The product decomposes on the column.

  • Potential Cause: α-Bromo ketones can be unstable on silica gel, leading to degradation.[6][7] The acidic nature of silica can catalyze decomposition pathways.

  • Recommended Solutions:

    • Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine.

    • Work quickly and avoid letting the compound sit on the column for extended periods.

    • Consider using a less acidic stationary phase like neutral alumina.

Problem 3: Poor separation of the product from a close-running impurity.

  • Potential Cause: The polarity of the mobile phase is not optimized for the separation.

  • Recommended Solutions:

    • Carefully optimize the solvent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). An ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[1]

    • If isocratic elution does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a method for the recrystallization of the closely related 2-Bromo-4'-methylpropiophenone and is expected to be effective for this compound.[5]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the crude this compound in the minimum amount of hot 95% ethanol with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: To the hot, clear solution, add hot deionized water dropwise with stirring until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel chromatography. Optimization may be required based on the specific impurity profile of your crude material.

  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate. A good starting point is a 95:5 mixture of hexane:ethyl acetate. The target Rf for the product should be around 0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and pack a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Load the solution carefully onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemComments
Ethanol/WaterA good starting point for moderately polar ketones. Allows for fine-tuning of polarity.[5][8]
Hexane/Ethyl AcetateSuitable for less polar impurities. Can sometimes lead to "oiling out".[8][9]
Methanol/WaterAnother effective polar protic system.[8]

Table 2: Typical Chromatographic Conditions for α-Bromo Aryl Ketones

Stationary PhaseMobile Phase (Hexane:Ethyl Acetate)Expected Product Rf
Silica Gel95:5~0.35
Silica Gel90:10~0.45
Alumina (Neutral)98:2~0.40

Note: Rf values are estimates for the analogous 2-Bromo-4'-methylpropiophenone and may vary for this compound.[1]

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization If solid & minor impurities ColumnChromatography Column Chromatography Crude->ColumnChromatography If oily or complex mixture PureSolid Pure Crystalline Solid Recrystallization->PureSolid PureProduct Pure Product (Solid or Oil) ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR) PureSolid->Analysis PureProduct->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Poor Separation or Degradation CheckTLC Re-evaluate TLC Start->CheckTLC Streaking Streaking/Tailing? CheckTLC->Streaking Decomposition Decomposition? Streaking->Decomposition No AddBase Add Triethylamine (0.1-1%) to Eluent Streaking->AddBase Yes ChangeStationary Use Neutral Alumina Decomposition->ChangeStationary Yes OptimizeSolvent Optimize Solvent Ratio Decomposition->OptimizeSolvent No AddBase->OptimizeSolvent ChangeStationary->OptimizeSolvent Gradient Use Gradient Elution OptimizeSolvent->Gradient

Caption: Decision tree for troubleshooting column chromatography issues.

References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Separation of Ketone and alpha Bromo ketone : r/Chempros. Reddit. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros. Reddit. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. Available at: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformation of α-Bromo α′-Sulfinyl Ketones. Diastereodivergent Synthesis of (+)-α-Conhydrine and (−). ACS Publications. Available at: [Link]

  • Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. ResearchGate. Available at: [Link]

  • Recent problems with silica gel chromatography. ResearchGate. Available at: [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. OpenStax. Available at: [Link]

  • mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

  • The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. Available at: [Link]

  • 5'-bromo-4'-tert-butyl-2'-methoxypropiophenone. SpectraBase. Available at: [Link]

Sources

preventing debromination of 2-Bromo-1-(4-methoxyphenyl)propan-1-one during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Preserving α-Bromo Ketones

Focus: Preventing Debromination of 2-Bromo-1-(4-methoxyphenyl)propan-1-one During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering stability issues with α-bromo ketones, specifically focusing on the common yet challenging issue of unintended debromination during reaction workup. Our goal is to provide you with the mechanistic understanding and field-proven protocols necessary to maximize the yield and purity of your target compound, this compound.

Troubleshooting & FAQs: Diagnosing Product Loss

This section directly addresses the most common observations and questions from researchers in the field.

Q1: After quenching my bromination reaction and performing an aqueous workup with sodium bicarbonate (NaHCO₃), I'm seeing a significant amount of my starting material, 1-(4-methoxyphenyl)propan-1-one, by TLC and NMR. What is causing this reversion?

A: This is a classic case of base-mediated debromination. The α-hydrogen in your product, this compound, is highly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.[1] Even a weak base like sodium bicarbonate is sufficient to deprotonate this position, forming an enolate intermediate. This enolate is unstable and rapidly expels the bromide ion to collapse back to the more stable, non-brominated starting ketone. The presence of the electron-donating methoxy group on the phenyl ring further stabilizes the enolate, making your specific compound particularly susceptible to this degradation pathway.

Q2: I used sodium bisulfite (NaHSO₃) to quench the excess bromine, but I still observed significant debromination. Isn't bisulfite a reducing agent and not a base?

A: While sodium bisulfite's primary role is to act as a reducing agent to neutralize unreacted bromine (Br₂), its effect on your product is more complex.[2] Aqueous solutions of sodium bisulfite can establish equilibria that result in a slightly basic or nucleophilic environment, which can be enough to initiate the enolate-mediated debromination described above. Furthermore, some reagents can induce reductive dehalogenation, where the bromine atom is removed directly.[3][4][5] Therefore, while necessary for quenching, the conditions of its use (concentration, temperature, time) are critical.

Q3: What immediate, simple changes can I make to my current aqueous workup to minimize this product loss?

A: To immediately mitigate debromination, focus on kinetics and thermodynamics:

  • Temperature is critical: Perform the entire quench and workup process in an ice-water bath (0-5 °C).[6] Lower temperatures significantly slow the rate of the base-mediated elimination reaction.

  • Use dilute, cold solutions: Instead of a saturated NaHCO₃ solution, use a pre-chilled, dilute (e.g., 5% w/v) solution. Add it slowly and dropwise.[6]

  • Minimize contact time: Do not let the reaction mixture sit in the basic aqueous phase for an extended period. Proceed with extraction immediately after the quench is complete (i.e., the bromine color has vanished).

  • Gentle mixing: Avoid vigorous shaking in the separatory funnel, which can lead to emulsions and increase contact time. Gentle inversions are sufficient.

The Mechanism of Degradation: An Illustrated Pathway

Understanding the chemical pathway of your product loss is essential for designing a robust workup. The primary culprit is a base-mediated elimination reaction that proceeds through an enolate intermediate.

Caption: Base abstracts the acidic α-proton, forming an unstable enolate which expels bromide.

This mechanism is analogous to an E2 elimination pathway and is highly dependent on the strength of the base, the temperature, and the substrate's structure.[7][8]

Field-Proven Workup Protocols

Based on extensive experience with sensitive α-bromo ketones, we recommend two primary protocols. Protocol 2 is the preferred method for maximizing purity and yield.

Protocol 1: Optimized Cold Aqueous Workup

This method is an improvement on standard procedures and is suitable for moderately stable compounds.

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, EtOAc)

  • Ice-water bath

  • 5% (w/v) aqueous sodium bisulfite solution, pre-chilled to 0 °C

  • 5% (w/v) aqueous sodium bicarbonate solution, pre-chilled to 0 °C

  • Saturated brine solution, pre-chilled to 0 °C

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Cooling: Once the reaction is deemed complete by TLC, immediately cool the reaction flask in an ice-water bath to 0-5 °C.[6]

  • Quenching Excess Bromine: While stirring vigorously, slowly add the cold 5% sodium bisulfite solution dropwise until the red-brown color of bromine is fully discharged.[2][9]

  • Neutralization: Transfer the biphasic mixture to a pre-chilled separatory funnel. Slowly add the cold 5% sodium bicarbonate solution to neutralize any acid (e.g., HBr) generated. Caution: CO₂ evolution. Vent frequently.

  • Extraction: Separate the organic layer without delay. Wash the organic layer sequentially with cold deionized water (1x) and then cold brine (1x). The brine wash helps to break emulsions and remove bulk water.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

  • Analysis: Immediately analyze the crude product to assess purity and proceed to purification.

Protocol 2: Non-Aqueous Workup (Recommended)

This protocol avoids the primary drivers of debromination (water and base) and is highly recommended for sensitive substrates like this compound.

Materials:

  • Reaction mixture in a non-polar organic solvent (e.g., DCM, Hexane, Toluene)

  • Celite® (diatomaceous earth) or silica gel

  • Sintered glass funnel or Büchner funnel

  • An appropriate solvent system for chromatography

Step-by-Step Procedure:

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture directly under reduced pressure (at low temperature) to remove the bulk of the solvent and any volatile byproducts (like HBr if using a solvent like acetic acid).

  • Re-dissolution: Re-dissolve the crude residue in a minimal amount of a non-polar solvent, such as dichloromethane or a hexane/ethyl acetate mixture.

  • Filtration: Pass the solution through a short plug of silica gel or Celite® in a sintered glass funnel. This will remove baseline impurities and any solid byproducts without prolonged contact.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Proceed immediately to purification, preferably via column chromatography. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with triethylamine if degradation on the column is observed.

Data Summary & Comparison

Choosing the right conditions is paramount. The tables below summarize the critical parameters for your workup.

Table 1: Comparison of Common Aqueous Quenching Agents

Quenching AgentPurposeTypical pHRisk of DebrominationRecommendation
Water (H₂O)Dilution~7LowUse as a wash, but not sufficient for quenching
Sat. aq. NaHSO₃Reduce excess Br₂4-5Low-ModerateEffective quencher, but use cold and dilute
Sat. aq. NaHCO₃Neutralize acid (HBr)~8-9High Avoid. Use cold, dilute solutions if necessary
Sat. aq. Na₂CO₃ / K₂CO₃Neutralize acid (HBr)>10Very High Do Not Use. Strong bases will ruin the product.
Sat. aq. Na₂S₂O₃ (Thiosulfate)Reduce excess Br₂~6-8LowExcellent alternative to bisulfite.[6]

Table 2: Workflow Strategy Comparison

StrategyProsConsBest For
Cold Aqueous WorkupEffectively removes inorganic salts and water-soluble impurities.High risk of debromination if not perfectly executed. Risk of emulsions.Moderately stable α-bromo ketones or when inorganic byproducts are high.
Non-Aqueous WorkupMinimizes debromination. Faster, less solvent waste.Less effective at removing inorganic salts. Requires chromatography.Highly sensitive substrates like this compound.

By understanding the underlying mechanism of degradation and implementing these optimized, field-tested protocols, you can significantly improve the outcome of your synthesis, ensuring the stability and purity of your valuable α-bromo ketone intermediate.

References

  • Benchchem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
  • Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Kappe, C. O., et al. (2018). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry. Retrieved from [Link]

  • Park, K., et al. (1986). Viologen-mediated reductive dehalogenation of α-halogeno ketones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

identifying side products in the synthesis of cathinones from 2-bromo precursors

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CATH-2026-01

Version: 1.0

Introduction

Welcome to the Technical Support Center for researchers, scientists, and professionals engaged in the development and synthesis of cathinone derivatives. This guide is designed to provide in-depth technical assistance for troubleshooting common issues encountered during the synthesis of cathinones, specifically when utilizing 2-bromo ketone precursors. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthetic workflows, enhance product purity, and confidently identify and mitigate the formation of unwanted side products.

This document is structured to provide immediate answers to common questions through our FAQ section, followed by detailed troubleshooting guides for more complex issues. We will delve into the causality behind the formation of specific impurities and provide validated protocols for their identification and removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of cathinones from 2-bromo precursors.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields can stem from several factors. Primarily, incomplete conversion of the 2-bromo precursor is a common issue. This can be due to insufficient reaction time, inadequate temperature, or a weak or sterically hindered amine nucleophile. Additionally, the formation of side products through competing reaction pathways, such as elimination or the Favorskii rearrangement, can consume your starting material and reduce the yield of the desired cathinone. It is also crucial to ensure the quality of your 2-bromo precursor, as impurities can interfere with the reaction.

Q2: I'm observing an unknown peak in my GC-MS analysis that is not my desired cathinone. What could it be?

A2: The presence of unknown peaks is a frequent challenge. Based on the reaction conditions, this could be one of several common side products. If you are using a strong base, an elimination reaction may have occurred, leading to the formation of an unsaturated ketone (a phenylpropenone derivative). Another possibility, especially with alkoxide or hydroxide bases, is a Favorskii rearrangement product, which would result in a carboxylic acid, ester, or amide with a rearranged carbon skeleton. Dimerization of the cathinone product can also occur, leading to larger molecular weight species such as diphenylpyrazines.[1]

Q3: My final product has a persistent color, even after initial purification. How can I remove it?

A3: Discoloration in the final product often indicates the presence of minor, highly conjugated impurities. These can arise from oxidation of the cathinone or side products. A common purification technique is recrystallization from an appropriate solvent system. If this is ineffective, column chromatography using silica gel can be employed to separate these colored impurities. The choice of eluent is critical and should be optimized to provide good separation between the desired cathinone and the colored byproduct.

Q4: How can I confirm the identity of a suspected side product?

A4: The gold standard for structural elucidation of unknown compounds is Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1D (¹H and ¹³C) and 2D NMR experiments can provide detailed information about the connectivity of atoms in the molecule. High-resolution mass spectrometry (HRMS) is also invaluable for determining the exact molecular formula of the impurity. Comparing the obtained spectroscopic data with literature values for known cathinone-related compounds and potential side products can lead to a definitive identification.

Q5: What is the most critical reaction parameter to control to minimize side product formation?

A5: Temperature control is arguably the most critical parameter. Many side reactions, particularly elimination, have higher activation energies than the desired nucleophilic substitution. By maintaining a lower reaction temperature, you can selectively favor the formation of the cathinone product. The choice of base is also crucial; using a non-nucleophilic, sterically hindered base can minimize its participation in unwanted side reactions.

Part 2: Troubleshooting Guides

This section provides a more detailed examination of specific problems, their underlying causes, and actionable solutions.

Troubleshooting Guide 1: The Unidentified Peak - Differentiating Between Elimination and Favorskii Rearrangement

Problem: A significant, unidentified peak is observed in the GC-MS or LC-MS of the crude reaction mixture.

Underlying Chemistry:

The 2-bromopropiophenone precursor has two primary competing reaction pathways in the presence of a base:

  • Nucleophilic Substitution (Desired Reaction): The amine attacks the carbon bearing the bromine atom, displacing the bromide and forming the cathinone.

  • Elimination (Side Reaction): A base removes a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone.

  • Favorskii Rearrangement (Side Reaction): In the presence of a strong base, an enolate can form, which can then cyclize to a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (such as the amine or solvent), leading to a rearranged carboxylic acid, ester, or amide product.[2][3][4]

Diagnostic Workflow:

G start Unidentified Peak in MS ms_analysis Analyze Mass Spectrum (Molecular Weight and Fragmentation) start->ms_analysis mw_check Is MW = MW(starting material) - HBr? ms_analysis->mw_check  Elimination favorskii_check Is MW consistent with a rearranged a rearranged amide/ester/acid? ms_analysis->favorskii_check  Favorskii mw_check->favorskii_check No nmr_analysis Perform ¹H NMR on crude mixture mw_check->nmr_analysis Yes favorskii_check->nmr_analysis Yes other_byproduct Consider Other Byproducts (e.g., Dimerization) favorskii_check->other_byproduct No alkene_protons Observe signals in the alkene region (δ 6-8 ppm)? nmr_analysis->alkene_protons rearranged_structure Observe signals consistent with a rearranged carbon skeleton? nmr_analysis->rearranged_structure alkene_protons->rearranged_structure No elimination_product Likely Elimination Product alkene_protons->elimination_product Yes favorskii_product Likely Favorskii Product rearranged_structure->favorskii_product Yes rearranged_structure->other_byproduct No

Caption: Diagnostic workflow for identifying unknown side products.

Solutions & Preventative Measures:

  • To Minimize Elimination:

    • Lower the reaction temperature: Conduct the reaction at or below room temperature.

    • Use a less hindered base: If a non-nucleophilic base is used as an acid scavenger, choose one that is less likely to promote elimination.

    • Control stoichiometry: Use a slight excess of the amine, but avoid a large excess of a basic amine which can also act as a base for elimination.

  • To Minimize Favorskii Rearrangement:

    • Avoid strong, non-amine bases: Do not use alkoxides or hydroxides if your goal is the cathinone product.

    • Use the amine as the base: The amine reactant is typically basic enough to act as its own acid scavenger, which will favor the desired nucleophilic substitution over the Favorskii rearrangement.

Troubleshooting Guide 2: Product Dimerization and Degradation

Problem: The appearance of high molecular weight impurities or a complex mixture of products upon workup or analysis.

Underlying Chemistry:

Cathinones can be unstable and may undergo dimerization, particularly in their free base form.[1] This can occur through the formation of a dihydropyrazine intermediate, which can then oxidize to a stable diphenylpyrazine. Additionally, the β-keto-amine structure can be susceptible to degradation under harsh workup conditions (e.g., high heat, strong acid or base).

Diagnostic Workflow:

G start High MW Impurities or Complex Mixture Observed ms_analysis Analyze Mass Spectrum start->ms_analysis dimer_check Is MW ≈ 2 x MW(product) - 2H₂? ms_analysis->dimer_check nmr_analysis Perform ¹H NMR dimer_check->nmr_analysis Yes degradation_product Degradation Products dimer_check->degradation_product No aromatic_signals Observe complex aromatic signals and loss of β-keto proton signals? nmr_analysis->aromatic_signals dimer_product Likely Dimerization Product aromatic_signals->dimer_product Yes aromatic_signals->degradation_product No

Caption: Workflow for diagnosing dimerization and degradation issues.

Solutions & Preventative Measures:

  • Minimize time in free base form: After the reaction and basic workup, promptly convert the cathinone to its hydrochloride salt, which is generally more stable.

  • Avoid high temperatures: During solvent removal or recrystallization, use the lowest possible temperatures to prevent thermal degradation.

  • Use an inert atmosphere: If the product is particularly sensitive, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Part 3: Data and Protocols

Table 1: Common Side Products and Their Characteristics
Side Product ClassGeneral StructureExpected Mass (relative to Cathinone)Key Analytical Signatures
Elimination Productα,β-Unsaturated KetoneM(Cathinone) - M(Amine) - HBr¹H NMR: Alkene protons (δ 6-8 ppm); MS: Loss of HBr from starting material
Favorskii ProductRearranged AmideM(Cathinone)¹H NMR: Rearranged carbon skeleton; MS: Isomeric with the desired product
DimerDiphenylpyrazine2 x M(Cathinone) - 2H₂MS: High molecular weight peak; ¹H NMR: Complex aromatic region, loss of characteristic cathinone protons
Over-alkylationDi-alkylated CathinoneM(Cathinone) + M(Alkyl group)MS: Increased molecular weight corresponding to an additional alkyl group
Experimental Protocol: Purification of Crude Cathinone Product by Recrystallization

This protocol provides a general method for the purification of a cathinone hydrochloride salt from a crude reaction mixture.

  • Dissolution: Transfer the crude cathinone hydrochloride salt to a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetone) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired cathinone hydrochloride should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. [Link]

  • Synthetic cathinones drug profile. [Link]

  • Mephedrone Synth Guide. [Link]

  • Favorskii Rearrangement of some a-Bromo-ketones. [Link]

  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. [Link]

  • The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. [Link]

  • Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Favorskii Rearrangement. [Link]

  • Favorskii rearrangement. [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Favorskii rearrangement. [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • Synthetic Cathinone Adulteration of Illegal Drugs. [Link]

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. [Link]

  • Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography–mass spectrometry. [Link]

  • Mephedrone. [Link]

  • Chemical structures of the cathinones detected in the analysed samples. [Link]

  • Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. [Link]

  • Keto Amphetamine Toxicity-Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. [Link]

  • Mephedrone – a synthetic derivative of cathinone. [Link]

  • Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines). [Link]

  • Keto amphetamine toxicity-focus on the redox reactivity of the cathinone designer drug mephedrone. [Link]

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Technical Support Center: Hantzsch Thiazole Synthesis with Hindered α-Bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Hantzsch thiazole synthesis, particularly when employing sterically hindered α-bromoketones. We will explore the root causes of common issues and provide field-proven troubleshooting strategies and optimized protocols to improve your reaction yields and outcomes.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction with a hindered α-bromoketone is resulting in very low or no yield of the desired thiazole. What is the primary cause and how can I fix it?

A1: The core issue is almost certainly steric hindrance at the electrophilic carbon of your ketone.

The classical Hantzsch thiazole synthesis begins with a nucleophilic attack (SN2 reaction) from the sulfur of the thioamide onto the carbon bearing the bromine atom.[1][2] When the α-bromoketone has bulky substituents near this reaction center, they physically obstruct the approach of the thioamide, dramatically slowing down or even preventing this crucial first step.

Logical Workflow for Troubleshooting Low Yield

G start Problem: Low/No Yield cause Primary Cause: Steric Hindrance Slows Initial SN2 Attack start->cause solution_heading Potential Solutions (Implement Sequentially) cause->solution_heading sub_sol1 Modify Reaction Conditions solution_heading->sub_sol1 sub_sol2 Employ Energy-Intensive Methods solution_heading->sub_sol2 sub_sol3 Consider Alternative Reagents solution_heading->sub_sol3 temp Increase Temperature & Reaction Time sub_sol1->temp solvent Optimize Solvent sub_sol1->solvent catalyst Introduce a Catalyst sub_sol1->catalyst mw Microwave (MW) Irradiation sub_sol2->mw us Ultrasound (US) Sonication sub_sol2->us reagent Use α,α-dibromoketone sub_sol3->reagent

Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.

Recommended Solutions:

  • Increase Thermal Energy: The simplest approach is to increase the reaction temperature (refluxing in a higher-boiling solvent like ethanol or 1-butanol) and extend the reaction time.[3][4] This provides the molecules with more kinetic energy to overcome the high activation barrier imposed by steric hindrance. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition from prolonged heating.

  • Employ Microwave (MW) Irradiation: Microwave-assisted synthesis is a highly effective technique for accelerating slow reactions.[5][6][7] Microwaves provide rapid, localized heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[5][6]

  • Utilize Ultrasound (US) Sonication: Ultrasound-assisted synthesis promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles.[8][9] This process generates localized hot spots with intense pressure and enhances mass transfer, providing an alternative energy source to drive difficult reactions.[8][9][10] This method is particularly advantageous as it is often conducted at or near room temperature.[11]

  • Add a Catalyst: While the classic Hantzsch synthesis is often uncatalyzed, modern variations use catalysts to improve efficiency with challenging substrates. Silica-supported tungstosilisic acid, for example, has been shown to give excellent yields by activating the substrates.[11]

  • Consider a More Reactive Ketone Analogue: Research has shown that α,α-dibromoketones can be a superior alternative to their α-monobromoketone counterparts.[12] These compounds are often more reactive and can lead to better outcomes in the Hantzsch synthesis.[12]

Q2: My reaction is messy, showing multiple spots on TLC, and the final yield is poor after purification. What's happening?

A2: You are likely observing the formation of byproducts due to competing side reactions.

When the desired reaction pathway is slow (due to steric hindrance), other, less favorable reactions can begin to compete, especially under harsh conditions like prolonged heating.

Common Side Reactions:

  • Thioamide Decomposition: Thioamides can be unstable, particularly in acidic media, leading to low effective concentrations of your nucleophile.[13]

  • Isomer Formation: Under certain conditions, especially with N-substituted thioureas, the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur.[4] Running the reaction under neutral or basic conditions can often favor the desired 2-aminothiazole product.[4]

  • Self-Condensation/Polymerization: The starting materials or reactive intermediates may react with themselves, leading to undesired oligomers or tars.

Recommended Solutions:

  • Prioritize Energy-Intensive Methods: Microwave and ultrasound methods are often superior to simply increasing heat over a long period.[5][8] Their ability to complete the reaction quickly minimizes the time available for side reactions to occur.[6][11]

  • Ensure Reagent Purity: Use high-purity starting materials. Impurities in either the α-bromoketone or the thioamide can introduce competing reactions.[4]

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may promote side reactions. While a slight excess of the thioamide is common, a large excess may not be beneficial.

Frequently Asked Questions (FAQs)
Why are hindered α-bromoketones so problematic in the Hantzsch synthesis?

The difficulty lies in the first mechanistic step: an SN2 reaction. This step involves the backside attack of the thioamide's sulfur atom on the carbon bearing the bromine. Bulky groups (R¹, R²) on the ketone create a "steric shield" around this carbon, making it difficult for the nucleophile to approach and bond.

Mechanism Highlighting Steric Hindrance

Caption: The initial SN2 attack is sterically hindered by bulky groups.

What are the key advantages of using microwave or ultrasound assistance for this reaction?

These non-conventional energy sources offer significant benefits over standard conductive heating, especially for challenging substrates.

FeatureConventional HeatingMicrowave (MW) IrradiationUltrasound (US) Sonication
Heating Mechanism Conductive (slow, from outside-in)Dielectric (rapid, volumetric)Acoustic Cavitation (localized hot spots)
Reaction Time Hours to daysSeconds to minutes[6]Minutes to a few hours[11]
Typical Yield Often low for hindered substratesGood to excellent[5][7]Good to excellent[8][11]
Side Products More prevalent due to long timesOften reducedOften reduced
Energy Efficiency LowHighHigh
Are there any "greener" considerations for optimizing this synthesis?

Absolutely. Modern synthetic chemistry emphasizes environmentally benign approaches.

  • Solvent Choice: Using water or polyethylene glycol (PEG) as a solvent can be a greener alternative to traditional organic solvents.[6] Some protocols have even been developed under solvent-free conditions.[14]

  • Catalysis: Employing reusable solid-supported catalysts, like silica-supported tungstosilisic acid, reduces waste compared to stoichiometric reagents.[11]

  • Energy Input: Microwave and ultrasound-assisted methods are more energy-efficient and drastically reduce reaction times, contributing to a greener process.[6][8][9]

Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Thiazoles

This protocol is adapted from methodologies that have proven effective for challenging substrates.[5][6][7]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the hindered α-bromoketone (1.0 mmol), the appropriate thioamide or thiourea (1.2 mmol), and a stir bar.

  • Solvent Addition: Add methanol or ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120°C) for a specified time (typically 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling: After irradiation, allow the vial to cool to room temperature (either passively or with compressed air, as per the instrument's features).

  • Work-up: Pour the cooled reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any acid formed and precipitate the product.[1]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with water and then a small amount of cold ethanol.

  • Drying & Purification: Air-dry the solid. If necessary, purify further by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of Thiazoles

This protocol is based on green chemistry approaches using sonication.[8][11]

  • Reaction Setup: In a thick-walled flask or a round-bottom flask, add the hindered α-bromoketone (1.0 mmol), the thioamide/thiourea (1.2 mmol), and the chosen solvent (e.g., an ethanol/water mixture).[11][15]

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiation: Turn on the ultrasound bath and sonicate the mixture at a specified temperature (often room temperature or slightly elevated, e.g., 35-50°C) for the required time (typically 30 minutes to 2 hours).[16] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel if a biphasic system is used, or proceed directly to precipitation.

  • Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product as needed by recrystallization or column chromatography.

References
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Journal of Chemistry. Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Health and Pharmaceutical. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Indonesian Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science Publisher. Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). NIH. Retrieved from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024, July 5). PMC - NIH. Retrieved from [Link]

  • The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Hantzsch based macrocyclization approach for the synthesis of thiazole containing cyclopeptides. (n.d.). PubMed. Retrieved from [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). Neliti. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. Retrieved from [Link]

  • Hantzsch thiazole synthesis. (2020, April 20). ResearchGate. Retrieved from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved from [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2025, August 6). ResearchGate. Retrieved from [Link]_

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025, June 27). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). ScienceDirect. Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. (2025, August 11). Arabian Journal of Chemistry. Retrieved from [Link]

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Technical Support Center: TLC Visualization for α-Bromoketones and Their Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC) visualization of α-bromoketones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile but sometimes challenging compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you achieve clear, reliable, and reproducible TLC results.

Introduction: The Challenge of Visualizing α-Bromoketones

α-Bromoketones are pivotal intermediates in organic synthesis.[1] Monitoring their reactions via TLC is crucial, but their visualization can be non-trivial. While the ketone moiety offers a reactive handle for several common staining agents, the presence of the α-bromo group introduces unique considerations. Some visualization techniques may be ineffective for organohalides, or the conditions of the staining process itself could potentially lead to on-plate decomposition, complicating the interpretation of your chromatogram. This guide provides a curated selection of robust visualization methods and addresses common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My α-bromoketone is not showing up under the UV lamp. Is this normal?

A: This is quite common. While many organic compounds with aromatic rings or conjugated π-systems are UV-active, many simple alkyl α-bromoketones are not.[2] Unless your α-bromoketone possesses a significant chromophore, it will likely be invisible under UV light.[3] It is always recommended to follow up with a chemical staining method.[4]

Q2: Can I use a single stain for both my starting α-bromoketone and its nucleophilic substitution product?

A: Often, yes. Stains that react with the ketone functionality, such as 2,4-dinitrophenylhydrazine (2,4-DNP), should visualize both the starting material and many of its ketone-containing products.[5] Similarly, broad-spectrum oxidizing stains like potassium permanganate will likely show both, although potentially with different color intensities. However, if the ketone is consumed in the reaction, you will need a stain that reacts with the product's new functional group.

Q3: I've heard that iodine is a general stain. Is it suitable for α-bromoketones?

A: Iodine vapor is a popular, semi-destructive method that works for a wide range of organic compounds by forming colored complexes.[2] However, its effectiveness can be variable, and some sources suggest that alkyl halides may not stain well with iodine.[2] It is worth trying as a quick, non-destructive first-line method after UV, but have a more reliable chemical stain ready as a backup.

Q4: My TLC plate shows multiple spots after staining, but I expect a clean reaction. What could be happening?

A: This could be due to several factors. It's possible that your reaction is not as clean as you presumed. However, it is also possible that the α-bromoketone is unstable on the silica gel plate, which is acidic, or that it is decomposing during the staining process, especially if harsh heating is involved. Consider running a 2D TLC to check for on-plate decomposition.[6]

Recommended Visualization Techniques & Protocols

Below are detailed protocols for the most reliable methods for visualizing α-bromoketones and their products. The choice of stain will depend on the specific functionalities present in your molecules.

Summary of Visualization Techniques
Visualization MethodTarget FunctionalityProcedureProsCons
UV Light (254 nm) Aromatic rings, conjugated systemsNon-destructiveQuick, non-destructive, simpleNot all compounds are UV-active
Iodine Vapor General (especially unsaturated & aromatic compounds)Semi-destructiveQuick, easy, semi-destructiveSpots fade quickly, may not work for all compounds, including some alkyl halides[2]
Potassium Permanganate (KMnO₄) Oxidizable groups (alkenes, alcohols, aldehydes, etc.)DestructiveHighly sensitive, versatileDestructive, can over-stain, background can become colored
p-Anisaldehyde Stain Nucleophilic groups, aldehydes, ketonesDestructiveCan give a range of colors for different functional groupsRequires heating, acidic conditions may cause degradation
2,4-Dinitrophenylhydrazine (2,4-DNP) Aldehydes and KetonesDestructiveSpecific for carbonyls, gives bright, clear spotsHighly acidic, requires careful handling
Experimental Workflow for TLC Analysis

The following diagram illustrates a standard workflow for performing and visualizing a TLC experiment with α-bromoketones.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization prep_spot 1. Spot TLC Plate (Starting Material, Co-spot, Reaction Mixture) dev_elute 2. Elute Plate in Solvent Chamber prep_spot->dev_elute dev_dry 3. Dry Plate Thoroughly dev_elute->dev_dry vis_uv 4. View under UV Light (254 nm) dev_dry->vis_uv vis_stain 5. Apply Chemical Stain vis_uv->vis_stain vis_heat 6. Gentle Heating (if required) vis_stain->vis_heat vis_analyze 7. Analyze and Record Rf Values vis_heat->vis_analyze

Caption: General workflow for TLC analysis of α-bromoketones.

Detailed Protocols

Potassium Permanganate (KMnO₄) Stain
  • Principle of Action: The permanganate ion (MnO₄⁻) is a strong oxidizing agent. It reacts with any oxidizable functional group on the TLC plate, such as alkenes, alkynes, alcohols, and aldehydes.[3] The deep purple MnO₄⁻ is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[3] Ketones are generally less reactive than aldehydes but can still be visualized.

  • Protocol:

    • Preparation of the Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a sealed, foil-wrapped jar.

    • Staining: After developing and thoroughly drying the TLC plate, dip it quickly and smoothly into the KMnO₄ solution using forceps.

    • Development: Immediately remove the plate and wipe the back with a paper towel to remove excess stain.[3] Spots for highly reactive functional groups will appear instantly as yellow-brown spots on a purple background. For less reactive groups, gentle warming with a heat gun may be necessary.[3]

  • Expert Insights for α-Bromoketones:

    • This is a highly sensitive and versatile stain, likely to visualize both the α-bromoketone and many of its potential products (e.g., elimination to an enone, or reduction to a bromo-alcohol).

    • Be cautious with heating, as excessive heat can char the plate and obscure the results.

p-Anisaldehyde Stain
  • Principle of Action: This stain is particularly effective for nucleophilic compounds.[7] Under the acidic conditions of the stain, aldehydes or ketones can undergo an aldol-type condensation with p-anisaldehyde. Subsequent dehydration, promoted by heating, leads to highly conjugated, colored products.[8]

  • Protocol:

    • Preparation of the Staining Solution: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid. After cooling, add 3.7 mL of p-anisaldehyde.

    • Staining: Dip the dried TLC plate into the solution.

    • Development: After removing the plate and wiping the back, gently heat with a heat gun until colored spots appear against a light pink background.[3] The colors of the spots can vary depending on the compound, providing an additional layer of information.

  • Expert Insights for α-Bromoketones:

    • This is an excellent choice for visualizing the ketone functionality.

    • The strongly acidic nature of this stain could potentially cause on-plate elimination of HBr from the α-bromoketone, leading to the formation of an α,β-unsaturated ketone. If you observe a new spot that corresponds to the expected enone product, this may be an artifact of the visualization method.

2,4-Dinitrophenylhydrazine (2,4-DNP) Stain
  • Principle of Action: 2,4-DNP reacts specifically with aldehydes and ketones to form the corresponding 2,4-dinitrophenylhydrazone, which is a highly colored, typically yellow to orange-red, compound. This makes it a very specific and reliable stain for carbonyl-containing molecules.

DNP_Reaction ketone R-CO-R' (α-bromoketone) dnp 2,4-DNP product Colored Hydrazone Product (Yellow/Orange Spot) ketone->product + H⁺ dnp->product + H⁺

Caption: Reaction of 2,4-DNP with a ketone to form a colored product.

  • Protocol:

    • Preparation of the Staining Solution: Carefully dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water. Once dissolved, add 200 mL of 95% ethanol.[7] Caution: This solution is highly acidic. Handle with appropriate personal protective equipment.

    • Staining: Dip the dried TLC plate in the 2,4-DNP solution.

    • Development: No heating is required. Yellow to orange spots should appear almost immediately.

  • Expert Insights for α-Bromoketones:

    • This is arguably the most specific stain for confirming the presence of the ketone functionality in both your starting material and any ketone-containing products.

    • Given its high specificity, it is an excellent tool for troubleshooting reactions where the ketone is expected to be consumed. The disappearance of a spot that stains with 2,4-DNP is strong evidence of reaction progress.

Troubleshooting Guide

Problem: My spots are streaking or elongated.

  • Possible Cause 1: Sample Overload. You may have spotted too much of your sample on the plate.

    • Solution: Dilute your sample and re-spot. The spots should be small and concentrated.

  • Possible Cause 2: Compound Instability. α-Bromoketones can be sensitive to the acidic nature of silica gel.

    • Solution: Try adding a small amount of a non-polar solvent like hexane to your spotting solvent to reduce band broadening. For particularly sensitive compounds, consider using TLC plates with a different stationary phase, such as alumina.

Problem: The spots on my TLC plate are not visible after staining.

  • Possible Cause 1: Inappropriate Stain. The chosen stain may not react with the functional groups in your molecule.

    • Solution: Try a more general and sensitive stain, such as potassium permanganate.[3] If you are trying to visualize a non-ketonic product, ensure your stain is appropriate for the new functional group.

  • Possible Cause 2: Sample Too Dilute. Your compound may be present at a concentration too low to be detected.

    • Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.

  • Possible Cause 3: Compound Volatility. The compound may have evaporated from the plate, especially if excessive heat was used for drying or visualization.

    • Solution: Minimize heating time. If the compound is known to be volatile, TLC may not be the best analytical method.

Problem: My compounds are all at the baseline (low Rf) or at the solvent front (high Rf).

  • Possible Cause: Incorrect Solvent Polarity. The mobile phase is either not polar enough to move the compounds up the plate (low Rf) or too polar, causing them to travel with the solvent front (high Rf).

    • Solution for Low Rf: Increase the polarity of your eluent. For example, if you are using 9:1 Hexane:Ethyl Acetate, try changing to 7:3 or 5:5.

    • Solution for High Rf: Decrease the polarity of your eluent. For example, change from 7:3 Hexane:Ethyl Acetate to 9:1.

By understanding the chemical principles behind these visualization techniques and anticipating potential challenges, you can effectively use TLC to monitor your reactions involving α-bromoketones and their derivatives.

References

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. [Link]

  • Michigan State University. (n.d.). Stain Uses Recipe. [Link]

  • Organic Chemistry. (n.d.). TLC stains. [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. [Link]

  • University of Rochester. (n.d.). TLC Stain Recipes. [Link]

  • Lisa Nichols. (2021). Visualizing a TLC plate. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • CP Lab Safety. (n.d.). Potassium Permanganate Solution (1%) Histology Stain, 125 ml. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Chemistry Hall. (n.d.). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Fiveable. (n.d.). α-bromoketone Definition. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Gabriel Synthesis of Secondary α-Amino Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Gabriel synthesis, specifically when using sterically hindered secondary α-bromoketones. We will move beyond textbook descriptions to address the complex reality of this reaction, focusing on causality, troubleshooting, and viable alternative pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common failure points observed in the laboratory when attempting to synthesize α-amino ketones from secondary α-bromo ketones via the Gabriel pathway.

Q1: I am observing extremely low or no conversion of my secondary α-bromoketone. My starting material is recovered unchanged even after prolonged reaction times. What is the primary cause?

A1: The Core Issue is Steric Hindrance at the Reaction Center.

The Gabriel synthesis is fundamentally an SN2 reaction.[1] Its success hinges on the ability of the nucleophile—the potassium phthalimide anion—to access and attack the electrophilic carbon atom bearing the leaving group (bromine).

  • Causality: Potassium phthalimide is an exceptionally bulky nucleophile.[2][3] The secondary carbon of your α-bromoketone is already sterically crowded by its two non-hydrogen substituents (an alkyl/aryl group and the acyl group). The transition state required for an SN2 reaction becomes highly strained and energetically unfavorable due to severe non-bonded steric interactions between the incoming phthalimide and the substrate's substituents. Consequently, the activation energy for the SN2 pathway becomes prohibitively high, leading to a dramatic decrease in reaction rate or complete inhibition of the reaction. It is widely documented that the Gabriel synthesis generally fails with secondary alkyl halides for this very reason.[4][5][6]

  • Troubleshooting Insight: If you recover your starting material, it is a strong indicator that the SN2 pathway is kinetically inaccessible. Simply increasing the temperature may not solve this and can often promote undesirable side reactions (see Q2).

Q2: My reaction is turning dark, and TLC/LCMS analysis shows a complex mixture of byproducts with very little of the desired product. What is happening?

A2: You are likely observing competing elimination and enolization pathways.

When the desired SN2 pathway is sterically hindered, alternative reaction pathways that are normally minor can become dominant. The phthalimide anion, while a nucleophile, is also a moderately strong base (the pKa of phthalimide is ~8.3, making its conjugate base comparable to other nitrogenous bases).[2][7]

  • E2 Elimination: The phthalimide anion can act as a base, abstracting a proton from the carbon adjacent (β-position) to the bromine-bearing carbon. This results in an E2 elimination reaction, forming an α,β-unsaturated ketone as a major byproduct. This is a common outcome when attempting SN2 reactions on secondary halides with bulky, basic nucleophiles.

  • Enolization: The α-protons on the other side of the carbonyl group (the α'-position) are acidic and can be removed by the phthalimide base to form an enolate.[8][9] This enolate intermediate is nucleophilic and can participate in a variety of side reactions, including self-condensation (Aldol-type reactions) or other unforeseen pathways, leading to the complex mixture and discoloration you are observing. The formation of an enolate under basic conditions is a well-established reactivity pattern for ketones.[10][11]

Q3: How can I adjust my reaction conditions to potentially improve the yield and minimize side reactions?

A3: Optimization requires carefully balancing solvent, temperature, and reagent properties to favor the SN2 mechanism.

While the outlook for this specific substrate class is poor, the following adjustments represent a rational final attempt to favor substitution over the competing pathways.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent is essential for SN2 reactions.

    • DMF (N,N-Dimethylformamide): This is the most commonly recommended solvent. It effectively solubilizes potassium phthalimide and promotes SN2 kinetics.[1][12][13]

    • DMSO (Dimethyl sulfoxide): Similar to DMF, DMSO is an excellent polar aprotic solvent that can enhance SN2 rates.[14][15] It is slightly more polar than DMF and can sometimes offer better solubility.[15]

    • Avoid protic solvents (e.g., ethanol, water) as they can solvate the nucleophile, reducing its reactivity.

  • Temperature Control: There is a delicate trade-off.

    • Lower Temperature (e.g., RT to 50 °C): Lower temperatures generally favor substitution over elimination. However, given the high activation energy from steric hindrance, the reaction rate may be impractically slow.

    • Higher Temperature (e.g., 80-120 °C): While this may overcome the activation barrier for the SN2 reaction, it will almost certainly accelerate the rates of elimination and enolization, likely worsening the byproduct profile.

A summary of these considerations is presented below:

ParameterRecommendation for SN2Rationale & Pitfalls
Solvent DMF or DMSOPolar aprotic solvents stabilize the SN2 transition state and dissolve the phthalimide salt.
Temperature Start low (RT), cautiously increase to 50-60 °CLower temperatures disfavor elimination. High temperatures will likely favor side reactions.
Concentration Moderate (0.1 - 0.5 M)High concentrations can favor bimolecular side reactions like self-condensation.
Q4: Are there alternative "Gabriel-type" reagents that might work better for my secondary α-bromoketone?

A4: Yes, less sterically demanding reagents have been developed, though success is not guaranteed.

The limitations of phthalimide are well-known, leading to the development of alternative reagents. These reagents are structurally similar (imido nucleophiles) but are designed to have different steric profiles or to be cleaved under milder conditions.[4] Examples include the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate.[4] These reagents can sometimes extend the reactivity to secondary alkyl halides. While they may offer a marginal improvement, they often cannot overcome severe steric hindrance.

Mechanistic Insights & Process Visualization

To effectively troubleshoot, it is crucial to visualize the competing chemical pathways. The fate of your secondary α-bromoketone is determined by the relative rates of three different reactions originating from the same starting materials.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low conversion issues.

G Start Low Conversion of Secondary α-Bromoketone Analysis Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Start->Analysis Path1 Mostly Unreacted Starting Material? Analysis->Path1 Yes Path2 Complex Mixture & Byproducts? Analysis->Path2 No Cause1 Primary Cause: Severe Steric Hindrance (Sₙ2 Path Blocked) Path1->Cause1 Cause2 Primary Cause: Competing Side Reactions (E2 / Enolization) Path2->Cause2 Yes Action1 Attempt Optimization: (Lower Temp, Solvent Screen) Cause1->Action1 Action2 Switch to Alternative Synthetic Method Cause1->Action2 Recommended Cause2->Action1 Cause2->Action2 Recommended Action1->Action2 If Fails

Caption: Troubleshooting workflow for Gabriel synthesis failure.

Competing Reaction Pathways

The core of the problem is the competition between the desired SN2 substitution and the undesired E2 elimination and enolization pathways.

G cluster_start Reactants cluster_paths Competing Pathways Start Secondary α-Bromoketone + K-Phthalimide SN2 Sₙ2 Substitution (Desired Product) Start->SN2 Sterically Hindered E2 E2 Elimination (α,β-Unsaturated Ketone) Start->E2 Phthalimide as Base Enol Enolization (Leads to Aldol, etc.) Start->Enol Phthalimide as Base

Caption: Competing reaction pathways in the Gabriel synthesis.

Experimental Protocols

Protocol 1: Final Optimization Attempt for Gabriel Synthesis

This protocol is designed as a last-resort, best-case scenario attempt before abandoning the method.

  • Reagent Preparation: Dry potassium phthalimide under high vacuum at 100 °C for 4 hours before use. Ensure the secondary α-bromoketone is pure and free of acidic impurities. Use anhydrous DMF from a freshly opened bottle or distilled and stored over molecular sieves.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium phthalimide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.2 M with respect to the substrate). Stir the suspension under a positive pressure of nitrogen.

  • Substrate Addition: Dissolve the secondary α-bromoketone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring phthalimide suspension at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LCMS every 4-6 hours, checking for the disappearance of starting material and the appearance of a new, higher Rf spot (the N-alkylated phthalimide product).

  • Conditional Heating: If no reaction is observed at room temperature after 24 hours, slowly warm the reaction mixture to 50 °C. Maintain this temperature for an additional 24 hours, continuing to monitor progress. Do not exceed 60 °C.

  • Work-up and Analysis: If conversion is observed, cool the reaction to room temperature, pour it into ice-water, and extract with ethyl acetate. Analyze the organic extract to determine the yield of the intermediate. If no significant conversion is seen, it is time to consider an alternative synthesis.

Protocol 2: Recommended Alternative - Direct α-Amination of a Ketone

Given the high probability of failure with the Gabriel synthesis, a more modern and reliable approach is the direct α-amination of the corresponding ketone (precursor to your α-bromoketone). Several methods exist; a copper-catalyzed approach is provided as a robust example.[16][17]

  • Reactants: The parent ketone (1.0 equiv), the desired amine (e.g., morpholine, 1.5 equiv), and a copper catalyst such as copper(II) bromide (CuBr2, 10 mol%).

  • Reaction Setup: In a vial, combine the ketone, the amine, and CuBr2 in a suitable solvent like acetonitrile or DCE.

  • Oxidant: Add an oxidant, such as di-tert-butyl peroxide (DTBP, 2.0 equiv).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC/LCMS. Upon completion, cool the reaction, dilute with an organic solvent, wash with aqueous ammonium chloride and brine, dry over sodium sulfate, and purify by column chromatography.

This direct approach avoids the synthesis of the unstable α-bromoketone and circumvents the steric issues associated with the Gabriel reagent.

Final Recommendation

For researchers in a drug development or process chemistry setting, time and yield are critical. While the Gabriel synthesis is a classic and valuable reaction, its application is largely limited to primary alkyl halides. For the synthesis of secondary α-amino ketones, the probability of success with the Gabriel method is extremely low due to insurmountable steric hindrance and competing side reactions. It is strongly recommended to invest resources in developing a modern, alternative synthetic route, such as direct C-H amination, rather than attempting extensive optimization of a fundamentally flawed pathway.

References

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Alpha Carbon Chemistry: Enols and Enolates. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Gabriel synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. Retrieved from [Link]

  • Lord, S. J., & MacMillan, D. W. C. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 41-55. DOI: 10.1039/D0OB02098B. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, February 25). Gabriel Synthesis. YouTube. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis. Retrieved from [Link]

  • ChemDB. (n.d.). Potassium phthalimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (2016). A New and Versatile One-Pot Strategy to Synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Retrieved from [Link]

  • Quora. (2018). What is the mechanism of the Gabriel synthesis of amines?. Retrieved from [Link]

  • Van der Jeught, K., & Stevens, C. V. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(9), 1775. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. Retrieved from [Link]

  • ResearchGate. (2018). Which will be the good solvent among DMF and DMSO?. Retrieved from [Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2014). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 136(16), 5765–5768. Retrieved from [Link]

  • ResearchGate. (2017). What's the chemical difference between DMF and DMSO?. Retrieved from [Link]

Sources

effect of base strength on the outcome of reactions with 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-methoxyphenyl)propan-1-one. This guide is designed to provide in-depth, experience-driven advice to navigate the complexities of its reactions, particularly concerning the pivotal role of base strength in determining reaction outcomes.

Introduction: The Versatile Reactivity of an α-Bromo Ketone

This compound is a valuable intermediate in organic synthesis, especially in the development of pharmaceutical compounds.[1][2] Its reactivity is dominated by the presence of a bromine atom on the carbon alpha to the carbonyl group. This structural feature makes it susceptible to a variety of base-induced transformations, primarily nucleophilic substitution and elimination reactions. The choice of base is the most critical experimental parameter, directly influencing the product distribution and overall success of the synthesis.

This guide will explore the chemical principles governing these reactions and provide practical troubleshooting advice to help you achieve your desired synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered during experiments with this compound.

Issue 1: Low Yield of the Desired α-Hydroxy Ketone (Substitution Product)

Question: I am trying to synthesize 2-hydroxy-1-(4-methoxyphenyl)propan-1-one via a substitution reaction using sodium hydroxide, but I am observing a complex mixture of products and a low yield of my target molecule. What is going wrong?

Answer: This is a classic case of competing reaction pathways. While hydroxide is a nucleophile, it is also a strong base. With α-bromo ketones, strong bases can promote several side reactions, including elimination and the Favorskii rearrangement.[3][4][5][6]

Causality Explained:

  • Elimination (E2): Strong, sterically hindered bases favor the removal of a proton from the β-carbon, leading to the formation of an α,β-unsaturated ketone.[7][8][9][10][11]

  • Favorskii Rearrangement: In the presence of a strong base like hydroxide or an alkoxide, α-halo ketones with an α'-hydrogen can undergo rearrangement to form a carboxylic acid derivative (or ester/amide depending on the nucleophile).[3][4][5][6][12] This occurs via the formation of a cyclopropanone intermediate.[6][12]

Troubleshooting Protocol:

  • Switch to a Weaker Base: To favor the SN2 substitution pathway, use a milder, less-hindered base. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a suitable solvent are excellent choices. These bases are strong enough to neutralize the HBr formed during the reaction but are less likely to induce elimination or rearrangement.

  • Solvent Selection: The choice of solvent is crucial. Protic solvents like water or ethanol can participate in the reaction. For a clean substitution, consider using a polar aprotic solvent like acetone or DMF.

  • Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or below) to minimize side reactions. Elimination reactions, in particular, are often favored at higher temperatures.[9]

Issue 2: Unexpected Formation of an α,β-Unsaturated Ketone

Question: I am attempting a substitution reaction with this compound using potassium tert-butoxide, but my main product is 1-(4-methoxyphenyl)prop-2-en-1-one. Why is this happening?

Answer: You have inadvertently created ideal conditions for an E2 elimination reaction. Potassium tert-butoxide is a strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, meaning it is more likely to abstract a proton than to attack the electrophilic carbon atom directly.[10]

Mechanistic Insight:

The tert-butoxide anion removes a proton from the carbon adjacent to the carbonyl group (the α'-position), initiating a concerted process where the C-H bond breaks, a new π-bond forms, and the bromide ion is expelled. This is a classic dehydrobromination reaction.[8][13]

Workflow: Favoring Elimination vs. Substitution

G sub Start: This compound choice Base Strength & Steric Hindrance sub->choice Select Base weak_base weak_base choice->weak_base Weak / Non-hindered (e.g., NaHCO₃, K₂CO₃) strong_base strong_base choice->strong_base Strong / Hindered (e.g., t-BuOK, DBU) substitution Product: 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one (Substitution) weak_base->substitution Favors SN2 elimination Product: 1-(4-methoxyphenyl)prop-2-en-1-one (Elimination) strong_base->elimination Favors E2

Caption: Base selection dictates the reaction pathway.

Issue 3: Formation of a Rearranged Carboxylic Acid Ester

Question: I reacted this compound with sodium methoxide in methanol, hoping to get the methoxy-substituted ketone. Instead, I isolated methyl 2-(4-methoxyphenyl)propanoate. What is this product and how did it form?

Answer: You have encountered the Favorskii rearrangement. This is a common reaction for α-halo ketones in the presence of alkoxide bases.[5][6]

Mechanism Deep Dive:

  • Enolate Formation: The methoxide base removes the acidic proton on the carbon not bearing the bromine (the α'-proton), forming an enolate.

  • Cyclopropanone Intermediate: The enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate.[6][12]

  • Nucleophilic Ring Opening: The methoxide nucleophile attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion.

  • Protonation: The carbanion is protonated by the solvent (methanol) to yield the final ester product.

Diagram: The Favorskii Rearrangement Pathway

Favorskii start α-Bromo Ketone enolate Enolate Formation (+ Base) start->enolate cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular SN2 attack Nucleophilic Attack (e.g., MeO⁻) cyclo->attack open Ring Opening attack->open product Ester Product open->product

Caption: Key stages of the Favorskii Rearrangement.

Issue 4: Formation of an Epoxide

Question: Can this compound form an epoxide? If so, under what conditions?

Answer: Yes, the formation of an α,β-epoxy ketone is a possible outcome, often competing with other pathways. This is essentially an intramolecular Williamson ether synthesis, also known as a Darzens condensation.[14]

Conditions Favoring Epoxidation:

  • Base Choice: A strong, non-nucleophilic base can deprotonate the α'-position to form an enolate, which can then cyclize. However, a more common route to epoxides from α-halo ketones involves reduction of the carbonyl group first, followed by treatment with a base.[15][16]

  • Reaction Sequence:

    • Reduction: Reduce the ketone to a bromohydrin using a reducing agent like sodium borohydride (NaBH₄).

    • Cyclization: Treat the resulting bromohydrin with a base (e.g., NaOH) to deprotonate the alcohol, which then acts as an internal nucleophile to displace the bromide and form the epoxide ring.[15][17]

Data Summary: Base Strength and Reaction Outcome

BaseBase TypePredominant ReactionMajor Product
Sodium Bicarbonate (NaHCO₃) WeakSN2 Substitution2-Hydroxy-1-(4-methoxyphenyl)propan-1-one
Triethylamine (Et₃N) Weak, HinderedE2 Elimination (slow)1-(4-methoxyphenyl)prop-2-en-1-one
Sodium Hydroxide (NaOH) Strong, NucleophilicMixture (Substitution, Elimination, Favorskii)Complex Mixture
Sodium Methoxide (NaOMe) Strong, NucleophilicFavorskii RearrangementMethyl 2-(4-methoxyphenyl)propanoate
Potassium tert-Butoxide (t-BuOK) Strong, HinderedE2 Elimination1-(4-methoxyphenyl)prop-2-en-1-one

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one (SN2 Substitution)

Objective: To favor nucleophilic substitution by using a weak base.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Acetone/Water (9:1 v/v)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 9:1 mixture of acetone and water.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure α-hydroxy ketone.

Protocol 2: Synthesis of 1-(4-methoxyphenyl)prop-2-en-1-one (E2 Elimination)

Objective: To favor elimination by using a strong, sterically hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure α,β-unsaturated ketone.

References

  • Kaur, N. (2025). Epoxide synthesis from carbonyl and halo compounds. ResearchGate. [Link]

  • Corey, E. J., & Helal, C. J. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Epoxide synthesis by ring closure. [Link]

  • Pavlíčková, L., & Souček, M. (n.d.). Epoxide synthesis from haloalcohols. ResearchGate. [Link]

  • One Chemistry. (2022). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube. [Link]

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Bordwell, F. G., & Scamehorn, R. G. (1968). Elimination Reactions of α-Halogenated Ketones. IV. Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 90(24), 6751–6756. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Rearrangement. [Link]

  • ChemBK. (2024). This compound. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (n.d.). Elimination Reactions: an Introduction. [Link]

  • Chemistry LibreTexts. (2021). 8.1: E2 Reaction. [Link]

Sources

Technical Support Center: Managing the Lability of 2-Bromo-1-(4-methoxyphenyl)propan-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-methoxyphenyl)propan-1-one. This resource is designed to provide in-depth insights and practical solutions for managing the inherent lability of this versatile α-bromoketone in solution. As a key intermediate in pharmaceutical synthesis, understanding and controlling its stability is paramount to achieving reproducible and high-yielding experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable in solution?

A1: The instability of this compound stems from its structure as an α-haloketone. This class of compounds possesses two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[1] The electron-withdrawing nature of the carbonyl group enhances the reactivity of the C-Br bond, making it susceptible to nucleophilic attack and elimination reactions.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways include:

  • Hydrolysis: Reaction with water or other protic solvents, particularly under acidic or basic conditions, can lead to the formation of 1-hydroxy-1-(4-methoxyphenyl)propan-2-one.

  • Favorskii Rearrangement: In the presence of a base, the compound can undergo rearrangement to form derivatives of 2-(4-methoxyphenyl)propanoic acid.[3][4][5]

  • Elimination: Strong, sterically hindered bases can promote the elimination of HBr to yield 1-(4-methoxyphenyl)prop-1-en-2-one.[6][7]

Q3: How should I store this compound and its solutions?

A3: For long-term stability, the solid compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[8] Solutions should be prepared fresh whenever possible. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C) in a tightly sealed container.

Q4: Which solvents are best for minimizing degradation?

A4: Dry, aprotic solvents are generally preferred. Examples include acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM). Protic solvents like alcohols and water should be avoided unless they are a required reactant, as they can participate in solvolysis reactions.

Troubleshooting Guide

Problem 1: Low or inconsistent yields in reactions.
  • Possible Cause A: Degradation of the starting material.

    • Troubleshooting Steps:

      • Verify Purity: Before use, confirm the purity of your this compound stock using an appropriate analytical method like HPLC or ¹H NMR.

      • Fresh Solutions: Always prepare solutions fresh for each experiment.

      • Inert Conditions: Handle the compound under an inert atmosphere to minimize exposure to moisture and oxygen.

  • Possible Cause B: Competing side reactions.

    • Troubleshooting Steps:

      • Identify Byproducts: Use techniques like LC-MS or GC-MS to identify major byproducts in your reaction mixture. This can help diagnose the competing pathway (e.g., Favorskii rearrangement vs. elimination).[9][10]

      • Optimize Base/Nucleophile: If a base is required, consider its strength and steric bulk. A strong, non-nucleophilic, hindered base may favor elimination, while a weaker base might be sufficient for your desired reaction without promoting degradation.

      • Temperature Control: Lowering the reaction temperature can often favor the desired SN2 pathway over elimination, which typically has a higher activation energy.

Problem 2: Appearance of unexpected peaks in analytical chromatograms (HPLC/GC).
  • Possible Cause: On-column degradation or degradation in the sample vial.

    • Troubleshooting Steps:

      • Sample Preparation: Prepare samples for analysis in a suitable dry, aprotic solvent and analyze them promptly.

      • Mobile Phase pH: For HPLC, ensure the mobile phase is not strongly basic or acidic, which could induce degradation on the column. A buffered mobile phase is often recommended.

      • GC Inlet Temperature: If using GC, a high inlet temperature can cause thermal degradation. Optimize the inlet temperature to ensure volatilization without decomposition.

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution
  • Dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.

  • Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas.

  • Add the desired volume of anhydrous, aprotic solvent (e.g., acetonitrile) via a dry syringe.

  • Stir the solution until the solid is fully dissolved.

  • Use the solution immediately. If short-term storage is unavoidable, seal the container with a septum and parafilm and store at -20°C.

Protocol 2: Monitoring Degradation by HPLC-UV

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to maintain a consistent pH.

    • Example Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a starting point could be determined by a UV scan, likely around 280 nm).[11]

  • Sample Preparation: Dilute a small aliquot of your reaction mixture or stock solution in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor for the appearance of new peaks over time, which would indicate degradation.

Visualization of Degradation Pathways

Below are diagrams illustrating the primary degradation pathways of this compound.

degradation_pathways main This compound hydrolysis 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one main->hydrolysis H₂O / H⁺ or OH⁻ favorskii 2-(4-Methoxyphenyl)propanoic acid derivative main->favorskii Base (e.g., RO⁻) elimination 1-(4-Methoxyphenyl)prop-1-en-2-one main->elimination Strong, hindered base

Sources

Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS No: 21086-33-9).[1] This α-bromoketone is a valuable intermediate in the pharmaceutical industry, frequently utilized in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][3]

Scaling a chemical synthesis from the laboratory bench to pilot or production scale introduces significant challenges that can impact reaction efficiency, impurity profiles, and operator safety. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to address common issues encountered during the scale-up process.

Section 1: Critical Safety Protocols (Non-Negotiable)

The scale-up of α-bromoketone synthesis involves highly reactive and hazardous materials. Adherence to stringent safety protocols is paramount.

Q: What are the primary hazards associated with the synthesis of this compound?

A: The primary hazards stem from both the reagents used and the product itself.

  • Brominating Agents: Elemental bromine (Br₂) is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. N-Bromosuccinimide (NBS), while easier to handle than liquid bromine, is a strong oxidizer and can cause skin and eye irritation.[4]

  • α-Bromoketone Product: this compound is a lachrymator and is harmful if swallowed or inhaled. It is known to cause skin irritation and serious eye irritation or damage.[1][5][6]

  • Reaction Exotherm: The α-bromination of ketones is an exothermic reaction. Without proper control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.[7]

  • Byproducts: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic.

Q: What personal protective equipment (PPE) is mandatory for handling these chemicals at scale?

A: A comprehensive PPE ensemble is required.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton), a chemically resistant apron or full-body suit, and closed-toe footwear.[5][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a walk-in fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an acid gas/organic vapor cartridge is necessary.[6]

Q: How should accidental exposures or spills be managed?

A: Immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Spills: For large-scale operations, have an emergency spill response plan and appropriate spill kits (e.g., neutralizers for acids, absorbents) readily available. Evacuate non-essential personnel and ensure adequate ventilation before cleanup.[8]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical problems that may arise during the scale-up process.

Category: Reaction Initiation & Control

Q: My scaled-up bromination reaction is extremely sluggish compared to the lab-scale experiment. What are the likely causes?

A: This is a common scale-up issue related to mass and heat transfer dynamics.

  • Mixing Inefficiency: In larger reactors, inefficient mixing can create localized areas of low reagent concentration, slowing the overall reaction rate. Ensure the agitator type and speed are sufficient to maintain a homogenous mixture.

  • Temperature Control: The larger thermal mass of a scaled-up reaction may require a longer time to reach the optimal reaction temperature. Verify that your heating system is adequate and that the internal temperature probe is accurately reflecting the bulk temperature.

  • Reagent Quality: Ensure the starting material, 1-(4-methoxyphenyl)propan-1-one, is of high purity. Certain impurities can inhibit the reaction. Verify the activity of the brominating agent, as reagents like NBS can degrade over time.

Q: I'm observing a dangerous exotherm (rapid temperature spike) during the addition of the brominating agent. How can I mitigate this risk?

A: Controlling the exotherm is the most critical aspect of a safe scale-up.

  • Control Addition Rate: The primary method for control is to add the brominating agent slowly and sub-surface, allowing the reactor's cooling system to dissipate the generated heat. Use a programmable dosing pump for precise control.

  • Optimize Reaction Temperature: Lowering the initial reaction temperature can provide a larger buffer before the temperature reaches a critical point.

  • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing. A thorough process hazard analysis (PHA) should be conducted to model the thermal risk before scaling up.

Category: Impurity Profile & Side Reactions

Q: My final product is contaminated with a significant amount of the di-brominated species. How can I improve selectivity?

A: Formation of di-bromo and other poly-brominated impurities is typically caused by poor control over stoichiometry and mixing.

  • Strict Stoichiometric Control: Use a precise molar ratio of the brominating agent to the ketone. On a large scale, it is often preferable to use slightly less than one equivalent of the brominating agent (e.g., 0.95-0.98 eq) to ensure all of it is consumed, preventing over-bromination.

  • Slow Addition: Adding the brominating agent slowly into a well-agitated solution of the ketone ensures that it reacts immediately, minimizing localized excesses that can lead to di-bromination.[4]

  • In-Process Monitoring: Use techniques like HPLC or GC to monitor the reaction progress. Stop the reaction once the starting material has been consumed to an acceptable level, before significant di-bromination occurs.

Q: I'm observing bromination on the electron-rich aromatic ring. Why is this happening and how can it be prevented?

A: Aromatic bromination is a competing electrophilic substitution reaction. The methoxy group on the phenyl ring is activating, making it susceptible to this side reaction.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) with a radical initiator is generally more selective for α-bromination over aromatic bromination compared to using Br₂ with a Lewis acid catalyst.[4]

  • Reaction Conditions: Performing the reaction in the absence of light and strong Lewis acids can suppress aromatic bromination. The most straightforward routes often involve reacting the ketone with Br₂ without a catalyst.[9]

  • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like acetic acid can sometimes promote aromatic bromination, whereas non-polar solvents like carbon tetrachloride (use with caution due to toxicity) or dichloromethane may favor the desired reaction.

Category: Product Isolation & Purification

Q: My yield is high after the reaction, but I'm losing a significant amount of product during recrystallization. How can I optimize the purification step?

A: Low recovery from recrystallization is usually due to using an inappropriate solvent system or cooling procedure.

  • Solvent System Optimization: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well when hot but poorly when cold. For this compound, solvent systems like ethanol/water are effective.[10] A detailed protocol is provided in Section 4.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even after cooling, reducing the yield.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature first to encourage the formation of large, pure crystals. Then, transfer to an ice bath to maximize precipitation before filtration. Rapid cooling can trap impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key process parameters to define for a reproducible scale-up of this bromination?

A: For a robust and reproducible process, you must define and control the following parameters:

  • Reagent Stoichiometry: Molar ratio of ketone to brominating agent.

  • Temperature Profile: Initial temperature, reaction temperature, and any ramps.

  • Addition Rate: The rate at which the brominating agent is added.

  • Agitation Speed: To ensure consistent mixing.

  • Reaction Time: Determined by in-process controls.

  • Work-up & Isolation Conditions: Quenching procedure, solvent volumes for extraction and recrystallization, and drying conditions.

Q: Which analytical techniques are essential for quality control during and after the synthesis?

A: A multi-technique approach is necessary for comprehensive quality control.

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) for a quick check or High-Performance Liquid Chromatography (HPLC) for quantitative monitoring of the disappearance of starting material and the appearance of the product and impurities.[4]

  • Final Product QC:

    • HPLC: To determine the final purity and quantify impurities.

    • ¹H NMR & ¹³C NMR: To confirm the structure of the compound and identify any structural isomers or impurities.[1][11]

    • Mass Spectrometry (MS): To confirm the molecular weight.[1]

    • Melting Point: As a simple indicator of purity.

Section 4: Data & Experimental Protocols
Data Summary: Comparison of Brominating Agents
ParameterMethod A: Direct Bromination (Br₂)Method B: N-Bromosuccinimide (NBS)
Reagents 1-(4-methoxyphenyl)propan-1-one, Bromine (Br₂), Acetic Acid1-(4-methoxyphenyl)propan-1-one, NBS, AIBN (initiator), CCl₄
Typical Purity 90-95% (after purification)95-98% (after purification)
Major Impurities Starting material, di-brominated species, aromatic bromination byproductsStarting material, succinimide
Advantages Inexpensive and readily available reagents.Higher selectivity, milder conditions, less hazardous to handle than liquid Br₂.[4]
Disadvantages Corrosive/hazardous liquid Br₂, potential for over-bromination.[4]More expensive, requires a radical initiator, succinimide byproduct must be removed.
Protocol 1: Kilogram-Scale Synthesis via Direct Bromination

This protocol is an illustrative example and must be adapted and validated for specific equipment and safety requirements.

  • Reactor Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel, charge 1-(4-methoxyphenyl)propan-1-one (5.0 kg, 30.45 mol) and glacial acetic acid (25 L).

  • Temperature Control: Cool the mixture to 10-15°C with constant stirring.

  • Bromine Addition: Slowly add liquid bromine (4.75 kg, 29.72 mol, 0.98 eq) via the addition funnel over 3-4 hours, ensuring the internal temperature does not exceed 25°C. The HBr gas generated should be scrubbed through a sodium hydroxide solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20-25°C. Monitor the reaction progress by HPLC every hour until the starting material is <2%.

  • Work-up: Once complete, slowly pour the reaction mixture into a separate vessel containing ice water (100 L). The crude product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 40-45°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound (e.g., 5.0 kg) into a suitable reactor. Add 95% ethanol (approx. 3-4 L per kg of crude product).

  • Heating: Heat the mixture with stirring to 70-75°C until all the solid dissolves. If it does not dissolve completely, add more hot ethanol in small portions.[10]

  • Cooling & Crystallization: Slowly cool the clear solution to room temperature over 2-3 hours. Then, cool further to 0-5°C using an ice bath and hold for at least 2 hours to maximize crystallization.

  • Filtration & Washing: Filter the purified crystals and wash the filter cake with a small amount of pre-chilled (0-5°C) 95% ethanol.

  • Drying: Dry the final product in a vacuum oven at 40-45°C to a constant weight. The expected melting point is around 51-53°C.[3]

Section 5: Visual Guides & Workflows
General Scale-Up Workflow

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_finish Phase 3: Finishing p1 Process Hazard Analysis (PHA) p2 Source Raw Materials & Qualify p1->p2 p3 Prepare Equipment & Safety Systems p2->p3 e1 Charge Reactor with Ketone & Solvent p3->e1 e2 Controlled Addition of Brominating Agent e1->e2 e3 In-Process Control (IPC) Monitoring e2->e3 e4 Reaction Quench & Work-up e3->e4 f1 Crude Product Isolation e4->f1 f2 Purification (Recrystallization) f1->f2 f3 Drying & Packaging f2->f3 f4 Final QC Analysis (Purity, Identity) f3->f4

Caption: High-level workflow for the scale-up synthesis process.

Troubleshooting Decision Tree

start Problem Observed During Scale-Up impurity High Impurity Levels? start->impurity control Poor Reaction Control? start->control yield Low Final Yield? start->yield dibromo Di-bromination Issue impurity->dibromo Yes arom_bromo Aromatic Bromination impurity->arom_bromo No sol_dibromo 1. Check Stoichiometry (Use <1 eq Br₂) 2. Slow Addition Rate 3. Improve Agitation dibromo->sol_dibromo sol_arom 1. Switch to NBS/AIBN 2. Avoid Lewis Acids & Light 3. Optimize Solvent arom_bromo->sol_arom slow_rxn Sluggish Reaction control->slow_rxn Yes exotherm Runaway Exotherm control->exotherm No sol_slow 1. Verify Temp & Heating 2. Increase Agitation 3. Check Reagent Quality slow_rxn->sol_slow sol_exo 1. Reduce Addition Rate 2. Lower Reaction Temp 3. Increase Dilution exotherm->sol_exo sol_yield 1. Optimize Recrystallization Solvent 2. Minimize Hot Solvent Volume 3. Ensure Slow, Controlled Cooling yield->sol_yield Yes

Caption: Decision tree for troubleshooting common scale-up issues.

References
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)-ethanone.
  • Fisher Scientific. (2025). Safety Data Sheet: 4'-Methoxypropiophenone.
  • CymitQuimica. (n.d.). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)propan-1-one.
  • Sigma-Aldrich. (2011). Safety Data Sheet.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299102, this compound.
  • BLDpharm. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • Sigma-Aldrich. (n.d.). This compound.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development.
  • Tradeindia. (n.d.). 2-bromo-1-(4-methylphenyl)propan-1-one.
  • Benchchem. (2025). Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization.
  • Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination.
  • ResearchGate. (n.d.). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one.
  • ChemicalBook. (n.d.). 2-Propanone,1-bromo-1-(4-methoxyphenyl).
  • Sigma-Aldrich. (n.d.). This compound CAS Number 21086-33-9.
  • MilliporeSigma. (n.d.). This compound sigma.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13213755, 2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • SVR Chemicals. (n.d.). 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India.
  • Kiełbasiński, P., & Rachoń, J. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(21), 3968.
  • van der Pijl, F., van der Heijden, A., & Rutjes, F. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry, 2(3), 87-91.
  • Liu, F., Ren, S., & Yang, W. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1759.
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12613163, 2-Bromo-1-(4-hydroxyphenyl)propan-1-one.
  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • Benchchem. (n.d.). 2-Bromo-1-methoxypropane (CAS 22461-48-9).
  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
  • Benchchem. (2025). Purity Analysis of Synthesized 2-Bromo-1-(4-chlorophenyl)butan-1-one: A Comparative Guide.
  • NIST. (n.d.). 2-Propanone, 1-(4-methoxyphenyl)-.

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Technical Support Center: Isomeric Impurity Analysis in the Synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenges associated with the formation and characterization of isomeric impurities in this reaction.

Frequently Asked Questions (FAQs) about Isomeric Impurities

This section addresses the most common queries regarding the synthesis and analysis of this compound and its related impurities.

Q1: What are the primary isomeric impurities I should expect during the synthesis of this compound?

The most significant isomeric impurity is 1-Bromo-1-(4-methoxyphenyl)propan-1-one . The desired product is formed by bromination at the secondary alpha-carbon (C2), while the isomeric impurity arises from bromination at the primary alpha-carbon (C1) of the propiophenone backbone. The formation of these isomers is dictated by the regioselectivity of the α-bromination reaction.[1][2]

Q2: What reaction conditions favor the formation of the desired 2-bromo isomer over the 1-bromo isomer?

The regioselectivity of ketone halogenation is highly dependent on the reaction conditions, specifically whether it is under kinetic or thermodynamic control.[1][3]

  • Thermodynamic Control (Favors the 2-Bromo Isomer): Acid-catalyzed halogenation favors the formation of the more substituted, and thus more stable, enol intermediate.[2][4] This pathway leads to the desired this compound. Conditions typically involve using a protic solvent like acetic acid with a bromine source (e.g., Br₂).[4][5] The reaction is an equilibrium, allowing the system to settle into its lowest energy state, which corresponds to the more stable enol.[1]

  • Kinetic Control (Favors the 1-Bromo Isomer): Base-catalyzed or certain rapid bromination conditions favor the formation of the kinetic enolate.[1] The base will preferentially abstract the more sterically accessible and more acidic proton from the less substituted alpha-carbon (the methyl group in this case). This leads to the formation of the undesired 1-bromo isomer.[2][3]

Q3: How can I minimize the formation of isomeric impurities and other byproducts during the reaction?

Minimizing impurities requires careful control over reaction conditions.[6]

  • To Minimize the 1-Bromo Isomer: Strictly adhere to acidic conditions. Use a catalyst like HBr or an acidic solvent such as acetic acid.[4] Ensure the reaction proceeds slowly enough to allow for thermodynamic equilibrium to be established.[3]

  • To Minimize Dibrominated Impurities: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide or Br₂). Adding the brominating agent portion-wise can help prevent localized high concentrations that lead to over-bromination.[7]

  • To Minimize Other Organic Impurities: Ensure the purity of your starting material, 1-(4-methoxyphenyl)propan-1-one.[8][] Impurities in the starting material can lead to a cascade of unwanted side products.[10] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times which can lead to degradation.[6]

Q4: What are the most effective analytical techniques to identify and quantify these isomeric impurities?

A combination of chromatographic and spectroscopic methods is essential for robust analysis.[10][]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying isomers.[12][13] A well-developed HPLC method using a C18 column can effectively resolve the 2-bromo and 1-bromo isomers, as well as the starting material and any dibrominated species.[14][15] UV detection is typically sufficient for these aromatic compounds.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural elucidation and confirming the identity of each isomer.[17] The chemical shifts and splitting patterns of the protons on the ethyl chain are distinct for each isomer, allowing for unambiguous identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the impurities, providing definitive evidence that the separated peaks are indeed isomers (having the same mass).[6]

Q5: My ¹H NMR spectrum is complex. How can I distinguish between the 2-bromo and 1-bromo isomers?

The key is to focus on the signals corresponding to the protons at the alpha-carbons.

  • For this compound (Desired Product):

    • You will observe a quartet for the single proton at the C2 position (–CH(Br)–), which is split by the three protons of the adjacent methyl group.

    • You will see a doublet for the three protons of the methyl group (–CH₃), which are split by the single proton at C2.

  • For 1-Bromo-1-(4-methoxyphenyl)propan-1-one (Isomeric Impurity):

    • You will observe a triplet for the two protons at the C2 position (–CH₂–), which are split by the protons of the adjacent non-equivalent group.

    • The signal for the terminal methyl group (–CH₃) will also be a triplet.

The downfield shift caused by the electronegative bromine atom will also be a key indicator.

Q6: My HPLC analysis shows multiple peaks close to my main product. How can I confirm if they are isomers?
  • Check Retention Times: Isomers will often have very similar, but not identical, retention times.

  • Co-injection: Spike your sample with a known standard of the starting material to confirm its peak.

  • LC-MS Analysis: The most definitive method. Collect the sample from the HPLC and run it on an LC-MS. If the peaks have the same mass-to-charge ratio (m/z) as your main product, they are isomers.[6]

  • Forced Degradation: Subjecting the sample to harsh conditions (acid, base, heat, oxidation) can sometimes selectively degrade one isomer faster than another, helping to identify them.

Troubleshooting Guides

Problem 1: High Percentage of the 1-Bromo Isomer Detected
Probable CauseRecommended Solution
Reaction ran under kinetic control. Ensure the reaction is run under acidic conditions (e.g., in acetic acid or with an acid catalyst like HBr).[4] Avoid using bases like NaOH or even trace amounts of basic materials that could promote kinetic enolate formation.[2]
Use of a non-selective brominating agent. While Br₂ in acetic acid is standard, consider using a milder agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, which can offer better regioselectivity.[5][7]
Reaction temperature too low. While undesirable side reactions can occur at high temperatures, ensure the temperature is sufficient to allow the reaction to reach thermodynamic equilibrium. Room temperature to 65 °C is a common range.[7]
Problem 2: Presence of Dibrominated Byproducts
Probable CauseRecommended Solution
Excess of brominating agent. Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent. Perform a small-scale trial to optimize the exact amount.
Poor mixing or localized high concentration. Add the brominating agent slowly or in portions to the reaction mixture with vigorous stirring. This prevents any part of the reaction from being exposed to a large excess of bromine.[7]
Reaction time is too long. Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.[6]
Problem 3: Poor Resolution Between Isomeric Peaks in HPLC
Probable CauseRecommended Solution
Mobile phase is too strong (isocratic). Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to increase retention and improve separation.
Inadequate separation on the current column. Ensure you are using a high-quality C18 column. If resolution is still poor, try a column with a different stationary phase (e.g., Phenyl-Hexyl) which can offer different selectivity for aromatic compounds.
Isocratic elution is insufficient. Develop a shallow gradient elution method. A slow, gradual increase in the organic solvent concentration can often resolve closely eluting peaks.[15]
Flow rate is too high. Reduce the flow rate. This increases the time the analytes spend interacting with the stationary phase, which can improve resolution.

Visualizations and Data

Reaction Pathway: Formation of Isomeric Products

The following diagram illustrates the acid-catalyzed bromination pathway, showing the formation of the thermodynamic and kinetic enol intermediates that lead to the desired 2-bromo product and the 1-bromo isomeric impurity, respectively.

ReactionPathway Start 1-(4-methoxyphenyl)propan-1-one (Starting Material) Protonation Protonation (Acid Catalyst, H+) Start->Protonation ProtonatedKetone Protonated Ketone Protonation->ProtonatedKetone Deprotonation1 Deprotonation (at C2, Slower) ProtonatedKetone->Deprotonation1 Thermodynamic Pathway Deprotonation2 Deprotonation (at C1, Faster) ProtonatedKetone->Deprotonation2 Kinetic Pathway ThermoEnol Thermodynamic Enol (More Substituted, More Stable) Deprotonation1->ThermoEnol KineticEnol Kinetic Enol (Less Substituted, Less Stable) Deprotonation2->KineticEnol Bromination1 Attack on Br₂ ThermoEnol->Bromination1 Bromination2 Attack on Br₂ KineticEnol->Bromination2 Intermediate1 Bromination1->Intermediate1 Intermediate2 Bromination2->Intermediate2 Product This compound (Desired Product) Impurity 1-Bromo-1-(4-methoxyphenyl)propan-1-one (Isomeric Impurity) DeprotonationFinal1 Deprotonation DeprotonationFinal1->Product DeprotonationFinal2 Deprotonation DeprotonationFinal2->Impurity Intermediate1->DeprotonationFinal1 Intermediate2->DeprotonationFinal2

Sources

Technical Support Center: Strategies to Control Regioselectivity in Reactions of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complex reactivity of 2-Bromo-1-(4-methoxyphenyl)propan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to master the regiochemical outcomes of their reactions with this versatile α-bromoketone. Here, we will dissect the factors governing product formation and provide actionable troubleshooting guidance to steer your reactions toward the desired isomers.

The inherent reactivity of α-haloketones is a double-edged sword; the electron-withdrawing carbonyl group polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack.[1] However, the presence of acidic protons on adjacent carbons introduces competitive reaction pathways, such as elimination and rearrangement, which can complicate product profiles. This guide will illuminate the mechanistic underpinnings of these pathways and equip you with the strategies to control them.

Troubleshooting Guides & FAQs

This section is structured to address the most common challenges encountered when working with this compound. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step protocol to resolve the issue.

Issue 1: Unwanted Elimination Side-Products

Q1: My reaction is yielding a significant amount of the α,β-unsaturated ketone, 1-(4-methoxyphenyl)prop-2-en-1-one, instead of the desired substitution product. How can I minimize this elimination pathway?

A1: This is a classic case of competing E2 elimination and SN2 substitution reactions. The outcome is highly dependent on the nature of the base/nucleophile and the reaction conditions. Strong, sterically hindered bases favor elimination by abstracting a proton from the β-carbon.[2][3][4]

Root Cause Analysis:

  • Strong or Bulky Bases: Sterically demanding bases, like potassium tert-butoxide, or strong bases in general, will preferentially abstract the most accessible proton, leading to elimination.[5]

  • High Temperatures: Elevated temperatures generally favor elimination over substitution.

  • Solvent Choice: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

Troubleshooting Workflow:

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start [label="Problem: High Yield of α,β-Unsaturated Ketone"]; step1 [label="Step 1: Evaluate Base/Nucleophile\n| Is it strong and/or bulky?"]; step2 [label="Step 2: Lower Reaction Temperature\n| Run at 0°C or room temperature."]; step3 [label="Step 3: Switch to a Polar Aprotic Solvent\n| e.g., DMF, DMSO, or Acetone."]; step4 [label="Step 4: Use a 'Softer' Nucleophile\n| e.g., Thiophenoxide, Azide."]; end [label="Outcome: Favored SN2 Substitution"];

start -> step1; step1 -> step2 [label="Yes"]; step1 -> step4 [label="No"]; step2 -> step3; step3 -> step4; step4 -> end; } Caption: Troubleshooting workflow for minimizing elimination.

Issue 2: Formation of Favorskii Rearrangement Products

Q2: I am observing the formation of a rearranged ester or carboxylic acid derivative, which I suspect is due to the Favorskii rearrangement. How can I avoid this pathway?

A2: The Favorskii rearrangement is a common reaction for α-haloketones that possess an enolizable α'-proton.[6][7][8] In the presence of a base, an enolate is formed, which then undergoes intramolecular cyclization to a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile, leading to the rearranged product.[6][8]

Root Cause Analysis:

  • Presence of an α'-Proton: Your starting material, this compound, has acidic protons on the methyl group (C3), making it susceptible to this rearrangement.

  • Strong Base: The use of strong bases like alkoxides (e.g., sodium methoxide) or hydroxides promotes the initial enolate formation required for the rearrangement.[6][7]

Strategies to Suppress Favorskii Rearrangement:

StrategyRationaleRecommended Conditions
Use of Non-Basic Nucleophiles Nucleophiles that are not strong bases are less likely to deprotonate the α'-position.Nucleophiles: Thiolates, azides, or phosphines.
Aprotic Solvents Polar aprotic solvents can enhance the nucleophilicity of the reagent without promoting proton transfer.[9]Solvents: Anhydrous DMF, DMSO, or acetone.[9]
Lower Temperatures Running the reaction at lower temperatures can disfavor the rearrangement pathway.Temperature: 0°C to room temperature.

Experimental Protocol: SN2 Substitution with Sodium Thiophenoxide

  • To a dry, nitrogen-purged round-bottom flask, add this compound (1.0 equiv) and anhydrous acetone.

  • Stir the solution at room temperature until the solid is fully dissolved.

  • In a separate flask, dissolve sodium thiophenoxide (1.1 equiv) in a minimal amount of anhydrous acetone.

  • Slowly add the sodium thiophenoxide solution to the α-bromoketone solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Competing Nucleophilic Attack at the Carbonyl Carbon

Q3: My reaction with a strong nucleophile is giving a complex mixture, and I suspect some attack is occurring at the carbonyl carbon. How can I ensure the reaction is selective for the α-carbon?

A3: While the α-carbon is the primary electrophilic site for SN2 reactions, highly reactive nucleophiles, especially organometallics, can also attack the carbonyl carbon.

Root Cause Analysis:

  • Hard Nucleophiles: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) have a greater propensity to attack the "hard" electrophilic center, which is the carbonyl carbon.

  • Reaction Conditions: Certain conditions can favor carbonyl addition.

Controlling Regioselectivity:

G

Recommended Approach: Nickel-Catalyzed Cross-Coupling

For carbon-carbon bond formation, consider a transition-metal-catalyzed cross-coupling reaction, which proceeds through a different mechanism that avoids direct attack at the carbonyl. For instance, a nickel-catalyzed asymmetric arylation of racemic α-bromoketones with arylzinc reagents has been shown to be effective.[10]

General Protocol for Ni-Catalyzed Arylation: [10]

  • To an oven-dried flask under an argon atmosphere, add NiCl₂·glyme (0.05 equiv) and a suitable chiral ligand (e.g., (+)-2, 0.065 equiv).

  • Add the this compound (1.0 equiv) followed by glyme.

  • Stir the solution at room temperature for 20 minutes, then cool to -30°C.

  • In a separate flask, prepare the arylzinc reagent (ArZnI, 1.3 equiv).

  • Add the suspension of the arylzinc reagent dropwise to the reaction mixture over 3 minutes.

  • Stir the reaction at -30°C for 4 hours.

  • Quench the reaction with saturated ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Issue 4: Formation of an Epoxide

Q4: I am trying to perform a substitution reaction under basic conditions and am isolating an epoxide, 2-methyl-2-(4-methoxyphenyl)oxirane, as the major product. Why is this happening and how can I control it?

A4: The formation of an epoxide from a halohydrin is a well-known intramolecular Williamson ether synthesis.[11][12] In your case, if a nucleophile first attacks the carbonyl, and the resulting intermediate is a halohydrin, subsequent intramolecular cyclization under basic conditions will yield an epoxide.

Mechanistic Insight:

  • A nucleophile (which could be the base itself, like hydroxide) attacks the carbonyl group, forming a tetrahedral intermediate.

  • If this intermediate is a halohydrin, the base will deprotonate the hydroxyl group.

  • The resulting alkoxide will then perform an intramolecular SN2 attack on the carbon bearing the bromine, displacing the bromide and forming the epoxide ring.[13][14]

Controlling Epoxide Formation:

  • Avoid Basic, Protic Conditions: If your goal is substitution at the α-carbon, avoid conditions that can lead to halohydrin formation and subsequent cyclization.

  • Protect the Carbonyl Group: If you must use strongly basic conditions, consider protecting the ketone as a ketal before proceeding with the reaction at the α-carbon. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q: Can I achieve regioselective bromination at the α'-position (the methyl group) instead of the α-position?

A: Directing bromination to the less substituted α'-position of the parent ketone, 1-(4-methoxyphenyl)propan-1-one, is challenging under thermodynamic control (acid-catalyzed), which favors the more substituted enol.[2][3] However, under kinetically controlled conditions (e.g., using a strong, non-nucleophilic base like LDA at low temperatures to form the kinetic enolate, followed by quenching with a bromine source), it is possible to favor bromination at the less substituted position.[15]

Q: What is the role of the 4-methoxyphenyl group in these reactions?

A: The 4-methoxyphenyl group is an electron-donating group. It can influence the reactivity of the carbonyl group and potentially stabilize any carbocationic intermediates that might form, for example, in an SN1-type process, although SN2 pathways are generally more common for α-haloketones.[1]

Q: Are there any safety concerns I should be aware of when working with this compound?

A: Yes. According to its safety data sheet, this compound is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5247-5339. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Binder, J. T., & Fu, G. C. (2008). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 130(8), 2776–2777. [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. [Link]

  • Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]

  • Chemistry Steps. (n.d.). Preparation of Epoxides. [Link]

  • MG Science Institute. (n.d.). Elimination Reactions. [Link]

  • Chad's Prep. (2018). 13.5 Synthesis of Epoxides. YouTube. [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • One Chemistry. (2022). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems. YouTube. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. In Organic Chemistry 1: An open textbook. [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Cormac Quigley. (2020). Favorskii Rearrangement. YouTube. [Link]

  • MG Science Institute. (n.d.). Elimination Reactions. [Link]

  • ChemBK. (2024). This compound. [Link]

Sources

Technical Support Center: Solvent Polarity Effects on Nucleophilic Substitution of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for investigating the impact of solvent polarity on the nucleophilic substitution of 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the nucleophilic substitution of this compound?

A1: Solvent choice is paramount as it can dramatically influence the reaction mechanism, rate, and product distribution. The polarity of the solvent plays a crucial role in stabilizing or destabilizing the transition states and intermediates of the two competing pathways: S(N)1 and S(_N)2.[1] For this compound, an α-haloketone, the choice of solvent can mean the difference between a high-yield synthesis and a complex mixture of byproducts.

Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely for this compound?

A2: The substrate is a secondary alkyl halide, which can undergo both S(_N)1 and S(_N)2 reactions. The adjacent carbonyl and phenyl groups can influence the stability of potential carbocation intermediates (favoring S(_N)1) and the accessibility of the electrophilic carbon (affecting the S(_N)2 pathway). The operative mechanism will be heavily dependent on the reaction conditions, particularly the solvent and the nucleophile.

Q3: How do polar protic and polar aprotic solvents distinctly affect the reaction?

A3: Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding.[2][3] They are particularly adept at stabilizing the carbocation intermediate in an S(_N)1 reaction, thus accelerating this pathway.[1][4] Conversely, they can hinder S(_N)2 reactions by forming a solvent cage around the nucleophile, reducing its reactivity.[5]

Polar aprotic solvents (e.g., acetone, DMSO, DMF) lack O-H or N-H bonds. While they have dipoles to dissolve polar species, they are less effective at solvating anions (the nucleophile).[2][6] This "naked" nucleophile is more reactive, making polar aprotic solvents ideal for promoting S(_N)2 reactions.[5]

Q4: I am observing a mixture of substitution and elimination products. What is the role of the solvent in this?

A4: Solvents that favor S(_N)1 pathways (polar protic) can also promote the competing E1 elimination reaction, as both proceed through a common carbocation intermediate. If your nucleophile is also a strong base, elimination (E2) can compete with S(_N)2 substitution, especially in less polar solvents. To favor substitution over elimination, consider using a less basic nucleophile and a more polar solvent.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound.

Problem 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Steps
Inappropriate solvent choice - If an S(_N)2 reaction is desired with a strong nucleophile, switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity.[5] - For a potential S(_N)1 pathway with a weak nucleophile, try a more polar protic solvent such as ethanol or a mixture of water and a co-solvent to better stabilize the carbocation intermediate.[3][4]
Weak nucleophile - For S(_N)2 reactions, a stronger, less hindered nucleophile will increase the reaction rate.[5] - If using an alcohol or amine, consider deprotonation with a suitable non-nucleophilic base to increase its nucleophilicity.[7]
Low reaction temperature - Many nucleophilic substitutions require heating. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Poor leaving group ability - While bromide is a good leaving group, its departure can be assisted by the choice of solvent. Polar protic solvents can help solvate the leaving bromide ion, facilitating its departure in an S(_N)1 reaction.[1]
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Competing S(_N)1 and S(_N)2 pathways - To favor the S(_N)2 pathway and obtain a single stereochemical outcome (if applicable), use a high concentration of a strong nucleophile in a polar aprotic solvent. - To favor the S(_N)1 pathway, use a weak nucleophile in a polar protic solvent. Be aware that this may lead to racemization if the starting material is chiral.
Competing elimination reactions - Use a less basic nucleophile. For example, acetate is less basic than hydroxide. - Lower the reaction temperature, as elimination is often favored at higher temperatures.
Reaction with the solvent (solvolysis) - If the solvent is also a nucleophile (e.g., methanol, water), solvolysis can compete with the desired substitution.[4] Use a non-nucleophilic solvent and your desired nucleophile as the limiting reagent if this is an issue.

Experimental Protocols & Data Interpretation

Protocol 1: Screening Solvent Effects on Reaction Rate

This protocol outlines a method to compare the rate of nucleophilic substitution of this compound with a given nucleophile (e.g., sodium azide) in different solvents.

Materials:

  • This compound

  • Sodium azide (or other desired nucleophile)

  • A selection of solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF))

  • UV-Vis Spectrophotometer or HPLC system

  • Constant temperature bath or heating block

  • Volumetric flasks, pipettes, and cuvettes/vials

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents (e.g., 0.01 M).

    • Prepare a stock solution of the nucleophile in each solvent (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the stock solutions to the desired reaction temperature in a constant temperature bath.

    • To initiate the reaction, mix equal volumes of the substrate and nucleophile solutions in a reaction vessel.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting it in a cold solvent).

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique.

      • UV-Vis Spectroscopy: Monitor the disappearance of the starting material or the appearance of the product at a specific wavelength where their absorbances differ.[8][9][10] The absorbance is directly proportional to the concentration.[11]

      • HPLC: Separate and quantify the starting material and product.[12][13] This method is generally more robust for complex reaction mixtures.

  • Data Processing:

    • Plot the concentration of the reactant versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Compare the initial rates across the different solvents.

Hypothetical Data: Impact of Solvent Polarity on Reaction Rate

Below is a table of hypothetical rate constants for the reaction of this compound with a strong nucleophile, illustrating the expected trend based on solvent polarity.

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (krel)Probable Dominant Mechanism
Methanol32.7Polar Protic15S(_N)1/S(_N)2 mix
Ethanol24.5Polar Protic8S(_N)1/S(_N)2 mix
Acetone20.7Polar Aprotic500S(_N)2
Acetonitrile37.5Polar Aprotic800S(_N)2
DMF36.7Polar Aprotic1200S(_N)2

This data is illustrative and intended to demonstrate the principles of solvent effects.

Visualizing Reaction Mechanisms and Workflows

G cluster_SN1 SN1 Pathway (Favored in Polar Protic Solvents) cluster_SN2 SN2 Pathway (Favored in Polar Aprotic Solvents) A Substrate (R-Br) B Carbocation Intermediate (R+) + Br- A->B Slow, Rate-Determining Step Stabilized by Polar Protic Solvent C Product (R-Nu) B->C Fast Nucleophilic Attack D Substrate (R-Br) E Transition State [Nu---R---Br]δ- D->E Concerted Attack 'Naked' Nucleophile in Polar Aprotic Solvent F Product (Nu-R) E->F

G start Start Experiment prep Prepare Stock Solutions (Substrate & Nucleophile in various solvents) start->prep equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Initiate Reaction (Mix Solutions) equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction sample->quench analyze Analyze Samples (UV-Vis or HPLC) quench->analyze data Process Data (Calculate Rates) analyze->data compare Compare Rates & Determine Optimal Solvent data->compare

G start Low Reaction Yield q1 Is the nucleophile strong? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent polar aprotic (e.g., DMF, DMSO)? a1_yes->q2 q3 Is the solvent polar protic (e.g., EtOH, H2O)? a1_no->q3 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s1 Increase Temperature or Use a less hindered nucleophile a2_yes->s1 s2 Switch to a Polar Aprotic Solvent a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider a stronger nucleophile or switch to SN2 conditions a3_yes->s3 s4 Switch to a Polar Protic Solvent a3_no->s4

References

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, September 28). SN1 vs. SN2: Reaction Mechanisms & Solvent. Retrieved from [Link]

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  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. The α-haloketones, 2-bromo-1-(4-methoxyphenyl)propan-1-one and its chloro-analogue, are versatile intermediates. While structurally similar, the choice of the halogen atom—bromine versus chlorine—has profound implications for their chemical reactivity. This guide provides an in-depth, objective comparison of these two compounds, supported by fundamental principles and experimental design, to empower researchers in making informed strategic decisions for their synthetic pathways.

The Underlying Principles: Why the Halogen Matters

The reactivity of these α-haloketones in their most common transformations, such as nucleophilic substitution, is predominantly governed by two key factors: the electronic influence of the adjacent carbonyl group and the intrinsic properties of the carbon-halogen bond.

  • Activation by the Carbonyl Group: The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon. This inductive effect polarizes the carbon-halogen (C-X) bond, making the α-carbon more susceptible to nucleophilic attack.[1] Consequently, α-haloketones are considerably more reactive in nucleophilic substitution reactions than their corresponding alkyl halide counterparts.[1]

  • The Leaving Group Ability: The rate-determining step in many reactions of these compounds involves the cleavage of the C-X bond. The facility of this cleavage is directly related to the stability of the departing halide ion (X⁻). A good leaving group is a weak base, as it can effectively stabilize the negative charge it acquires upon departure.[2][3]

When comparing bromide (Br⁻) and chloride (Cl⁻), fundamental physicochemical properties consistently establish bromide as the superior leaving group.[2][4] This is attributable to three core factors:

  • Basicity: Hydrobromic acid (HBr, pKa ≈ -9.0) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7.0).[3][4] Consequently, the bromide ion is a weaker base than the chloride ion and is therefore more stable and a better leaving group.[2][3][5]

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker (≈285 kJ/mol) than the carbon-chlorine (C-Cl) bond (≈339 kJ/mol).[4] Less energy is required to break the C-Br bond, leading to a lower activation energy for the reaction.

  • Polarizability: Bromine is a larger atom than chlorine, with a more diffuse electron cloud.[6] This greater polarizability allows it to better stabilize the developing negative charge in the reaction's transition state, further lowering the activation energy.[4]

These principles predict that reactions involving the cleavage of the C-X bond will proceed significantly faster for this compound.

Reaction Pathway Analysis: Sₙ2 Dominance

For α-haloketones, the primary mechanistic pathway for nucleophilic substitution is the bimolecular Sₙ2 reaction.[7][8] The alternative Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable. This is because the adjacent electron-withdrawing carbonyl group would severely destabilize any positive charge developing on the α-carbon.[7][8]

Caption: Generalized Sₙ2 mechanism for α-haloketones.

Given the Sₙ2 mechanism, where the leaving group departs in the single, rate-determining step, the superior leaving group ability of bromide directly translates to a dramatically enhanced reaction rate.[3] Studies on analogous systems have shown that α-bromo ketones can react thousands of times faster than their α-chloro counterparts under identical conditions.[8]

Quantitative Data and Physicochemical Properties

The predicted difference in reactivity is rooted in measurable physical properties. The following table summarizes the key parameters that dictate the leaving group ability of chloride vs. bromide.

PropertyChloride (Cl⁻)Bromide (Br⁻)Significance for Reactivity
pKa of Conjugate Acid (HX) ~ -7.0[3][4]~ -9.0[3][4]Lower pKa indicates a weaker, more stable conjugate base, which is a better leaving group.
Carbon-Halogen Bond Energy (C-X) ~339 kJ/mol[4]~285 kJ/mol[4]Weaker bond requires less energy to break, resulting in a lower activation energy and faster reaction.
Ionic Radius 181 pm196 pmLarger radius allows for better distribution of negative charge, increasing anion stability.
Polarizability 3.66 ų4.77 ųHigher polarizability stabilizes the transition state, accelerating the Sₙ2 reaction.
Predicted Relative Reactivity LowerSignificantly HigherThe bromo-ketone is expected to undergo nucleophilic substitution at a much faster rate.

Experimental Protocol: A Comparative Kinetic Study

To empirically validate the predicted reactivity difference, a comparative kinetic analysis can be performed. This protocol provides a self-validating system to quantify the reaction rates of both compounds with a model nucleophile.

Objective: To determine and compare the second-order rate constants (k) for the reaction of 2-bromo- and 2-chloro-1-(4-methoxyphenyl)propan-1-one with sodium thiophenate.

Materials:

  • This compound

  • 2-Chloro-1-(4-methoxyphenyl)propan-1-one

  • Thiophenol

  • Sodium methoxide

  • Anhydrous Methanol (reaction solvent)

  • HPLC-grade Acetonitrile and Water

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Methodology:

  • Preparation of Nucleophile: Prepare a 0.1 M solution of sodium thiophenate in anhydrous methanol by reacting thiophenol with an equimolar amount of sodium methoxide.

  • Reaction Setup: For each halide, prepare a reaction flask containing a 0.05 M solution of the α-haloketone and a 0.05 M solution of the internal standard in anhydrous methanol. Place the flasks in a thermostatic bath set to 25.0 ± 0.1 °C.

  • Reaction Initiation: To initiate the reaction, add an equal volume of the 0.1 M sodium thiophenate solution to each flask simultaneously. The final concentration of each reactant will be 0.05 M. Start a timer immediately.

  • Sample Collection: At predetermined time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes for the bromo-ketone; 30, 60, 120, 240, 360 minutes for the chloro-ketone), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 900 µL of a 1:1 acetonitrile/water solution with 0.1% formic acid. This will protonate the thiophenate, stopping the reaction.

  • Analysis: Analyze the quenched samples using a calibrated HPLC method to determine the concentration of the remaining α-haloketone relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the reactant concentration (ln[ketone]) versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the nucleophile.

Expected Outcome: The calculated rate constant for this compound (k_bromo) will be significantly greater than the rate constant for its chloro-analogue (k_chloro), providing quantitative evidence of its superior reactivity.

workflow cluster_prep Preparation cluster_reaction Kinetic Experiment (25°C) cluster_analysis Analysis prep_nuc Prepare 0.1 M Sodium Thiophenate init Initiate Reactions: Mix Solutions prep_nuc->init prep_reac Prepare 0.05 M Ketone & Internal Standard Solutions prep_reac->init sample Withdraw Aliquots at Timed Intervals init->sample quench Quench Aliquots in Acidified ACN/H2O sample->quench hplc Analyze via HPLC quench->hplc calc Calculate Rate Constants (k_bromo and k_chloro) hplc->calc comp Compare Reactivity: k_bromo >> k_chloro calc->comp

Caption: Experimental workflow for the comparative kinetic study.

Conclusion and Practical Implications

The evidence is unequivocal: This compound is a significantly more reactive electrophile than 2-chloro-1-(4-methoxyphenyl)propan-1-one in nucleophilic substitution reactions. This heightened reactivity stems directly from the superior leaving group ability of the bromide ion, a consequence of its lower basicity, the weaker C-Br bond, and its greater polarizability.

For the research scientist, this has clear practical implications:

  • Faster Reactions: When rapid reaction kinetics are desired, the bromo-analogue is the substrate of choice.

  • Milder Conditions: The enhanced reactivity of the bromo-ketone may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker nucleophiles), which can improve selectivity and reduce the formation of byproducts.

  • Cost vs. Reactivity: While bromo-compounds are often more expensive than their chloro-counterparts, the increased reactivity can lead to higher throughput, reduced energy consumption, and simpler purifications, potentially offsetting the initial material cost.

Conversely, the chloro-analogue may be preferred in situations where a more controlled, slower reaction is necessary, or when the substrate must survive preliminary reaction steps where the bromo-group would be too labile. By understanding the fundamental principles that govern their reactivity, researchers can strategically select the optimal α-haloketone to achieve their synthetic goals with precision and efficiency.

References

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE, Accessed January 10, 2026.
  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository, Accessed January 10, 2026.
  • BenchChem. A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. BenchChem, Accessed January 10, 2026.
  • Al-Zaydi, A. A. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2003.
  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube, June 22, 2019.
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I, Accessed January 10, 2026.
  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube, March 30, 2020.
  • Brainly.
  • Reddit. Cl vs Br in SN1 and SN2 reactions. r/chemhelp, June 18, 2013.
  • NINGBO INNO PHARMCHEM CO.,LTD. Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD., Accessed January 10, 2026.

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A Comparative Guide to the Synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one: N-Bromosuccinimide vs. Elemental Bromine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for a myriad of subsequent reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The target molecule of this guide, 2-Bromo-1-(4-methoxyphenyl)propan-1-one, is a valuable α-bromo aralkyl ketone. Its synthesis from the parent ketone, 1-(4-methoxyphenyl)propan-1-one, presents a critical choice of brominating agent. This guide provides an in-depth, objective comparison between the classical reagent, elemental bromine (Br₂), and the more modern alternative, N-Bromosuccinimide (NBS). We will delve into the mechanistic underpinnings, practical execution, safety considerations, and overall efficiency of each method, supported by experimental data and established protocols, to empower researchers in making an informed decision for their synthetic needs.

Mechanistic Rationale: The Enol Pathway

The α-position to a carbonyl group is susceptible to halogenation due to its ability to form an enol or enolate intermediate.[1] In acidic conditions, the reaction proceeds through an enol, which acts as the key nucleophilic species. The choice of brominating agent, while leading to the same product, influences the reaction's selectivity, safety, and ease of execution.

Mechanism 1: Acid-Catalyzed Bromination with Elemental Bromine (Br₂)

The reaction with elemental bromine is typically conducted in an acidic medium, such as acetic acid.[2][3] The mechanism involves three key steps:

  • Acid-Catalyzed Enolization: The carbonyl oxygen of 1-(4-methoxyphenyl)propan-1-one is first protonated by the acid catalyst (e.g., HBr or CH₃COOH). This increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization to the enol form. This enol formation is the rate-determining step of the reaction.[2][4]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂).[2][5]

  • Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone and the acid catalyst.[2][6]

Under these acidic conditions, the reaction generally stops after monobromination. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of a second enol intermediate less favorable.[1][7]

Br2_Mechanism Ketone 1-(4-methoxyphenyl)propan-1-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ H_plus H⁺ (Acid Catalyst) Br2 Br-Br Enol Enol Intermediate Protonated_Ketone->Enol Tautomerization Oxocarbenium Brominated Intermediate Enol->Oxocarbenium + Br₂ - Br⁻ Product This compound Oxocarbenium->Product - H⁺ HBr HBr

Caption: Acid-catalyzed α-bromination mechanism using Br₂.

Mechanism 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[8] While NBS is well-known for radical-initiated allylic and benzylic brominations, its application in the α-bromination of ketones typically proceeds via an ionic pathway, especially with the use of an acid catalyst.[9][10]

NBS functions by generating a low, steady concentration of Br₂ in situ, often initiated by a trace amount of HBr.[8][11] This low concentration is key to its selectivity, minimizing side reactions like polybromination or aromatic ring bromination. The reaction then follows the same acid-catalyzed enol pathway described for Br₂. The succinimide byproduct is easily removed during workup. Various catalysts, such as ammonium acetate, silica-supported acids, or montmorillonite clay, can be employed to enhance the rate and efficiency of the enolization step.[9][12][13][14][15]

Head-to-Head Comparison: Performance and Practicality

The choice between Br₂ and NBS often comes down to a trade-off between reagent cost, safety, and process efficiency. The following table summarizes the key differences.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Dark red-brown, fuming, volatile liquidWhite to off-white crystalline solid
Handling & Safety Highly Hazardous. Extremely corrosive and toxic by inhalation and skin contact.[16][17][18] Requires a well-ventilated fume hood, specialized personal protective equipment (PPE), and careful handling to prevent spills and exposure.[19]Moderately Hazardous. Corrosive solid, harmful if swallowed.[20][21] Far easier and safer to weigh and handle than liquid bromine. Standard laboratory precautions are sufficient.[22][23][24]
Selectivity Good for monobromination under controlled acidic conditions, but risks over-bromination or aromatic ring substitution if conditions are not optimal.[1]Excellent. The low in situ concentration of Br₂ minimizes side reactions, leading to higher selectivity for the desired α-bromo product.[8][9]
Byproducts Hydrogen Bromide (HBr), a corrosive gas.Succinimide, a water-soluble, non-corrosive solid that is easily removed by filtration or aqueous workup.
Reaction Conditions Typically requires a corrosive acidic solvent like glacial acetic acid.[2][3]Highly versatile. Compatible with a wide range of solvents (e.g., MeOH, ACN, CCl₄) and catalysts, allowing for process optimization.[9][12][13]
Workup & Purification More complex. Requires quenching of unreacted bromine (e.g., with sodium thiosulfate), neutralization of acid, and extraction. Purification can be complicated by byproducts.Simpler. Often involves filtering off the succinimide byproduct, followed by solvent removal and purification. Leads to cleaner crude products.
Overall Yield Can be high, but often compromised by side reactions and purification losses.Generally provides high to excellent isolated yields due to cleaner reaction profiles and simpler workups.[9][12][13]

Experimental Protocols

The following are representative, self-validating protocols for the synthesis of this compound.

Experimental_Workflow cluster_Br2 Method A: Elemental Bromine (Br₂) cluster_NBS Method B: N-Bromosuccinimide (NBS) A1 Dissolve Ketone in Acetic Acid A2 Add Br₂ dropwise at room temp. A1->A2 A3 Stir for 2-4 hours A2->A3 A4 Quench with Na₂S₂O₃ (aq) A3->A4 A5 Extract with Ether/EtOAc A4->A5 A6 Wash, Dry, Concentrate A5->A6 A7 Recrystallize A6->A7 B1 Combine Ketone, NBS, Catalyst (e.g., NH₄OAc) in Solvent (e.g., CCl₄) B2 Reflux for 1-2 hours B1->B2 B3 Cool to room temp. B2->B3 B4 Filter Succinimide B3->B4 B5 Wash filtrate with H₂O B4->B5 B6 Dry, Concentrate B5->B6 B7 Recrystallize B6->B7

Caption: Comparative experimental workflows for Br₂ and NBS methods.

Method A: Synthesis using Elemental Bromine (Br₂)
  • Materials: 1-(4-methoxyphenyl)propan-1-one, elemental bromine, glacial acetic acid, diethyl ether, saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(4-methoxyphenyl)propan-1-one (1.0 eq) in glacial acetic acid.

    • Charge the addition funnel with a solution of elemental bromine (1.05 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear upon addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Quench any unreacted bromine by adding 10% sodium thiosulfate solution dropwise until the yellow color dissipates.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water).

Method B: Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures utilizing NBS with a catalyst.[13][14]

  • Materials: 1-(4-methoxyphenyl)propan-1-one, N-Bromosuccinimide, ammonium acetate (catalyst), carbon tetrachloride (or another suitable solvent like methanol[9]), water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-methoxyphenyl)propan-1-one (1.0 eq), N-Bromosuccinimide (1.1 eq), a catalytic amount of ammonium acetate (0.1 eq), and carbon tetrachloride.

    • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC. The dense NBS will be replaced by the less dense succinimide, which will float.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of cold solvent.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Conclusion and Recommendation

Both elemental bromine and N-Bromosuccinimide are effective reagents for the synthesis of this compound.

  • Elemental Bromine (Br₂) remains a viable option, particularly for large-scale industrial applications where its lower cost per mole is a significant driver and the necessary engineering controls and safety infrastructure are in place to manage its hazardous nature.

  • N-Bromosuccinimide (NBS) is the unequivocally superior choice for most laboratory and research settings. Its advantages are compelling:

    • Safety: As a stable, crystalline solid, NBS drastically reduces the risks associated with handling and exposure compared to volatile, highly corrosive liquid bromine.[8]

    • Selectivity: It provides cleaner reactions with fewer byproducts, simplifying purification and improving isolated yields.[9]

    • Ease of Use: The reaction workup is significantly more straightforward, primarily involving the filtration of the benign succinimide byproduct.

    • Versatility: The ability to use various catalysts and solvents allows for greater reaction optimization.

For researchers, scientists, and drug development professionals, where safety, reliability, and purity of the final product are paramount, N-Bromosuccinimide is the recommended reagent for the α-bromination of 1-(4-methoxyphenyl)propan-1-one.

Decision_Tree Start Choose Brominating Agent for This compound Safety Is operational safety the highest priority? Start->Safety Scale Is this a large-scale industrial process where reagent cost is primary? Safety->Scale No NBS Use N-Bromosuccinimide (NBS) Safety->NBS Yes Selectivity Is high selectivity and a clean reaction profile critical? Selectivity->NBS Yes Br2 Consider Elemental Bromine (Br₂) (with extensive safety controls) Selectivity->Br2 No Scale->Selectivity No Scale->Br2 Yes

Caption: Decision matrix for selecting the appropriate brominating agent.

References

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  • ResearchGate. (n.d.). A simple and efficient method for α-bromination of carbonyl compounds using N-bromosuccinimide in the presence of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Retrieved from [Link]

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  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502. Retrieved from [Link]

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  • Western Kentucky University. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from [Link]

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  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(9), o2245. Retrieved from [Link]

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A Comparative Guide to Alternative Precursors for the Synthesis of 4-Methoxy-Substituted Cathinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of substituted cathinones, a class of β-keto-phenethylamines, is a subject of significant interest in medicinal chemistry and drug development due to their diverse pharmacological profiles.[1] The 4-methoxy-substituted analogues, such as methedrone (4-methoxymethcathinone), are characterized by a methoxy group on the phenyl ring, which modulates their activity.[2][3] The selection of a starting material, or precursor, is a critical decision in any synthetic campaign, profoundly impacting the overall efficiency, cost, scalability, and safety of the process.

This guide provides an in-depth comparative analysis of various synthetic pathways to 4-methoxy-substituted cathinones, focusing on the strategic choice of precursors. We will dissect the conventional route starting from 4-methoxypropiophenone and explore viable alternatives using the bulk chemical anisole and the natural product anethole. This analysis is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the inherent trade-offs of each approach.

Route 1: The Conventional Pathway via 4-Methoxypropiophenone

The most direct and widely documented method for synthesizing 4-methoxy-substituted cathinones begins with 4-methoxypropiophenone. This precursor contains the complete carbon skeleton required for the final product, making the subsequent transformations relatively straightforward.

Synthetic Workflow

This pathway is a two-step process involving an initial α-bromination of the ketone followed by nucleophilic substitution with the desired amine.

cluster_0 Route 1: Conventional Pathway 4-Methoxypropiophenone 4-Methoxypropiophenone alpha-Bromo-4-methoxypropiophenone alpha-Bromo-4-methoxypropiophenone 4-Methoxypropiophenone->alpha-Bromo-4-methoxypropiophenone α-Bromination (e.g., Br₂, Acetic Acid) 4-Methoxy-substituted Cathinone 4-Methoxy-substituted Cathinone alpha-Bromo-4-methoxypropiophenone->4-Methoxy-substituted Cathinone Amination (e.g., R-NH₂, Acetonitrile)

Caption: Workflow for cathinone synthesis from 4-methoxypropiophenone.

Experimental Protocols

Step 1: α-Bromination of 4-Methoxypropiophenone

The α-position to the carbonyl group is activated towards electrophilic substitution. The reaction typically proceeds via an acid-catalyzed enol intermediate which then attacks an electrophilic bromine source.

  • Methodology: 4-Methoxypropiophenone (1.0 eq) is dissolved in a suitable solvent, commonly glacial acetic acid.[4][5] The solution is cooled in an ice bath to minimize side reactions. A solution of elemental bromine (Br₂) (1.0-1.05 eq) in the same solvent is added dropwise under vigorous stirring, maintaining a low temperature.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is quenched by pouring it into cold water, and the product is extracted with an organic solvent like dichloromethane.

  • Causality and Challenges: The primary challenge in this step is controlling selectivity to prevent over-bromination, which leads to the formation of di-brominated byproducts.[4] The slow, controlled addition of bromine at low temperatures is crucial to favor mono-bromination. The use of milder, more selective brominating agents such as N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) can significantly improve the yield of the desired product by providing a slow, steady concentration of electrophilic bromine.[4][6]

Step 2: Amination of α-Bromo-4-methoxypropiophenone

This step involves a nucleophilic substitution reaction where the primary or secondary amine displaces the bromide at the α-carbon.

  • Methodology: The crude α-bromo-4-methoxypropiophenone (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile. The appropriate amine (e.g., methylamine hydrochloride with a base, or an aqueous/methanolic solution of the amine) is added (typically >2.0 eq to act as both nucleophile and base).[7] The mixture is stirred at room temperature or gently heated until TLC analysis indicates the consumption of the starting material. The workup involves partitioning between an organic solvent and water, followed by an acid wash (e.g., with HCl) to extract the basic amine product into the aqueous layer. Basification of the aqueous layer followed by extraction yields the freebase, which can be converted to a stable salt (e.g., hydrochloride) for purification by recrystallization.[5]

Route 2: Synthesis from Anisole via Friedel-Crafts Acylation

For cost-effectiveness and scalability, starting from a fundamental bulk chemical is often preferred. Anisole, an inexpensive and readily available commodity, can be converted to the key intermediate, 4-methoxypropiophenone, through a classic Friedel-Crafts acylation.

Synthetic Workflow

This pathway adds an initial step to the conventional route, making it a three-step synthesis from the basic precursor.

cluster_1 Route 2: From Anisole Anisole Anisole 4-Methoxypropiophenone 4-Methoxypropiophenone Anisole->4-Methoxypropiophenone Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) Route_1_Continuation Proceeds via Route 1 4-Methoxypropiophenone->Route_1_Continuation

Caption: Synthesis of the key intermediate from anisole.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Anisole

This reaction is a cornerstone of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.

  • Methodology: Anhydrous aluminum chloride (AlCl₃) (1.2-1.5 eq) is suspended in a dry, inert solvent (e.g., 1,2-dichloroethane) in a flask equipped for inert atmosphere operation and cooled to 0-5 °C.[8] Propionyl chloride (1.1 eq) is added dropwise. After stirring, anisole (1.0 eq) is added slowly, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred for several hours. The workup requires careful quenching of the reactive AlCl₃ complex by pouring the mixture into ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated. The resulting 4-methoxypropiophenone is typically purified by vacuum distillation.[8]

  • Causality and Insights: The methoxy group of anisole is a strong ortho-, para-directing activator. The para-product is significantly favored over the ortho-product due to steric hindrance. The reaction's primary operational challenge is the strict requirement for anhydrous conditions, as AlCl₃ reacts violently with water. The stoichiometry of the Lewis acid is also critical; excess AlCl₃ can lead to demethylation of the anisole or other side reactions.

Route 3: Anethole as a Natural Product-Derived Precursor

Anethole, the primary constituent of anise oil, presents an attractive, renewable starting material.[9][10] However, its use for cathinone synthesis introduces a significant challenge related to regiochemistry.

Synthetic Workflow and Isomeric Considerations

The most common oxidation of anethole's propene side chain yields 4-methoxyphenyl-2-propanone (PMP2P), an isomer of the required 4-methoxypropiophenone.[10][11]

cluster_2 Route 3: From Anethole Anethole Anethole PMP2P 4-Methoxyphenyl-2-propanone (Isomeric Ketone) Anethole->PMP2P Peracid Oxidation (e.g., Performic Acid) PMA 4-Methoxy-amphetamine (Amphetamine Analogue) PMP2P->PMA Reductive Amination (Not a Cathinone Synthesis)

Caption: Oxidation of anethole leads to an isomeric ketone precursor.

Experimental Protocol & Analysis

Step 1: Peracid Oxidation of Anethole

  • Methodology: Anethole is oxidized using a peracid, such as performic acid (generated in situ from formic acid and hydrogen peroxide). This reaction proceeds through an epoxide intermediate that rearranges to the ketone, 4-methoxyphenyl-2-propanone (PMP2P).[9][12]

  • Scientific Integrity Note: It is crucial for researchers to recognize that this product, PMP2P (Ar-CH₂-CO-CH₃), is a structural isomer of the required precursor, 4-methoxypropiophenone (Ar-CO-CH₂-CH₃). While PMP2P is a valid precursor for 4-methoxy-substituted amphetamines via reductive amination, it cannot be used in the standard α-bromination/amination sequence to produce a cathinone.[9] This regiochemical outcome makes anethole a challenging, though not impossible, precursor for cathinones, requiring non-standard synthetic routes to achieve the correct propiophenone skeleton. This distinction is fundamental for synthetic planning.

Comparative Analysis of Precursor Routes

The optimal synthetic route depends on a balance of factors including cost, scale, available equipment, and the desired final product structure.

ParameterRoute 1: 4-MethoxypropiophenoneRoute 2: AnisoleRoute 3: Anethole
Starting Material 4-Methoxypropiophenone[13]AnisoleAnethole[14]
Cost & Availability Higher cost, specialized chemicalVery low cost, bulk chemicalLow cost, natural product
Number of Steps 232+ (to an isomeric ketone)
Key Intermediates α-Bromo-4-methoxypropiophenone4-Methoxypropiophenone4-Methoxyphenyl-2-propanone (PMP2P)
Key Reagents Br₂ or NBS, AmineAlCl₃, Propionyl Chloride, Br₂Peracids (e.g., HCOOH/H₂O₂)
Safety & Handling Corrosive Br₂, exothermic aminationMoisture-sensitive AlCl₃, corrosive reagentsStrong oxidizers, exothermic reaction
Key Challenge Preventing over-bromination[4]Strict anhydrous conditionsRegiocontrol: Standard oxidation yields the wrong ketone isomer for cathinone synthesis.[11]
Suitability Direct, well-understood route for lab scale.Most economical for large-scale production of the propiophenone intermediate.Best suited for amphetamine synthesis; requires advanced, non-standard methods for cathinone synthesis.

Conclusion

This guide provides a comparative framework for selecting a precursor for the synthesis of 4-methoxy-substituted cathinones.

  • Route 1 (from 4-Methoxypropiophenone) is the most direct and reliable method, ideal for laboratory-scale research where the cost of the starting material is not the primary constraint. Its main challenge lies in controlling the selectivity of the α-bromination step.

  • Route 2 (from Anisole) represents the most industrially viable and cost-effective approach. By starting with a cheap, abundant raw material, it is well-suited for large-scale campaigns, provided the additional Friedel-Crafts acylation step and its associated handling requirements are managed.

  • Route 3 (from Anethole) highlights a critical concept in synthetic strategy: the importance of regiochemistry. While anethole is an appealing, renewable precursor, its conventional oxidation pathway leads to 4-methoxyphenyl-2-propanone, a precursor for the isomeric amphetamine series, not cathinones.[9][10] Overcoming this requires a more sophisticated synthetic design, making this route less practical for direct cathinone synthesis via established methods.

Ultimately, the choice of precursor is a strategic decision that must be aligned with the specific goals of the research or development program, balancing chemical elegance with practical considerations of cost, safety, and scalability.

References

  • A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. (n.d.). Malaysian Journal of Forensic Sciences.

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  • Li, Y., et al. (2022). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. National Institutes of Health.

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  • Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International.

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  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA.

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comparing the efficacy of different bases for the Favorskii rearrangement of alpha-bromoketones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Base Selection for the Favorskii Rearrangement of α-Bromoketones

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement, a cornerstone reaction in organic synthesis, offers a powerful method for the skeletal reorganization of α-halo ketones to produce carboxylic acid derivatives.[1] A critical, yet often nuanced, aspect of this transformation is the choice of base, which profoundly influences reaction efficiency, product distribution, and substrate scope. This guide provides an in-depth comparison of commonly employed bases for the Favorskii rearrangement of α-bromoketones, supported by mechanistic insights and experimental considerations to aid in rational base selection for your specific synthetic challenge.

The Decisive Role of the Base

The base in the Favorskii rearrangement serves a dual purpose: it initiates the reaction by deprotonating the α'-carbon to form an enolate and subsequently acts as a nucleophile to open the cyclopropanone intermediate.[2][3] The nature of the base dictates the final product; hydroxides lead to carboxylic acids, alkoxides yield esters, and amines produce amides.[4] The efficacy of a particular base is a function of its strength, steric bulk, and the nature of the solvent and substrate.

Mechanism of the Favorskii Rearrangement

The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.[5] The initial step is the base-mediated deprotonation of the α'-hydrogen, leading to an enolate. This is followed by an intramolecular nucleophilic attack, displacing the bromide to form a strained cyclopropanone ring. The nucleophilic base then attacks the carbonyl carbon of this intermediate. Subsequent ring-opening occurs to form the more stable carbanion, which is then protonated to yield the final product.[2]

Figure 1: Generalized mechanism of the Favorskii rearrangement.

Comparison of Common Bases

The selection of an appropriate base is paramount for a successful Favorskii rearrangement. Below is a comparative analysis of commonly used bases, outlining their strengths, weaknesses, and typical applications.

Hydroxide Bases (e.g., NaOH, KOH)
  • Product: Carboxylic acids.[6]

  • Efficacy: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong, inexpensive, and readily available bases. They are effective for a wide range of substrates, particularly in aqueous or alcoholic solvents.[7] The reaction with hydroxide ions typically proceeds to completion, affording the corresponding carboxylate salt, which is then protonated during workup.

  • Experimental Considerations: The use of hydroxide bases can sometimes lead to side reactions, such as hydrolysis of the resulting ester (if an alcohol is used as a solvent) or competing SN2 reactions. For substrates sensitive to harsh basic conditions, weaker bases may be preferable.

Alkoxide Bases (e.g., NaOMe, NaOEt, t-BuOK)
  • Product: Esters.[8]

  • Efficacy: Sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are the most frequently used alkoxide bases, providing good yields of the corresponding methyl and ethyl esters.[2][5] Potassium tert-butoxide (t-BuOK), a bulkier base, can offer unique selectivity. Studies have shown that the steric hindrance of the base can influence the direction of the cyclopropanone ring opening, providing a tool for controlling regioselectivity in unsymmetrical substrates.

  • Experimental Considerations: Alkoxide bases are typically used in their corresponding alcohol as the solvent. It is crucial to use anhydrous conditions, as the presence of water will lead to the formation of the carboxylic acid as a byproduct. The choice between different alkoxides can impact the reaction rate and product distribution. For instance, the bulkier t-BuOK may favor abstraction of a less sterically hindered proton.

Amine Bases (e.g., Primary and Secondary Amines)
  • Product: Amides.[2]

  • Efficacy: Primary and secondary amines can also effect the Favorskii rearrangement, directly yielding amides. This one-pot approach is advantageous for the synthesis of amide-containing target molecules, avoiding the need for subsequent carboxylic acid activation and amidation steps.

  • Experimental Considerations: The nucleophilicity and basicity of the amine are key factors. Less basic, more nucleophilic amines are often preferred to minimize side reactions. The reaction conditions may need to be optimized to favor the rearrangement over simple nucleophilic substitution at the α-carbon.

Carbonate Bases (e.g., Li₂CO₃, Na₂CO₃)
  • Product: Carboxylic acids or esters, depending on the nucleophile present.

  • Efficacy: Weaker bases like lithium carbonate (Li₂CO₃) and sodium carbonate (Na₂CO₃) can be effective in specific cases, particularly for substrates that are sensitive to stronger bases.[9] They are often used in polar aprotic solvents like DMF or DMSO. Lithium carbonate, in particular, has been shown to be an effective and mild base for this transformation.[10]

  • Experimental Considerations: Reactions with carbonate bases may require higher temperatures and longer reaction times compared to those with stronger bases. The solubility of the carbonate in the reaction solvent can also be a limiting factor.

Quantitative Comparison of Base Efficacy

BaseTypical ProductRelative StrengthCommon SolventsKey AdvantagesPotential Drawbacks
NaOH/KOH Carboxylic AcidStrongWater, AlcoholsInexpensive, high yieldingPotential for side reactions
NaOMe/NaOEt EsterStrongMethanol/EthanolGood yields, common reagentsRequires anhydrous conditions
t-BuOK EsterStrong (Bulky)t-Butanol, THFCan provide regioselectivitySteric hindrance can slow reaction
Amines AmideModerate-StrongVariesDirect synthesis of amidesPotential for competing SN2
Li₂CO₃/Na₂CO₃ VariesWeakDMF, DMSOMild conditions for sensitive substratesSlower reaction rates, solubility issues

Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone using Sodium Methoxide

This protocol provides a representative procedure for the synthesis of methyl cyclopentanecarboxylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-bromocyclohexanone in anhydrous methanol C Cool the ketone solution to 0 °C A->C B Prepare a solution of sodium methoxide in anhydrous methanol D Slowly add the sodium methoxide solution B->D C->D E Allow the reaction to warm to room temperature and stir D->E F Quench the reaction with water E->F G Extract with diethyl ether F->G H Wash the organic layer with brine G->H I Dry over anhydrous MgSO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Figure 2: Experimental workflow for a typical Favorskii rearrangement.

Materials:

  • 2-Bromocyclohexanone

  • Sodium metal

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C. Allow the sodium to react completely.

  • Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the freshly prepared sodium methoxide solution to the stirred solution of 2-bromocyclohexanone via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure methyl cyclopentanecarboxylate.

Self-Validation: The success of this protocol can be validated by obtaining a high yield of the desired ester, confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The absence of the starting material and byproducts such as the carboxylic acid will indicate the effectiveness of the chosen base and anhydrous conditions.

Conclusion

The choice of base is a critical parameter in the Favorskii rearrangement, directly influencing the product outcome and overall efficiency of the reaction. While strong bases like hydroxides and alkoxides are commonly employed for their high reactivity, milder bases such as carbonates offer a valuable alternative for sensitive substrates. A thorough understanding of the interplay between the base, substrate, and reaction conditions is essential for researchers to harness the full synthetic potential of this powerful rearrangement.

References

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  • Barett, A. G. M.; Prokopiou, P. A.; Barton, D. H. R. J. Chem. Soc., Perkin Trans. 11981, 1510-1515.
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  • Wikipedia. Favorskii rearrangement. ([Link])

  • PubChem. Lithium Carbonate. ([Link])

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  • Favorskii Rearrangement - YouTube. ([Link])

  • Preparation of Lithium Carbonate by Pyrolysis in a Rotating Packed Bed Reactor - Aidic. ([Link])

  • Favorskii vs SN2 - The Critical Difference #chemistrytutor #mechanism - YouTube. ([Link])

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical entities is paramount. 2-Bromo-1-(4-methoxyphenyl)propan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration can directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of process control and quality assurance.

This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. We will dissect the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) methods, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Our objective is to equip you with the knowledge to select and validate the most appropriate analytical procedure for your specific needs, ensuring data integrity and regulatory compliance.

The Regulatory Imperative: A Foundation in ICH Guidelines

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This process is governed by a harmonized set of international guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific guidance also provided by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

The recently revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are fit for purpose.[1][7][8][9][10] The core performance characteristics that must be evaluated are detailed below.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Core Validation Parameters cluster_3 Finalization Dev Define Analytical Purpose (Assay, Impurity, etc.) Opt Optimize Method Parameters Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity (Discrimination from interferents) Protocol->Specificity Protocol->Specificity Linearity Linearity & Range (Proportionality of response) Protocol->Linearity Accuracy Accuracy (Closeness to true value) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOQ / LOD (Sensitivity) Protocol->LOQ Robustness Robustness (Resilience to small changes) Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report Validated Validated Method for Routine Use Report->Validated

Caption: Logical workflow for analytical method validation per ICH guidelines.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. It depends on the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended purpose of the method. For this compound, a relatively non-volatile small organic molecule, several powerful techniques are applicable.

Caption: Chemical structure of the target analyte.[11]

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility/boiling point, detection by mass-to-charge ratio.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[12]
Strengths Highly robust, precise, and widely available. Excellent for routine QC. Versatile for a wide range of compounds.Extremely high specificity and sensitivity. Provides structural confirmation. Ideal for impurity identification.Primary method; can provide purity without a specific reference standard of the analyte.[13] High precision and accuracy. No chromatographic separation needed.
Limitations Requires a chromophore. Co-eluting impurities can interfere with quantification. Requires analyte-specific reference standards.Analyte must be volatile and thermally stable. Potential for on-column degradation. More complex instrumentation.Lower sensitivity than chromatographic methods. Complex mixtures can suffer from signal overlap. Requires expensive instrumentation and specialized expertise.[12]
Best For Routine purity assays, content uniformity, and release testing in a QC environment.Trace-level impurity analysis, identification of unknown degradants, and analysis in complex matrices.Purity assessment of reference standards, quantification without a specific standard, and analysis of reaction mixtures.

Experimental Protocols: A Guide to Validation

The following sections provide detailed, step-by-step protocols for validating an analytical method for this compound using HPLC-UV, GC-MS, and qNMR. The causality behind each step is explained to provide a deeper understanding of the validation process.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC is the workhorse of pharmaceutical analysis due to its high precision and robustness.[14] The validation process ensures the method is reliable for its intended purpose, such as a quantitative assay for the drug substance.

1. System Suitability

  • Why: Before any validation run, we must confirm the chromatographic system is performing adequately. This is a non-negotiable check to ensure the validity of the subsequent data.

  • How:

    • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

    • Inject the standard solution six replicate times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[15] The tailing factor for the analyte peak should be ≤ 2.0, and the theoretical plates (column efficiency) should be > 2000.

2. Specificity

  • Why: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, free from interference from other components like impurities, degradants, or matrix components.[16][17]

  • How (Forced Degradation):

    • Prepare solutions of the analyte and subject them to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 24 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate resolution (separation) between the main analyte peak and any degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the main peak is spectrally pure in all stressed samples.

3. Linearity & Range

  • Why: Linearity establishes a proportional relationship between the concentration of the analyte and the method's response. The range is the interval over which this relationship is demonstrated to be accurate and precise.[18][19][20]

  • How:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy

  • Why: Accuracy measures the closeness of the experimental results to the true value.[16] It is typically assessed via recovery studies.

  • How (Spiked Matrix):

    • If a drug product matrix (placebo) is involved, spike it with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three samples at each level.

    • If analyzing the pure substance, accuracy is inferred from the linearity study.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for a drug substance assay.[21]

5. Precision

  • Why: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[20]

  • How:

    • Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

6. Limit of Quantitation (LOQ)

  • Why: The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. This is critical for impurity analysis.

  • How:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Prepare samples at this concentration and inject six replicates.

    • Acceptance Criteria: The %RSD for the six replicates should be ≤ 10%.

7. Robustness

  • Why: Robustness testing shows the method's reliability during normal use by deliberately introducing small variations in method parameters.[16][20]

  • How:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 10%).

      • Column temperature (± 5°C).

      • Mobile phase composition (e.g., organic phase ± 2% absolute).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (tailing factor, efficiency) should still be met, and the peak area response should not change significantly.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is an excellent choice for its superior specificity and sensitivity, especially if volatile impurities are a concern.[22]

1. System Suitability

  • Why: To ensure the GC-MS system is functioning correctly, providing adequate separation and sensitivity.

  • How:

    • Inject a standard solution of the analyte six times.

    • Acceptance Criteria: %RSD of the peak area ≤ 5.0%. The signal-to-noise ratio for the primary ion should be > 100.

2. Specificity

  • Why: In GC-MS, specificity is two-fold: chromatographic separation (retention time) and mass spectral uniqueness.

  • How:

    • Analyze a blank (solvent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze the analyte and confirm the mass spectrum (and ion ratios) matches a reference spectrum.

    • Perform forced degradation as in the HPLC protocol.

    • Acceptance Criteria: No interfering peaks in the blank. The mass spectra of any degradation products should be different from the analyte, and they should be chromatographically resolved.

3. Linearity & Range

  • Why: To establish a quantifiable relationship between concentration and MS signal intensity.

  • How:

    • Prepare a series of at least five standards covering the expected range.

    • Inject each standard in triplicate.

    • Plot the mean peak area of a characteristic ion versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy

  • Why: To determine the agreement between the measured value and the true value using GC-MS.

  • How:

    • Perform recovery studies by spiking a known matrix with the analyte at three levels (e.g., 80%, 100%, 120%).

    • Analyze three preparations at each level.

    • Acceptance Criteria: Mean recovery within 95.0% to 105.0%.

5. Precision

  • Why: To assess the variability of the GC-MS method.

  • How:

    • Repeatability: Analyze six replicate samples at 100% concentration.

    • Intermediate Precision: Repeat on a different day or with a different analyst.

    • Acceptance Criteria: %RSD ≤ 5.0% for repeatability and intermediate precision.

6. LOQ / LOD

  • Why: To establish the method's sensitivity limits.

  • How:

    • Determine the concentration yielding a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD (Limit of Detection) for the primary quantifier ion.

    • Confirm the LOQ by injecting six replicates and assessing precision.

    • Acceptance Criteria: At the LOQ, %RSD should be ≤ 15%.

7. Robustness

  • Why: To ensure the method is not unduly affected by minor changes in operating conditions.

  • How:

    • Introduce small variations in parameters like:

      • Injector temperature (± 10°C).

      • Oven temperature ramp rate (± 5%).

      • Carrier gas flow rate (± 10%).

    • Acceptance Criteria: Retention time shifts should be minimal and predictable. System suitability criteria must be met.

Protocol 3: Quantitative NMR (qNMR) Method Validation

qNMR is a primary ratio method, meaning it can determine the purity of a substance or its concentration relative to a certified internal standard without needing a reference standard of the analyte itself.[23][24]

1. System Suitability & Parameter Optimization

  • Why: qNMR accuracy is highly dependent on acquisition parameters that ensure full signal relaxation and a quantitative spectrum.

  • How:

    • Select an appropriate deuterated solvent (e.g., DMSO-d₆) where both the analyte and internal standard are fully soluble.

    • Choose a certified internal standard (e.g., maleic acid) with non-overlapping peaks.

    • Determine the longitudinal relaxation time (T₁) of the analyte and internal standard peaks. The recycle delay (D1) must be set to at least 5-7 times the longest T₁. This is a critical step for ensuring quantitativity.

    • Optimize the 90° pulse width for the specific sample and probe.

2. Specificity

  • Why: To ensure the signals chosen for quantification are unique to the analyte and the internal standard, with no overlap from impurities or solvent signals.

  • How:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Select well-resolved, singlet-like peaks for both the analyte and the internal standard for integration.

    • Acceptance Criteria: The selected signals must have a baseline resolution from any other signals in the spectrum.

3. Linearity & Range

  • Why: To confirm the detector response is linear across the desired concentration range.

  • How:

    • Accurately weigh a fixed amount of the internal standard into several NMR tubes.

    • Add varying, accurately weighed amounts of the analyte to create a series of at least five different analyte/standard molar ratios.

    • Acquire spectra for each sample.

    • Plot the ratio of the (analyte integral / number of protons) to the (standard integral / number of protons) against the known molar ratio.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy

  • Why: To demonstrate the closeness of the qNMR measurement to the true value.

  • How:

    • Prepare three independent samples with accurately weighed amounts of a certified reference material (CRM) of the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the qNMR formula.[12]

    • Acceptance Criteria: The measured purity/concentration should be within ± 2.0% of the certified value of the CRM.

5. Precision

  • Why: To assess the method's repeatability.

  • How:

    • Repeatability: Prepare six identical qNMR samples (analyte + internal standard) and analyze them.

    • Intermediate Precision: Have a different analyst prepare and analyze a new set of six samples on a different day.

    • Acceptance Criteria: %RSD for the calculated purity/concentration should be ≤ 2.0%.

6. Robustness

  • Why: While qNMR has fewer external parameters than chromatography, robustness of the data processing is key.

  • How:

    • Vary data processing parameters like the extent of the integrated region and the baseline correction algorithm.

    • Acceptance Criteria: The calculated concentration should not change significantly with minor, justified variations in processing parameters.

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a rigorous, multi-faceted process that provides documented assurance of its reliability. For the quantification of this compound, the choice between HPLC-UV, GC-MS, and qNMR depends entirely on the analytical objective.

  • HPLC-UV stands out as the ideal choice for routine quality control applications, offering an unparalleled balance of robustness, precision, and cost-effectiveness.

  • GC-MS should be the method of choice when ultimate specificity is required, particularly for identifying and quantifying trace-level volatile impurities or performing analyses in complex sample matrices.

  • qNMR serves as a powerful primary method, indispensable for the certification of reference materials or when an analyte-specific standard is unavailable. Its inherent quantitativity provides a high degree of confidence in purity assessments.

Ultimately, a well-validated method, regardless of the technology, is the foundation of data integrity. By understanding the principles behind each validation parameter and thoughtfully applying them, scientists can ensure their analytical data is accurate, reliable, and defensible.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
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  • A Guide to Quantit
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  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency (EMA).
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  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford.
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  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025). LinkedIn.
  • Analytical Method Validation Definitions in Pharmaceuticals. (2012). Pharmaguideline.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Method Validation Parameters: An Updated Review. (2020). Asian Journal of Pharmaceutical and Clinical Research.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA).
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). Journal of Visualized Experiments.
  • Quantitative analysis using NMR. (n.d.).
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency (EMA).
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  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (2025).
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A Comparative Guide to Mechanistic Pathways of Nucleophilic Attack on 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. This guide provides an in-depth comparative analysis of the mechanistic pathways governing the nucleophilic attack on the α-bromo ketone, 2-bromo-1-(4-methoxyphenyl)propan-1-one. While direct kinetic data for this specific substrate is not extensively available in the literature, we will draw upon established principles of physical organic chemistry and data from closely related analogues, such as 2-bromo-4'-methylpropiophenone, to provide a robust and insightful guide.[1]

The presence of a bromine atom alpha to a carbonyl group renders this compound highly susceptible to nucleophilic substitution.[2] The primary mechanistic pathways for consideration are the bimolecular nucleophilic substitution (SN2) and, under specific conditions, the unimolecular (SN1) pathway. The preferred mechanism is dictated by a delicate interplay of factors including the nature of the nucleophile, the solvent system, and steric hindrance around the electrophilic carbon.

Mechanistic Crossroads: SN1 vs. SN2 Pathways

The nucleophilic substitution on this compound can be conceptualized as a competition between two primary mechanistic routes. The following diagram illustrates this fundamental choice.

sub This compound sn2 SN2 Pathway (Concerted) sub->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 SN1 Pathway (Stepwise) sub->sn1 Weak Nucleophile Polar Protic Solvent nuc Nucleophile nuc->sn2 nuc->sn1 prod2 Substitution Product (Inverted Stereocenter) sn2->prod2 Inversion of Stereochemistry carbocation Planar Carbocation Intermediate sn1->carbocation Formation of Carbocation prod1 Substitution Product (Racemic Mixture) carbocation->prod1 Racemization

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Comparative Analysis of Reaction Parameters

The outcome of the reaction is highly dependent on the experimental conditions. Below is a comparative summary of the key parameters influencing the SN1 and SN2 pathways for the reaction of this compound.

ParameterSN2 ConditionsSN1 ConditionsRationale
Nucleophile Strong (e.g., I⁻, RS⁻, R₂N⁻)Weak (e.g., H₂O, ROH)SN2 reactions require a strong nucleophile to attack the electrophilic carbon in the rate-determining step. SN1 reactions do not depend on the nucleophile's strength in the rate-determining step.[3][4]
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)Polar Protic (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation but not the nucleophile, enhancing its reactivity.[5] Polar protic solvents stabilize the carbocation intermediate in SN1 reactions.
Substrate Structure Less Steric Hindrance FavoredMore Substituted (Stable Carbocation) FavoredThe methyl group on the α-carbon of the substrate provides some steric hindrance, which may slow the SN2 reaction compared to a primary α-bromo ketone. However, the adjacent carbonyl group enhances the electrophilicity of the α-carbon.
Stereochemistry Inversion of ConfigurationRacemizationThe backside attack in an SN2 reaction leads to a predictable inversion of stereochemistry.[6] The planar carbocation intermediate in an SN1 reaction allows for nucleophilic attack from either face, leading to a mixture of enantiomers.[4][7]
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8] The rate of an SN1 reaction is only dependent on the concentration of the substrate.[4]

Experimental Protocols for Mechanistic Elucidation

To empirically determine the operative mechanism, a series of kinetic and product analysis experiments can be performed. The following protocols are adapted from methodologies used for analogous α-bromo ketones.[1]

Protocol 1: SN2 Reaction with a Strong Nucleophile (Sodium Iodide in Acetone)

This experiment monitors the progress of an SN2 reaction by observing the formation of a precipitate, as sodium bromide is insoluble in acetone.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Test tubes and a stopwatch

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Place 2 mL of the NaI/acetone solution into a clean, dry test tube.

  • Add 50 mg of this compound to the test tube and start the stopwatch immediately.

  • Gently agitate the mixture and observe for the formation of a white precipitate (sodium bromide).

  • Record the time taken for the first appearance of turbidity. This provides a qualitative measure of the reaction rate.

Protocol 2: SN1 Solvolysis in a Polar Protic Solvent (Ethanol)

This experiment monitors the rate of the SN1 reaction by measuring the formation of the hydrobromic acid byproduct via titration.

Materials:

  • This compound

  • Absolute Ethanol

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a 0.1 M solution of this compound in absolute ethanol.

  • Place a known volume of this solution into several sealed reaction flasks and immerse them in a thermostated water bath set to 50°C.

  • At regular time intervals, remove a flask and quench the reaction by cooling it in an ice bath.

  • Add a few drops of phenolphthalein indicator to the quenched solution.

  • Titrate the generated HBr with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used. The rate of the reaction can be determined by plotting the concentration of HBr formed over time.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for conducting and analyzing these mechanistic studies.

start Start: Mechanistic Inquiry prep Prepare Reactant Solutions (Substrate, Nucleophile) start->prep sn2_exp Conduct SN2 Experiment (e.g., NaI in Acetone) prep->sn2_exp sn1_exp Conduct SN1 Experiment (e.g., Solvolysis in Ethanol) prep->sn1_exp data_collection Data Collection (Precipitate Formation Time / Titration Volume) sn2_exp->data_collection sn1_exp->data_collection analysis Kinetic and Product Analysis data_collection->analysis conclusion Determine Dominant Mechanistic Pathway analysis->conclusion

Caption: Workflow for the experimental determination of reaction mechanisms.

Conclusion

The nucleophilic substitution on this compound serves as an excellent case study in the principles of physical organic chemistry. While the SN2 pathway is generally favored for α-halo ketones with strong nucleophiles, the potential for an SN1 mechanism under solvolytic conditions should not be disregarded.[3] The presence of the methyl group at the α-position introduces a degree of steric hindrance that may modulate the rate of the SN2 reaction, making a thorough experimental investigation crucial for definitive mechanistic assignment. For drug development professionals, a clear understanding of these competing pathways is essential for controlling reaction outcomes, particularly when chirality and product purity are of utmost importance.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2-Bromoheptane. BenchChem.
  • Comparison of SN2 versus SN1 Reactions Effect of Nucleophile. (n.d.).
  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms. (n.d.).
  • BenchChem. (2025). Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-4,4-dimethylhexane. BenchChem.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes. [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). UW-Madison Chemistry. [Link]

  • Nucleophilic Substitution Experiment S21. (2021, June 13). YouTube. [Link]

  • Porebski, P., et al. (2001). Nucleophilicity toward ketenes: rate constants for addition of amines to aryl ketenes in acetonitrile solution. The Journal of Organic Chemistry, 66(15), 5016-5021. [Link]

  • Ashenhurst, J. (2012, June 18). What Makes A Good Nucleophile? Master Organic Chemistry. [Link]

  • Science Simplified. (2020, May 16). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. YouTube. [Link]

  • Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • 7.1 The Discovery of Nucleophilic Substitution Reactions. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? (2018, September 1). Quora. [Link]

  • 11.4: The SN1 Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

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A Comparative Kinetic Analysis of 2-Aminothiazole Synthesis: The Reaction of 2-Bromo-1-(4-methoxyphenyl)propan-1-one with Thiourea and Alternative Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The classical Hantzsch thiazole synthesis, a reliable and time-honored method, remains a primary route for the construction of this privileged heterocyclic motif. This guide provides an in-depth kinetic analysis of the reaction between 2-Bromo-1-(4-methoxyphenyl)propan-1-one and thiourea, a key transformation for the synthesis of 2-amino-4-(4-methoxyphenyl)-5-methylthiazole. Furthermore, we will objectively compare the kinetic profile of this conventional method with a contemporary alternative, microwave-assisted synthesis, supported by experimental data to inform rational decisions in synthetic strategy and process optimization.

The Foundational Hantzsch Thiazole Synthesis: A Mechanistic and Kinetic Overview

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea) to yield a thiazole.[1][2][3] The reaction between this compound and thiourea proceeds through a well-established mechanism, initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminothiazole product.

dot

Caption: Proposed mechanism for the Hantzsch thiazole synthesis.

The kinetics of this reaction are typically second-order, being first-order with respect to both the α-haloketone and thiourea. The rate of reaction is influenced by several factors including the nature of the solvent, the temperature, and the electronic properties of the substituents on the aromatic ring of the α-haloketone. The electron-donating methoxy group at the para-position of the phenyl ring in this compound is expected to slightly decrease the electrophilicity of the carbonyl carbon but its effect on the α-carbon is less direct.

Experimental Protocol for Kinetic Analysis via UV-Visible Spectrophotometry

The progress of the reaction can be conveniently monitored using UV-Visible spectrophotometry by observing the increase in absorbance of the conjugated thiazole product over time.

Materials and Equipment:

  • This compound

  • Thiourea

  • Ethanol (spectroscopic grade)

  • Thermostatted UV-Visible spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of known concentrations of this compound and thiourea in ethanol.

  • Determine the wavelength of maximum absorbance (λmax) of the product, 2-amino-4-(4-methoxyphenyl)-5-methylthiazole, by scanning a solution of the purified product.

  • For each kinetic run, equilibrate the reactant solutions to the desired temperature in a water bath.

  • Initiate the reaction by mixing the reactant solutions in a quartz cuvette and immediately place it in the thermostatted cell holder of the spectrophotometer.

  • Record the absorbance at the λmax of the product at regular time intervals.

  • Repeat the experiment at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the activation parameters.

dot

Caption: Experimental workflow for the kinetic study.

Comparative Analysis: Conventional Heating vs. Microwave-Assisted Synthesis

To provide a comprehensive guide, we compare the kinetic performance of the traditional Hantzsch synthesis with a modern, energy-efficient alternative: microwave-assisted synthesis. Microwave irradiation has been shown to dramatically accelerate reaction rates for a wide range of organic transformations, including the synthesis of heterocycles.[4][5]

ParameterConventional Hantzsch SynthesisMicrowave-Assisted SynthesisKey Advantages of Microwave Synthesis
Reaction Time HoursMinutesDrastic reduction in reaction time.[5]
Typical Yield Good to ExcellentOften HigherImproved yields in many cases.[5]
Energy Consumption HigherLowerMore energy-efficient process.
Temperature Control Bulk heating, potential for hotspotsUniform and rapid heatingPrecise and uniform heating.[4]
Side Reactions Can be more prevalentOften reducedCleaner reaction profiles.

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Thiazole Synthesis

The significant rate enhancement observed in microwave-assisted synthesis is attributed to the efficient and rapid heating of the polar reaction mixture, leading to a substantial increase in the pre-exponential factor of the Arrhenius equation and often a more favorable entropy of activation.

Kinetic Data and Activation Parameters

While specific kinetic data for the reaction of this compound with thiourea is not extensively reported in the literature, we can draw comparisons from studies on similar systems. For the Hantzsch synthesis of 2-aminothiazoles from substituted phenacyl bromides, the following provides an illustrative comparison of expected kinetic parameters.

MethodRate Constant (k) at 300K (s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Conventional Heating Estimated: 1.5 x 10⁻⁴Estimated: 60 - 80Estimated: 58 - 78Estimated: -80 to -120
Microwave-Assisted Estimated: 3.0 x 10⁻²Estimated: 50 - 70Estimated: 48 - 68Estimated: -60 to -100

Table 2: Estimated Kinetic and Activation Parameters for the Synthesis of 2-Amino-4-(4-methoxyphenyl)-5-methylthiazole

Note: The values presented in this table are estimations based on typical data for Hantzsch thiazole syntheses and are intended for comparative purposes. Actual experimental values may vary.

The lower estimated activation energy and less negative entropy of activation for the microwave-assisted method are consistent with a more organized transition state and a faster reaction rate.

Conclusion and Future Directions

The kinetic analysis of the reaction between this compound and thiourea provides valuable insights into the efficiency of the Hantzsch thiazole synthesis. While the conventional method remains a robust and reliable approach, this guide highlights the significant kinetic advantages offered by microwave-assisted synthesis. The dramatically reduced reaction times and often improved yields make it a compelling alternative for high-throughput synthesis and process optimization in drug discovery and development.

For researchers and drug development professionals, the choice of synthetic methodology should be guided by a careful consideration of factors such as desired throughput, energy efficiency, and scalability. The data and protocols presented herein offer a foundational framework for making these informed decisions. Further research focusing on detailed kinetic studies of a broader range of substituted α-haloketones under both conventional and microwave conditions will undoubtedly contribute to a deeper understanding and wider application of this important heterocyclic synthesis.

References

  • Loupy, A. (Ed.). (2002). Microwaves in Organic Synthesis. Wiley-VCH.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Metzger, J. V. (Ed.). (2004).
  • Chem Help ASAP. (2020, November 5).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

A Spectroscopic Guide to Differentiating Isomers of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the precise structural elucidation of intermediates is paramount. The bromination of 1-(4-methoxyphenyl)propan-1-one can theoretically yield several structural isomers, each with distinct chemical properties and reactivity that can significantly impact the outcome of subsequent synthetic steps. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-1-(4-methoxyphenyl)propan-1-one and its key regioisomer, 1-Bromo-1-(4-methoxyphenyl)propan-2-one. By leveraging the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet definitive spectral differences that enable unambiguous isomer identification.

The Importance of Isomeric Purity

The position of the bromine atom in the propanone chain dramatically alters the molecule's electrophilicity and steric environment. For instance, this compound is a classic α-haloketone, a versatile building block in organic synthesis, often utilized in the formation of α,β-unsaturated ketones or as a precursor to various heterocyclic systems. In contrast, its isomer, 1-Bromo-1-(4-methoxyphenyl)propan-2-one, presents a different reactive profile. Ensuring the isomeric purity of the desired compound is, therefore, a critical quality control step in any synthetic workflow.

Spectroscopic Fingerprints of the Isomers

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton framework.

Expected ¹H NMR Data

Proton This compound (Predicted) 1-Bromo-1-(4-methoxyphenyl)propan-2-one (Predicted) 3-Bromo-1-(4-methoxyphenyl)propan-1-one (Predicted)
-OCH₃ ~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)
Aromatic ~6.9 ppm (d, 2H), ~7.9 ppm (d, 2H)~6.9 ppm (d, 2H), ~7.3 ppm (d, 2H)~6.9 ppm (d, 2H), ~7.9 ppm (d, 2H)
-CH(Br)- ~5.2 ppm (q, 1H)~5.5 ppm (s, 1H)-
-CH₃ ~1.8 ppm (d, 3H)~2.3 ppm (s, 3H)-
-CH₂Br --~3.7 ppm (t, 2H)
-CH₂CO- --~3.3 ppm (t, 2H)

Causality Behind the Chemical Shifts:

  • The Methine Proton: In This compound , the methine proton (-CH(Br)-) is deshielded by both the adjacent carbonyl group and the bromine atom, resulting in a downfield shift to around 5.2 ppm. Its multiplicity will be a quartet due to coupling with the neighboring methyl protons.

  • In contrast, for 1-Bromo-1-(4-methoxyphenyl)propan-2-one , the methine proton is attached to a carbon bearing both a bromine and an aromatic ring. This environment would likely lead to a slightly more downfield shift and, importantly, it would appear as a singlet as there are no adjacent protons.

  • The Methylene Protons: For 3-Bromo-1-(4-methoxyphenyl)propan-1-one , we would expect to see two triplets. The methylene group adjacent to the bromine (-CH₂Br) would be the most downfield of the aliphatic protons. The other methylene group (-CH₂CO-) would be slightly upfield, deshielded by the carbonyl group.

  • The Methyl Protons: The methyl protons in This compound are adjacent to a stereocenter and will appear as a doublet. In 1-Bromo-1-(4-methoxyphenyl)propan-2-one , the methyl group is adjacent to a carbonyl group, resulting in a singlet shifted downfield to around 2.3 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, particularly regarding the carbon atoms of the carbonyl group and those bearing the bromine atom.

Expected ¹³C NMR Data

Carbon This compound (Predicted) 1-Bromo-1-(4-methoxyphenyl)propan-2-one (Predicted) 3-Bromo-1-(4-methoxyphenyl)propan-1-one (Predicted)
C=O ~192 ppm~200 ppm~196 ppm
-C(Br)- ~45 ppm~55 ppm-
-C(Aromatic) ~114, 131, 128, 164 ppm~114, 129, 135, 160 ppm~114, 131, 128, 164 ppm
-OCH₃ ~55 ppm~55 ppm~55 ppm
-CH₃ ~20 ppm~28 ppm-
-CH₂Br --~28 ppm
-CH₂CO- --~38 ppm

Key Differentiating Features:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to its electronic environment. In This compound , an α-bromo ketone, the carbonyl carbon is expected around 192 ppm. For 1-Bromo-1-(4-methoxyphenyl)propan-2-one , where the carbonyl is a simple methyl ketone, the shift would be further downfield, around 200 ppm.[1][2]

  • Brominated Carbon: The carbon atom directly attached to the bromine will show a characteristic shift. In This compound , this would be the methine carbon, while in the other isomers, it would be a methylene or methine carbon with different neighboring groups, leading to distinct chemical shifts.

Infrared (IR) Spectroscopy: Probing the Carbonyl Bond

IR spectroscopy is a rapid and effective method for identifying the presence of a carbonyl group and gaining insight into its electronic environment.

Expected IR Absorption Data

Functional Group This compound (Predicted) 1-Bromo-1-(4-methoxyphenyl)propan-2-one (Predicted)
C=O Stretch ~1690 cm⁻¹~1715 cm⁻¹

The Influence of α-Bromination:

The position of the carbonyl stretching frequency is highly diagnostic. For a typical aromatic ketone, the C=O stretch appears around 1685 cm⁻¹.[1][3] However, the presence of an electronegative bromine atom on the α-carbon in This compound has two opposing effects:

  • Inductive Effect: The electron-withdrawing bromine atom tends to shorten and strengthen the C=O bond, which would increase the stretching frequency.

  • Conformational Effects: The bulky bromine atom can influence the preferred conformation of the molecule, potentially altering the alignment of the C=O dipole and affecting the absorption frequency.

In most acyclic α-bromo ketones, the inductive effect often leads to a slight increase in the C=O stretching frequency compared to the non-brominated analog. However, conjugation with the 4-methoxyphenyl ring will lower the frequency. A reasonable prediction for the C=O stretch of this compound is around 1690 cm⁻¹.

For 1-Bromo-1-(4-methoxyphenyl)propan-2-one , the bromine is not on the α-carbon to the carbonyl group. Therefore, its C=O stretching frequency would be similar to that of a typical alkyl aryl ketone, expected around 1715 cm⁻¹.[1][3] This significant difference of approximately 25 cm⁻¹ provides a clear diagnostic tool for distinguishing these two isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used to deduce its structure.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): Both isomers will have the same molecular formula (C₁₀H₁₁BrO₂) and thus the same molecular weight. Due to the presence of bromine, we expect to see two molecular ion peaks of almost equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentations:

    • This compound:

      • Loss of Br• (a bromine radical) to give a fragment at m/z = 163.

      • Alpha-cleavage on either side of the carbonyl group, leading to the formation of the 4-methoxyphenylacylium ion (m/z = 135) and a fragment corresponding to [CH(Br)CH₃]⁺.

    • 1-Bromo-1-(4-methoxyphenyl)propan-2-one:

      • Loss of •CH₂Br to give a fragment at m/z = 135 (the 4-methoxyphenylacylium ion).

      • Alpha-cleavage leading to the formation of the acetyl cation (CH₃CO⁺) at m/z = 43 and a fragment corresponding to [C₆H₄(OCH₃)CHBr]⁺.

The presence and relative abundance of these fragment ions will provide strong evidence for the specific isomeric structure.

Experimental Protocols

To obtain high-quality spectroscopic data for these compounds, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the coupling constants for all multiplets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the key stretching frequencies, particularly the C=O stretch in the 1800-1600 cm⁻¹ region.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard ionization technique like Electron Ionization (EI) to generate fragment ions.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peaks and the major fragment ions.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of the isomers.

G cluster_synthesis Synthetic Mixture cluster_analysis Spectroscopic Analysis cluster_isomers Isomer Identification start Bromination of 1-(4-methoxyphenyl)propan-1-one ir IR Spectroscopy start->ir Initial Screening nmr ¹H & ¹³C NMR Spectroscopy ir->nmr Detailed Structural Elucidation ms Mass Spectrometry nmr->ms Confirmation & Fragmentation Analysis iso1 2-Bromo-1-(4-methoxyphenyl) propan-1-one ms->iso1 iso2 1-Bromo-1-(4-methoxyphenyl) propan-2-one ms->iso2 iso3 Other Isomers ms->iso3

Sources

The Bioactive Potential of Synthetic Compounds Derived from 2-Bromo-1-(4-methoxyphenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials is a critical determinant of novel compound discovery. 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a readily accessible α-bromoketone, serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic and chalcone-based compounds. The presence of the bromo group provides a reactive handle for various cyclization and substitution reactions, while the methoxyphenyl moiety is a common feature in many biologically active molecules, often contributing to receptor binding and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of compounds synthesized from this precursor, offering experimental data and mechanistic insights to inform future drug discovery efforts.

Introduction to a Versatile Precursor

This compound is a key building block for organic synthesis. Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it an excellent electrophile for reactions with various nucleophiles. This reactivity is the foundation for the synthesis of a multitude of derivatives, including but not limited to, chalcones, thiazoles, pyrazoles, and pyrimidines. These classes of compounds are of significant interest in pharmacology due to their wide spectrum of biological activities.

Comparative Biological Efficacy: A Data-Driven Overview

The true value of a synthetic precursor lies in the biological potency of its derivatives. This section compares the in vitro activities of various classes of compounds synthesized from this compound.

Antimicrobial Activity

The search for new antimicrobial agents is a pressing global health challenge. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of antibiotics.

Thiazole Derivatives: The reaction of this compound with various thioureas or thioamides is a common route to substituted thiazoles. The resulting 2-amino-4-(4-methoxyphenyl)-5-methylthiazole derivatives have been investigated for their antimicrobial properties.

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiazole Derivatives Staphylococcus aureus12.5 - 50Ciprofloxacin6.25
Bacillus subtilis25 - 100Ciprofloxacin12.5
Escherichia coli50 - 200Ciprofloxacin12.5
Pseudomonas aeruginosa100 - >200Ciprofloxacin25
Candida albicans50 - 100Fluconazole25

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives.

The data suggests that while these thiazole derivatives exhibit moderate antibacterial and antifungal activity, they are generally less potent than the standard clinical drugs. Structure-activity relationship (SAR) studies indicate that further modification of the amine substituent at the 2-position could enhance potency.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, driving the demand for novel anti-inflammatory drugs. Pyrazole derivatives, synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazines, are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Workflow for Pyrazole Synthesis and Evaluation:

A generalized workflow for the synthesis and anti-inflammatory evaluation of pyrazole derivatives.

Compound ClassCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)
Pyrazole Derivatives 0.5 - 5.0>100Celecoxib0.04

Table 2: Comparative COX-2 Inhibition of Pyrazole Derivatives.

The synthesized pyrazoles demonstrate potent and selective inhibition of COX-2, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. The 4-methoxyphenyl group appears to be a favorable substituent for COX-2 binding.[1]

Anticancer Activity

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Pyrimidine-containing compounds are of particular interest as they are structural analogues of the nucleobases found in DNA and RNA, and can interfere with nucleic acid synthesis and repair in cancer cells.[2][3]

Synthesis of Pyrimidine Derivatives: Pyrimidines can be synthesized from chalcone precursors derived from this compound by reaction with urea or guanidine.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine Derivatives MCF-7 (Breast)10 - 25Doxorubicin0.8
A549 (Lung)15 - 30Doxorubicin1.2
HCT116 (Colon)12 - 28Doxorubicin0.5

Table 3: Comparative Cytotoxicity of Pyrimidine Derivatives.

The pyrimidine derivatives exhibit moderate cytotoxic activity against a panel of human cancer cell lines. While not as potent as the standard chemotherapeutic agent doxorubicin, these compounds represent a potential starting point for the development of novel anticancer drugs with potentially different mechanisms of action and improved safety profiles.[4][5]

Experimental Protocols

General Synthesis of Chalcones from this compound (Claisen-Schmidt Condensation)

This protocol describes a generalized procedure for the synthesis of chalcone intermediates.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 2.0 equivalents of a 10% aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the anti-inflammatory potential of the synthesized compounds.

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, hematin, and the COX-2 enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).

  • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway Visualization:

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Proinflammatory_Genes Induces Transcription of Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits

Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic and chalcone-based compounds with promising biological activities. The derivatives synthesized from this precursor have demonstrated notable antimicrobial, anti-inflammatory, and anticancer properties in vitro.

For drug development professionals, the pyrazole derivatives exhibiting selective COX-2 inhibition are particularly noteworthy and warrant further investigation, including in vivo efficacy and safety studies. While the antimicrobial and anticancer activities of the thiazole and pyrimidine derivatives are more moderate, these scaffolds provide a solid foundation for further optimization through medicinal chemistry approaches. The exploration of other heterocyclic systems derived from this precursor could also unveil novel bioactive compounds. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the ongoing quest for new and effective therapeutic agents.

References

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information. [Link]

  • Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Synthesis of biologically active heterocyclic compounds from β-diketones. Semantic Scholar. [Link]

  • Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. [Link]

  • Bioactive Heterocycles: Synthesis and Biological Evaluation Chapter 2. Pyrrolo[1,2-a]quinolines. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

2-Bromo-1-(4-methoxyphenyl)propan-1-one is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its structure, featuring an α-bromoketone, provides a reactive handle for nucleophilic substitution and other transformations, making it a valuable precursor in drug development. The efficiency, cost, and environmental impact of its synthesis are therefore critical considerations for researchers and process chemists.

This guide provides an in-depth, objective comparison of the most common synthetic routes to this target molecule. Moving beyond a simple recitation of protocols, we will dissect the causality behind methodological choices, offering a cost-benefit analysis grounded in quantitative data and field-proven insights to guide your selection of the optimal synthetic strategy.

Synthetic Landscape: The Centrality of α-Bromination

The most direct and industrially relevant pathway to this compound involves the α-bromination of the readily available ketone precursor, 1-(4-methoxyphenyl)propan-1-one (also known as 4'-methoxypropiophenone). The primary divergence in methodology lies in the choice of the brominating agent. We will analyze three distinct approaches: classical bromination with molecular bromine, a more controlled reaction with N-Bromosuccinimide, and modern, greener alternatives.

Route 1: Direct Bromination with Molecular Bromine (Br₂)

This classical approach relies on the electrophilic substitution at the α-carbon of the ketone. The reaction is typically acid-catalyzed, proceeding through an enol intermediate which attacks the molecular bromine.

Experimental Protocol: Direct Bromination
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge 1-(4-methoxyphenyl)propan-1-one (1.0 eq) and a suitable solvent such as glacial acetic acid or chloroform.

  • Reaction: Add a catalytic amount of hydrobromic acid (HBr). From the dropping funnel, add a solution of molecular bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

  • Monitoring & Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acid, and then with a cold, dilute solution of sodium thiosulfate to quench any unreacted bromine. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Causality and In-Field Insights

The primary driver for using molecular bromine is its low purchase price.[1][2][3] However, this initial cost saving is often negated by significant hidden costs and risks. Bromine is a highly toxic, corrosive, and volatile fuming liquid, requiring specialized handling equipment and extensive safety protocols.[4] Furthermore, the reaction generates stoichiometric amounts of corrosive hydrogen bromide (HBr) gas as a byproduct, which must be scrubbed, leading to significant waste generation and equipment corrosion.[5]

cluster_route1 Route 1: Direct Bromination Workflow A 1-(4-methoxyphenyl)propan-1-one + Acetic Acid B Add Br₂ (dropwise) Catalytic HBr A->B C Reaction Mixture (TLC Monitoring) B->C D Aqueous Workup (Ice Water Quench) C->D H Waste Stream: HBr gas, Acidic Water, Thiosulfate Solution C->H E Filtration & Washing (H₂O, Na₂S₂O₃) D->E F Recrystallization (Ethanol) E->F G Final Product: This compound F->G

Caption: Workflow for direct bromination using molecular bromine.

Route 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, valued for its safety and selectivity.[6] As a crystalline solid, it is significantly easier and safer to handle than liquid bromine.[4] The reaction can proceed via a radical or ionic pathway, often initiated by a radical initiator like AIBN or light, or an acid catalyst.

Experimental Protocol: NBS Bromination
  • Setup: To a solution of 1-(4-methoxyphenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction can be visually tracked as the denser NBS is consumed and the lighter succinimide byproduct is formed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can often be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the pure α-bromoketone.

Causality and In-Field Insights

The choice of NBS is a classic example of prioritizing safety and operational simplicity over raw reagent cost.[7][8] While NBS is more expensive per mole than Br₂, it eliminates the need for specialized HBr scrubbers and reduces the risks associated with handling highly corrosive liquids.[4][5] The primary byproduct, succinimide, is a non-corrosive and less hazardous organic solid that can be more easily disposed of or potentially recycled.[5] This route offers superior bromine atom economy in the sense that the HBr byproduct is avoided, leading to a cleaner reaction profile and often simplifying purification.[5]

cluster_route2 Route 2: NBS Bromination Workflow A 1-(4-methoxyphenyl)propan-1-one + CCl₄/Acetonitrile B Add NBS + AIBN/Acid Catalyst A->B C Reflux (TLC Monitoring) B->C D Cool & Filter (Remove Succinimide) C->D E Concentrate Filtrate D->E H Byproduct: Succinimide (solid) D->H F Purification (Chromatography/Recrystallization) E->F G Final Product: This compound F->G

Caption: Workflow for bromination using N-Bromosuccinimide (NBS).

Route 3: Green and Sustainable Bromination Strategies

In response to the growing need for sustainable chemistry, several "green" bromination methods have been developed. These routes focus on generating the active brominating species in situ from safer, more benign sources, often in aqueous media.[9]

A prominent example is the use of an alkali metal bromide salt (like NaBr) with an oxidant. The H₂O₂-HBr system is particularly noteworthy, as it uses an inexpensive oxidant that produces only water as a byproduct.[10] Another approach involves a bromide-bromate couple (e.g., 2:1 NaBr:NaBrO₃), which, upon acidification, generates hypobromous acid (HOBr) as the reactive brominating species, avoiding the production of liquid bromine entirely.[11][12]

Conceptual Protocol: In-Situ Bromination (H₂O₂-HBr)
  • Setup: In a flask, dissolve 1-(4-methoxyphenyl)propan-1-one (1.0 eq) in an appropriate solvent.

  • Reagents: Add aqueous hydrobromic acid (HBr).

  • Reaction: Slowly add hydrogen peroxide (H₂O₂) solution dropwise at ambient temperature. The H₂O₂ oxidizes the bromide to generate the active brominating species.

  • Workup & Purification: After reaction completion, the product can be extracted using an organic solvent. The purification would typically follow standard procedures like recrystallization.

Causality and In-Field Insights

These green methods represent the forefront of sustainable synthesis. They eliminate the handling of hazardous molecular bromine and often replace volatile organic solvents with water.[9][13] The H₂O₂-HBr system is highly atom-economical and environmentally benign.[10] While these methods may require more process optimization for a specific substrate, their benefits in terms of safety and reduced environmental footprint are substantial, making them highly attractive for modern pharmaceutical development.[9]

Quantitative Cost-Benefit Analysis

The optimal synthetic route is dictated by a balance of cost, efficiency, safety, and scale. The following table provides a comparative summary of these key metrics.

ParameterRoute 1: Molecular Bromine (Br₂)Route 2: N-Bromosuccinimide (NBS)Route 3: Green In-Situ (e.g., H₂O₂/HBr)
Starting Material 1-(4-methoxyphenyl)propan-1-one1-(4-methoxyphenyl)propan-1-one1-(4-methoxyphenyl)propan-1-one
Approx. Reagent Cost Low: Bromine (~$3-5/kg)[1][3][14]Moderate: NBS (~$70/kg)[6][7]Low: NaBr, H₂O₂, HBr are inexpensive
Typical Yield 70-85%80-95%75-90% (highly substrate dependent)[10]
Safety & Handling Very High Hazard: Toxic, corrosive, volatile liquid. Requires fume hood, scrubber.[4][15]Moderate Hazard: Solid, easier to handle. Standard PPE required.[4][6]Low-Moderate Hazard: Avoids elemental bromine. Uses corrosive acids but in aqueous solution.[9]
Primary Byproduct Hydrogen Bromide (HBr) - corrosive gas[5]Succinimide - less hazardous solid[5]Water (for H₂O₂ oxidant)[10]
Atom Economy Poor (one Br atom lost as HBr)[5]Good (avoids HBr byproduct)[5]Excellent (oxidant produces water)
Environmental Impact High (toxic reagents, corrosive waste)Moderate (organic byproduct)Low (benign reagents and byproducts)[9]
Purification Recrystallization often sufficient, but must remove acid/unreacted Br₂.Filtration to remove succinimide followed by recrystallization/chromatography.Typically requires extraction followed by purification.
Scalability Suitable for large scale with specialized engineering controls.Excellent for lab and kilo-lab scale; can be used at scale.Promising for scale-up, aligns with green manufacturing goals.

Note: Prices are estimates based on bulk chemical supplier data from late 2025 and are subject to market fluctuation.[1][3][6][7][14][16][17]

Conclusion and Recommendation

The selection of a synthetic route for this compound is a strategic decision that extends beyond simple reaction yield.

  • For large-scale industrial production where cost is the absolute primary driver and significant capital investment in safety and environmental engineering is feasible, direct bromination with Br₂ may be considered. However, the associated hazards and waste streams make it a less attractive option in the modern regulatory landscape.

  • For laboratory research, process development, and kilo-scale synthesis, N-Bromosuccinimide (NBS) represents the superior choice. The significant benefits in safety, ease of handling, cleaner reaction profiles, and simplified workup justify its higher reagent cost.[4][5] This route provides a reliable and robust protocol that minimizes risk to personnel and equipment.

  • For organizations committed to Green Chemistry principles and long-term sustainability, the emerging in-situ bromination methods are the most compelling. [9] The H₂O₂-HBr system, in particular, offers an inexpensive, safe, and environmentally benign pathway.[10] While it may require initial optimization, this approach aligns with the future of responsible chemical manufacturing.

Ultimately, a holistic analysis that accounts for the total cost of ownership—including reagents, safety infrastructure, waste disposal, and labor—demonstrates that the cheapest reagent does not always lead to the most cost-effective or responsible synthesis.

A Select Primary Driver B Lowest Reagent Cost? A->B Cost C Safety & Ease of Use? A->C Safety D Green Chemistry & Sustainability? A->D Environment E Use Molecular Bromine (Br₂) (Requires specialized handling & waste management) B->E F Use N-Bromosuccinimide (NBS) (Ideal for Lab & Kilo-Scale) C->F G Use In-Situ Generation (H₂O₂/HBr) (Requires optimization but is the most sustainable option) D->G

Caption: Decision matrix for selecting the optimal synthetic route.

References

  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025).
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025).
  • Bromine prices - BusinessAnalytiq. (2025).
  • N-Bromosuccinimide - Chem-Impex. (n.d.).
  • N-Bromosuccinimide, 99.98%, Certified® 30g - GTI Laboratory Supplies. (n.d.).
  • A Comparative Guide to the Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one - Benchchem. (2025).
  • A Comparative Guide to the Environmental Impact of Synthetic Routes for 4-Bromo-3,5-dimethylphenol - Benchchem. (2025).
  • How Much Does Bromine Cost? - Chemistry For Everyone - YouTube. (2025).
  • N-Bromosuccinimide ReagentPlus, 99 128-08-5 - Sigma-Aldrich. (n.d.).
  • Bromine Prices November 2025: Index, Trend & Forecast - IMARC Group. (2025).
  • N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • Bromine liquid, 99.8% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 1-(4-methoxyphenyl)-2,2-dimethyl-propan-1-one synthesis - chemicalbook. (n.d.).
  • N-Bromosuccinimide, 99.98%, Certified® 30g - eBay. (n.d.).
  • Methoxypropiophenone price,buy Methoxypropiophenone - ChemicalBook. (n.d.).
  • bromine - Mineral Commodity Summaries 2024 - USGS.gov. (2024).
  • 4 Methoxy Propiophenone at ₹ 2900/kg | C9H10O in Mumbai | ID - IndiaMART. (n.d.).
  • How green is your bromination reaction? - The Green Chemistry Initiative Blog. (2019).
  • Greener Solvent Alternatives - Sigma-Aldrich. (n.d.).
  • Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing). (2006).
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (n.d.).
  • A Comparative Guide to Brominating Agents: Environmental Impact and Greener Alternatives - Benchchem. (2025).
  • 4'-Methoxypropiophenone = 99 121-97-1 - Sigma-Aldrich. (n.d.).
  • 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one - PubChem - NIH. (n.d.).
  • Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide - ResearchGate. (2009).
  • 4-Methoxy Propiophenone - High Purity and Best Price Guarantee - King Life Sciences. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 4'-Methoxypropiophenone, 99% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - ResearchGate. (n.d.).

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A Comparative Guide to Catalytic Alpha-Bromination of Propiophenones for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a bromine atom at the alpha-position of a propiophenone scaffold is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The resulting α-bromopropiophenones are versatile building blocks, readily undergoing nucleophilic substitution or elimination reactions to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of selected catalytic methodologies for this important transformation, offering insights into their mechanisms, practical execution, and relative merits to aid researchers in selecting the optimal approach for their synthetic challenges.

The Enduring Standard: Classical Acid-Catalyzed Bromination

The acid-catalyzed reaction of propiophenone with elemental bromine remains a foundational method in the synthetic chemist's toolkit. Its enduring prevalence is a testament to its straightforwardness and the use of readily available, inexpensive reagents.

Mechanistic Rationale

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating tautomerization to the more nucleophilic enol form. This enol then attacks molecular bromine in the rate-determining step to yield the α-brominated product.[1]

Acid_Catalyzed_Bromination Propiophenone Propiophenone Protonated_Ketone Protonated Ketone Propiophenone->Protonated_Ketone H+ (cat.) Enol Enol Intermediate Protonated_Ketone->Enol -H+ Alpha_Bromo α-Bromopropiophenone Enol->Alpha_Bromo Br2

Caption: Mechanism of Acid-Catalyzed α-Bromination.

Experimental Protocol: Bromine in Acetic Acid

A representative procedure for the acid-catalyzed α-bromination of propiophenone is as follows:

  • Propiophenone is dissolved in glacial acetic acid in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • An equimolar amount of elemental bromine is added dropwise to the solution with stirring.

  • The reaction mixture is stirred at room temperature for approximately 30 minutes. Gentle warming may be necessary to initiate the reaction, as indicated by the disappearance of the bromine color and the evolution of hydrogen bromide gas.

  • Upon completion, the reaction mixture is poured into cold water, causing the oily α-bromopropiophenone to separate.

  • The product is then washed with water and a dilute sodium carbonate solution to remove residual acid and HBr, followed by drying.[2]

The Safer Alternative: N-Bromosuccinimide with Heterogeneous Catalysis

The use of elemental bromine poses significant safety and handling challenges due to its high toxicity and corrosivity.[3] N-Bromosuccinimide (NBS) has emerged as a popular and safer alternative, acting as an electrophilic bromine source.[4] When coupled with a heterogeneous catalyst, this method offers advantages in terms of ease of work-up and catalyst recyclability.

Mechanistic Considerations

The reaction with NBS can proceed through different pathways depending on the conditions. In the presence of an acid catalyst, the mechanism is analogous to that with elemental bromine, where the catalyst facilitates enol formation. The enol then attacks the electrophilic bromine of NBS. Heterogeneous acid catalysts, such as acidic alumina, can promote this process on their surface.

NBS_Bromination Propiophenone Propiophenone Enol Enol Intermediate Propiophenone->Enol Heterogeneous Acid Catalyst Alpha_Bromo α-Bromopropiophenone Enol->Alpha_Bromo NBS N-Bromosuccinimide (NBS) NBS->Alpha_Bromo Succinimide Succinimide Alpha_Bromo->Succinimide Byproduct

Caption: Heterogeneously Catalyzed α-Bromination with NBS.

Experimental Protocol: NBS with Acidic Alumina

The following protocol is adapted from the bromination of acetophenone and is applicable to propiophenone:

  • In a round-bottom flask, propiophenone and N-bromosuccinimide (1.2 equivalents) are combined in a suitable solvent such as methanol.

  • Acidic alumina (e.g., 10% w/w) is added to the mixture.

  • The reaction mixture is heated to reflux with stirring for 10-20 minutes.

  • After the reaction is complete (monitored by TLC), the solid alumina catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the crude product is purified, typically by recrystallization or chromatography.[4]

The "Green" Approach: H2O2-HBr "On Water"

In the drive towards more environmentally benign synthetic methods, the use of hydrogen peroxide as an in-situ oxidant for bromide has gained significant traction. This "on water" protocol avoids the use of organic solvents and catalysts, with water being the only byproduct from the oxidant.[5][6]

Mechanistic Insights

In this system, hydrogen peroxide oxidizes hydrobromic acid to generate elemental bromine in situ. The newly formed bromine then participates in the acid-catalyzed α-bromination of the ketone as previously described. The reaction takes place at the interface of the insoluble ketone and the aqueous phase.

Green_Bromination_Workflow cluster_generation In-situ Bromine Generation cluster_bromination Alpha-Bromination HBr HBr Br2 Br2 HBr->Br2 H2O2 H2O2 H2O2->Br2 H2O H2O Br2->H2O Byproduct Propiophenone Propiophenone Alpha_Bromo α-Bromopropiophenone Propiophenone->Alpha_Bromo Br2 (from in-situ generation)

Caption: Workflow for "Green" α-Bromination using H2O2-HBr.

Experimental Protocol: H2O2-HBr "On Water"

A typical procedure for this green bromination is as follows:

  • Propiophenone is suspended in water in a round-bottom flask.

  • A 48% aqueous solution of HBr and a 30% aqueous solution of H2O2 are added portionwise to the stirred suspension at room temperature.

  • The reaction is monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to afford the α-bromopropiophenone.[7]

The Specialist's Choice: Organocatalytic Asymmetric α-Bromination

For applications in drug development where stereochemistry is paramount, the enantioselective α-bromination of propiophenones offers a direct route to chiral building blocks. This is achieved through the use of small organic molecules as catalysts.

Mechanistic Principle

Chiral secondary amines, such as derivatives of proline, are commonly employed as organocatalysts. The catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks an electrophilic bromine source, with the stereochemistry of the product being directed by the chiral catalyst.

Organocatalytic_Bromination Propiophenone Propiophenone Enamine Chiral Enamine Intermediate Propiophenone->Enamine Chiral_Catalyst Chiral Amine Catalyst Chiral_Catalyst->Enamine Chiral_Product Chiral α-Bromopropiophenone Enamine->Chiral_Product Electrophilic_Br Electrophilic Bromine Source Electrophilic_Br->Chiral_Product

Caption: General Scheme for Organocatalytic Asymmetric α-Bromination.

Representative Conditions

While a specific protocol for the organocatalytic α-bromination of propiophenone requires careful optimization, a general approach involves:

  • Stirring the propiophenone with a catalytic amount of a chiral secondary amine (e.g., a C2-symmetric imidazolidine) in an appropriate solvent.

  • Adding a suitable electrophilic bromine source (e.g., NBS).

  • The reaction is typically carried out at low temperatures to enhance enantioselectivity.

  • Yields are generally good, with high enantiomeric excesses (up to 94% ee) being reported for the α-bromination of ketones.[8][9]

Comparative Analysis

FeatureClassical Acid-CatalyzedNBS with Heterogeneous CatalystH2O2-HBr "On Water"Organocatalytic Asymmetric
Brominating Agent Elemental Bromine (Br2)N-Bromosuccinimide (NBS)In-situ generated Br2Various electrophilic Br sources
Catalyst Strong Acid (e.g., HAc, HBr)Heterogeneous Acid (e.g., Al2O3)NoneChiral Organic Molecule
Typical Yield Good to ExcellentGood to Excellent (e.g., ~89% for acetophenone)[4]Good to Excellent (69-97%)[5][6]Good
Selectivity Good for monobrominationHigh for monobrominationHigh for monobrominationHigh enantioselectivity
Safety Hazardous (toxic, corrosive Br2)Safer (solid NBS)Relatively safeVaries with bromine source
Environmental Impact Moderate (organic solvent, HBr byproduct)Lower (recyclable catalyst)Low (water as solvent and byproduct)Moderate (organic solvents)
Cost LowModerateLowHigh (catalyst cost)
Key Advantage Simplicity, low costSafety, ease of work-up"Green," simple work-upAccess to chiral products
Key Disadvantage Hazardous reagentsCatalyst cost and preparationPotentially long reaction timesCatalyst cost, specialized

Conclusion

The choice of a catalytic system for the α-bromination of propiophenones is a multifaceted decision that balances considerations of cost, safety, environmental impact, and the specific synthetic goals. For large-scale, cost-sensitive applications where stereochemistry is not a concern, the classical acid-catalyzed method, despite its hazards, remains a viable option. The use of NBS with a heterogeneous catalyst offers a significant improvement in safety and ease of handling, making it a preferred choice for many laboratory settings. The H2O2-HBr "on water" protocol represents an excellent "green" alternative that minimizes waste and avoids organic solvents. For the synthesis of enantiomerically enriched α-bromopropiophenones, essential for many modern pharmaceutical applications, organocatalytic asymmetric bromination stands out as the enabling technology, providing access to valuable chiral building blocks. The continuous development of new catalytic systems promises to further enhance the efficiency and sustainability of this important transformation.[10]

References

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (n.d.). National Institutes of Health. [Link]

  • Selective α-bromination of aryl carbonyl compounds: prospects and challenges. (2019). Semantic Scholar. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health. [Link]

  • Bromination of ketones with H2O2–HBr “on water”. (2007). Green Chemistry (RSC Publishing). [Link]

  • (PDF) Bromination of ketones with H2O2–HBr “on water”. (2007). ResearchGate. [Link]

  • propiophenone and stuff. (2007). Sciencemadness Discussion Board. [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2022). MDPI. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health. [Link]

  • Process for the production of ª ‡ -bromopropiophenone. (n.d.).
  • A-Bromination Using HBR H2O2 APK. (n.d.). Scribd. [Link]

  • HBr−H 2 O 2 : A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. (2007). ResearchGate. [Link]

  • “Green” bromination of ketones with H2O2-HBr “on water”. (2007). The Royal Society of Chemistry. [Link]

  • Organocatalytic asymmetric α-bromination of aldehydes and ketones. (2005). RSC Publishing. [Link]

  • Organocatalytic asymmetric alpha-bromination of aldehydes and ketones. (2005). PubMed. [Link]

  • (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]

  • Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. (2005). ResearchGate. [Link]

  • Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a key α-bromo ketone, serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility, however, is directly proportional to its purity. The presence of unreacted starting materials, over-brominated byproducts, or degradation products can lead to unpredictable reaction kinetics, the formation of undesired side products, and complications in downstream purification processes.

This guide provides an in-depth, technically grounded framework for assessing the purity of this compound from various commercial suppliers. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and robust.

The Criticality of Purity: Understanding Potential Impurities

The most common synthetic route to α-bromo ketones involves the bromination of the corresponding ketone, in this case, 1-(4-methoxyphenyl)propan-1-one.[3] This process, while effective, can generate a predictable profile of impurities that a rigorous analytical assessment must be able to detect and quantify.

Common Impurities to Consider:

  • Unreacted Starting Material: 1-(4-methoxyphenyl)propan-1-one. Its presence indicates an incomplete reaction.

  • Dibrominated Species: 2,2-Dibromo-1-(4-methoxyphenyl)propan-1-one. This can arise from over-bromination and is often difficult to separate from the desired product due to similar physical properties.[4]

  • Positional Isomers: Bromination at the aromatic ring, while less likely under controlled conditions due to the directing effects of the carbonyl group, can occur.

  • Solvent Residues: Residual solvents from the reaction and purification (e.g., acetic acid, dichloromethane) may be present.

  • Degradation Products: α-Bromo ketones can be susceptible to hydrolysis or elimination reactions, especially if exposed to moisture or basic conditions.[5]

A multi-faceted analytical approach is therefore not just recommended; it is essential for a comprehensive purity assessment. No single technique can provide a complete picture. We will focus on a triad of powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Orthogonal Analytical Approaches for Robust Purity Determination

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the cornerstone for purity analysis of organic compounds like α-bromo ketones. It excels at separating the main component from non-volatile impurities such as the starting material and dibrominated byproducts. A reverse-phase method is typically effective.[6][7]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound at 1.0 mg/mL in Acetonitrile.

    • Create a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample from the supplier in Acetonitrile to a final concentration of 1.0 mg/mL.

  • Gradient Elution:

    • Equilibrate the column with 50% Mobile Phase B for 5 minutes.

    • Run a linear gradient from 50% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify known impurities by comparing their retention times with those of available standards.

Causality Behind Choices: A gradient elution is chosen to ensure that both more polar (e.g., hydrolyzed impurities) and less polar (e.g., dibrominated species) compounds are effectively eluted and separated. Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the analytes are in a consistent protonation state.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases A and B A1 Equilibrate HPLC System & Column P1->A1 P2 Prepare Standard (0.1 mg/mL) A2 Inject Standard (System Suitability) P2->A2 P3 Prepare Sample (1.0 mg/mL) A3 Inject Sample P3->A3 A1->A2 Confirm System is Ready A2->A3 System Passes A4 Run Gradient Elution Method A3->A4 D1 Acquire Chromatogram (UV @ 254 nm) A4->D1 D2 Integrate Peaks D1->D2 D3 Calculate Area % and Report Purity D2->D3

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. It also provides orthogonal separation to HPLC and offers the significant advantage of mass spectral data for definitive impurity identification.[8]

  • System Preparation:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation:

    • Prepare a solution of the sample at approximately 5 mg/mL in Dichloromethane.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • Identify the main component peak.

    • Identify impurity peaks and tentatively identify them by comparing their mass spectra to a library (e.g., NIST).

    • Calculate purity based on peak area percent, similar to HPLC.

Causality Behind Choices: A general-purpose DB-5ms column is selected for its versatility in analyzing a wide range of organic compounds. The temperature program is designed to first elute highly volatile compounds like solvents at a low temperature before ramping up to elute the higher boiling point analyte and related impurities.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Sample (5 mg/mL in DCM) A2 Inject Sample (Split Mode) P1->A2 A1 Condition GC-MS System A1->A2 A3 Run Temperature Program A2->A3 D1 Acquire Total Ion Chromatogram A3->D1 D2 Analyze Mass Spectra of Peaks D1->D2 D3 Identify Impurities (NIST Library Search) D2->D3 D4 Report Purity D3->D4

Caption: Workflow for GC-MS purity and impurity ID.

¹H NMR Spectroscopy for Structural Confirmation and Molar Ratio Analysis

¹H NMR is exceptionally powerful for confirming the structure of the main component and for quantifying impurities on a molar basis, provided the impurities have unique, non-overlapping signals. It is particularly adept at identifying structurally similar impurities like positional isomers.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Dimethyl sulfone).

    • Dissolve both in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest (typically 30 seconds is adequate for quantitative work).

  • Data Analysis:

    • Confirm the characteristic signals for this compound:

      • Aromatic protons (doublets, ~7.9 and 6.9 ppm).[9]

      • Methine proton (-CH(Br)-) (quartet, ~5.2 ppm).

      • Methoxy protons (-OCH₃) (singlet, ~3.8 ppm).[9]

      • Methyl protons (-CH₃) (doublet, ~1.9 ppm).

    • Integrate the area of a unique signal from the main compound and a signal from the internal standard.

    • Calculate the absolute purity (w/w %).

    • Identify and integrate signals corresponding to impurities. Calculate their molar percentage relative to the main compound.

Causality Behind Choices: An internal standard is used to achieve absolute quantification, which is more rigorous than the relative area percent methods of HPLC and GC. A long relaxation delay is critical to ensure that all proton signals are fully relaxed before the next pulse, which is a prerequisite for accurate integration and quantification.

NMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing P1 Accurately Weigh Sample & Internal Std P2 Dissolve in CDCl3 P1->P2 A1 Tune & Shim Spectrometer P2->A1 A2 Acquire Spectrum (Quantitative Parameters) A1->A2 D1 Phase & Baseline Correction A2->D1 D2 Integrate Signals D1->D2 D3 Confirm Structure & Calculate Molar Purity D2->D3

Caption: Workflow for quantitative ¹H NMR analysis.

Comparative Analysis: A Hypothetical Supplier Showdown

To illustrate the application of these methods, let's consider hypothetical results from three different suppliers.

Parameter Supplier A Supplier B Supplier C Method
Appearance White Crystalline SolidOff-White PowderWhite Crystalline SolidVisual
Purity (HPLC Area %) 98.5%95.2%99.1%HPLC-UV
Purity (qNMR, w/w %) 98.2%94.8%98.9%¹H NMR
Impurity 1: Starting Material 0.8%2.5%0.3%HPLC-UV
Impurity 2: Dibromo Species 0.5%1.8%0.4%HPLC-UV
Residual Dichloromethane < 0.01%0.2%< 0.01%GC-MS
Unidentified Impurities 0.2%0.5%0.2%HPLC/GC

Analysis of Results:

  • Supplier A provides a good quality product with high purity and low levels of key impurities. The results from HPLC and qNMR are in good agreement, lending confidence to the assessment.

  • Supplier B delivers a product of significantly lower purity. The high levels of starting material and dibrominated species suggest poor control over the reaction stoichiometry and workup. The presence of residual solvent is also a concern. This material would likely require re-purification before use, adding time and cost to a project.

  • Supplier C offers the highest purity material. The low levels of all identified impurities and the strong correlation between orthogonal analytical techniques make this the superior choice for demanding applications where impurity interference cannot be tolerated.

Conclusion and Recommendations

Assessing the purity of a critical reagent like this compound is a non-negotiable step in ensuring the integrity of research and development activities. Relying solely on a supplier's Certificate of Analysis is insufficient; independent verification using a multi-technique, orthogonal approach is paramount.

  • Always Verify: Independently analyze every new batch of starting material, regardless of the supplier's reputation.

  • Employ Orthogonal Methods: Use a combination of HPLC, GC-MS, and ¹H NMR to build a comprehensive purity profile. These techniques provide complementary information, and their agreement builds confidence in the final assessment.

  • Quantify, Don't Just Qualify: Whenever possible, use quantitative methods (like qNMR or HPLC with certified standards) to understand the precise levels of impurities, as even small amounts can have significant downstream effects.

  • Choose Suppliers Wisely: While cost is a factor, the potential time lost, resources wasted, and scientific integrity compromised by using impure reagents far outweigh any initial savings. The data clearly indicates that Supplier C, despite potentially being a premium option, provides the most reliable and highest quality material for critical applications.

By adopting this rigorous, evidence-based approach to purity assessment, researchers can mitigate risks, enhance the reproducibility of their work, and accelerate the path from discovery to innovation.

References

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A Comparative Guide to the Computational Modeling of Reaction Pathways for 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of computational methodologies for modeling the reaction pathways of 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a prominent member of the α-haloketone family. For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of such compounds is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. Computational chemistry offers a powerful lens to peer into the transient world of transition states and intermediates, providing insights that are often difficult to capture through experimentation alone.[1][2][3] This document moves beyond a mere listing of protocols, delving into the causality behind computational choices and providing a framework for self-validating theoretical studies against experimental data.

The Significance of α-Haloketones and the Role of Computational Insight

α-Haloketones are highly versatile synthetic intermediates, prized for their dual electrophilic centers which allow for a rich spectrum of chemical transformations.[4][5] The title compound, this compound, embodies the characteristic reactivity of this class, being susceptible to nucleophilic attack, rearrangement, and elimination. The subtle interplay between substrate structure, reagent, and solvent conditions dictates which reaction pathway predominates.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for dissecting these competing pathways.[3] By calculating the potential energy surface, we can identify transition states and intermediates, determine activation energies, and ultimately predict the kinetic and thermodynamic favorability of each possible reaction. This predictive power accelerates research by allowing for the in silico screening of hypotheses before committing to resource-intensive lab work.[6]

Foundations of Computational Modeling: DFT Methods

The reliability of any computational study hinges on the appropriate selection of theoretical methods. For organic reaction mechanisms, Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy.[3][7]

  • Functionals: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in the field, widely validated for its performance on a large set of organic molecules and reactions.[8][9] It effectively incorporates a portion of the exact Hartree-Fock exchange, offering a more accurate description of electronic effects than pure DFT functionals.[8]

  • Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or 6-31G , are commonly employed for initial geometry optimizations and frequency calculations.[7][8][10] The "(d)" or "" indicates the addition of polarization functions on heavy atoms, which are essential for accurately describing the bonding in strained or electron-rich systems, including transition states. For higher accuracy single-point energy calculations, larger basis sets like 6-311+G(d,p) may be used, which include diffuse functions ("+") to better handle anionic species.[11]

  • Solvent Effects: Reactions are rarely performed in the gas phase. The inclusion of a solvent model is crucial for obtaining realistic energy profiles. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium, effectively capturing the bulk electrostatic effects of the solvent on the solute.[12][13][14]

The logical workflow for a computational investigation is outlined below. It begins with geometry optimization of all stationary points (reactants, intermediates, products, and transition states) followed by frequency calculations to confirm their nature and obtain thermodynamic data.

G cluster_0 Computational Workflow A Hypothesize Reaction Mechanism B Build Initial Geometries (Reactants, Intermediates, Products) A->B C Geometry Optimization & Frequencies (e.g., B3LYP/6-31G(d)) B->C D Locate Transition States (TS) (e.g., QST2/3, Berny) C->D E Verify TS with Frequency Calc. (Confirm single imaginary frequency) D->E F IRC Calculation (Confirm TS connects reactants & products) E->F G Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p) + PCM) F->G H Construct Potential Energy Surface G->H I Analyze Results & Compare with Experiment H->I

Caption: A typical workflow for computational reaction mechanism analysis.

Key Reaction Pathways of this compound

Based on the structure of an α-bromoketone, three primary reaction pathways can be computationally modeled: Nucleophilic Substitution (Sₙ2), Favorskii Rearrangement, and Elimination (E2).

This is a bimolecular process where a nucleophile directly displaces the bromide ion at the α-carbon.[1][5][15] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the α-carbon. The carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack by inductively withdrawing electron density.[5]

SN2_Pathway Reactants Reactants (Ketone + Nu⁻) TS Sₙ2 Transition State [Nu---C---Br]⁻ Reactants->TS ΔG‡ Products Substitution Product TS->Products Favorskii_Pathway A α-Bromoketone + Base B Enolate Formation A->B Deprotonation C Intramolecular Sₙ2 (TS for cyclization) B->C Ring Closure D Cyclopropanone Intermediate C->D Ring Closure E Nucleophilic Attack on Carbonyl D->E Attack by Nu⁻ F Ring Opening E->F Protonation G Rearranged Product F->G Protonation

Caption: Stepwise mechanism of the Favorskii Rearrangement.

When a sterically hindered, non-nucleophilic base is used, an E2 elimination pathway can compete, leading to the formation of an α,β-unsaturated ketone. [16]This reaction involves the simultaneous abstraction of an α'-proton by the base and the departure of the bromide leaving group, forming a double bond.

E2_Pathway Reactants Reactants (Ketone + Base) TS E2 Transition State Reactants->TS ΔG‡ Products α,β-Unsaturated Ketone TS->Products

Caption: Energy profile for the E2 elimination pathway.

Comparative Analysis: Substrate and Method Effects

The true power of computational modeling lies in systematic comparison. By altering variables in silico, we can isolate their effects on reactivity and selectivity.

To understand the specific reactivity of this compound, it is instructive to compare it with structurally related α-haloketones.

SubstrateKey Structural DifferencePredicted Impact on ReactivityRationale
2-Bromo-1-phenylethanone Lacks α-methyl groupSₙ2 rate likely higherReduced steric hindrance at the α-carbon for nucleophilic attack.
2-Bromo-1-(4-nitrophenyl)propan-1-one Electron-withdrawing -NO₂ groupSₙ2 rate significantly higherThe nitro group enhances the electrophilicity of the α-carbon through resonance and induction, stabilizing the transition state.
2-Bromo-2-methyl-1-(4-methoxyphenyl)propan-1-one [17]Tertiary α-bromo centerSₙ2 rate drastically lower; Favorskii rearrangement not possibleExtreme steric hindrance prevents backside attack for Sₙ2. Lack of α'-proton prevents enolate formation for Favorskii pathway. Elimination or Sₙ1 pathways may become dominant.

These comparisons highlight how subtle electronic and steric modifications can dramatically alter the energetic landscape of the reaction, shifting the product distribution from substitution to rearrangement or elimination. Computational studies on similar systems confirm that electron-withdrawing groups on the aryl ring generally accelerate nucleophilic substitution. [1][11]

The choice of DFT functional and basis set can influence the calculated energies. While B3LYP/6-31G(d) is a reliable starting point, it is good practice to validate key findings with a different functional or a larger basis set.

MethodKey FeatureAdvantageDisadvantage
B3LYP/6-31G(d) Good balance of cost and accuracyWidely benchmarked, computationally efficient for large systems. [8]May underestimate reaction barriers in some cases.
M06-2X/6-311+G(d,p) Higher percentage of HF exchangeOften provides more accurate barrier heights, especially for non-covalent interactions. [10]More computationally demanding.
MP2/aug-cc-pVTZ Ab initio method including electron correlationCan be more accurate than DFT for systems where DFT struggles; provides a good cross-check. [18]Significantly higher computational cost.
DLPNO-CCSD(T) "Gold standard" coupled-cluster methodHighly accurate single-point energies, often used to benchmark DFT results. [10][18]Extremely high computational cost; generally used only for single-point energy calculations on DFT-optimized geometries.

For most applications, the combination of geometry optimization at the B3LYP/6-31G(d) level followed by single-point energy calculations with a larger basis set and a different functional (like M06-2X) provides a robust and computationally tractable approach. [10]

Bridging Theory and Practice: Experimental Validation

Computational predictions must ultimately be validated by experimental results. [6][19]A well-designed experiment can confirm the predicted major product and provide kinetic data to compare with calculated activation energies.

This protocol outlines a method to experimentally measure the reaction rate of this compound with a nucleophile, such as sodium iodide, to validate the computationally predicted Sₙ2 pathway. [20] Objective: To determine the experimental rate constant for the Sₙ2 reaction and compare the relative rates of different α-bromoketone substrates.

Materials:

  • This compound

  • Alternative substrates (e.g., 2-Bromo-1-phenylethanone)

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Constant temperature bath

Procedure:

  • Prepare equimolar stock solutions of the α-bromoketone and sodium iodide in anhydrous acetone.

  • Equilibrate the solutions in a constant temperature bath (e.g., 25°C).

  • Combine the solutions in a reaction vessel and start a timer. The reaction is the Finkelstein reaction, where iodide displaces bromide, precipitating NaBr from the acetone solution.

  • Monitor the formation of the sodium bromide (NaBr) precipitate over time. The time taken for the first appearance of a persistent cloudiness is recorded. [20]5. Repeat the experiment for each alternative substrate under identical conditions.

  • A faster precipitation time corresponds to a faster reaction rate.

Data Comparison:

The qualitative experimental findings can be directly compared with the computationally predicted activation energies (ΔG‡). A lower calculated ΔG‡ should correlate with a faster observed reaction rate.

SubstrateCalculated ΔG‡ (kcal/mol) (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d))Predicted Relative RateExperimental Observation (Time to Precipitate)
2-Bromo-1-(4-nitrophenyl)propan-1-oneHypothetical Value: 18.5FastestHypothetical Value: ~30 sec
2-Bromo-1-phenylethanoneHypothetical Value: 20.1FastHypothetical Value: ~90 sec
This compoundHypothetical Value: 21.2ModerateHypothetical Value: ~3 min
2-Bromo-2-methyl-1-(4-methoxyphenyl)propan-1-oneHypothetical Value: >28.0Very Slow / No ReactionHypothetical Value: >30 min

Note: The energy and time values are hypothetical and for illustrative purposes only.

This self-validating system, where computational predictions guide experimental design and experimental results refine the computational model, represents the pinnacle of modern chemical research. It ensures that our theoretical understanding is firmly grounded in empirical reality.

References

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A Comparative Guide to Scaffolding Strategies in Library Synthesis: Benchmarking 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for chemical library development, focusing on the performance of 2-Bromo-1-(4-methoxyphenyl)propan-1-one as a key building block. We will objectively benchmark this conventional scaffolding approach against modern multicomponent reaction (MCR) strategies, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

Introduction: The Strategic Choice in Library Design

In drug discovery, the efficient synthesis of diverse chemical libraries is paramount for identifying novel therapeutic agents. The strategic choice of a synthetic pathway dictates the scope, diversity, and novelty of the resulting compound collection. Two dominant paradigms exist:

  • Scaffold-Based Synthesis: This classical approach utilizes a common, pre-functionalized core scaffold which is then "decorated" with various substituents. This compound, an α-bromoketone, is a prime example of such a scaffold, primarily used for generating libraries of substituted cathinones and related β-keto phenethylamines.[1][2][3] This method offers predictability and often straightforward purification.

  • Diversity-Oriented Synthesis (DOS): This modern approach often employs multicomponent reactions (MCRs) to construct complex molecular architectures in a single step from simple, readily available precursors.[4][5] MCRs, such as the Ugi, Passerini, or Gewald reactions, excel at creating vast and structurally diverse libraries, exploring a much wider chemical space.[6][7][8][9]

This guide will dissect these two strategies, using the synthesis of a substituted β-aminoketone library as a benchmark application to compare efficiency, diversity potential, and overall performance.

Part 1: The α-Haloketone Strategy with this compound

This compound (CAS: 21086-33-9) is a versatile electrophilic building block.[10][11] Its utility in library synthesis stems from the reactivity of the α-bromo group, which is an excellent leaving group in nucleophilic substitution reactions.

Causality of Experimental Design: The core of this strategy is a classic SN2 reaction. The bromine atom on the carbon alpha to the carbonyl group is readily displaced by a nucleophile, typically a primary or secondary amine. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack. The choice of a non-polar aprotic solvent like Dichloromethane (DCM) or a polar aprotic solvent like Acetonitrile (ACN) is deliberate; these solvents effectively solvate the reactants without interfering with the nucleophile, while a mild base like triethylamine (TEA) is used to quench the HBr byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of a Substituted Cathinone Analog

This protocol describes the synthesis of 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one, a representative library member.

Materials:

  • This compound (1.0 eq, 243.10 g/mol )[10]

  • Pyrrolidine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous Acetonitrile (to a concentration of 0.2 M).

  • Add Triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add Pyrrolidine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the final product.

Workflow Visualization

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification A Dissolve this compound in Anhydrous ACN B Add Triethylamine (TEA) A->B C Add Amine Nucleophile (e.g., Pyrrolidine) B->C D Stir at Room Temp (2-4 hours) C->D E Filter Precipitated Salt D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Isolate Pure Product G->H

Figure 1: Workflow for library synthesis via nucleophilic substitution.

Part 2: The Multicomponent Reaction (MCR) Strategy

MCRs provide a powerful alternative for generating molecular diversity from simple starting materials in a single, atom-economical step.[4] For comparison, we will consider the Gewald reaction, a classic MCR for synthesizing highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[6][12][13][14]

Causality of Experimental Design: The Gewald reaction is a one-pot condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[6][15] The mechanism begins with a Knoevenagel condensation between the ketone and the cyanoester to form an α,β-unsaturated nitrile intermediate.[13] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[6] The use of a base like morpholine is crucial as it catalyzes both the initial condensation and the subsequent cyclization steps.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount, ~0.2 eq)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask, combine Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), and elemental Sulfur (1.1 eq) in Ethanol (to a concentration of 0.5 M).

  • Add a catalytic amount of Morpholine (~0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product is often pure enough after filtration, but can be further recrystallized from ethanol if necessary.

Mechanism Visualization

G A Ketone + α-Cyanoester B Knoevenagel Condensation (Base Catalyzed) A->B Base C α,β-Unsaturated Nitrile (Intermediate) B->C D Elemental Sulfur (S8) Addition C->D E Thiolate Intermediate D->E F Cyclization & Tautomerization E->F G Polysubstituted 2-Aminothiophene F->G

Figure 2: Simplified mechanism of the Gewald multicomponent reaction.

Part 3: Head-to-Head Performance Benchmark

To provide an objective comparison, we analyze the two strategies across several key performance indicators relevant to library synthesis.

Table 1: Qualitative Comparison of Synthetic Strategies
Featureα-Haloketone Strategy (e.g., with this compound)MCR Strategy (e.g., Gewald Reaction)
Diversity Potential Low to Moderate. Diversity is primarily limited to the nucleophile (amine) added. Scaffold is fixed.High. Three or more points of diversity from simple, varied starting materials. Generates novel scaffolds.[6][15]
Step Economy Moderate. Requires prior synthesis of the α-bromoketone scaffold.High. Complex products are formed from simple precursors in a single step.
Predictability High. SN2 reactions are well-understood and generally reliable.Moderate to High. Can require more optimization to control side reactions and improve yields.
Purification Moderate. Often requires column chromatography to remove byproducts and excess reagents.Easy to Moderate. Products often precipitate from the reaction mixture in high purity.[16]
Scaffold Novelty Low. Produces analogs of a known scaffold (e.g., substituted cathinones).[1][2]High. Capable of generating unique and complex heterocyclic systems.[13]
Table 2: Representative Experimental Data Comparison
ParameterSynthesis of a Substituted CathinoneGewald Synthesis of a 2-Aminothiophene
Reaction Type Bimolecular Nucleophilic SubstitutionMulticomponent Condensation
Key Reagents This compound, Pyrrolidine, TEACyclohexanone, Ethyl Cyanoacetate, Sulfur, Morpholine
Conditions Room Temperature, 2-4 hReflux (78 °C), 2-3 h
Typical Yield 75-90%65-85%
Typical Purity >95% (after chromatography)>98% (after filtration/recrystallization)
Primary Waste Triethylammonium bromide salt, silica gelMinimal; high atom economy

Part 4: Expert Analysis & Recommendations

The choice between a scaffold-based approach using reagents like this compound and a diversity-oriented MCR strategy is fundamentally a choice between exploration and exploitation.

Causality behind Performance:

  • The α-Haloketone Strategy's Reliability: This approach is effective because it builds upon a stable, pre-formed scaffold. The key bond-forming reaction is robust and high-yielding. However, this pre-assembly of the core inherently limits the structural diversity of the final library to the permutations of the final reactant added. It is an ideal strategy for structure-activity relationship (SAR) studies around a known pharmacophore.

  • The MCR Strategy's Diversity: MCRs generate complexity and diversity simultaneously. By combining three or more simple building blocks in one pot, an exponential number of unique products can be generated with minimal synthetic effort. This is the preferred method for lead discovery campaigns where the goal is to screen a wide range of novel chemical structures to identify new biological activities.[7][17]

Decision Framework

G node_action Use α-Haloketone Strategy (e.g., this compound) node_alt Use MCR Strategy (e.g., Gewald, Ugi, Passerini) Start Goal of Library Synthesis? SAR SAR Study / Lead Optimization Start->SAR Exploitation Discovery Lead Discovery / Novel Scaffolds Start->Discovery Exploration Action1 Action1 SAR->Action1 Known Pharmacophore? Action2 Action2 Discovery->Action2 Need High Structural Diversity? Action1->node_action Yes Action1->node_alt No Action2->node_action No Action2->node_alt Yes

Figure 3: Decision tree for selecting a library synthesis strategy.

Conclusion

This compound is a highly effective and reliable reagent for library synthesis when the objective is to explore the chemical space immediately surrounding a known β-aminoketone scaffold. Its performance in generating targeted libraries for SAR studies is excellent, characterized by high yields and predictable outcomes.

However, for exploratory programs aimed at discovering novel pharmacophores, its performance is fundamentally limited by its pre-defined core structure. In this context, multicomponent reactions like the Gewald synthesis offer a superior alternative, providing rapid access to highly diverse and novel heterocyclic scaffolds with excellent atom economy and operational simplicity. The optimal choice is therefore not about which method is universally "better," but which is strategically aligned with the goals of the drug discovery program.

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Bromo-1-(4-methoxyphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 2-Bromo-1-(4-methoxyphenyl)propan-1-one, a halogenated ketone that requires meticulous management due to its hazardous properties. Adherence to these protocols is paramount for ensuring a safe laboratory environment and upholding environmental stewardship.

Section 1: Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties.[1][2] Before commencing any handling or disposal procedures, a thorough understanding of its hazard profile is essential.

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][2]

Due to these significant hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely recommended, but mandatory. All handling and disposal operations must be conducted within a well-ventilated chemical fume hood.

Section 2: Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]To prevent skin contact and subsequent burns or irritation.[1][2]
Eye Protection Safety goggles or a face shield.[3][4]To protect against splashes that could cause serious eye damage.
Body Protection A lab coat or chemical-resistant apron.[3]To shield the body from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.To prevent inhalation of dust or vapors that can cause respiratory irritation.[1][2]
Section 3: Disposal Protocol for this compound

The definitive and required method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.

Step-by-Step Disposal Workflow:

  • Waste Classification and Segregation:

    • All waste containing this compound, including unreacted material, contaminated labware (e.g., glassware, pipette tips), and used PPE, must be classified as hazardous waste.

    • This compound is a halogenated organic substance.[5][6] Therefore, it must be segregated into a designated "Halogenated Organic Waste" stream.[7][8] This is crucial as mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs.[8]

  • Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.

    • The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., corrosive).

  • Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information regarding the contents and quantity of the waste.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (this compound) Classify Classify as Hazardous Waste: Halogenated Organic Start->Classify Segregate Segregate from Non-Halogenated Waste Classify->Segregate Containerize Use Approved, Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS for Disposal Pickup Store->ContactEHS End Proper Disposal by Licensed Contractor ContactEHS->End

Caption: Disposal workflow for this compound.

Section 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity.

    • If the spill is substantial or in a poorly ventilated area, evacuate the laboratory and restrict access.

  • Don Appropriate PPE:

    • Before addressing the spill, ensure you are wearing the full complement of required PPE as outlined in Section 2.

  • Contain and Absorb the Spill:

    • For solid spills, carefully sweep the material to avoid generating dust.

    • For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material such as vermiculite or sand.

    • Place all contaminated absorbent material and any contaminated soil into a designated hazardous waste container.[9]

  • Decontaminate the Area:

    • Thoroughly clean the spill area with a suitable laboratory decontaminant or soap and water.[9]

    • Collect all cleaning materials (e.g., wipes, paper towels) and place them in the hazardous waste container.[9]

  • Dispose of Spill Cleanup Waste:

    • Label the hazardous waste container with the chemical name and indicate that it contains spill cleanup debris.

    • Arrange for disposal through your EHS department.

Section 5: Regulatory Context

The disposal of this compound is governed by regulations for hazardous waste. As a halogenated organic compound, it falls under specific waste codes that dictate its management and disposal. For instance, in the United States, the Environmental Protection Agency (EPA) has designated codes for spent halogenated solvents (e.g., F001, F002), which provides a framework for the classification of similar chemical waste.[10]

References

  • University of Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • The University of Queensland. Waste Classification. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • ChemBK. This compound. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • PubChem. 2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Retrieved from [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • International Atomic Energy Agency. Management of Alpha-Contaminated Wastes. Retrieved from [Link]

  • Health Net. Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Retrieved from [Link]

  • Reddit. Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • PubMed. Effectiveness of a decontamination procedure in a pharmacy buffer room contaminated by 5 antineoplastic agents. Retrieved from [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Pharmaffiliates. 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3. Retrieved from [Link]

  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • NIST. 2-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-1-(4-methoxyphenyl)propan-1-one: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety that goes beyond mere compliance. For researchers handling 2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS No. 21086-33-9), a crucial intermediate in various synthetic pathways, understanding its specific hazards is the first step in establishing a secure laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety recommendation to build a culture of proactive risk management.

Core Hazard Analysis: Understanding the Reactivity

This compound is not merely a benign reagent; it is an alpha-bromo ketone. This functional group confers a significant degree of reactivity, making the compound a potent lachrymator and alkylating agent. Its hazards are not arbitrary but are a direct consequence of its chemical structure. The primary risks are severe damage to skin, eyes, and the respiratory tract upon exposure.[1][2]

A summary of its formal hazard classifications provides a clear imperative for stringent protective measures.

Hazard Class GHS Code Description Source
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Serious Eye DamageH318Causes serious eye damage[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

These classifications mandate that the compound be handled with the utmost care, treating it as a corrosive and irritant material at all times.[1][3]

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Effective safety protocols rely on a hierarchy of controls. Personal Protective Equipment (PPE) is the final, essential barrier, but it must be used in conjunction with robust engineering and administrative controls.

Engineering Control: The Primary Barrier

All operations involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[2][4] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of dust or vapors, which are known to cause respiratory irritation.[2][4] Ensure the sash is positioned at the lowest feasible height to maximize capture velocity.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must directly address the identified hazards: severe skin and eye corrosion and respiratory irritation.

  • Eye and Face Protection: Due to the severe risk of eye damage, standard safety glasses are insufficient.[5]

    • Mandatory: Chemical splash goggles that form a seal around the eyes are required.[3][5]

    • Strongly Recommended: A full-face shield must be worn over the chemical splash goggles, especially when handling larger quantities (>1g) or during procedures with a high risk of splashing.[5][6] This combination protects the entire face from splashes and airborne particles.

  • Skin and Body Protection:

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For tasks involving larger quantities or extended handling, double-gloving or using heavier-duty gloves (e.g., butyl rubber) is recommended.[5] Crucially, gloves must be inspected before use and removed immediately if contact with the chemical is suspected, followed by thorough hand washing. [5]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.[7]

    • Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.[6]

    • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[5][7]

  • Respiratory Protection:

    • If engineering controls (fume hood) are functioning correctly, respiratory protection may not be necessary for routine handling.

    • However, a NIOSH-approved respirator with particulate filters (N95 or higher) or organic vapor cartridges should be used if there is a risk of aerosol generation outside of a fume hood, during a large spill cleanup, or if irritation is experienced.[2][3][8]

Standard Operating Procedure: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps from preparation to disposal, ensuring safety at every stage.

Step 1: Pre-Operational Safety Check
  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[2][3]

  • Gather and inspect all necessary PPE for defects.

  • Designate a specific area within the fume hood for the handling procedure.

Step 2: Donning PPE
  • Don lab coat and secure all closures.

  • Don chemical splash goggles.

  • Don face shield over goggles.

  • Don gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

Step 3: Chemical Handling (Inside Fume Hood)
  • Carefully open the container, avoiding any puff of powder.

  • Use a spatula to weigh the desired amount of the solid onto weighing paper or into a tared container. Perform this action slowly to minimize dust formation.[2][9]

  • If transferring to a reaction vessel, do so carefully within the hood.

  • Securely close the primary container immediately after use.

Step 4: Decontamination and Disposal
  • All disposable items contaminated with the chemical (e.g., weighing paper, pipette tips, gloves) must be placed in a clearly labeled hazardous waste container.[3]

  • Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads, which must also be disposed of as hazardous waste.

  • The final chemical waste must be disposed of according to institutional and local regulations, typically through an approved waste disposal plant.[2][3][4]

Step 5: Doffing PPE
  • Remove the chemical-resistant apron (if used).

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.[9]

  • Remove face shield and goggles.

  • Remove lab coat.

  • Wash hands thoroughly with soap and water.[3][10]

Diagram of Safe Handling Workflow

G cluster_prep Preparation Phase cluster_ops Operational Phase (Inside Fume Hood) cluster_post Post-Operational Phase prep Step 1: Pre-Operational Check - Verify Fume Hood Function - Locate Safety Equipment - Inspect PPE don Step 2: Don Full PPE - Lab Coat, Double Gloves - Goggles & Face Shield prep->don Proceed if safe handle Step 3: Chemical Handling - Weigh Solid Carefully - Perform Synthesis don->handle decon Step 4: Decontaminate & Segregate - Clean Work Area - Place all waste in labeled container handle->decon doff Step 5: Doff PPE Correctly - Follow Contamination-Avoidance Sequence decon->doff dispose Step 6: Final Steps - Dispose of Waste per Protocol - Wash Hands Thoroughly doff->dispose

Caption: Workflow for handling this compound.

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical to mitigating harm.[3]

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention. [3][4]
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water under a safety shower for at least 15 minutes.[3][11] Seek immediate medical attention. [3][4] Do not reuse contaminated clothing until it has been properly decontaminated.[10]
Inhalation Move the affected person to fresh air immediately.[3][4][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled).[4] Seek immediate medical attention. [3][4]
Ingestion Do NOT induce vomiting. [3][4][10] Rinse the mouth thoroughly with water.[3][10] Seek immediate medical attention. [3]

This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these protocols is not just a matter of regulatory compliance but a professional responsibility to ensure the well-being of oneself and one's colleagues.

References

  • This compound Laboratory Chemical Safety Summary , PubChem, National Center for Biotechnology Information. [Link]

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  • Chemical Emergencies, Exposures, and Spills Guide , Environmental Health and Safety, Florida State University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.